molecular formula C8H7NO3 B1336760 [5-(2-Furyl)isoxazol-3-yl]methanol CAS No. 852180-63-3

[5-(2-Furyl)isoxazol-3-yl]methanol

Cat. No.: B1336760
CAS No.: 852180-63-3
M. Wt: 165.15 g/mol
InChI Key: NBBDGNIUCJFJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(2-Furyl)isoxazol-3-yl]methanol is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-5-6-4-8(12-9-6)7-2-1-3-11-7/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBDGNIUCJFJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428188
Record name [5-(2-Furyl)isoxazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852180-63-3
Record name 5-(2-Furanyl)-3-isoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852180-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(2-Furyl)isoxazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of [5-(2-Furyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of [5-(2-Furyl)isoxazol-3-yl]methanol, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The unique juxtaposition of the furan and isoxazole rings presents a scaffold of interest for the development of novel therapeutic agents. This document delves into the strategic considerations for its synthesis, offering detailed, field-proven protocols and the underlying chemical principles.

Introduction: The Significance of the Furan-Isoxazole Scaffold

The isoxazole ring is a well-established pharmacophore present in a variety of clinically approved drugs, demonstrating a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The furan moiety is also a common motif in bioactive natural products and pharmaceuticals. The combination of these two heterocycles in this compound creates a molecule with a unique electronic and steric profile, making it a valuable building block for library synthesis in drug discovery campaigns. The primary alcohol functionality serves as a key handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Strategic Synthesis Analysis: Two Viable Pathways

The synthesis of this compound can be approached through two primary strategic pathways. The choice between these routes will depend on the availability of starting materials, desired scale, and the specific goals of the research program.

  • Route 1: Two-Step Synthesis via a Carboxylic Acid Intermediate. This is a classic and robust approach that involves the initial synthesis of the corresponding carboxylic acid, followed by its reduction to the primary alcohol. This route offers the advantage of a stable, crystalline intermediate that can be easily purified.

  • Route 2: Direct One-Step Synthesis via [3+2] Cycloaddition. This more convergent approach involves the direct formation of the hydroxymethyl-substituted isoxazole in a single step. This can be more efficient in terms of step economy but may require more careful optimization of reaction conditions to ensure good yields and purity.

The following sections will provide a detailed examination of each of these synthetic strategies, complete with step-by-step protocols and the scientific rationale behind the experimental choices.

Route 1: Two-Step Synthesis via 5-(2-Furyl)isoxazole-3-carboxylic acid

This synthetic pathway is predicated on the well-established 1,3-dipolar cycloaddition reaction to form the isoxazole core, followed by a standard reduction of a carboxylic acid.[2]

Conceptual Workflow for Route 1

Route 1 Workflow start 2-Furaldehyde oxime 2-Furaldehyde Oxime start->oxime NH2OH.HCl nitrile_oxide 2-Furancarbonitrile Oxide (in situ) oxime->nitrile_oxide NaOCl cycloaddition [3+2] Cycloaddition nitrile_oxide->cycloaddition alkyne Propargyl Alcohol alkyne->cycloaddition isoxazole_ester Ethyl 5-(2-Furyl)isoxazole-3-carboxylate cycloaddition->isoxazole_ester hydrolysis Hydrolysis isoxazole_ester->hydrolysis NaOH carboxylic_acid 5-(2-Furyl)isoxazole-3-carboxylic acid hydrolysis->carboxylic_acid reduction Reduction carboxylic_acid->reduction LiAlH4 final_product This compound reduction->final_product

Caption: Workflow for the two-step synthesis of this compound.

Step 1: Synthesis of 5-(2-Furyl)isoxazole-3-carboxylic acid

The cornerstone of this step is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[2] The nitrile oxide is generated in situ from the corresponding aldoxime to avoid its dimerization.

  • Preparation of 2-Furaldehyde Oxime:

    • To a solution of 2-furaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and collect the precipitated oxime by filtration. Wash with cold water and dry under vacuum.

  • In situ Generation of 2-Furancarbonitrile Oxide and Cycloaddition:

    • Suspend 2-furaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • To this suspension, add ethyl propiolate (1.1 eq).

    • Slowly add a solution of sodium hypochlorite (bleach, 1.2 eq) dropwise at 0 °C. The causality here is the oxidation of the oxime to the nitrile oxide, which is immediately trapped by the alkyne.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Hydrolysis to the Carboxylic Acid:

    • After the cycloaddition is complete (monitored by TLC), add a solution of sodium hydroxide (2.0 eq) in methanol/water.

    • Heat the mixture to reflux for 2-3 hours to hydrolyze the ester.

    • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(2-Furyl)isoxazole-3-carboxylic acid.

Step 2: Reduction to this compound

The reduction of the carboxylic acid to the primary alcohol is a standard transformation, reliably achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄).[3][4]

  • Reduction with LiAlH₄:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 5-(2-Furyl)isoxazole-3-carboxylic acid (1.0 eq) in anhydrous THF dropwise. The excess LiAlH₄ is necessary to first deprotonate the carboxylic acid before reduction occurs.

    • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams. This procedure, known as the Fieser work-up, is critical for safely decomposing the excess hydride and generating a granular precipitate of aluminum salts that is easy to filter.

    • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®.

    • Wash the filter cake with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate as the eluent) to afford pure this compound.

Route 2: Direct One-Step Synthesis

This elegant approach leverages a [3+2] cycloaddition reaction between a nitrile oxide and propargyl alcohol, directly yielding the target molecule. This method is highly convergent and can be more time- and resource-efficient if optimized.[5]

Conceptual Workflow for Route 2

Route 2 Workflow start 2-Furaldehyde oxime 2-Furaldehyde Oxime start->oxime NH2OH.HCl nitrile_oxide 2-Furancarbonitrile Oxide (in situ) oxime->nitrile_oxide NaOCl cycloaddition [3+2] Cycloaddition nitrile_oxide->cycloaddition alkyne Propargyl Alcohol alkyne->cycloaddition final_product This compound cycloaddition->final_product

Caption: Workflow for the one-step synthesis of this compound.

Experimental Protocol: Direct Synthesis of this compound
  • Preparation of 2-Furaldehyde Oxime:

    • This step is identical to Step 1 of Route 1.

  • One-Pot Cycloaddition:

    • In a round-bottom flask, dissolve 2-furaldehyde oxime (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent, such as carbon tetrachloride (CCl₄) or a biphasic system of DCM and water.[5]

    • Stir the mixture vigorously and add an aqueous solution of sodium hypochlorite (5-6%, 1.5 eq) dropwise at room temperature or with gentle heating (e.g., 70 °C) to facilitate the reaction.

    • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up and Purification:

    • After completion, cool the reaction mixture and separate the organic layer.

    • Extract the aqueous layer with the organic solvent (e.g., DCM).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify by column chromatography on silica gel to yield pure this compound.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Two-Step SynthesisRoute 2: One-Step Synthesis
Overall Yield Potentially higher and more reproducible due to the isolation and purification of the intermediate.Can be lower and more sensitive to reaction conditions.
Step Economy Less efficient (two distinct synthetic steps).More efficient (one-pot reaction).
Purification Purification of the crystalline carboxylic acid intermediate is often straightforward.Direct purification of the final product may be more challenging due to potential byproducts.
Scalability Generally easier to scale up due to the robust nature of each step.May require more extensive optimization for large-scale synthesis.
Versatility The carboxylic acid intermediate can be used to synthesize a variety of other derivatives (e.g., amides, esters).Primarily yields the target alcohol.

Characterization Data

The final product, this compound, should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR: Expect characteristic signals for the furan protons, the isoxazole proton, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

  • ¹³C NMR: Expect signals corresponding to the carbons of the furan and isoxazole rings, as well as the methylene carbon.

  • FT-IR: Look for a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, and characteristic peaks for the C=N and N-O stretching of the isoxazole ring.[1]

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₈H₇NO₃, MW: 165.15 g/mol ) should be observed.

Conclusion

This technical guide has outlined two effective and scientifically sound synthetic routes to this compound. Route 1, the two-step synthesis via the carboxylic acid intermediate, offers robustness and versatility, making it a reliable choice for generating the target compound and its analogues. Route 2, the direct one-step synthesis, provides a more convergent and potentially more efficient pathway, which may be preferable for rapid access to the target molecule, provided the reaction is well-optimized. The choice of synthetic strategy will ultimately be guided by the specific objectives and resources of the research team. Both protocols provided are based on established chemical principles and offer a solid foundation for the successful synthesis of this valuable heterocyclic building block.

References

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. (2024). Biological and Molecular Chemistry. [Link]

  • Reduction of carboxylic acids to primary alcohols using LiAlH4. Master Organic Chemistry. [Link]

  • Conversion of carboxylic acids to alcohols using LiAlH4. (2023). Chemistry LibreTexts. [Link]

  • Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. (2018). Russian Journal of Organic Chemistry. [Link]

  • SYNTHESIS, METALATION AND ELECTROPHILIC QUENCHING OF ALKn-ISOXAZOLE-4-TERTIARY CARBOXAMIDES. A CRITICAL COMPARISON OF THREE ISOX. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]

  • Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. (2022). Molecules. [Link]

  • Diisobutyl(morpholino)aluminum‐Enabled Partial Reductions with DIBALH: Highly Practical Synthesis of Aldehydes from Carboxylic Acid Derivatives. (2022). Chemistry – An Asian Journal. [Link]

  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). [Link]

  • Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. (2020). Taylor & Francis. [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

Sources

[5-(2-Furyl)isoxazol-3-yl]methanol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of [5-(2-Furyl)isoxazol-3-yl]methanol

Executive Summary

This compound (CAS No: 852180-63-3) is a heterocyclic compound featuring a trifunctional architecture: an electron-rich furan ring, a stable isoxazole core, and a reactive primary alcohol moiety.[1][2] This unique combination makes it a valuable and versatile building block in medicinal chemistry and materials science. The isoxazole scaffold is considered a "privileged structure" due to its ability to participate in hydrogen bonding and π-π stacking interactions, contributing to favorable binding with biological targets.[3][4] This guide provides a comprehensive analysis of the compound's physicochemical properties, details a robust synthetic methodology based on 1,3-dipolar cycloaddition, explores its chemical reactivity and derivatization potential, and discusses its applications as a precursor for developing novel therapeutic agents.

Introduction

The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[5] This motif is prevalent in a wide array of FDA-approved drugs and clinical candidates, valued for its metabolic stability and its role as a bioisostere for other functional groups like amides or esters. Its structural rigidity and defined geometry allow for precise positioning of substituents, which is critical for optimizing ligand-receptor interactions.[3] The nitrogen atom can act as a hydrogen bond acceptor, further enhancing its utility in the design of biologically active molecules targeting enzymes and receptors.[3]

Overview of this compound

The subject of this guide, this compound, integrates the stable isoxazole core with two other key chemical entities. The furan ring at the C5 position and the hydroxymethyl group at the C3 position provide distinct points for chemical modification. The primary alcohol is a particularly useful handle for introducing linkers, attaching pharmacophores, or anchoring the molecule to a solid support for library synthesis. Understanding the interplay of these three components is essential for leveraging this molecule's full synthetic potential.

Physicochemical and Structural Properties

This compound is a solid at room temperature with a melting point of 90°C.[1] Its structural and physical properties are summarized in the table below. The presence of both polar (hydroxyl) and nonpolar (aromatic rings) regions suggests moderate solubility in a range of organic solvents.

PropertyValueReference
CAS Number 852180-63-3[1][2]
Molecular Formula C₈H₇NO₃[1][2][6]
Molecular Weight 165.15 g/mol [1][2]
Melting Point 90°C[1]
Boiling Point 337.3°C at 760 mmHg[1]
Density 1.296 g/cm³[1]
Flash Point 157.8°C[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 4[1]
Canonical SMILES C1=COC(=C1)C2=CC(=NO2)CO[1][6]
InChIKey NBBDGNIUCJFJPO-UHFFFAOYSA-N[1][6]

Synthesis and Mechanistic Insights

Core Synthetic Strategy: 1,3-Dipolar Cycloaddition

The most efficient and modular route for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[3][7][8] This reaction is highly regioselective and proceeds under mild conditions, tolerating a wide variety of functional groups.

For the synthesis of this compound, the key precursors are:

  • The 1,3-Dipole: Furan-2-carbonitrile oxide, generated in situ from furan-2-carbaldehyde oxime.

  • The Dipolarophile: Propargyl alcohol (prop-2-yn-1-ol), which provides the C3-hydroxymethyl substituent.

The nitrile oxide is a transient species and is typically formed immediately prior to the cycloaddition step via the oxidation of the corresponding aldoxime. Common reagents for this transformation include sodium hypochlorite (NaOCl) or N-Chlorosuccinimide (NCS).[5][8]

G cluster_oxime Step A: Oxime Formation cluster_cycloaddition Step B: Cycloaddition Start_Furfural Furan-2-carbaldehyde (Furfural) Oxime Furan-2-carbaldehyde Oxime Start_Furfural->Oxime Start_Propargyl Propargyl Alcohol Cycloaddition [3+2] Cycloaddition Reaction Start_Propargyl->Cycloaddition Hydroxylamine Hydroxylamine (NH2OH·HCl) Hydroxylamine->Oxime NitrileOxide Furan-2-carbonitrile oxide (In Situ Intermediate) Oxime->NitrileOxide Oxidant Oxidant (e.g., NaOCl) Oxidant->NitrileOxide NitrileOxide->Cycloaddition Product This compound Cycloaddition->Product

Caption: Synthetic workflow for this compound.

Protocol: Synthesis via Nitrile Oxide Cycloaddition

This protocol is a self-validating system. Successful formation of the oxime intermediate can be confirmed by TLC and melting point, while the final product's identity is confirmed by spectroscopic analysis as described in Section 5.0.

Part A: Synthesis of Furan-2-carbaldehyde Oxime

  • Materials: Furan-2-carbaldehyde, hydroxylamine hydrochloride (NH₂OH·HCl), sodium carbonate (Na₂CO₃), ethanol, water.

  • Procedure:

    • Dissolve hydroxylamine hydrochloride (1.1 eq) in water in a round-bottom flask.

    • Add a solution of furan-2-carbaldehyde (1.0 eq) in ethanol.

    • Slowly add a solution of sodium carbonate (0.6 eq) in water to the mixture while stirring. The addition should be portion-wise to control effervescence.

    • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

    • Upon completion, cool the mixture in an ice bath to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield furan-2-carbaldehyde oxime as a crystalline solid.

Part B: Synthesis of this compound

  • Materials: Furan-2-carbaldehyde oxime, propargyl alcohol, sodium hypochlorite solution (NaOCl, commercial bleach ~5-6%), dichloromethane (DCM).

  • Causality Behind Choices: A biphasic system (DCM/water) is used. The oxime and alkyne reside in the organic phase, while the NaOCl is in the aqueous phase. This controlled mixing at the interface helps to manage the exothermicity and reactivity of the in situ generated nitrile oxide, minimizing side reactions.

  • Procedure:

    • Dissolve furan-2-carbaldehyde oxime (1.0 eq) and propargyl alcohol (1.2 eq) in DCM in a flask equipped with a stir bar.

    • Cool the flask in an ice bath to 0-5°C.

    • Add the aqueous NaOCl solution (1.5-2.0 eq) dropwise via an addition funnel over 30-45 minutes, maintaining the internal temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC until the starting oxime is consumed.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Chemical Reactivity and Derivatization Potential

The true value of this compound for researchers lies in its potential for selective chemical modification at the primary alcohol. The heterocyclic core is generally robust under conditions used to modify the hydroxymethyl group.

  • Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde using mild reagents like manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP). Stronger oxidation (e.g., with Jones reagent) would yield the carboxylic acid.

  • Esterification/Acylation: Standard esterification conditions (e.g., reaction with an acyl chloride or carboxylic acid with a coupling agent like DCC/DMAP) readily convert the alcohol to an ester.

  • Etherification: Williamson ether synthesis (deprotonation with a base like NaH followed by reaction with an alkyl halide) provides access to a wide range of ethers.

  • Nucleophilic Substitution: The hydroxyl group is a poor leaving group but can be activated by conversion to a tosylate (TsCl, pyridine) or mesylate (MsCl, Et₃N). These activated intermediates are excellent substrates for Sₙ2 displacement with various nucleophiles (azides, cyanides, amines, thiols), enabling the introduction of diverse functionalities. This is a cornerstone strategy in fragment-based drug discovery.[9]

G Start This compound (R-CH2OH) Aldehyde Aldehyde (R-CHO) Start->Aldehyde Mild Oxidation (PCC, DMP) Ester Ester (R-CH2OCOR') Start->Ester Acylation (R'COCl) Ether Ether (R-CH2OR') Start->Ether Etherification (NaH, R'Br) Tosylate Tosylate / Mesylate (R-CH2OTs) Start->Tosylate Activation (TsCl) Acid Carboxylic Acid (R-COOH) Aldehyde->Acid Strong Oxidation (KMnO4) Halide Halide (R-CH2X) Tosylate->Halide Sₙ2 (NaX) Azide Azide (R-CH2N3) Tosylate->Azide Sₙ2 (NaN3)

Caption: Key derivatization pathways from the hydroxymethyl group.

Spectroscopic and Analytical Characterization

Structural confirmation of this compound relies on a combination of spectroscopic techniques. Based on its structure and data from analogous compounds, the following spectral characteristics are expected.[5]

TechniqueExpected Characteristics
¹H NMR ~2.0-3.0 ppm: Broad singlet, 1H (-OH). ~4.7 ppm: Singlet, 2H (-CH₂-OH). ~6.6 ppm: Doublet, 1H (furan H4). ~6.8 ppm: Singlet, 1H (isoxazole H4). ~7.2 ppm: Doublet, 1H (furan H3). ~7.7 ppm: Doublet, 1H (furan H5).
¹³C NMR ~58 ppm: -CH₂OH. ~100 ppm: Isoxazole C4. ~110-145 ppm: Furan C3, C4, C5, C2. ~160-170 ppm: Isoxazole C3, C5.
IR (cm⁻¹) 3500-3200: Broad O-H stretch. 3100-3000: Aromatic C-H stretch. ~1610: C=N stretch (isoxazole). 1580-1450: Aromatic C=C stretch. ~1015: C-O stretch (alcohol).
Mass Spec [M+H]⁺: 166.0504

Applications in Research and Drug Development

While direct biological data for this compound is limited, its structural motifs are present in numerous bioactive molecules. Its primary application is as a versatile scaffold for building more complex chemical entities.

  • Scaffold for Bioactive Molecules: Analogues where the furan is replaced by other heterocycles have shown significant activity. For instance, [5-(2-Thienyl)-3-isoxazolyl]methanol is an inhibitor of AgrA-DNA binding, a target for combating Staphylococcus aureus infections.[10] This suggests that the 5-(heteroaryl)isoxazol-3-yl]methanol core is a promising starting point for developing new anti-infective agents.

  • Fragment-Based Drug Discovery (FBDD): The molecule's size and functionality make it an ideal fragment for FBDD campaigns. The hydroxymethyl group provides a reliable vector for fragment evolution, allowing researchers to "grow" the molecule into a specific binding pocket of a target protein.[9]

  • Precursor for Kinase Inhibitors: The isoxazole core is found in potent kinase inhibitors. For example, a 5-tert-butylisoxazole derivative forms the core of Quizartinib (AC220), a highly potent FMS-like tyrosine kinase-3 (FLT3) inhibitor for treating acute myeloid leukemia.[11] The subject compound provides a platform for synthesizing libraries of related structures for kinase screening.

Conclusion

This compound is a compound of significant interest to synthetic and medicinal chemists. Its straightforward synthesis via 1,3-dipolar cycloaddition makes it readily accessible. The molecule's key chemical feature is the C3-hydroxymethyl group, which serves as a versatile handle for a wide range of chemical transformations, enabling its use as a foundational building block for more complex molecular architectures. Its structural similarity to known bioactive compounds underscores its potential as a valuable scaffold in the rational design of new therapeutic agents.

References

  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). (2011). Sciforum. Retrieved from [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. (2009). National Institutes of Health (NIH). Retrieved from [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. (2016). National Institutes of Health (NIH). Retrieved from [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Publishing. Retrieved from [Link]

  • Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. (2022). Taylor & Francis Online. Retrieved from [Link]

  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). (2018). ACS Publications. Retrieved from [Link]

  • Synthesis of Isoxazoles by Hypervalent Iodine-induced Cycloaddition of Nitrile Oxides to Alkynes. (2011). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of Isoxazoles via Electrophilic Cyclization. (2005). ACS Publications. Retrieved from [Link]

  • Furfuryl Alcohol. (n.d.). PubChem. Retrieved from [Link]

  • [5-(furan-2-yl)-1,2-oxazol-3-yl]methanol. (n.d.). PubChem. Retrieved from [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry. Retrieved from [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. (2024). Biological and Molecular Chemistry. Retrieved from [Link]

  • (3-ethyl-5-methyl-4-isoxazolyl)methanol. (n.d.). Chemical Synthesis Database. Retrieved from [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (2021). National Institutes of Health (NIH). Retrieved from [Link]

  • Asymmetric Synthesis of Functionalized 2-Isoxazolines. (2015). National Institutes of Health (NIH). Retrieved from [Link]

  • [5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolyl]methanol, 97%. (n.d.). RHENIUM BIO SCIENCE. Retrieved from [Link]

  • S1 Supporting Information. (n.d.). AWS. Retrieved from [Link]

  • Methyl 5-(2-Furyl)isoxazole-3-carboxylate. (n.d.). Arctom. Retrieved from [Link]

  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (2009). PubMed. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of [5-(2-Furyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, [5-(2-Furyl)isoxazol-3-yl]methanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and validated through comparative analysis with structurally analogous compounds.

The isoxazole moiety is a prominent scaffold in medicinal chemistry, valued for its diverse biological activities.[1][2][3] The synthesis of novel derivatives, such as the title compound, is a key step in the discovery of new therapeutic agents.[1][2][3] Accurate structural elucidation through spectroscopic methods is paramount to ensuring the integrity of these synthetic pathways and understanding the structure-activity relationships of new chemical entities.

Due to the novelty of this compound, this guide utilizes predicted spectroscopic data, a common and powerful approach in modern chemical research for the tentative identification of new molecules. These predictions are interpreted with reference to experimentally determined data for closely related furan and isoxazole derivatives to provide a robust analytical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR provide a detailed map of the proton and carbon frameworks, respectively. The predicted spectra discussed below were generated using advanced machine learning-based algorithms, which offer high accuracy for small molecules.[4][5][6]

¹H NMR Spectroscopy: A Proton's Perspective

The predicted ¹H NMR spectrum provides precise information about the chemical environment, connectivity, and number of different types of protons in the molecule.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.60dd1HH5' (Furan)
~6.80d1HH3' (Furan)
~6.55dd1HH4' (Furan)
~6.50s1HH4 (Isoxazole)
~4.80s2H-CH₂OH
~2.50br s1H-OH

Predicted using online NMR prediction tools.

Interpretation and Causality:

  • Furan Protons (H3', H4', H5'): The furan ring protons appear in the aromatic region. H5' is predicted to be the most downfield due to the deshielding effect of the adjacent oxygen atom and its position relative to the isoxazole ring. The characteristic doublet of doublets (dd) and doublet (d) splitting patterns arise from the coupling between adjacent furan protons.

  • Isoxazole Proton (H4): The single proton on the isoxazole ring is expected to appear as a sharp singlet, as it lacks adjacent protons for coupling. Its chemical shift is influenced by the electron-withdrawing nature of the nitrogen and oxygen atoms within the ring.

  • Methylene Protons (-CH₂OH): The two protons of the methylene group attached to the isoxazole ring are chemically equivalent and are therefore predicted to appear as a singlet. Their proximity to the electronegative oxygen and the aromatic isoxazole ring shifts them downfield.

  • Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet. Its chemical shift can vary depending on the concentration, solvent, and temperature due to hydrogen bonding.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Parameters: Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the free induction decay (FID) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shifts to the TMS signal at 0.00 ppm.

Diagram: ¹H NMR Assignments

Caption: Predicted ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insights into their electronic environments.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~170.0C5 (Isoxazole)
~162.0C3 (Isoxazole)
~145.0C5' (Furan)
~143.0C2' (Furan)
~112.0C4' (Furan)
~110.0C3' (Furan)
~98.0C4 (Isoxazole)
~58.0-CH₂OH

Predicted using online NMR prediction tools.

Interpretation and Causality:

  • Isoxazole Carbons (C3, C4, C5): The carbons of the isoxazole ring are significantly deshielded. C3 and C5, being directly attached to both nitrogen and oxygen (or in close proximity), are predicted to have the most downfield chemical shifts. C4 is expected to be the most shielded of the ring carbons.

  • Furan Carbons (C2', C3', C4', C5'): The chemical shifts of the furan carbons are characteristic of a five-membered aromatic heterocycle. The carbons adjacent to the oxygen (C2' and C5') are the most deshielded.

  • Methylene Carbon (-CH₂OH): The methylene carbon is shielded relative to the aromatic carbons and its chemical shift is influenced by the attached hydroxyl group.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Parameters: Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A sufficient number of scans and a suitable relaxation delay are crucial for quantitative accuracy, especially for quaternary carbons.

  • Processing: Process the FID, apply a Fourier transform, and phase and baseline correct the spectrum. Calibrate the chemical shifts using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Table 3: Predicted Characteristic IR Absorptions for this compound

Frequency Range (cm⁻¹)VibrationFunctional Group
3500-3200 (broad)O-H stretchAlcohol
3150-3000C-H stretchAromatic (Furan, Isoxazole)
2950-2850C-H stretchAliphatic (-CH₂)
~1610C=N stretchIsoxazole
~1580, ~1470C=C stretchAromatic (Furan, Isoxazole)
~1250C-O stretchAlcohol
~1150C-O-C stretchFuran

Interpretation and Causality:

  • O-H Stretch: The most prominent feature is expected to be a broad absorption band in the 3500-3200 cm⁻¹ region, characteristic of the hydroxyl group's stretching vibration, broadened by intermolecular hydrogen bonding.[2]

  • C-H Stretches: Sharp peaks above 3000 cm⁻¹ are indicative of C-H stretching in the aromatic furan and isoxazole rings. Absorptions just below 3000 cm⁻¹ correspond to the C-H stretching of the methylene group.

  • Fingerprint Region: The region below 1650 cm⁻¹ contains a wealth of information. The C=N stretching vibration of the isoxazole ring is expected around 1610 cm⁻¹.[2] The C=C stretching vibrations of both rings will also appear in this region. The C-O stretching of the alcohol and the C-O-C stretching of the furan ether linkage will give rise to strong absorptions in the 1250-1000 cm⁻¹ range.

Experimental Protocol: IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Diagram: Key IR-Active Functional Groups

Caption: Key functional groups and their predicted IR absorption regions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺166.0499
[M+Na]⁺188.0318
[M-H]⁻164.0353

Data from PubChem CID 7164591.[7]

Interpretation of Fragmentation:

Under electron ionization (EI), the molecular ion ([M]⁺˙ at m/z 165) would be expected to undergo fragmentation. A logical fragmentation pathway would involve:

  • Loss of the Hydroxymethyl Group: Cleavage of the C-C bond between the isoxazole ring and the methylene group could lead to the loss of a ·CH₂OH radical (31 u), resulting in a fragment at m/z 134.

  • Formation of a Tropylium-like Ion: Rearrangement and loss of CO from the furan ring is a common fragmentation pathway for furyl-substituted compounds.

  • Ring Cleavage: The isoxazole ring can undergo characteristic cleavage, often initiated by the cleavage of the weak N-O bond.

Diagram: Proposed Mass Spectrometry Fragmentation Pathway

G M [M]⁺˙ m/z 165 F1 [M - ·CH₂OH]⁺ m/z 134 M->F1 - ·CH₂OH F2 [M - H₂O]⁺˙ m/z 147 M->F2 - H₂O F3 [Furyl-Isoxazole]⁺ (Fragment) F1->F3 Further Fragmentation

Caption: A simplified proposed fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry (ESI)

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Analysis: Acquire spectra in both positive and negative ion modes to observe different adducts. For fragmentation studies, perform tandem MS (MS/MS) on the parent ion.

Conclusion

This guide outlines a multi-faceted spectroscopic approach to the structural characterization of this compound. Through the integrated analysis of predicted NMR, IR, and MS data, a detailed and confident structural assignment can be made. The provided protocols serve as a standard for the experimental validation of this and other novel chemical entities, ensuring the scientific rigor required in modern research and development.

References

  • PROSPRE - 1H NMR Predictor. (n.d.). Retrieved January 12, 2026, from [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
  • Cho, A., Lee, S., Lee, S., Kim, S., & No, K. T. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific reports, 12(1), 20003.
  • CASPRE - 13C NMR Predictor. (n.d.). Retrieved January 12, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 12, 2026, from [Link]

  • Abbas, F. A., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences, 3(4), 717-724.
  • Abraham, R. J. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
  • Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved January 12, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 12, 2026, from [Link]

  • Umapathi, N., et al. (2022). Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. Russian Journal of General Chemistry, 92(3), 546-557.
  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.
  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.
  • National Institute of Standards and Technology. (n.d.). 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • Kutafh, M. K., Abbas, A. F., & Al-Assadi, K. A. R. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivatives from New Chalcone.
  • Supporting Information for [Title of the article where this is from]. (n.d.). Royal Society of Chemistry.
  • Al-Mulla, A. (2024).
  • One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][4][8]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. (2022). Arabian Journal of Chemistry, 15(10), 104132.

  • PubChem. (n.d.). [5-(furan-2-yl)-1,2-oxazol-3-yl]methanol. Retrieved January 12, 2026, from [Link]

Sources

An In-Depth Technical Guide to the NMR Spectrum of [5-(2-Furyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Significance of [5-(2-Furyl)isoxazol-3-yl]methanol

In the landscape of modern medicinal chemistry and drug discovery, the structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among these, molecules incorporating both furan and isoxazole rings are of significant interest due to their prevalence in biologically active compounds. This compound represents a key scaffold in this class, and a comprehensive understanding of its spectroscopic properties is paramount for its application in synthetic chemistry and drug development.

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of this compound. As a senior application scientist, the following discourse is structured to not only present the spectral data but also to explain the underlying principles and experimental considerations, thereby offering a holistic and field-proven perspective. The methodologies and interpretations presented herein are designed to be self-validating, ensuring scientific integrity and trustworthiness for researchers engaged in this area.

I. Molecular Structure and its NMR Implications

The molecular architecture of this compound is the primary determinant of its NMR spectrum. The molecule consists of a central isoxazole ring substituted at the 5-position with a 2-furyl group and at the 3-position with a hydroxymethyl group. This arrangement of aromatic heterocycles and a functionalized side chain gives rise to a unique set of proton (¹H) and carbon-13 (¹³C) NMR signals.

Synthesis_Workflow cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Nitrile Oxide Formation & Cycloaddition cluster_2 Step 3: Purification & Characterization Furfural Furfural Furfural_Oxime Furfural_Oxime Furfural->Furfural_Oxime Hydroxylamine*HCl, Base Hydroxylamine Hydroxylamine Hydroxylamine->Furfural_Oxime Nitrile_Oxide Nitrile_Oxide Furfural_Oxime->Nitrile_Oxide NCS or Bleach Target_Molecule This compound Nitrile_Oxide->Target_Molecule [3+2] Cycloaddition Propargyl_Alcohol Propargyl_Alcohol Propargyl_Alcohol->Target_Molecule Purification Purification Target_Molecule->Purification Column Chromatography NMR_Analysis NMR_Analysis Purification->NMR_Analysis NMR, MS, IR

Figure 2: A representative synthetic workflow for this compound.

B. NMR Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified this compound.

    • Dissolve the sample in ~0.6 mL of a high-purity deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. [1] * Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon, simplifying the spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Two-Dimensional (2D) NMR Experiments:

    • To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

    • A COSY spectrum will reveal proton-proton coupling networks, confirming the assignments of the furan protons.

    • An HSQC spectrum correlates directly bonded proton and carbon atoms, providing definitive C-H assignments.

Figure 3: A comprehensive workflow for the NMR analysis of this compound.

V. Conclusion: A Powerful Tool for Chemical and Pharmaceutical Research

The detailed NMR spectral analysis of this compound provides invaluable information for its unambiguous identification and characterization. For researchers in drug discovery, this data is crucial for confirming the successful synthesis of this important scaffold, assessing its purity, and studying its interactions with biological targets. [2]The predicted chemical shifts and coupling constants, along with the outlined experimental protocol, serve as a robust guide for scientists working with this and related heterocyclic compounds. A thorough understanding of the NMR spectrum is not merely an analytical exercise; it is a fundamental prerequisite for advancing the frontiers of chemical and pharmaceutical research.

References

  • Synthesis and characterization of some new 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivatives from New Chalcone. Semantic Scholar. Accessed January 12, 2026. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Accessed January 12, 2026. [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Accessed January 12, 2026. [Link]

  • Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media. Accessed January 12, 2026. [Link]

Sources

FT-IR analysis of [5-(2-Furyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Analysis of [5-(2-Furyl)isoxazol-3-yl]methanol

This guide provides a comprehensive technical overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, spectral interpretation, and data validation.

Introduction: The Molecule and the Method

This compound (Molecular Formula: C8H7NO3, Molecular Weight: 165.15 g/mol ) is a bifunctional organic molecule incorporating a furan ring, an isoxazole ring, and a primary alcohol.[] The unique arrangement of these heterocyclic systems and the reactive hydroxymethyl group makes it a valuable scaffold in the synthesis of more complex chemical entities. Understanding its structural integrity and vibrational properties is paramount for quality control and further derivatization.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for this purpose. It operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies.[2] When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to these vibrations, such as stretching and bending modes.[3] The resulting spectrum is a unique molecular "fingerprint" that provides definitive structural information.[4] This guide will detail the expected FT-IR spectrum of this compound, grounded in the established spectroscopic behavior of its constituent functional groups.

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality FT-IR spectrum requires a meticulous and validated procedure. The following protocol for a solid sample ensures reproducibility and minimizes artifacts.

Objective: To obtain a high-resolution FT-IR transmission spectrum of solid this compound.

Methodology: Potassium Bromide (KBr) Pellet Technique

This method is chosen for its excellent resolution and minimal interference in the mid-IR region.

  • Step 1: Sample and Reagent Preparation

    • Dry 1-2 mg of high-purity this compound in a vacuum oven at a low temperature (e.g., 40°C) for 2 hours to remove any adsorbed water, which can cause a broad O-H signal and interfere with interpretation.

    • Use spectroscopy-grade Potassium Bromide (KBr), dried at ~110°C for at least 4 hours and stored in a desiccator. KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹).

  • Step 2: Sample Grinding and Mixing

    • In a dry agate mortar and pestle, grind approximately 100 mg of KBr to a fine, consistent powder.

    • Add the 1-2 mg of the dried sample to the KBr.

    • Gently mix and grind the two components together for 2-3 minutes until the mixture is homogeneous. The goal is to disperse the sample particles thoroughly within the KBr matrix to reduce scattering effects.

  • Step 3: Pellet Formation

    • Transfer a portion of the mixture to a pellet-pressing die.

    • Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. This sinters the KBr into a transparent or translucent disc.

  • Step 4: Spectral Acquisition

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typical instrument parameters are:

      • Scan Range: 4000–400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 32-64 (co-added to improve signal-to-noise ratio)

  • Step 5: Data Processing

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to ensure all peaks originate from zero absorbance.

Workflow Visualization

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing Dry Dry Sample & KBr Grind Grind & Mix (1:100) Dry->Grind Homogenize Press Press KBr Pellet Grind->Press Form Disc Background Collect Background Press->Background Place in Holder Sample Collect Sample Scan Background->Sample Acquire Data Process Ratio & Baseline Correct Sample->Process Generate Spectrum Analyze Peak Assignment Process->Analyze Interpret

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Spectral Analysis and Interpretation

The FT-IR spectrum of this compound can be dissected by analyzing the characteristic vibrational modes of its constituent parts.

Molecular Structure and Key Vibrational Modes

Caption: Structure of this compound with key FT-IR active groups.

Detailed Peak Assignments

The expected absorption bands are summarized in the table below and explained in detail.

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
~3500-3200Strong, BroadO-H StretchingIntermolecular H-bonded alcohol
~3120-3100Medium-WeakC-H StretchingFuran and Isoxazole rings (=C-H)
~2950-2850Medium-WeakC-H StretchingMethylene group (-CH₂)
~1610-1550MediumC=N StretchingIsoxazole ring
~1580-1450Medium-StrongC=C StretchingFuran and Isoxazole rings
~1430-1350MediumC-H BendingMethylene scissoring (-CH₂)
~1270-1220Strong=C-O-C= StretchingFuran ring (asymmetric)
~1170MediumRing StretchingIsoxazole ring mode
~1050-1000StrongC-O StretchingPrimary alcohol (-CH₂-OH)
~1025Medium=C-O-C= StretchingFuran ring (symmetric)
~880-720StrongC-H BendingOut-of-plane bending (furan ring)

1. O-H and C-H Stretching Region (4000-2800 cm⁻¹)

  • O-H Stretching (~3500-3200 cm⁻¹): The most prominent feature in this region is expected to be a strong and broad absorption band corresponding to the stretching vibration of the hydroxyl (-OH) group of the methanol moiety.[5] Its broadness is a direct consequence of intermolecular hydrogen bonding between molecules in the solid state.

  • Aromatic C-H Stretching (~3120-3100 cm⁻¹): The C-H bonds on both the furan and isoxazole rings will give rise to absorptions just above 3000 cm⁻¹. These peaks are typically of medium to weak intensity.[6]

  • Aliphatic C-H Stretching (~2950-2850 cm⁻¹): The methylene (-CH₂) bridge connecting the isoxazole ring to the hydroxyl group will exhibit characteristic asymmetric and symmetric C-H stretching vibrations in this range.[5]

2. Double Bond and Ring Vibration Region (1700-1400 cm⁻¹)

  • C=N Stretching (~1610-1550 cm⁻¹): The carbon-nitrogen double bond (C=N) within the isoxazole ring is expected to produce a medium-intensity peak in this region. This is a key diagnostic band for the isoxazole heterocycle.[5][7]

  • C=C Stretching (~1580-1450 cm⁻¹): Both the furan and isoxazole rings contain carbon-carbon double bonds. Their stretching vibrations result in one or more sharp, medium-to-strong bands. These are often referred to as ring "breathing" modes.[8]

3. The Fingerprint Region (1400-600 cm⁻¹)

This region contains a high density of complex vibrational modes, including bending and skeletal vibrations, that are unique to the molecule as a whole.

  • C-H Bending (~1430-1350 cm⁻¹): The in-plane scissoring motion of the -CH₂- group typically appears here.

  • Furan Ring Vibrations (~1270-1220 cm⁻¹ and ~1025 cm⁻¹): The furan ring is characterized by strong absorptions due to the asymmetric and symmetric stretching of the =C-O-C= ether linkage.[6]

  • Isoxazole Ring Vibrations (~1170 cm⁻¹): The isoxazole ring exhibits characteristic stretching vibrations involving the C-O and N-O bonds.[5][9]

  • C-O Stretching of Primary Alcohol (~1050-1000 cm⁻¹): A strong and distinct peak corresponding to the C-O stretching of the primary alcohol group (-CH₂-OH) is expected.[5] This is a highly reliable band for identifying primary alcohols.

  • Out-of-Plane C-H Bending (~880-720 cm⁻¹): The C-H bonds on the furan ring give rise to strong absorptions in this region due to out-of-plane bending (wagging). The exact position can help infer the substitution pattern of the ring.[6][10]

Conclusion: A Validated Structural Portrait

The FT-IR spectrum of this compound provides a wealth of structural information. Through a systematic analysis, the presence of the key hydroxyl, furan, isoxazole, and methylene functionalities can be unequivocally confirmed. The broad O-H stretch, the characteristic C=N and C=C ring vibrations, and the strong C-O stretches from both the furan ether and the primary alcohol combine to form a unique spectral fingerprint. This guide provides an authoritative framework for the acquisition and interpretation of this data, enabling researchers to validate the chemical identity and purity of this important heterocyclic compound.

References

  • Gaines, G. L., Jr. (1965).
  • PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • FTIR spectra of furan-based copolyesters. (2020). ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

  • Clemons, T. D., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Biofunctional Evaluation of Novel Isoxazole, C-Nucleoside, and Thioxopyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • Spectroscopy Online. (2025). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from [Link]

  • ResearchGate. (2025). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Furan. NIST Chemistry WebBook. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Principles of FTIR Spectroscopy. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational IR spectrum of Furan. Retrieved from [Link]

  • Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2014). Synthesis, Characterization and Computational Study of Some New 5-(Furan-2-yl)-3-phenyl-4,5-dihydroisoxazole Derivatives. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure of [5-(2-Furyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthesis, spectroscopic characterization, and a detailed predictive model of the crystal structure of [5-(2-Furyl)isoxazol-3-yl]methanol. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Understanding the solid-state structure of these compounds is paramount for drug development, influencing properties such as solubility, stability, and bioavailability. While a definitive experimental crystal structure for the title compound is not publicly available, this guide leverages data from closely related analogues to construct a robust theoretical model of its crystalline architecture. The synthesis is detailed through the well-established 1,3-dipolar cycloaddition reaction. Spectroscopic characteristics are discussed with reference to similar molecular frameworks. The core of this guide focuses on a predictive analysis of the crystal packing, highlighting the pivotal role of intermolecular hydrogen bonding and potential π-π stacking interactions in defining the supramolecular assembly.

Introduction: The Significance of Isoxazole Scaffolds in Medicinal Chemistry

The isoxazole ring is a privileged five-membered heterocyclic motif that is a cornerstone in the design of a wide array of therapeutic agents. Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into drugs with anticancer, anti-inflammatory, antimicrobial, and antiviral activities[1]. The substitution pattern on the isoxazole core allows for fine-tuning of the molecule's steric and electronic properties, which in turn modulates its interaction with biological targets[1]. The title compound, this compound, combines the isoxazole core with a furan moiety, another heterocycle of medicinal importance, and a methanol group capable of engaging in crucial hydrogen bonding interactions. A thorough understanding of the three-dimensional arrangement of molecules in the solid state is critical for controlling the physicochemical properties of an active pharmaceutical ingredient (API). This guide provides an in-depth exploration of the synthesis, characterization, and, most importantly, a predictive model of the crystal structure of this compound, offering valuable insights for researchers in the field of drug design and materials science.

Synthesis and Characterization

The synthesis of 3,5-disubstituted isoxazoles is most effectively achieved through the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This method is highly regioselective and provides a versatile route to a wide range of isoxazole derivatives[1].

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned via the 1,3-dipolar cycloaddition of in situ generated furan-2-carbonitrile oxide with propargyl alcohol.

Experimental Protocol: Synthesis of this compound

  • Step 1: Oximation of Furan-2-carboxaldehyde. To a solution of furan-2-carboxaldehyde in an appropriate solvent (e.g., ethanol/water), an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium carbonate) is added. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The resulting furan-2-carboxaldehyde oxime is then isolated by filtration or extraction.

  • Step 2: In Situ Generation of Furan-2-carbonitrile Oxide and Cycloaddition. The furan-2-carboxaldehyde oxime is dissolved in a suitable solvent, such as dichloromethane or tetrahydrofuran. An oxidizing agent, typically sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS), is added dropwise to the solution in the presence of a base like triethylamine to generate the furan-2-carbonitrile oxide in situ. Propargyl alcohol is then added to the reaction mixture to act as the dipolarophile. The reaction is stirred at room temperature or gentle heating until the consumption of the starting materials.

  • Step 3: Isolation and Purification. Upon completion of the reaction, the mixture is worked up by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield pure this compound.

  • Step 4: Crystallization. Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture, such as ethyl acetate/hexane or dichloromethane/hexane.

Spectroscopic Characterization (Predictive)

Based on the analysis of structurally similar compounds, such as (3-para-tolyl-isoxazol-5-yl)methanol, the following spectroscopic features are anticipated for this compound[1]:

  • FT-IR Spectroscopy: A broad absorption band in the region of 3200-3500 cm⁻¹ is expected due to the O-H stretching vibration of the methanol group, indicative of hydrogen bonding. Aromatic C-H stretching vibrations would appear around 3100 cm⁻¹. The C=N stretching vibration of the isoxazole ring is anticipated in the region of 1600 cm⁻¹. The N-O stretching vibration is expected between 800-900 cm⁻¹[1].

  • ¹H NMR Spectroscopy: The proton of the hydroxyl group (OH) would likely appear as a broad singlet. The methylene protons (CH₂) of the methanol group would resonate as a singlet. The protons of the furan and isoxazole rings would show characteristic chemical shifts and coupling patterns in the aromatic region of the spectrum.

  • ¹³C NMR Spectroscopy: The carbon of the methylene group (CH₂) would appear in the aliphatic region. The carbons of the furan and isoxazole rings would resonate in the aromatic region, with their specific chemical shifts influenced by the heteroatoms.

Crystal Structure Analysis: A Predictive Model

In the absence of an experimentally determined crystal structure for this compound, a predictive model can be constructed based on the known crystal structures of analogous compounds, particularly those containing the isoxazol-yl-methanol moiety. The crystal structure of 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol reveals a key intermolecular interaction: an O-H···N hydrogen bond where the hydroxyl group acts as the donor and the isoxazole nitrogen atom as the acceptor[2]. This is a common and robust supramolecular synthon in such systems.

Molecular Geometry

The molecule is expected to be relatively planar, with some rotational freedom around the single bonds connecting the furan and isoxazole rings, and the methanol group to the isoxazole ring. The dihedral angle between the furan and isoxazole rings will be a key conformational parameter.

Intermolecular Interactions and Crystal Packing

The primary intermolecular interaction governing the crystal packing is predicted to be the O-H···N hydrogen bond . The hydroxyl group of the methanol moiety will act as a hydrogen bond donor, while the nitrogen atom of the isoxazole ring will serve as the acceptor. This interaction is expected to link the molecules into chains or dimers.

G cluster_0 Molecule A cluster_1 Molecule B A This compound B This compound A->B O-H···N Hydrogen Bond

Further stabilization of the crystal lattice is likely to arise from weaker interactions:

  • π-π Stacking: The aromatic furan and isoxazole rings may engage in π-π stacking interactions, contributing to the overall packing efficiency. The relative orientation of the rings (e.g., parallel-displaced or T-shaped) will depend on the minimization of electrostatic repulsion and maximization of van der Waals forces.

  • C-H···O Interactions: Weak C-H···O hydrogen bonds may also be present, involving the C-H bonds of the furan and isoxazole rings as donors and the oxygen atoms of the furan, isoxazole, or hydroxyl groups as acceptors.

G

Predicted Crystallographic Parameters

While precise unit cell dimensions and space group cannot be determined without experimental data, a summary of expected and known parameters for a related compound is provided for comparative purposes.

ParameterPredicted for this compoundData for 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol[2]
Crystal System Monoclinic or OrthorhombicOrthorhombic
Space Group P2₁/c or similar centrosymmetric groupPca2₁
Key Intermolecular Interaction O-H···N hydrogen bondO-H···N hydrogen bond
Secondary Interactions π-π stacking, C-H···OC-H···O

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the synthesis, characterization, and a predictive model for the crystal structure of this compound. The proposed synthetic route via 1,3-dipolar cycloaddition is a reliable and efficient method for obtaining this and related isoxazole derivatives. The predictive analysis of the crystal structure, based on data from analogous compounds, strongly suggests that the supramolecular architecture is dominated by O-H···N hydrogen bonds, leading to the formation of robust molecular chains. These chains are likely further organized by weaker interactions such as π-π stacking and C-H···O bonds.

The insights presented herein are valuable for researchers working on the development of isoxazole-based pharmaceuticals. A detailed understanding of the crystal packing can inform strategies for polymorph screening, salt selection, and co-crystal design, all of which are critical for optimizing the solid-state properties of a drug candidate. The definitive determination of the crystal structure of this compound through single-crystal X-ray diffraction is a crucial next step to validate and refine the predictive model presented in this guide. Such experimental data would provide a more precise understanding of the subtle interplay of intermolecular forces that govern the solid-state assembly of this promising class of molecules.

References

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.
  • Naveen, S., et al. (2015). Crystal structure of 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol.

Sources

An In-depth Technical Guide to the Physical Characteristics of [5-(2-Furyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of [5-(2-Furyl)isoxazol-3-yl]methanol (CAS No: 852180-63-3). Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data on its fundamental properties, including molecular structure, solubility, and spectroscopic signatures. While experimental data for this specific molecule is limited in publicly accessible literature, this guide establishes a foundational understanding based on established principles of organic chemistry and data from analogous structures. Furthermore, it outlines detailed, field-proven methodologies for the synthesis and characterization of this and similar isoxazole-containing compounds, ensuring scientific integrity and empowering researchers to validate and expand upon the knowledge presented herein.

Introduction: The Scientific Context of this compound

The isoxazole ring is a prominent scaffold in medicinal chemistry, renowned for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The fusion of this privileged heterocycle with a furan moiety, another biologically significant pharmacophore, presents a compelling molecular architecture for novel therapeutic agents.[3] this compound emerges as a key building block in this context, offering a reactive hydroxyl group for further synthetic elaboration. A thorough understanding of its physical characteristics is paramount for its effective utilization in synthetic chemistry and drug discovery workflows, influencing reaction kinetics, purification strategies, and formulation development.

This guide provides a detailed examination of the physical properties of this compound, grounded in available data and predictive methodologies based on its structural components.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound, with the chemical formula C₈H₇NO₃, is characterized by a central isoxazole ring substituted with a 2-furyl group at the 5-position and a hydroxymethyl group at the 3-position. This arrangement dictates its chemical reactivity and physical behavior.

Table 1: Fundamental Physicochemical Properties of this compound

PropertyValueSource
CAS Number 852180-63-3[4]
Molecular Formula C₈H₇NO₃[4]
Molecular Weight 165.15 g/mol [4]
Appearance Brown solid[5]
Melting Point 90 °C[4]
Boiling Point 337.3 °C at 760 mmHg[4]
Density 1.296 g/cm³[4]
Flash Point 157.8 °C[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 4[4]

Solubility Profile: A Predictive and Experimental Approach

Qualitative Solubility Prediction:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble due to the ability to form hydrogen bonds with the hydroxyl group.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Likely to be soluble due to dipole-dipole interactions.

  • Non-polar Solvents (e.g., Hexane, Toluene): Expected to have limited solubility.

  • Water: The Safety Data Sheet indicates it is insoluble in water.[5]

Experimental Protocol for Quantitative Solubility Determination:

For research and development purposes, a quantitative determination of solubility is essential. The following is a standardized protocol for determining the thermodynamic solubility of a compound.

dot

Caption: Experimental workflow for determining thermodynamic solubility.

Spectroscopic Characterization: Predicted Signatures

While experimentally obtained spectra for this compound are not widely published, a detailed prediction of its key spectroscopic features can be made based on the analysis of its functional groups and data from closely related analogs.[1][6]

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons of the furan ring, the isoxazole ring, the methylene group, and the hydroxyl group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton(s)Predicted Chemical Shift (δ, ppm)Multiplicity
Furan H5'~7.6Doublet of doublets
Furan H3'~6.5Doublet of doublets
Furan H4'~6.6Doublet of doublets
Isoxazole H4~6.8Singlet
-CH₂OH~4.7Singlet
-CH₂OHVariable (broad singlet)Singlet
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon(s)Predicted Chemical Shift (δ, ppm)
Isoxazole C5~168
Isoxazole C3~160
Furan C2'~145
Furan C5'~144
Furan C3'~112
Furan C4'~110
Isoxazole C4~100
-CH₂OH~56
Predicted Fourier-Transform Infrared (FT-IR) Spectrum

The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 4: Predicted FT-IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H (alcohol)3500-3200 (broad)Stretching vibration
C-H (aromatic)3100-3000Stretching vibration
C=N (isoxazole)~1600Stretching vibration
C=C (aromatic)1600-1450Stretching vibrations
C-O (alcohol)~1050Stretching vibration
N-O (isoxazole)850-800Stretching vibration

Representative Synthesis Protocol

The synthesis of 3,5-disubstituted isoxazoles is commonly achieved through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. The following is a representative protocol adapted from established methodologies for similar compounds.[2][6]

dot

G A Furan-2-carbaldehyde C Furan-2-carbaldehyde oxime A->C Stir at room temp. B Hydroxylamine hydrochloride, Pyridine B->C D Furan-2-carbaldehyde oxime C->D F Furan-2-carbonitrile oxide D->F E Sodium hypochlorite (bleach) E->F G Furan-2-carbonitrile oxide F->G I This compound G->I H Propargyl alcohol H->I

Caption: Representative synthetic workflow for this compound.

Experimental Procedure:

  • Oxime Formation: To a solution of furan-2-carbaldehyde in pyridine, add hydroxylamine hydrochloride portion-wise. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Cycloaddition: To the resulting oxime solution, add propargyl alcohol. Cool the mixture in an ice bath and add a solution of sodium hypochlorite (bleach) dropwise, maintaining the temperature below 10 °C.

  • Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Safety and Handling

Based on the Safety Data Sheet (SDS), this compound should be handled with care in a well-ventilated area.[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and locked up.

  • Incompatibilities: Avoid contact with bases and strong oxidizing agents.

Conclusion

This compound is a valuable building block for the synthesis of novel chemical entities with potential applications in drug discovery. This technical guide has provided a comprehensive overview of its known physical characteristics and offers predictive insights into its spectroscopic properties. The outlined experimental protocols for solubility determination and a representative synthesis provide a practical framework for researchers working with this compound. As with any chemical entity, it is imperative to handle this compound in accordance with the provided safety guidelines. Further experimental validation of the predicted properties will undoubtedly contribute to a more complete understanding of this promising molecule.

References

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. (2024). Biological and Molecular Chemistry.
  • Solubility of Isoxazole. Solubility of Things.
  • SAFETY DATA SHEET - this compound. (2025). Fisher Scientific.
  • This compound. Alfa Chemistry.
  • Furan: A Promising Scaffold for Biological Activity. (2024).
  • [5-(2-fluorophenyl)isoxazol-3-yl]methanol. Guidechem.
  • An In-depth Technical Guide to the Solubility of Benzo[d]isoxazol-3-ol in Organic Solvents. Benchchem.
  • Solubility of 5-[7-[2-chloro-4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy]heptyl]-3-methyl-isoxazole. Solubility of Things.
  • Experimental and theoretical investigation of new furan and thiophene derivatives containing oxazole, isoxazole, or isothiazole subunits.
  • Furan: Properties, Synthesis, and Reactions. Scribd.
  • Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalis
  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023).
  • Isoxazole. Wikipedia.
  • An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals.

Sources

Stability and Storage of [5-(2-Furyl)isoxazol-3-yl]methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the stability and storage considerations for [5-(2-Furyl)isoxazol-3-yl]methanol (CAS No. 852180-63-3), a heterocyclic compound of interest in pharmaceutical and chemical research. Drawing upon established principles of chemical stability for isoxazole and furan derivatives, this document outlines potential degradation pathways and provides detailed protocols for stability assessment. Furthermore, it offers evidence-based recommendations for optimal storage and handling to ensure the compound's integrity over time. This guide is intended for researchers, scientists, and professionals in drug development who work with this or structurally related molecules.

Introduction and Compound Profile

This compound is a molecule incorporating a furan ring, an isoxazole ring, and a primary alcohol functional group.[1][2] The inherent reactivity of these moieties dictates the compound's stability profile. Isoxazole derivatives are valued in medicinal chemistry for their diverse biological activities.[3][4] Understanding the stability of this compound is crucial for the reliability of experimental results and the development of stable formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 852180-63-3[1][5]
Molecular Formula C8H7NO3[1]
Molecular Weight 165.15 g/mol [5]
Melting Point 90°C[1]
Boiling Point 337.3°C at 760 mmHg[1]
Density 1.296 g/cm³[1]
Appearance Not specified, likely a solid at room temperature[1][5]

Potential Degradation Pathways

The chemical stability of this compound is influenced by its constituent functional groups. Forced degradation studies, which subject the compound to more severe conditions than accelerated stability testing, are instrumental in elucidating these pathways.[6][7][8]

Hydrolysis

The isoxazole ring can be susceptible to cleavage under acidic or basic conditions. Acid-catalyzed hydrolysis of isoxazole derivatives has been reported to yield products such as β-dicarbonyl compounds.[9] For this compound, this could potentially lead to the formation of a β-keto furanyl derivative.

Oxidation

The furan moiety is known to be sensitive to oxidation.[10] Oxidative degradation can be initiated by atmospheric oxygen (autoxidation), peroxide impurities, or exposure to light.[10][11] The primary alcohol group is also susceptible to oxidation, potentially forming the corresponding aldehyde or carboxylic acid.

Photodegradation

Exposure to ultraviolet (UV) light can induce photochemical reactions in both the isoxazole and furan rings. Studies on isoxazole have demonstrated its photodegradation in aqueous solutions upon exposure to UV light.[12][13] This can lead to complex reaction pathways and the formation of various photoproducts.

Diagram 1: Potential Degradation Pathways

Compound This compound Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation (O₂, Peroxides) Compound->Oxidation [O] Photodegradation Photodegradation (UV Light) Compound->Photodegradation Hydrolysis_Products β-Keto Furanyl Derivatives Hydrolysis->Hydrolysis_Products Oxidation_Products Aldehyde, Carboxylic Acid, Furan Ring Opened Products Oxidation->Oxidation_Products Photo_Products Complex Photoproducts Photodegradation->Photo_Products

Caption: Potential degradation routes for this compound.

Recommended Storage and Handling

To maintain the integrity of this compound, proper storage and handling procedures are essential.

Storage Conditions

Based on general safety data sheets for this compound and related structures, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage to minimize thermal degradation.[14]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the container will be opened multiple times.

  • Container: Keep the container tightly closed in a well-ventilated area. Use amber glass vials or other light-protecting containers to prevent photodegradation.[14]

  • Incompatibilities: Avoid storage with strong oxidizing agents and bases.[15]

Handling
  • Handle the compound in a well-ventilated area or under a fume hood.

  • Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Minimize exposure to light and air during weighing and transfer.

  • For moisture-sensitive compounds, use of a glovebox or techniques for handling under inert gas is recommended.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment involves subjecting the compound to forced degradation conditions and analyzing the resulting samples using a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[7]

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study to identify potential degradation products.[6][8]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time. Also, heat the stock solution at 60°C.

    • Photolytic Degradation: Expose the stock solution and the solid compound to UV light (e.g., 254 nm) for a specified time.

  • Sample Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, by a stability-indicating HPLC method.

Diagram 2: Forced Degradation Workflow

cluster_stress Stress Conditions Acid Acidic Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Basic Hydrolysis Base->Analysis Oxidation Oxidative Degradation Oxidation->Analysis Thermal Thermal Degradation Thermal->Analysis Photo Photolytic Degradation Photo->Analysis Stock Compound Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Data Identify Degradants & Assess Stability Analysis->Data

Caption: Workflow for conducting a forced degradation study.

Stability-Indicating HPLC Method

A suitable HPLC method should be able to separate the parent compound from all potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound and potential degradants have significant absorbance (a UV scan of the parent compound is recommended to determine the optimal wavelength).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Conclusion

The stability of this compound is a critical parameter that influences its use in research and development. This guide has outlined the key factors affecting its stability, including susceptibility to hydrolysis, oxidation, and photodegradation. By implementing the recommended storage and handling procedures and utilizing robust analytical methods for stability assessment, researchers can ensure the quality and reliability of this compound in their investigations. The provided protocols for forced degradation and HPLC analysis serve as a starting point for developing a comprehensive stability program for this compound and related molecules.

References

  • Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203. Available from: [Link].

  • Jo, Y., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central. Available from: [Link].

  • Wenzl, T., et al. (2009). Development of an analytical method and survey of foods for furan, 2-methylfuran and 3-methylfuran with estimated exposure. ResearchGate. Available from: [Link].

  • Russo, D., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate. Available from: [Link].

  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-757. Available from: [Link].

  • MedCrave online. (2016). Forced Degradation Studies. Available from: [Link].

  • JRC Publications Repository. Methods for the determination of furan in food. Available from: [Link].

  • BioProcess International. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link].

  • Agilent. (2012). Analysis of Furanic Compounds in Transformer Oil by Agilent 1290 Infinity Binary UHPLC. Available from: [Link].

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available from: [Link].

  • National Institutes of Health. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link].

  • Labcompare. (2024). The Proper Storage and Handling of Volatile Analytical Standards. Available from: [Link].

  • Purosolv. (2025). Proper Storage of Pharma-Grade Methanol: Best Practices. Available from: [Link].

  • Suze Chemical. What Methods Should Be Mastered for the Benzyl Alcohol Storage?. Available from: [Link].

  • PubChemLite. [5-(furan-2-yl)-1,2-oxazol-3-yl]methanol. Available from: [Link].

  • Biological and Molecular Chemistry. (2023). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Available from: [Link].

  • PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Available from: [Link].

  • ResearchGate. (2017). Degradation Pathway. Available from: [Link].

  • PubMed Central. (2020). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Available from: [Link].

  • NY.Gov. (2016). Chemical Storage and Handling Recommendations. Available from: [Link].

  • Methanol Institute. METHANOL SAFE HANDLING MANUAL. Available from: [Link].

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Available from: [Link].

  • PubMed. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Available from: [Link].

  • MDPI. (2021). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Available from: [Link].

  • PubMed. (2011). (S)-[5-Methyl-3-(3-methyl-thio-phen-2-yl)-4,5-dihydro-isoxazol-5-yl]methanol. Available from: [Link].

Sources

Discovery and history of furan-isoxazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of Furan-Isoxazole Compounds

Authored by a Senior Application Scientist

Abstract

The strategic fusion of distinct pharmacophoric scaffolds into single molecular entities represents a powerful paradigm in modern drug discovery. This guide provides a comprehensive exploration of furan-isoxazole compounds, a class of heterocyclic hybrids that has garnered significant attention for its broad spectrum of biological activities. We delve into the historical context of isoxazole and furan chemistry, meticulously detail the evolution of synthetic strategies for their conjugation, and analyze the structure-activity relationships (SAR) that govern their therapeutic potential. This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into the synthesis and application of these promising compounds.

Introduction: The Convergence of Two Privileged Heterocycles

Heterocyclic compounds form the bedrock of medicinal chemistry, with furan and isoxazole rings standing out as "privileged scaffolds" due to their prevalence in a multitude of clinically significant drugs.[1][2][3]

  • The Furan Ring: A five-membered aromatic heterocycle containing one oxygen atom, the furan moiety is a core structural component in numerous pharmaceuticals, including the antibacterial nitrofurazone and the anti-ulcer agent ranitidine.[1][4] Its unique electronic properties and ability to act as a bioisostere for phenyl rings allow it to modulate a drug's pharmacokinetic and pharmacodynamic profile.[1]

  • The Isoxazole Ring: An azole with an oxygen atom adjacent to the nitrogen, the isoxazole ring is a versatile scaffold known for its chemical stability and its role in drugs like the COX-2 inhibitor valdecoxib and the antirheumatic agent leflunomide.[5] The arrangement of its heteroatoms allows for diverse non-covalent interactions, including hydrogen bonding and π–π stacking, which are critical for drug-receptor binding.[2][6]

The conjugation of these two scaffolds into furan-isoxazole hybrids creates molecules with novel chemical and biological properties. These hybrids have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects, making them a fertile ground for therapeutic innovation.[3][7] This guide will illuminate the journey from their foundational chemistry to their current status as high-potential drug candidates.

Historical Perspective and Key Discoveries

The story of furan-isoxazole compounds is built upon more than a century of foundational organic chemistry. The first synthesis of the parent isoxazole ring was reported by Claisen in 1903, prepared via the oximation of propargylaldehyde acetal.[3] This pioneering work laid the groundwork for exploring this new class of heterocycles.

The development of synthetic routes to furan derivatives dates back to 1832, when furfural was first isolated.[4] However, the deliberate synthesis of molecules containing both a furan and an isoxazole ring is a more recent endeavor, driven by the rise of combinatorial chemistry and the strategic design of hybrid molecules in drug discovery. A pivotal moment in the synthesis of all isoxazoles was the development of the 1,3-dipolar cycloaddition reaction, which remains the most robust and versatile method for constructing the isoxazole ring.[8][9] This reaction's reliability has enabled chemists to readily couple furan-containing building blocks with precursors to form the isoxazole ring, opening the door to systematic exploration of this chemical space. For instance, studies have detailed the synthesis of novel 3-phenyl-5-furan isoxazole derivatives and evaluated their potent anti-inflammatory activity, showcasing the successful application of these foundational reactions.[7][10]

Core Synthetic Strategies: Constructing the Furan-Isoxazole Scaffold

The predominant method for synthesizing 3,5-disubstituted isoxazoles, including furan-isoxazole derivatives, is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[11][12] This powerful reaction allows for the convergent and highly regioselective assembly of the isoxazole core.

The 1,3-Dipolar Cycloaddition Pathway

The cornerstone of isoxazole synthesis is the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile (e.g., a furan-substituted alkyne). Nitrile oxides are typically generated in situ from the dehydration of primary nitro compounds or the oxidation of aldoximes to prevent their dimerization.[13]

G cluster_reagents Precursors cluster_reaction Reaction Core FuranAlkyne Furan-Substituted Alkyne (Dipolarophile) Cycloaddition [3+2] Cycloaddition FuranAlkyne->Cycloaddition Aldoxime Aldoxime NitrileOxide In situ generated Nitrile Oxide (1,3-Dipole) Aldoxime->NitrileOxide Oxidation (e.g., Chloramine-T) NitrileOxide->Cycloaddition Reacts with Product 3-Aryl-5-Furan Isoxazole Cycloaddition->Product Forms

Caption: General mechanism for 1,3-dipolar cycloaddition synthesis.

Experimental Protocol: Synthesis of 3-(4-chlorophenyl)-5-(furan-2-yl)isoxazole

This protocol is a representative example of a one-pot, three-component reaction adapted from methodologies described in the literature.[9][13] It demonstrates the in situ generation of a nitrile oxide from an aldoxime, followed by its cycloaddition to a furan-containing alkyne.

Materials:

  • 4-chlorobenzaldehyde

  • Hydroxylamine hydrochloride

  • 2-ethynylfuran

  • Chloramine-T trihydrate

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Aldoxime Formation: In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 mmol) and hydroxylamine hydrochloride (1.1 mmol) in ethanol (10 mL). Stir the mixture at room temperature for 2 hours until the aldehyde is consumed (monitored by TLC).

  • Nitrile Oxide Generation and Cycloaddition: To the reaction mixture, add 2-ethynylfuran (1.2 mmol). Subsequently, add Chloramine-T trihydrate (1.1 mmol) portion-wise over 15 minutes. The causality here is that Chloramine-T acts as a mild oxidant to convert the aldoxime to the highly reactive nitrile oxide in situ, which is immediately trapped by the furan-alkyne to prevent side reactions.[9]

  • Reaction Completion: Stir the resulting mixture at room temperature for 8-10 hours.

  • Work-up and Purification: After the reaction is complete, pour the mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 3-(4-chlorophenyl)-5-(furan-2-yl)isoxazole.

Advanced and Fused Systems: Intramolecular Cycloaddition

A powerful variation for creating fused bicyclic systems is the Intramolecular Nitrile Oxide Cycloaddition (INOC) reaction.[14] This strategy is highly effective for constructing furo[3,4-d]isoxazole derivatives. The process begins with a furan derivative that has an aldoxime group tethered to it. Upon in situ generation of the nitrile oxide, it spontaneously undergoes cycloaddition with the furan's double bond to form the fused ring system with high regioselectivity.[14]

G Start Furan-Aldoxime Precursor Step1 Oxidation (e.g., NCS) Start->Step1 Intermediate Tethered Nitrile Oxide (Transient Intermediate) Step1->Intermediate Step2 Spontaneous Intramolecular [3+2] Cycloaddition Intermediate->Step2 End Fused Furo[3,4-d]isoxazole Product Step2->End

Caption: Workflow for Intramolecular Nitrile Oxide Cycloaddition (INOC).

Pharmacological Significance and Structure-Activity Relationships (SAR)

The biological activity of furan-isoxazole compounds is diverse and potent. The combination of the two rings often leads to synergistic effects or allows the molecule to access biological targets that neither fragment could alone.[15]

Spectrum of Biological Activities

Research has demonstrated that furan-isoxazole derivatives possess a wide range of therapeutic properties.

Biological Activity Key Findings and Examples References
Anti-inflammatory 3-phenyl-5-furan isoxazole derivatives show significant COX-2 inhibition. The furan ring is crucial for affinity towards the COX-2 active site.[7][10]
Anticancer Certain indolyl-isoxazoles with furan linkers exhibit antiproliferative activity against various human tumor cell lines.[3]
Antimicrobial Urea and thiourea derivatives of benzo[d]isoxazoles have shown activity against both Gram-positive and Gram-negative bacteria.[7]
Antiviral Isoxazole-based small molecules have been identified as promising candidates for combating Zika virus (ZIKV) infections.[16]
Antioxidant Bis(styryl)isoxazoles derived from curcuminoids, which contain furan-like moieties, exhibit potent antioxidant activity.[3]
Understanding Structure-Activity Relationships (SAR)

The specific substitution pattern on both the furan and isoxazole rings is critical for biological activity. SAR studies reveal that even minor structural modifications can lead to significant changes in potency and selectivity.

  • Substituents on the Isoxazole Ring: For anti-inflammatory COX-2 inhibitors, a phenyl group at the 3-position and a furan at the 5-position of the isoxazole are often optimal.[7]

  • Substituents on the Furan Ring: In anticancer compounds, replacing a furan moiety can sometimes reduce activity, indicating its importance in the pharmacophore.[15]

  • Electron-donating vs. Electron-withdrawing Groups: The electronic nature of substituents plays a key role. For antimicrobial activity, the presence of electron-withdrawing groups like trifluoro or chloro on aryl substituents has been shown to increase efficacy.[7]

G Core Furan-Isoxazole Core R1 R1 (Position 3) Core->R1 R2 R2 (Position 5) Core->R2 R3 R3 (on Furan) Core->R3 Activity Biological Activity (e.g., Potency, Selectivity) R1->Activity Modulates R2->Activity Modulates R3->Activity Modulates

Caption: Structure-Activity Relationship (SAR) dependencies.

Conclusion and Future Outlook

The field of furan-isoxazole chemistry has evolved from fundamental synthetic explorations to a targeted approach for designing novel therapeutic agents. The reliability of the 1,3-dipolar cycloaddition reaction has been instrumental in this progress, allowing for the creation of diverse chemical libraries for high-throughput screening.[17]

The future of furan-isoxazole research is bright. Emerging trends include the development of multi-targeted therapies, where a single hybrid molecule is designed to interact with multiple biological targets, which is particularly relevant in complex diseases like cancer.[7][18] Furthermore, the application of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, will continue to make the synthesis of these valuable compounds more efficient and sustainable.[6] As our understanding of the intricate structure-activity relationships deepens, furan-isoxazole scaffolds will undoubtedly remain a cornerstone of medicinal chemistry and a source of next-generation pharmaceuticals.[18]

References

  • Synthesis of isoxazole fused c‐furan.
  • Isoxazole synthesis - Organic Chemistry Portal.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH.
  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC.
  • Construction of Isoxazole ring: An Overview.
  • Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI.
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.
  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles - Der Pharma Chemica.
  • A review of isoxazole biological activity and present synthetic techniques.
  • Isoxazole - Wikipedia.
  • WO2001016116A1 - Process for synthesizing isoxazolines and isoxazoles - Google P
  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities - ResearchG
  • Synthetic Routes to Functionalized Furo[3,4-d]isoxazole Derivatives: Applic
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - NIH.
  • Furan: A Promising Scaffold for Biological Activity.
  • (PDF)
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC - NIH.

Sources

The Isoxazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by a Senior Application Scientist

Foreword: The isoxazole core, a seemingly simple five-membered aromatic heterocycle, has proven to be a remarkably versatile and enduring scaffold in the landscape of medicinal chemistry. Its unique electronic properties, metabolic stability, and synthetic tractability have cemented its role as a privileged structure in the design of novel therapeutics. This guide moves beyond a cursory overview to provide researchers, scientists, and drug development professionals with a deep, actionable understanding of the isoxazole scaffold. We will dissect the causality behind its synthetic accessibility, explore its nuanced role in modulating pharmacological activity, and provide practical, field-tested protocols to empower your own discovery programs. Our focus is on the "why" — the scientific rationale that transforms this heterocyclic building block into a powerful tool for addressing unmet medical needs.

The Isoxazole Moiety: Physicochemical Properties and Strategic Value

The isoxazole ring is an aromatic heterocycle containing an oxygen and a nitrogen atom adjacent to each other. This arrangement confers a unique set of physicochemical properties that are highly advantageous in drug design.[1][2]

  • Electronic Nature: The isoxazole ring is electron-deficient, which influences its interactions with biological targets and its metabolic stability. The nitrogen atom acts as a hydrogen bond acceptor, while the oxygen atom can also participate in hydrogen bonding.

  • Dipole Moment: The heteroatoms impart a significant dipole moment, which can be strategically oriented to enhance binding affinity and selectivity for a target protein.

  • Metabolic Stability: The isoxazole ring is generally resistant to metabolic degradation, offering a stable anchor for pharmacophoric groups. This stability can lead to improved pharmacokinetic profiles.[3]

  • Bioisosterism: The isoxazole moiety is a common bioisostere for other functional groups, such as amide or ester bonds. This allows for the fine-tuning of a molecule's properties to improve its drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME).

The strategic incorporation of an isoxazole ring can enhance a compound's potency, selectivity, and pharmacokinetic properties.[3][4][5] Its rigid structure can also help to lock a molecule into a bioactive conformation, reducing the entropic penalty of binding to a target.

Synthetic Strategies: Building the Isoxazole Core

The synthetic accessibility of the isoxazole scaffold is a primary driver of its widespread use in medicinal chemistry.[4][6][7] A variety of robust and versatile methods exist for its construction, with the [3+2] cycloaddition reaction being the most prominent.[8]

The Workhorse: 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a powerful and highly convergent method for the synthesis of isoxazoles.[9] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile).[8]

G cluster_prep Preparation of Dipole cluster_reaction Cycloaddition cluster_product Product Formation Aldoxime Aldoxime (R1-CH=NOH) Oxidizing_Agent Oxidizing Agent (e.g., NCS, Bleach) Aldoxime->Oxidizing_Agent Oxidation Nitrile_Oxide Nitrile Oxide (R1-C≡N+-O-) [In situ generation] Oxidizing_Agent->Nitrile_Oxide Forms Cycloaddition [3+2] Cycloaddition Nitrile_Oxide->Cycloaddition Alkyne Alkyne (R2-C≡C-R3) Alkyne->Cycloaddition Isoxazole 3,4,5-Trisubstituted Isoxazole Cycloaddition->Isoxazole

Caption: Workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the synthesis of a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne.

Materials:

  • Substituted aldoxime (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM) as solvent

Procedure:

  • Dissolve the substituted aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of NCS (1.1 eq) in DCM to the reaction mixture.

  • Add pyridine (2.0 eq) dropwise to the mixture. The addition of pyridine is crucial as it acts as a base to facilitate the in situ generation of the nitrile oxide.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Self-Validation: The regioselectivity of the cycloaddition is a critical parameter. For terminal alkynes, the reaction typically yields the 3,5-disubstituted isoxazole as the major product due to electronic and steric factors.[9] The identity and purity of the product should be confirmed by NMR and mass spectrometry.

Other Synthetic Routes

While 1,3-dipolar cycloaddition is the most common, other methods for isoxazole synthesis are also employed, including:

  • Condensation Reactions: The reaction of hydroxylamine with 1,3-dicarbonyl compounds or their equivalents is a classical method for the synthesis of isoxazoles.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the synthesis of isoxazoles, often leading to higher yields and shorter reaction times.[4]

  • Solid-Phase Synthesis: Solid-phase synthesis techniques have been developed for the combinatorial synthesis of isoxazole libraries, facilitating the rapid exploration of structure-activity relationships.[10]

The Isoxazole Scaffold in Action: Therapeutic Applications

The versatility of the isoxazole scaffold is evident in the broad range of biological activities exhibited by its derivatives.[4][6][7][11][12]

Anti-inflammatory Agents

A notable success story for the isoxazole scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. Valdecoxib, an isoxazole-containing non-steroidal anti-inflammatory drug (NSAID), demonstrates the ability of the isoxazole ring to mimic the electronic and steric properties of other functional groups, leading to potent and selective enzyme inhibition.[4] The sulfonamide group of Valdecoxib is crucial for its COX-2 selectivity, and the isoxazole ring serves as a stable scaffold for the optimal positioning of this key pharmacophore.

Anticancer Agents

Isoxazole derivatives have emerged as promising anticancer agents, targeting a variety of mechanisms.[5][13][14][15] These include:

  • Kinase Inhibition: The isoxazole scaffold is a privileged structure in the design of kinase inhibitors, targeting enzymes such as JNK and CK1δ.[16][17][18] The isoxazole ring can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases.

  • Heat Shock Protein 90 (HSP90) Inhibition: Isoxazole-based compounds have been developed as potent inhibitors of HSP90, a chaperone protein that is essential for the stability and function of many oncoproteins.[13]

  • Tubulin Polymerization Inhibition: Some isoxazole derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[13]

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition by Isoxazole Derivative Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates Apoptosis Apoptosis Gene_Expression->Apoptosis Leads to Isoxazole_Inhibitor Isoxazole Kinase Inhibitor Block Isoxazole_Inhibitor->Block Block->Kinase_Cascade Blocks ATP Binding Site

Caption: Inhibition of a kinase signaling pathway by an isoxazole-based inhibitor.

Antimicrobial Agents

The isoxazole scaffold is present in several classes of antimicrobial agents.[4][7][19][20] The penicillins Cloxacillin, Dicloxacillin, and Oxacillin all feature an isoxazole moiety.[4] More recently, novel isoxazole-containing compounds have been developed with activity against a range of bacteria and fungi.[21][22]

Table 1: Representative Isoxazole-Containing Drugs and Their Therapeutic Applications

Drug NameIsoxazole SubstitutionTherapeutic AreaMechanism of Action
Valdecoxib 3-phenyl-4-(4-(methylsulfonyl)phenyl)isoxazoleAnti-inflammatorySelective COX-2 Inhibitor
Leflunomide 5-methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamideAntirheumaticDihydroorotate dehydrogenase inhibitor
Sulfamethoxazole 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamideAntibacterialDihydropteroate synthase inhibitor
Risperidone 3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-oneAntipsychoticDopamine D2 and Serotonin 5-HT2A receptor antagonist

Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity

Systematic modification of the substituents on the isoxazole ring is a powerful strategy for optimizing the biological activity of a lead compound.[23][24][25]

  • Substitution at C3, C4, and C5: The nature and position of substituents on the isoxazole ring can dramatically influence potency, selectivity, and pharmacokinetic properties. For example, in a series of isoxazole-based anticancer agents, the presence of electron-withdrawing groups on a phenyl ring at the C5 position was found to enhance cytotoxic activity.[25]

  • Bioisosteric Replacement: The isoxazole ring can be used as a bioisostere to replace other five-membered heterocycles, such as oxazole or thiazole, to modulate a compound's properties.[23]

Table 2: Illustrative SAR Data for a Series of Isoxazole-Based Kinase Inhibitors

Compound IDR1 (at C3)R2 (at C5)Kinase IC50 (nM)
1a Phenyl4-Chlorophenyl150
1b Phenyl4-Methoxyphenyl500
1c 2-Pyridyl4-Chlorophenyl50
1d Phenyl4-Trifluoromethylphenyl75

This is a representative table to illustrate the concept of SAR. The data is not from a specific publication but is designed to show how systematic changes in substitution can affect biological activity.

The data in Table 2 suggests that an electron-withdrawing group at the C5 position (1a and 1d) is favorable for activity compared to an electron-donating group (1b). Furthermore, replacing the phenyl group at C3 with a pyridyl group (1c) leads to a significant increase in potency, likely due to the formation of an additional hydrogen bond with the kinase.

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry.[4][7][26] Its favorable physicochemical properties, synthetic accessibility, and proven track record in approved drugs ensure its continued relevance in the pursuit of novel therapeutics.[2][27] Future directions in isoxazole-based drug discovery are likely to focus on:

  • Multi-target Ligands: The development of isoxazole derivatives that can modulate multiple targets simultaneously to address complex diseases such as cancer and neurodegenerative disorders.[6][7][12]

  • Novel Synthetic Methodologies: The exploration of new and more efficient synthetic methods, including green chemistry approaches, to access novel isoxazole scaffolds.[4][6]

  • Fragment-Based Drug Design: The use of isoxazole fragments in fragment-based screening to identify novel starting points for drug discovery programs.

By understanding the fundamental principles outlined in this guide, researchers can effectively leverage the power of the isoxazole scaffold to design and develop the next generation of innovative medicines.

References

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • ChemicalBook. (2024). Isoxazole derivatives as anticancer agents. ChemicalBook.
  • Various Authors. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • Various Authors. (Year N/A). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI.
  • Various Authors. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry.
  • Various Authors. (Year N/A). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC - NIH.
  • Various Authors. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed.
  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • BenchChem. (2025). Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis. BenchChem.
  • Various Authors. (Year N/A). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmaceutical Research.
  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • Various Authors. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • Various Authors. (Year N/A).
  • Various Authors. (Year N/A). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • Various Authors. (Year N/A). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. NIH.
  • Various Authors. (Year N/A). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Journal of Drug Delivery and Therapeutics.
  • BenchChem. (2025). Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. BenchChem.
  • Various Authors. (2023). Design of novel water-soluble isoxazole-based antimicrobial agents and evaluation of their cytotoxicity and acute toxicity. PubMed.
  • Various Authors. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Various Authors. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview.
  • Various Authors. (Year N/A). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors.
  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Various Authors. (Year N/A). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PMC.
  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PubMed.

Sources

An In-Depth Technical Guide to Determining the Solubility of [5-(2-Furyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of the novel compound, [5-(2-Furyl)isoxazol-3-yl]methanol. Given the critical role of solubility in influencing a compound's bioavailability, formulation, and overall efficacy, this document outlines the fundamental principles, theoretical considerations, and detailed experimental protocols necessary for a thorough solubility assessment.

Introduction to this compound and the Imperative of Solubility

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] Its core structure, featuring a furan and an isoxazole ring, suggests a molecule with a moderate degree of polarity and the potential for hydrogen bonding, which are key determinants of its solubility profile.[2][3] Understanding the solubility of this compound is a paramount concern in early-stage research and development. Poor solubility can present significant challenges, leading to unreliable in vitro assay results, difficulties in formulation for in vivo studies, and ultimately, compromised therapeutic outcomes.[4][5] A comprehensive understanding of how this compound behaves in various solvents is therefore not just a matter of physical characterization but a cornerstone of its potential development.

Key Physicochemical Properties of this compound:

PropertyValueSource
CAS Number 852180-63-3[2]
Molecular Formula C₈H₇NO₃[6]
Molecular Weight 165.15 g/mol [6]
Melting Point 90°C[2]
H-Bond Donor Count 1[2]
H-Bond Acceptor Count 4[7]

This table presents known physicochemical properties that can influence the solubility of the compound.

Theoretical Framework: The Science of Dissolution

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and solvent molecules.[8] For this compound, its furan and isoxazole rings, along with the hydroxyl group, allow for a range of interactions including dispersion forces, dipole-dipole interactions, and hydrogen bonding.

A more quantitative approach to predicting solubility is offered by the Hansen Solubility Parameters (HSP) . This model deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion): Arising from van der Waals forces.

  • δp (Polar): Stemming from dipole moments.

  • δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.[9][10]

By comparing the HSP values of this compound with those of various solvents, a prediction of miscibility can be made.[11] Solvents with similar HSP values are more likely to dissolve the compound effectively.[8]

Experimental Determination of Solubility: Protocols and Methodologies

The experimental assessment of solubility can be broadly categorized into two types: kinetic and thermodynamic solubility.[12] The choice between these methods often depends on the stage of research and the desired throughput.[13]

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration stock (typically in DMSO) into an aqueous buffer.[14] This method is high-throughput and particularly useful in the early stages of drug discovery for screening large numbers of compounds.[15]

This protocol outlines the use of nephelometry, which measures the scattering of light by undissolved particles, to determine kinetic solubility.[16]

  • Preparation of Stock Solution:

    • Accurately weigh a sample of this compound and dissolve it in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 20 mM).[14]

  • Preparation of Assay Plate:

    • Using a liquid handler for precision, dispense the DMSO stock solution into the wells of a 384-well microplate.

    • Perform serial dilutions of the stock solution directly in the plate to create a range of concentrations.

  • Addition of Aqueous Buffer:

    • Rapidly add a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to all wells. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.[17]

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 2 hours) with shaking.[18]

    • Measure the light scattering in each well using a nephelometer.[16]

  • Data Analysis:

    • The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit of the compound under the tested conditions.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 20 mM Stock in DMSO plate Serially Dilute in 384-well Plate stock->plate add_buffer Add Aqueous Buffer (pH 7.4) plate->add_buffer incubate Incubate (2h, 25°C) with Shaking add_buffer->incubate measure Measure Light Scattering (Nephelometer) incubate->measure analyze Determine Concentration at Precipitation Onset measure->analyze

Caption: Workflow for Kinetic Solubility Determination by Nephelometry.

Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic, or equilibrium, solubility is defined as the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[19] This is considered the "gold standard" for solubility measurement and is crucial for lead optimization and pre-formulation studies.[5][20] The shake-flask method is the most common approach for determining thermodynamic solubility.[18]

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, PBS, ethanol, acetone). The presence of undissolved solid is crucial to ensure equilibrium is reached.[19]

  • Equilibration:

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.[17]

  • Phase Separation:

    • After equilibration, allow the samples to stand to let the excess solid settle.

    • Carefully separate the supernatant containing the dissolved compound from the solid material. This can be achieved by centrifugation followed by careful aspiration of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).[4]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

    • Analyze both the standard solutions and the saturated supernatant samples using a suitable analytical technique, such as:

      • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a highly specific and sensitive method for quantifying the concentration of the dissolved compound.[5]

      • UV-Vis Spectroscopy: A simpler and faster method, suitable if the compound has a distinct chromophore and there are no interfering substances.

  • Data Analysis:

    • Construct a calibration curve from the analytical response of the standard solutions.

    • Use the calibration curve to determine the concentration of this compound in the saturated supernatant samples. This concentration represents the thermodynamic solubility.

G cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification add_solid Add Excess Solid to Solvent agitate Agitate for 24-72h at 25°C add_solid->agitate separate Centrifuge or Filter to Remove Solid agitate->separate analyze Analyze Supernatant and Standards (HPLC-UV) separate->analyze prepare_standards Prepare Standard Solutions prepare_standards->analyze calculate Calculate Concentration from Calibration Curve analyze->calculate

Caption: Workflow for Thermodynamic Solubility by the Shake-Flask Method.

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and concise manner to facilitate comparison across different solvents and conditions.

Table for Reporting Solubility Data:

SolventMethodTemperature (°C)pH (for aqueous)Solubility (µg/mL)Solubility (µM)
WaterThermodynamic257.0Experimental ValueCalculated Value
PBSThermodynamic257.4Experimental ValueCalculated Value
EthanolThermodynamic25N/AExperimental ValueCalculated Value
AcetoneThermodynamic25N/AExperimental ValueCalculated Value
DMSOThermodynamic25N/AExperimental ValueCalculated Value
PBS (pH 7.4)Kinetic257.4Experimental ValueCalculated Value

This table serves as a template for researchers to populate with their experimentally determined solubility values.

Conclusion

Determining the solubility of this compound is a fundamental step in its evaluation for any potential application. This guide has provided a comprehensive overview of the theoretical principles and detailed, practical protocols for both kinetic and thermodynamic solubility determination. By following these methodologies, researchers can generate reliable and reproducible solubility data, which is essential for making informed decisions in the drug discovery and development process. While computational tools can offer initial predictions, the experimental data generated through the protocols outlined herein will provide the definitive understanding of this compound's behavior in solution.[21][22][23]

References

  • Bohrium. (n.d.). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting.
  • ACS Publications. (n.d.). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules.
  • IEEE Xplore. (n.d.). 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation.
  • ResearchGate. (n.d.). Computational models for the prediction of drug solubility | Request PDF.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.
  • RSC Publishing. (2024, September 9). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis.
  • SpringerLink. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Alfa Chemistry. (n.d.). CAS 852180-63-3 this compound.
  • Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References.
  • PubMed. (n.d.). In vitro solubility assays in drug discovery.
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf.
  • Guidechem. (n.d.). [5-(2-fluorophenyl)isoxazol-3-yl]methanol.
  • Sunway Pharm Ltd. (n.d.). This compound - CAS:852180-63-3.
  • PubChemLite. (n.d.). [5-(furan-2-yl)-1,2-oxazol-3-yl]methanol.
  • Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific 1 g | Buy Online.
  • Biological and Molecular Chemistry. (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati.
  • Sigma-Aldrich. (n.d.). (5-(2-thienyl)-3-isoxazolyl)methanol.
  • Biological and Molecular Chemistry. (n.d.). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes.
  • National Institutes of Health. (2025, February 12). Asymmetric Synthesis of Functionalized 2-Isoxazolines - PMC.
  • AWS. (n.d.). S1 Supporting Information Title: Identification of N-(5-tert-Butylisoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl- ethoxy)imidazo[2, -. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-F5wbKyNdLkykz4rd_v1_rzmYLcOL9PCriui2JlAQaTCLdKZ62uMfWQN3jU2ghCXAZVgg7SYFxMRo8vM4-TL1SgYM0tdNtWaHnngwdF1mXZQsGjKrveOk4tH0gz2vsCXuKti9OemT4KbNofDPuXi-15XBXVnSIUFQ1HEbHBDXg5GK5AE=
  • PubMed. (n.d.). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][21][22]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Retrieved from

Sources

Topic: Purity Assessment of [5-(2-Furyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

[5-(2-Furyl)isoxazol-3-yl]methanol is a key heterocyclic building block in medicinal chemistry and materials science. The integrity of this molecule is paramount, as even trace-level impurities can significantly impact the efficacy, safety, and reproducibility of downstream applications. This technical guide provides a comprehensive framework for the rigorous purity assessment of this compound. We move beyond simple procedural lists to explain the scientific rationale behind method selection, the causality of experimental choices, and the establishment of self-validating analytical systems. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to ensure the highest quality of this critical compound.

Foundational Principles: The Imperative of Purity

In drug development, impurities can introduce unforeseen toxicity or alter pharmacological activity. In materials science, they can disrupt polymerization or compromise the structural and electronic properties of the final product. The synthesis of this compound, often involving multi-step reactions such as [3+2] cycloadditions, can introduce a variety of impurities including unreacted starting materials, intermediates, by-products, and residual solvents.[1][2] A robust purity assessment is therefore not a procedural formality but a foundational requirement for reliable scientific outcomes.

Molecular Profile: Guiding the Analytical Strategy

An effective purity assessment strategy begins with a thorough understanding of the analyte's physicochemical properties. These characteristics dictate the most appropriate analytical techniques and conditions.

PropertyValue / ObservationRationale for Analytical Approach
Molecular Formula C₈H₇NO₃[3][4][5]Defines the theoretical exact mass for high-resolution mass spectrometry (HRMS) confirmation.
Molecular Weight 165.15 g/mol [3][4][5]Essential for preparing solutions of known concentration and for quantitative analysis.
Key Functional Groups Furan, Isoxazole, Primary AlcoholThe conjugated furan and isoxazole rings act as strong chromophores, ideal for UV detection in HPLC. The hydroxyl group provides a site for potential derivatization if required for GC analysis.
Predicted Polarity Moderately PolarThe structure suggests good solubility in common organic solvents and suitability for reversed-phase liquid chromatography.
UV Absorbance Strong UV absorbance expected due to conjugated heterocyclic systems.Enables sensitive and direct quantification using HPLC with UV/PDA detection.
Thermal Stability Expected to be stable under standard GC/HPLC conditions, but potential for degradation at high temperatures.Headspace GC is preferred for volatile solvent analysis to avoid thermal stress on the analyte.

Orthogonal Methodologies: A Multi-Pronged Approach to Purity Verification

Reliance on a single analytical technique is insufficient for a comprehensive purity profile. An orthogonal approach, using multiple methods based on different chemical principles, is essential to detect a wide range of potential impurities.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Impurity Quantification

HPLC is the primary technique for separating the main compound from non-volatile organic impurities. For a moderately polar molecule like this compound, a reversed-phase (RP-HPLC) method is the logical choice.[6]

Expertise & Experience: The "Why" Behind the Method

We select a C18 column because its non-polar stationary phase provides effective retention and separation of the analyte from potential impurities of varying polarity. A gradient elution, starting with a higher aqueous composition and moving to a higher organic composition, is crucial. This ensures that highly polar impurities elute early and less polar, "greasy" impurities are washed off the column, providing a complete impurity profile in a single run. The inclusion of a mild acid like formic acid in the mobile phase sharpens peak shape by ensuring consistent ionization of any acidic or basic functional groups.

Trustworthiness: A Self-Validating Protocol

This protocol's trustworthiness is enhanced by employing a Photodiode Array (PDA) detector. Unlike a simple UV detector, a PDA scans a range of wavelengths simultaneously. This allows for "peak purity" analysis, where the UV-Vis spectrum is compared across the entire peak. A consistent spectrum indicates a pure, single component, whereas spectral inconsistencies reveal the presence of a co-eluting impurity.

Experimental Protocol: RP-HPLC with PDA Detection

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Reagents:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water (HPLC Grade).

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile (HPLC Grade).

    • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Procedure:

    • Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in the sample diluent. Dilute to a working concentration of 0.1 mg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 35 °C

      • Injection Volume: 5 µL

      • PDA Detection: Monitor at 254 nm, with a full spectral scan from 200-400 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 95
      25.0 95
      25.1 10

      | 30.0 | 10 |

  • Data Analysis:

    • Integrate all peaks detected at 254 nm.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100.

    • Perform peak purity analysis on the main peak using the PDA software.

LC-Mass Spectrometry (LC-MS): Impurity Identification

While HPLC quantifies impurities, it doesn't identify them. LC-MS provides the molecular weight of each component, offering crucial clues to its identity.

Expertise & Experience: Electrospray Ionization (ESI) is selected as it is a "soft" ionization technique, minimizing fragmentation and typically yielding a strong signal for the protonated molecule, [M+H]⁺. This allows for the unambiguous determination of the molecular weight of impurities, which can then be correlated with potential starting materials or reaction by-products.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system (as described in 3.1) coupled to a mass spectrometer with an ESI source.

  • Procedure:

    • Perform the HPLC separation using the same conditions as in section 3.1.

    • Divert the column eluent directly into the ESI-MS interface.

  • MS Parameters (Positive Ion Mode):

    • Scan Range: m/z 100 - 500

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 350 °C

  • Data Analysis: Extract the mass spectrum for each chromatographic peak. The main peak should correspond to an m/z of 166.05 [M+H]⁺ for this compound. Any other peaks can be tentatively identified based on their measured m/z.

Nuclear Magnetic Resonance (¹H NMR): Structural Verification and Absolute Quantification

NMR spectroscopy provides an orthogonal view of purity, based on the magnetic properties of atomic nuclei rather than chromatographic behavior.

Expertise & Experience: A ¹H NMR spectrum provides a unique "fingerprint" of the molecule. The chemical shift, splitting pattern, and integration of each signal must be consistent with the structure of this compound.[1][7][8] Any signals that cannot be assigned to the main compound or the solvent represent impurities. For absolute purity (as opposed to relative purity from HPLC), quantitative NMR (qNMR) can be performed by adding a certified internal standard of known purity and concentration.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Reagents:

    • Deuterated Solvent: DMSO-d₆ (chosen for its ability to dissolve the analyte and exchange with the -OH proton).

    • Internal Standard: A certified standard with a known purity and a simple spectrum that does not overlap with the analyte, e.g., Maleic Acid.

  • Procedure:

    • Accurately weigh ~15 mg of this compound and ~10 mg of the internal standard into a vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum with appropriate relaxation delays (e.g., D1 = 30s) to ensure accurate integration.

  • Data Analysis:

    • Identify a well-resolved signal from the analyte (e.g., the CH₂OH protons) and a signal from the internal standard.

    • Calculate the purity using the formula that relates the integrals, number of protons, molecular weights, and masses of the analyte and standard.

Headspace Gas Chromatography (HS-GC): Analysis of Residual Solvents

Residual solvents are process-related impurities that must be controlled according to regulatory guidelines such as ICH Q3C.[9]

Expertise & Experience: Direct injection of the non-volatile analyte into a hot GC inlet can cause degradation and column contamination. Headspace GC circumvents this by heating the sample in a sealed vial and only injecting the vapor phase, which contains the volatile residual solvents. This provides a clean and accurate measurement of these specific impurities.

Experimental Protocol: HS-GC with FID

  • Instrumentation: GC system with a headspace autosampler and a Flame Ionization Detector (FID).

  • Procedure:

    • Accurately weigh ~100 mg of the sample into a headspace vial.

    • Add a high-boiling point solvent (e.g., DMSO) to dissolve the sample.

    • Seal the vial and place it in the headspace autosampler.

    • Headspace Conditions: Incubate at ~80-100 °C to allow volatile solvents to partition into the headspace before injection.

    • GC Conditions: Use a standard column for residual solvent analysis (e.g., G43) and a temperature program that separates common synthesis solvents.

  • Data Analysis: Identify and quantify solvents based on the retention time and response factor relative to a standard solution of known solvents.

Integrated Workflow and Data Synthesis

A logical workflow ensures that all aspects of purity are addressed efficiently. The results from each orthogonal method are then synthesized to provide a final, comprehensive purity statement.

Caption: Integrated workflow for comprehensive purity assessment.

Conclusion

The purity assessment of this compound is a rigorous, multi-faceted process that underpins its successful application in research and development. By employing an orthogonal set of analytical techniques—HPLC for quantification, LC-MS for identification, NMR for structural verification, and HS-GC for volatile impurities—a complete and trustworthy profile of the compound can be established. This guide provides the strategic framework and detailed protocols necessary for scientists to confidently ascertain the purity and quality of this important molecule.

References

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: residual solvents. Retrieved from [Link]

  • Gilchrist, T. L. (2001). Heterocyclic Chemistry.
  • International Council for Harmonisation. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PubChem. (n.d.). [5-(furan-2-yl)-1,2-oxazol-3-yl]methanol. Retrieved from [Link]

  • Science Arena Publications. (2018). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. International Journal of Pharmaceutical Sciences and Research.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. Retrieved from [Link]

  • Vashisht, K., Sethi, P., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. Retrieved from [Link]

Sources

The Isoxazole Scaffold: A Privileged Motif in Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged structure" in medicinal chemistry.[1] Its unique electronic and physicochemical properties contribute to its ability to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] This technical guide provides a comprehensive overview of the diverse biological activities exhibited by isoxazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to evaluate their therapeutic potential. The versatility of the isoxazole scaffold has led to the development of a wide array of compounds with significant antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties, making it a focal point of intense research in the quest for novel therapeutic agents.[2][3]

Introduction: The Chemical and Biological Significance of Isoxazoles

Isoxazole, an azole with an oxygen atom adjacent to the nitrogen, is an aromatic heterocyclic compound that serves as a versatile building block in the synthesis of a multitude of biologically active molecules.[2][4] The arrangement of heteroatoms in the 1,2-position distinguishes it from its isomer, oxazole (1,3-position), leading to distinct electronic properties and a larger dipole moment.[1] These characteristics, coupled with the isoxazole ring's ability to participate in hydrogen bonding and π-π stacking interactions, make it an attractive moiety for designing molecules that can effectively interact with biological targets.[1]

The incorporation of an isoxazole ring into a molecule can enhance its physicochemical properties, such as metabolic stability and bioavailability.[4] Furthermore, the isoxazole nucleus is present in several FDA-approved drugs, including the anti-inflammatory drug valdecoxib, the antirheumatic leflunomide, and a range of lactamase-resistant antibiotics like cloxacillin and dicloxacillin, underscoring its clinical significance.[4][5] This guide will explore the key biological activities of isoxazole derivatives, providing insights into their therapeutic promise and the scientific rationale behind their design and evaluation.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of multidrug-resistant microbial infections necessitates the development of novel antimicrobial agents.[6] Isoxazole derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal activities.[6][7]

Mechanism of Action

The antimicrobial action of isoxazole derivatives can be multifaceted. Some derivatives act as bacteriostatic agents, inhibiting bacterial growth by interfering with essential metabolic pathways or protein synthesis.[8] Others are bactericidal , leading to bacterial cell death, often by disrupting the cell wall or cell membrane integrity.[8] The specific mechanism is highly dependent on the substitution pattern on the isoxazole ring and the nature of the appended functional groups.

Structure-Activity Relationship (SAR)

SAR studies have revealed key structural features that enhance the antimicrobial potency of isoxazole derivatives. For instance, the presence of electron-withdrawing groups like nitro and chloro at the C-3 phenyl ring, and methoxy, dimethylamino, and bromo groups at the C-5 phenyl ring has been shown to increase antibacterial activity.[4] The combination of the isoxazole moiety with other pharmacophores, such as chalcones, has also yielded compounds with potent and broad-spectrum antimicrobial effects.[6]

Experimental Protocol: Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

A standard method to quantify the in vitro antimicrobial activity of isoxazole derivatives is the broth dilution method.[6]

Objective: To determine the minimum concentration of an isoxazole derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • Test isoxazole derivative

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution: Prepare a series of twofold dilutions of the isoxazole derivative in the broth within the wells of a 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Compound Prepare Serial Dilutions of Isoxazole Derivative Compound->Inoculation Incubation Incubate Plate Inoculation->Incubation MIC Determine MIC (Visual/Spectrophotometric) Incubation->MIC

Caption: Workflow for MIC determination using the broth dilution method.

Anticancer Activity: Targeting the Hallmarks of Cancer

Isoxazole derivatives have emerged as a promising class of anticancer agents, with some compounds demonstrating potent activity against various cancer cell lines.[9][10] Their mechanisms of action are diverse, often targeting key signaling pathways and cellular processes that are dysregulated in cancer.

Mechanisms of Action

The anticancer effects of isoxazole derivatives are attributed to several mechanisms, including:

  • Induction of Apoptosis: Many isoxazole compounds trigger programmed cell death in cancer cells.[10]

  • Enzyme Inhibition: They can act as inhibitors of crucial enzymes involved in cancer progression, such as aromatase, topoisomerase, and histone deacetylases (HDACs).[10]

  • Tubulin Polymerization Disruption: Some derivatives interfere with the dynamics of microtubules, leading to cell cycle arrest and apoptosis.[11]

  • Inhibition of Signaling Pathways: Isoxazole-containing molecules can disrupt intracellular signaling pathways that are critical for cancer cell proliferation and survival.[9] For example, some derivatives act as small molecule inhibitors (SMIs) targeting cell-surface receptors.[9]

Structure-Activity Relationship (SAR)

The anticancer activity of isoxazole derivatives is highly dependent on their substitution patterns. For instance, in a series of indolylisoxazoline derivatives, the presence of bromo or chloro substituents at the para-position of a phenyl ring attached to the isoxazoline moiety was associated with increased activity against prostate cancer cells.[12] The nature of the substituent on the indole nitrogen also plays a role in modulating potency.[12]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cells.

Objective: To determine the concentration of an isoxazole derivative that reduces the viability of a cancer cell line by 50% (IC₅₀).

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test isoxazole derivative

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value.

mtt_assay_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay cluster_data_analysis Analysis Seed Seed Cancer Cells in 96-well Plate Adhere Allow Cells to Adhere Seed->Adhere Treat Treat with Isoxazole Derivative Adhere->Treat Add_MTT Add MTT Solution Treat->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Calculate Calculate IC50 Measure->Calculate

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[13] Isoxazole derivatives have demonstrated potent anti-inflammatory properties, often by targeting key enzymes and mediators of the inflammatory process.[13][14]

Mechanism of Action

The anti-inflammatory effects of isoxazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[15] These enzymes are crucial for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By inhibiting these pathways, isoxazole compounds can reduce pain, swelling, and other signs of inflammation. Some derivatives also exert their effects by suppressing the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[16][17]

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of isoxazole derivatives can be significantly influenced by the substituents on the heterocyclic ring. For example, the presence of a methoxy group at the para position of a phenyl substituent has been associated with enhanced anti-inflammatory effects in some series of compounds.[13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[13][18]

Objective: To evaluate the ability of an isoxazole derivative to reduce acute inflammation in a rat model.

Materials:

  • Wistar albino rats

  • Test isoxazole derivative

  • Carrageenan solution (1% in saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into several groups: a control group, a standard drug group, and one or more test groups receiving different doses of the isoxazole derivative.

  • Drug Administration: Administer the test compound or standard drug orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.

carrageenan_paw_edema cluster_pre_treatment Pre-treatment cluster_inflammation_induction Inflammation Induction cluster_measurement Measurement & Analysis Grouping Group Rats Administer Administer Test Compound/ Standard Drug Grouping->Administer Inject Inject Carrageenan into Paw Administer->Inject Measure_Volume Measure Paw Volume (Plethysmometer) Inject->Measure_Volume Calculate_Inhibition Calculate % Inhibition of Edema Measure_Volume->Calculate_Inhibition

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Other Notable Biological Activities

The therapeutic potential of isoxazole derivatives extends beyond the activities detailed above. They have also shown promise in the following areas:

  • Antiviral Activity: Certain isoxazole derivatives have been identified as inhibitors of viral replication, with activity against viruses such as the tobacco mosaic virus (TMV), cucumber mosaic virus (CMV), and Zika virus (ZIKV).[19][20]

  • Anticonvulsant Activity: Several isoxazole derivatives have demonstrated potent anticonvulsant effects in preclinical models, such as the maximal electroshock (MES) seizure test.[21][22][23] Some of these compounds are believed to exert their effects by blocking voltage-gated sodium channels.[24][25]

  • Neuroprotective Effects: The isoxazole scaffold is being explored for the development of agents to treat neurodegenerative disorders.[2][3]

Summary and Future Perspectives

The isoxazole ring is a remarkably versatile scaffold that has proven to be a rich source of biologically active compounds. The diverse range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant effects, highlights the immense potential of isoxazole derivatives in drug discovery.[2][3][14] Future research in this area will likely focus on several key aspects:

  • Rational Design and Synthesis: The development of more efficient and green synthetic methodologies will facilitate the creation of novel and diverse isoxazole libraries.[2][5]

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by isoxazole derivatives will enable the design of more selective and potent therapeutic agents.

  • Multi-targeted Therapies: The development of isoxazole-based compounds that can simultaneously modulate multiple targets is an emerging trend in drug discovery, offering the potential for enhanced efficacy and reduced drug resistance.[3][26]

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.
  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023).
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances.
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Design, Synthesis, and Bioactivity Evaluation of Novel Isoxazole-Amide Derivatives Containing an Acylhydrazone Moiety as New Active Antiviral Agents. (n.d.). Molecules. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (2022). ChemistrySelect. [Link]

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (n.d.). Molecules. [Link]

  • Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

  • Synthesis and anticonvulsant activity of enaminones. 4. Investigations on isoxazole derivatives. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Isoxazole Scaffolds: Building Blocks for Innovation in Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Isoxazole derivatives showing antimicrobial activity (61–69). (n.d.). ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). Semantic Scholar. [Link]

  • A review of recent synthetic strategies and biological activities of isoxazole. (2022). R Discovery. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Molecules. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). National Institutes of Health. [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.). International Journal of Creative Research Thoughts. [Link]

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar. [Link]

  • Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. (2018). Molecules. [Link]

  • Structure–activity relationship of isoxazole derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of novel isoxazole derivatives from acridone. (2020). Medicinal Chemistry Research. [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.). National Institutes of Health. [Link]

  • Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives. (2025). International Journal of Pharmaceutical and Biological Science Archive. [Link]

  • ANTI-CONVULSANT ACTIVITY OF CERTAIN NOVEL ISOXAZOLE DERIVATIVES. (2016). SlideShare. [Link]

  • GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. (2022). International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1. (2022). ACS Chemical Neuroscience. [Link]

  • Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives. (n.d.). Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Anti-inflammatory properties of an isoxazole derivative - MZO-2. (n.d.). Pharmacological Reports. [Link]

  • Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. [Link]

  • Isoxazole derivatives showing antiviral activity (78, 79). (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1. (2022). ACS Chemical Neuroscience. [Link]

Sources

A Comprehensive Technical Guide to the Thermogravimetric Analysis of [5-(2-Furyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the thermogravimetric analysis (TGA) of [5-(2-Furyl)isoxazol-3-yl]methanol, a novel heterocyclic compound with potential applications in pharmaceutical and materials science. In the absence of direct experimental data for this specific molecule, this document synthesizes information on the thermal decomposition of related isoxazole and furan derivatives to predict its thermal stability and degradation profile. A comprehensive, step-by-step TGA protocol is presented, accompanied by an in-depth discussion of the anticipated decomposition mechanisms. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the thermal properties of this and structurally similar compounds, ensuring the integrity and safety of materials in various applications.

Introduction: The Significance of Thermal Stability in Heterocyclic Compounds

This compound is a bifunctional molecule incorporating both a furan and an isoxazole ring. Such heterocyclic moieties are prevalent in a vast array of biologically active compounds and functional materials.[1][2][3] The thermal stability of these molecules is a critical parameter, influencing their synthesis, purification, storage, and ultimately, their performance and safety in end-use applications. Thermogravimetric analysis (TGA) is an indispensable technique for elucidating the thermal decomposition profile of a compound, providing quantitative information on its stability as a function of temperature.[4][5]

This guide will explore the predicted thermal behavior of this compound based on the known pyrolysis pathways of its constituent rings. The isoxazole ring is known to undergo thermal decomposition primarily initiated by the cleavage of its weak N-O bond, leading to a cascade of rearrangements and fragmentation.[6][7][8][9] The nature of the substituents on the isoxazole ring significantly dictates the specific decomposition products.[6][7][8][9] Similarly, the thermal degradation of furan derivatives is a complex process that can proceed through ring-opening, isomerization, and radical chain reactions, with substituents playing a key role in the dominant decomposition pathways.[10][11]

Predicted Thermal Decomposition Pathways

The thermal degradation of this compound is anticipated to be a multi-stage process, influenced by the relative stabilities of the isoxazole and furan rings, as well as the methanol substituent.

Initial Decomposition Steps

The initial weight loss is likely to be associated with the isoxazole ring, given the inherent weakness of the N-O bond.[6] Cleavage of this bond can lead to the formation of a vinylnitrene intermediate, which can then undergo various rearrangements. Concurrently, the furfuryl alcohol moiety may also contribute to the initial decomposition, as studies on related compounds have shown that oxygenated substituents can promote radical chemistry at lower temperatures.[11]

Fragmentation of the Ring Systems

Following the initial ring-opening events, further heating will likely lead to the fragmentation of the heterocyclic systems, resulting in the evolution of small gaseous molecules such as carbon monoxide, nitriles, and various hydrocarbons.[6][7][8][9][10] The specific fragmentation pattern will be influenced by the stability of the intermediate radical species.

Experimental Protocol: Thermogravimetric Analysis

The following detailed protocol provides a robust framework for the TGA of this compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Instrumentation
  • Thermogravimetric Analyzer: A high-precision TGA instrument capable of controlled heating rates and atmospheric conditions.

  • Analytical Balance: For accurate sample weighing.

  • Sample Pans: Inert pans, typically platinum or alumina.

Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis Sample Obtain pure sample of This compound Weigh Accurately weigh 5-10 mg of the sample into a tared TGA pan Sample->Weigh Place Place the sample pan into the TGA furnace Weigh->Place Atmosphere Set inert atmosphere (e.g., Nitrogen at 50 mL/min) Place->Atmosphere Program Program the temperature profile: - Equilibrate at 30°C for 5 min - Ramp at 10°C/min to 600°C Atmosphere->Program Acquire Start the experiment and continuously record mass vs. temperature Program->Acquire Plot Plot the TGA curve (% mass loss vs. temperature) Acquire->Plot DTG Calculate and plot the DTG curve (rate of mass loss vs. temperature) Plot->DTG Interpret Interpret the data to determine onset decomposition temperature, major weight loss stages, and residue DTG->Interpret Decomposition_Logic Start This compound Initial_Heat Application of Thermal Energy Start->Initial_Heat NO_Cleavage N-O Bond Cleavage (Isoxazole Ring) Initial_Heat->NO_Cleavage Side_Chain_Loss Decomposition of Methanol Substituent Initial_Heat->Side_Chain_Loss Furan_Decomp Furan Ring Decomposition (Ring Opening/Fragmentation) Initial_Heat->Furan_Decomp Vinylnitrene Formation of Vinylnitrene Intermediate NO_Cleavage->Vinylnitrene Fragmentation Further Fragmentation Side_Chain_Loss->Fragmentation Rearrangement Rearrangement Products Vinylnitrene->Rearrangement Gaseous_Products Volatile Gaseous Products (CO, Nitriles, Hydrocarbons) Furan_Decomp->Gaseous_Products Rearrangement->Fragmentation Fragmentation->Gaseous_Products Residue Carbonaceous Residue Fragmentation->Residue

Caption: Logical flow of the predicted thermal decomposition of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the thermogravimetric analysis of this compound. By leveraging the known thermal decomposition behaviors of isoxazole and furan derivatives, a detailed experimental protocol and an anticipated degradation profile have been established. The insights gained from such an analysis are crucial for the rational design, development, and handling of novel heterocyclic compounds in various scientific and industrial applications. It is recommended that the protocol outlined herein be employed to generate empirical data for this compound, which will serve to validate and refine the predictions made in this guide.

References

  • The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene.
  • The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene.
  • The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study | Journal of the American Chemical Society.
  • The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene.
  • An In-Depth Technical Guide on the Thermogravimetric Analysis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole - Benchchem.
  • An In-depth Technical Guide on the Thermal Decomposition of Furan Deriv
  • A Comparative Analysis of the Thermal Stability of Furan-Based Polymers and Altern
  • (PDF)
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC - PubMed Central.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity - Oriental Journal of Chemistry.

Sources

Methodological & Application

Introduction: Unveiling the Therapeutic Potential of a Novel Isoxazole-Furan Hybrid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Evaluation of [5-(2-Furyl)isoxazol-3-yl]methanol

The confluence of isoxazole and furan moieties in a single molecular entity, this compound, presents a compelling case for therapeutic investigation. Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for drugs with a wide spectrum of activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] The isoxazole ring is a key pharmacophore in approved drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide, highlighting its clinical significance.[2][3] Similarly, the furan nucleus is prevalent in numerous natural and synthetic compounds exhibiting potent anti-proliferative and anti-inflammatory effects.[4][5]

The strategic combination of these two privileged heterocycles suggests that this compound may act on key cellular pathways implicated in disease. A primary candidate for such a mechanism is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[6] This pathway is a master regulator of the inflammatory response, orchestrating the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[7][8] In many inflammatory diseases and cancers, the NF-κB pathway is constitutively active; therefore, its inhibition represents a validated strategy for drug development.

This application note provides a comprehensive, multi-assay protocol to systematically evaluate the in vitro biological activity of this compound. The workflow is designed to first establish the compound's cytotoxic profile and then to specifically probe its anti-inflammatory potential in a validated cellular model of inflammation.

Hypothesized Mechanism of Action: Inhibition of NF-κB Signaling

We hypothesize that this compound exerts anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. In our chosen model system, bacterial lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4) on the surface of macrophages. This initiates a downstream signaling cascade culminating in the phosphorylation and subsequent degradation of the inhibitor of κB (IκB).[8] The degradation of IκB unmasks the nuclear localization signal on the NF-κB p50/p65 dimer, allowing it to translocate to the nucleus and activate the transcription of inflammatory genes, including those for TNF-α, IL-6, and iNOS. Our proposed assays will quantify the end-products of this pathway—nitric oxide and key cytokines—to assess the inhibitory activity of the test compound.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Inflammatory Products LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88/TRAF6 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFkB_p50_p65_IkB p50 p65 IκBα IKK->NFkB_p50_p65_IkB Phosphorylates IκBα IkB IκBα IkB->IkB NFkB_p50_p65_IkB->IkB Releases NFkB_p50_p65 p50 p65 NFkB_p50_p65_IkB->NFkB_p50_p65 NFkB_p50_p65_nuc p50/p65 NFkB_p50_p65->NFkB_p50_p65_nuc Translocation Compound This compound (Hypothesized Inhibition) Compound->IKK ? DNA κB DNA Sites NFkB_p50_p65_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA iNOS iNOS mRNA->iNOS Translation TNFa TNF-α mRNA->TNFa Translation IL6 IL-6 mRNA->IL6 Translation NO Nitric Oxide (NO) iNOS->NO Produces

Caption: Hypothesized inhibition of the LPS-induced NF-κB signaling pathway.

Experimental Design and Workflow

A tiered approach is essential for a robust assessment. The initial step is to determine the compound's intrinsic cytotoxicity to identify a sub-lethal concentration range for subsequent functional assays. Following this, the anti-inflammatory efficacy is measured by quantifying the inhibition of key inflammatory mediators.

Workflow cluster_cytotoxicity Tier 1: Cytotoxicity Screening cluster_inflammation Tier 2: Anti-inflammatory Screening start Start: Culture RAW 264.7 Macrophages seed Seed Cells in 96-Well Plates start->seed treat_cytotox Treat with Compound (Dose-Response) seed->treat_cytotox treat_inflam Pre-treat with Compound (Non-toxic Doses) seed->treat_inflam incubate24 Incubate 24h treat_cytotox->incubate24 incubate_stim Incubate 1h treat_inflam->incubate_stim mtt_assay Perform MTT Assay on Cells incubate24->mtt_assay stimulate Stimulate with LPS (1 µg/mL) Incubate 24h incubate_stim->stimulate collect Collect Supernatant stimulate->collect griess_assay Perform Griess Assay (for Nitric Oxide) collect->griess_assay elisa_assay Perform ELISA (for TNF-α & IL-6) collect->elisa_assay analyze_cyto Analyze Cytotoxicity Data (Calculate IC50) mtt_assay->analyze_cyto analyze_inflam Analyze Anti-inflammatory Data (% Inhibition) griess_assay->analyze_inflam elisa_assay->analyze_inflam

Caption: Overall experimental workflow for in vitro compound evaluation.

Materials and Reagents

Reagent/MaterialRecommended Source/Specification
This compoundSynthesized or commercially sourced (>95% purity)
RAW 264.7 Murine Macrophage Cell LineATCC (TIB-71)
Dulbecco's Modified Eagle Medium (DMEM)High glucose, with L-glutamine & sodium pyruvate
Fetal Bovine Serum (FBS)Heat-inactivated, low endotoxin
Penicillin-Streptomycin Solution (100X)10,000 U/mL penicillin, 10,000 µg/mL streptomycin
Trypsin-EDTA (0.25%)Standard cell culture grade
Phosphate-Buffered Saline (PBS)pH 7.4, sterile
Lipopolysaccharide (LPS) from E. coli O111:B4Cell culture grade
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)>98% purity
Dimethyl Sulfoxide (DMSO)Cell culture grade
Griess Reagent KitCommercial kit (e.g., from Sigma-Aldrich, Thermo Fisher)
Mouse TNF-α and IL-6 ELISA KitsCommercial kits (e.g., from R&D Systems, BD Biosciences)
96-well flat-bottom cell culture platesSterile, tissue-culture treated
Standard laboratory equipmentHumidified incubator (37°C, 5% CO₂), multichannel pipettes, plate reader, etc.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Culture Environment: Grow RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells when they reach 80-90% confluency. Aspirate old media, wash once with sterile PBS, and detach cells using a cell scraper (as they can be sensitive to trypsin). Resuspend cells in fresh medium and re-seed into new flasks at a 1:6 to 1:10 ratio.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell adhesion.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 200, 100, 50, 25, 12.5, 6.25, 3.13, 0 µM) in complete medium. The final DMSO concentration in all wells should be kept constant and non-toxic (≤0.2%).

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells containing medium with the same final DMSO concentration and "untreated control" wells with medium only.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium to a working concentration of 0.5 mg/mL.[9] Remove the compound-containing media from the wells and add 100 µL of the MTT working solution to each well.

  • Formazan Development: Incubate the plate for 3-4 hours at 37°C, protected from light. Visually inspect for the formation of purple precipitate in the cells.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 3: Anti-inflammatory Activity Assessment

This protocol uses the same cell model but stimulates an inflammatory response with LPS after pre-treatment with non-toxic concentrations of the test compound (determined from the MTT assay).

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Pre-treatment: Prepare non-toxic concentrations of the compound (e.g., IC₅₀/2, IC₅₀/4, IC₅₀/8) in complete medium. Remove the old medium and add 100 µL of the compound dilutions to the appropriate wells.

  • Incubation: Incubate for 1 hour to allow the compound to enter the cells.

  • LPS Stimulation: Add 10 µL of a 10 µg/mL LPS stock solution to each well (final concentration 1 µg/mL), except for the "unstimulated control" wells.

  • Final Incubation: Incubate the plate for a further 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant (~80 µL) from each well for analysis in the Griess and ELISA assays. Store at -80°C if not used immediately.

Protocol 4: Nitric Oxide Quantification (Griess Assay)

The Griess assay is a two-component reaction that quantifies nitrite (NO₂⁻), a stable and measurable breakdown product of nitric oxide (NO).[12] In the acidic environment of the Griess reagent, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo product with an absorbance maximum at 540 nm.[12]

  • Standard Curve: Prepare a sodium nitrite standard curve (e.g., 100, 50, 25, 12.5, 6.25, 0 µM) in fresh cell culture medium.

  • Assay Procedure: In a new 96-well plate, add 50 µL of each collected supernatant sample and 50 µL of each standard.

  • Griess Reagent Addition: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well, followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).[13]

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Read the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the standard curve. Determine the percentage inhibition of NO production relative to the LPS-stimulated control.

Protocol 5: Cytokine Quantification (TNF-α and IL-6 ELISA)

The sandwich ELISA (Enzyme-Linked Immunosorbent Assay) is used to quantify specific cytokine concentrations.[14] A capture antibody coated on the plate binds the cytokine from the sample. A second, biotinylated detection antibody binds to a different epitope on the cytokine. Streptavidin conjugated to horseradish peroxidase (HRP) binds to the biotin, and a chromogenic substrate (TMB) is added, which develops color in proportion to the amount of bound cytokine.[15][16]

  • Assay Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's specific protocol. A general outline is as follows: a. Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[16] b. Washing and Blocking: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours.[17] c. Sample Incubation: Add cell culture supernatants and cytokine standards (for the standard curve) to the wells and incubate for 2 hours at room temperature. d. Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours. e. Enzyme Conjugate: Wash the plate and add Streptavidin-HRP. Incubate for 20-30 minutes. f. Substrate Development: Wash the plate and add TMB substrate. Incubate in the dark until sufficient color develops (5-20 minutes). g. Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.

  • Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Construct a standard curve and calculate the concentration of TNF-α and IL-6 in the samples. Determine the percentage inhibition of cytokine production.

Data Presentation and Interpretation

Compound Concentration (µM)Cell Viability (%) (MTT Assay)NO Production (% of LPS Control)TNF-α Production (% of LPS Control)IL-6 Production (% of LPS Control)
0 (Vehicle Control)100 ± 5.2100 ± 8.1100 ± 9.5100 ± 11.2
3.12598 ± 4.585 ± 6.391 ± 7.894 ± 8.1
6.2595 ± 5.162 ± 5.975 ± 6.281 ± 7.4
12.591 ± 6.341 ± 4.853 ± 5.160 ± 6.6
2575 ± 7.022 ± 3.530 ± 4.338 ± 5.0
5052 ± 6.8N/AN/AN/A
10021 ± 4.1N/AN/AN/A
IC₅₀ (µM) ~50 ~10 ~15 ~18

Table represents hypothetical data. N/A indicates concentrations not tested in functional assays due to significant cytotoxicity.

Interpretation: A successful result would show a dose-dependent decrease in NO, TNF-α, and IL-6 production at concentrations that are non-toxic (e.g., >80% cell viability) in the MTT assay. If the IC₅₀ for inflammation markers is significantly lower than the cytotoxic IC₅₀, it suggests a specific anti-inflammatory effect rather than a general toxic one.

References

  • Bowdish Lab (2011). CYTOKINE ELISA. Bowdish Lab Website. [Link]

  • CLYTE Technologies (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies Website. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Bio-protocol (2015). Nitric Oxide Assay. Bio-protocol. [Link]

  • Fatima, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1245468. [Link]

  • National Center for Biotechnology Information (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. [Link]

  • Latz, E. (2010). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology, 598, 17-30. [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4181. [Link]

  • El-Naggar, M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(19), 6296. [Link]

  • ResearchGate. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. ResearchGate. [Link]

  • Nag, S., et al. (2021). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods and Protocols, 4(2), 37. [Link]

  • Bentham Science (2019). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Anti-Cancer Agents in Medicinal Chemistry, 19(11), 1403-1416. [Link]

  • Joseph, L., et al. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology, 5(3), 35-42. [Link]

  • ResearchGate. In Vitro 5-LOX Anti-inflammatory Activity of Synthesized Isoxazole Compounds against Montelukast as standard. ResearchGate. [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link]

  • Protocol Exchange (2019). Protocol Griess Test. Protocol Exchange. [Link]

  • Sławiński, J., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2724. [Link]

  • Low, T., et al. (2020). Assaying Homodimers of NF-κB in Live Single Cells. Frontiers in Cell and Developmental Biology, 8, 597. [Link]

  • Oeckinghaus, A., et al. (2011). Monitoring the Levels of Cellular NF-κB Activation States. Cancers, 3(1), 843-864. [Link]

  • Creative Diagnostics. The NF-kB Signaling Pathway. Creative Diagnostics Website. [Link]

  • Bio-Rad. Transcription - NF-kB signaling pathway. Bio-Rad Website. [Link]

  • Lim, H., et al. (2016). In vitro biological evaluation of 100 selected methanol extracts from the traditional medicinal plants of Asia. Oriental Pharmacy and Experimental Medicine, 16(3), 191-199. [Link]

  • Meijer, F., et al. (2020). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 63(12), 6539-6563. [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link]

  • ResearchGate. Synthesis and Reactions of Isoxazole Derivative for Biological Evaluation. ResearchGate. [Link]

  • Asghari, S., et al. (2024). Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Preprints. [Link]

  • Al-Ostath, R., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Journal of the Iranian Chemical Society, 20(4), 903-911. [Link]

  • Khan, A., et al. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PLoS ONE, 19(10), e0297398. [Link]

  • Kamal, A., et al. (2011). Synthesis and biological evaluation of 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids as anticancer agents. European Journal of Medicinal Chemistry, 46(2), 691-703. [Link]

  • Atroshchenko, Y., et al. (2021). Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. Molecules, 26(23), 7356. [Link]

  • ResearchGate. Aqua Mediated Multicomponent Synthesis of N, O-Heterocycles and Biological Activity of Fused Isoxazole Derivatives. ResearchGate. [Link]

  • Brogi, S., et al. (2016). Synthesis and Biological Properties of 5-(1H-1,2,3-Triazol-4-yl)isoxazolidines: A New Class of C-Nucleosides. Molecules, 21(11), 1585. [Link]

  • Salazar-Aranda, R., et al. (2022). In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma. Plants, 11(21), 2894. [Link]

Sources

Application Notes and Protocols for the Use of [5-(2-Furyl)isoxazol-3-yl]methanol in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Version: 1.0

Introduction: Unveiling the Potential of a Novel Isoxazole Derivative

The isoxazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][2]. [5-(2-Furyl)isoxazol-3-yl]methanol is a member of this versatile class of heterocyclic compounds. While specific biological data for this particular molecule is emerging, its structural similarity to other biologically active isoxazoles suggests its potential as a modulator of cellular pathways. For instance, a related compound, [5-(2-Thienyl)-3-isoxazolyl]methanol, has been identified as an inhibitor of AgrA-DNA binding in S. aureus[3]. Such findings underscore the potential of these scaffolds to interact with specific biological targets.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in a cell culture setting. This document outlines critical pre-experimental considerations, detailed protocols for determining optimal working concentrations, and a general procedure for cell treatment. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Compound Profile: this compound

PropertyValueSource
CAS Number 852180-63-3[4][5]
Molecular Formula C₈H₇NO₃[5][6]
Molecular Weight 165.15 g/mol [5]
Appearance Solid[7]
Melting Point 90°C[4]
Purity ≥97%[8]

Section 1: Essential Pre-experimental Considerations

Solvent Selection and Stock Solution Preparation

The choice of solvent is critical for the successful application of any small molecule in cell culture. The solvent must effectively dissolve the compound and be non-toxic to the cells at the final working concentration.

Rationale: Many organic compounds, including isoxazole derivatives, have poor aqueous solubility[9][10]. Dimethyl sulfoxide (DMSO) is a widely used solvent in cell culture due to its ability to dissolve a broad range of compounds and its relatively low toxicity at low concentrations[11][12]. It is crucial to keep the final concentration of DMSO in the culture medium below 0.5%, and ideally below 0.1%, to minimize solvent-induced artifacts[11][13].

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Materials:

    • This compound (MW: 165.15 g/mol )

    • Sterile, cell culture-grade DMSO

    • Sterile microcentrifuge tubes or amber vials

    • Calibrated analytical balance and weighing paper

    • Vortex mixer

  • Procedure:

    • Tare the analytical balance with a sterile microcentrifuge tube or amber vial.

    • Carefully weigh out 1.65 mg of this compound.

    • Add 1 mL of sterile DMSO to the tube containing the compound.

    • Vortex the solution until the compound is completely dissolved. A brief sonication in a water bath may be necessary if the compound is difficult to dissolve.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound[3].

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and your initials.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of the compound.

Recommendations:

  • Solid Compound: Store at room temperature in a dry, dark place[5].

  • Stock Solution: Store the aliquoted stock solutions at -20°C or -80°C for long-term storage[3][14]. For frequent use, a stock solution can be stored at 4°C for a limited time, protected from light[15].

Section 2: Determining Optimal Working Concentration: The Dose-Response Experiment

Prior to any functional assay, it is imperative to determine the optimal working concentration range of this compound. This is achieved through a dose-response experiment, which evaluates the effect of a range of concentrations on cell viability[16][17]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common and reliable method for this purpose[15][18][19].

Principle of the MTT Assay: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells[15][18].

Workflow for Determining Optimal Working Concentration:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate prep_dilutions Prepare Serial Dilutions of Compound seed_plate->prep_dilutions add_treatment Add Compound to Cells prep_dilutions->add_treatment incubate Incubate for 24-72 hours add_treatment->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance plot_curve Plot Dose-Response Curve read_absorbance->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50 G compound This compound receptor Cell Surface Receptor compound->receptor Inhibition? upstream_kinase Upstream Kinase receptor->upstream_kinase mapk_cascade MAPK Cascade (e.g., ERK, JNK, p38) upstream_kinase->mapk_cascade transcription_factor Transcription Factor (e.g., AP-1) mapk_cascade->transcription_factor gene_expression Gene Expression (Inflammation, Proliferation) transcription_factor->gene_expression

Caption: A hypothetical signaling pathway potentially modulated by the compound.

Suggested Downstream Analyses:

  • Western Blotting: To assess the phosphorylation status of key signaling proteins (e.g., p-ERK, p-JNK, p-p38, IκBα).

  • Quantitative PCR (qPCR): To measure changes in the expression of target genes (e.g., IL-6, TNF-α, COX-2).

  • Immunofluorescence: To visualize the nuclear translocation of transcription factors (e.g., NF-κB p65).

  • Reporter Assays: To directly measure the activity of transcription factors (e.g., luciferase reporter assay for NF-κB).

Section 5: Troubleshooting

IssuePossible CauseSolution
Compound precipitates in medium Poor solubility at the working concentration.Lower the working concentration. Ensure the stock solution is fully dissolved before dilution. Prepare fresh dilutions for each experiment.
High variability in MTT assay Inconsistent cell seeding, pipetting errors, edge effects.Use a multichannel pipette for consistency. Avoid using the outer wells of the 96-well plate. Ensure a single-cell suspension before seeding.
No observable effect Concentration is too low, incubation time is too short, compound is inactive in the chosen cell line.Perform a wider dose-response and a time-course experiment. Test in a different cell line.
Vehicle control shows toxicity DMSO concentration is too high.Ensure the final DMSO concentration is below 0.5%, and preferably below 0.1%.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
  • Protocol for Cell Viability Assays - BroadPharm. (2022).
  • Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies - CDC Stacks.
  • Preparing Stock Solutions - PhytoTech Labs.
  • MTT assay protocol | Abcam.
  • Design and analysis of dose-response experiments - German Cancer Research Center.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013).
  • Dose–response relationship - Wikipedia.
  • How to Interpret Dose-Response Curves - Sigma-Aldrich.
  • Efficient experimental design for dose response modelling - ResearchGate.
  • CAS 852180-63-3 this compound - Alfa Chemistry.
  • In cell culture, what is the appropriate solvent for a drug other than DMSo? - ResearchGate. (2015).
  • Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH.
  • Lipophilicity and water solubility of Isoxazole derivatives computed by... - ResearchGate.
  • This compound - CAS:852180-63-3 - Sunway Pharm Ltd.
  • A review of isoxazole biological activity and present synthetic techniques. (2024).
  • [5-(furan-2-yl)-1,2-oxazol-3-yl]methanol - PubChemLite.
  • This compound, 97%, Thermo Scientific 1 g | Buy Online.
  • [5-(2-Thienyl)-3-isoxazolyl]methanol | AgrA-DNA Binding Inhibitor | MedChemExpress.
  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024).
  • [5-(3-methoxyphenyl)isoxazol-3-yl]methanol - Sigma-Aldrich.
  • In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed.
  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2025).

Sources

Application Notes and Protocols: Investigating the Anti-inflammatory Mechanism of Action of [5-(2-Furyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The compound [5-(2-Furyl)isoxazol-3-yl]methanol, featuring a furan moiety, presents an interesting candidate for drug discovery. While its specific mechanism of action is not yet fully elucidated, the structural alerts and the known pharmacology of related isoxazole-containing molecules suggest a strong potential for modulating key inflammatory pathways.[1][4][5] This guide provides a comprehensive framework for researchers to investigate the hypothesized anti-inflammatory mechanism of this compound, focusing on its potential to inhibit the NF-κB signaling cascade and downstream inflammatory mediators like COX-2 and iNOS.

Hypothesized Mechanism of Action:

We postulate that this compound exerts its anti-inflammatory effects by inhibiting the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to the promoters of pro-inflammatory genes, inducing the expression of enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS), which in turn produce inflammatory mediators like prostaglandins and nitric oxide. We hypothesize that this compound interferes with this cascade, leading to a reduction in the production of these inflammatory mediators.

Hypothesized_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Compound This compound (Hypothesized Target) Compound->IKK Inhibits? Compound->NFkB Inhibits Translocation? DNA DNA NFkB_nuc->DNA Binds mRNA Pro-inflammatory mRNA DNA->mRNA Transcription COX2_iNOS COX-2 / iNOS Protein mRNA->COX2_iNOS Translation PG_NO Prostaglandins / NO COX2_iNOS->PG_NO Production Inflammation Inflammation PG_NO->Inflammation

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Experimental Protocols

This section provides a logical workflow to test the proposed mechanism of action.

Experimental_Workflow A Protocol 1: Cell Viability Assay (MTT) B Protocol 2: NF-κB Activation Assay (Luciferase Reporter) A->B Determine non-toxic concentrations C Protocol 3: Western Blot for NF-κB p65 Translocation B->C Confirm NF-κB inhibition D Protocol 4: Western Blot for COX-2 and iNOS Expression C->D Investigate downstream targets E Protocol 5: COX-2 Inhibitor Screening Assay (Optional) D->E Assess direct enzyme inhibition

Caption: Logical workflow for investigating the mechanism of action.

Protocol 1: Cell Viability Assay (MTT)

Objective: To determine the non-toxic concentration range of this compound on a relevant cell line, such as RAW 264.7 murine macrophages.

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[6]

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[9]

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Add 100 µL of solubilization solution to each well.[7]

  • Incubate for 4-18 hours at 37°C in a humidified incubator, shaking for 15 minutes to dissolve the formazan crystals.[6][8]

  • Measure the absorbance at 570 nm using a microplate reader.[6][8]

Protocol 2: NF-κB Activation Assay (Luciferase Reporter)

Objective: To quantitatively assess the inhibitory effect of the compound on NF-κB activation in response to LPS stimulation.

Principle: This assay uses a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element.[10][11][12] Activation of NF-κB leads to the expression of luciferase, and the resulting luminescence is proportional to NF-κB activity.[13]

Materials:

  • HEK293T or RAW 264.7 cells stably expressing an NF-κB-luciferase reporter construct

  • This compound

  • Lipopolysaccharide (LPS)

  • Luciferase assay reagent

  • White, opaque 96-well plates

Procedure:

  • Seed the NF-κB reporter cells in a white, opaque 96-well plate.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 6 hours to activate NF-κB. Include unstimulated and vehicle-treated controls.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Measure the luminescence using a luminometer.

Protocol 3: Western Blot for NF-κB p65 Translocation

Objective: To visualize and quantify the inhibition of NF-κB p65 subunit translocation from the cytoplasm to the nucleus.

Principle: Upon activation, the p65 subunit of NF-κB moves into the nucleus.[14][15] By separating cytoplasmic and nuclear fractions of cell lysates and performing a Western blot for p65, we can assess the extent of translocation.[16]

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • Cell fractionation kit

  • Primary antibody against NF-κB p65

  • Primary antibodies against cytoplasmic (e.g., β-actin) and nuclear (e.g., Lamin B1) markers

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Culture and treat RAW 264.7 cells with the compound and/or LPS as described in Protocol 2.

  • Harvest the cells and perform cytoplasmic and nuclear fractionation according to the manufacturer's protocol.

  • Determine the protein concentration of each fraction.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against p65, a cytoplasmic marker, and a nuclear marker.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal and quantify the band intensities.[17]

Protocol 4: Western Blot for COX-2 and iNOS Expression

Objective: To determine if the compound inhibits the expression of downstream targets of NF-κB, COX-2, and iNOS.

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, providing a measure of protein expression levels.[18]

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • RIPA buffer with protease inhibitors

  • Primary antibodies against COX-2 and iNOS

  • Primary antibody against a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Treat RAW 264.7 cells with the compound and/or LPS.

  • Lyse the cells in RIPA buffer and determine the total protein concentration.[17]

  • Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[17][19]

  • Block the membrane with 5% non-fat milk or BSA in TBST.[17]

  • Incubate with primary antibodies for COX-2, iNOS, and β-actin.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal and perform densitometric analysis to quantify protein expression relative to the loading control.[17]

Protocol 5: COX-2 Inhibitor Screening Assay (Optional)

Objective: To assess whether this compound directly inhibits the enzymatic activity of COX-2.

Principle: This is a cell-free assay that measures the ability of a compound to inhibit the activity of purified COX-2 enzyme.[20][21] The assay typically measures the production of prostaglandins.[20]

Materials:

  • COX-2 inhibitor screening kit (commercially available)

  • This compound

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

Procedure:

  • Follow the manufacturer's protocol for the COX-2 inhibitor screening kit.

  • Prepare serial dilutions of the test compound and the positive control.

  • Perform the enzymatic reaction and measure the output (e.g., fluorescence or absorbance) using a plate reader.

  • Calculate the IC50 value of the compound.

Data Presentation

Table 1: Illustrative Quantitative Data Summary

AssayParameter MeasuredLPS (1 µg/mL)LPS + Compound (10 µM)LPS + Compound (50 µM)
MTT Assay% Cell Viability100%98%95%
NF-κB LuciferaseRelative Luminescence100%45%15%
Western Blot (p65)Nuclear/Cytoplasmic Ratio5.22.10.8
Western Blot (COX-2)Relative Expression100%55%20%
Western Blot (iNOS)Relative Expression100%60%25%
COX-2 Activity Assay% InhibitionN/A15%25%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
  • Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. (2024).
  • MTT assay protocol. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual. (2013).
  • Human NF-κB Reporter Assay Kit. (n.d.).
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.).
  • MTT (Assay protocol). (2023). Protocols.io.
  • Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling pl
  • Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. (n.d.).
  • Application Notes and Protocols: Western Blot Analysis of iNOS and COX-2 Expression Following Bakkenolide B Treatment. (n.d.).
  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflamm
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • Isoxazole Derivatives as Regulators of Immune Functions. (2018). PMC - NIH.
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules
  • Unlocking Anti-Inflammatory Drugs with Biochemical Assays. (2023).
  • Human NF-κB Reporter Assay System. (n.d.).
  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). NIH.
  • COX-2 (human) Inhibitor Screening Assay Kit. (n.d.).
  • COX2 Inhibitor Screening Assay Kit. (n.d.).
  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.).
  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Deriv
  • High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. (n.d.). PubMed.
  • Navigating the Landscape: Innovative Screening Models for Anti-Inflammatory Drug Discovery. (n.d.). Slideshare.
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
  • COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.).
  • NF-kappa B Activation Assay Kits. (n.d.).
  • COX Inhibitor Screening Assay Kit. (n.d.).
  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). NCBI.
  • Measurement of NF-κB activation in TLR-activ
  • NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858. (n.d.).
  • Application Notes and Protocols: Western Blot Analysis of COX-2 in Cox-2-IN-32 Treated Cells. (n.d.).
  • Western blot analysis of iNOS and COX-2 in RAW 264.7 cells exposed to... (n.d.).
  • What will be the best way to test NFkb activation via western blot? (2024).
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.).
  • Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. (n.d.). MDPI.
  • Inhibition of LPS-induced expression of iNOS and COX-2 on extracts of Acanthopanax leucorrhizus (Oliv.) Harms stems. (n.d.). SciELO.

Sources

Introduction: The Promise of Isoxazole and Furan Scaffolds in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the characterization of [5-(2-Furyl)isoxazol-3-yl]methanol as a potential enzyme inhibitor has been developed for researchers, scientists, and professionals in drug development. This document provides a framework for investigating the inhibitory activities of this compound, leveraging the known biological activities of the isoxazole and furan scaffolds.

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms. This structure is a key pharmacophore in numerous clinically approved drugs, including the anti-inflammatory drug valdecoxib (a COX-2 inhibitor) and the antibiotic sulfamethoxazole.[1] Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory effects.[1][2][3][4] Similarly, the furan ring, another five-membered aromatic heterocycle containing an oxygen atom, is a structural component in many pharmacologically active compounds.[5] Furan derivatives have demonstrated diverse therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities, often by inhibiting key enzymes.[5][6][7]

The compound of interest, this compound (Figure 1), combines both of these privileged scaffolds. While specific enzyme targets for this exact molecule are not yet extensively documented in publicly available literature, its structure suggests a high potential for biological activity. This guide, therefore, presents a strategic workflow and detailed protocols for the systematic evaluation of this compound as an enzyme inhibitor against several enzyme classes known to be targeted by isoxazole and furan derivatives.

Figure 1: Chemical Structure of this compound

Compound Name CAS Number Molecular Formula Molecular Weight
This compound852180-63-3C8H7NO3165.15 g/mol

Proposed Research Workflow for Inhibitor Characterization

A systematic approach is crucial to identify the enzyme targets of this compound and to characterize its inhibitory potential. The following workflow is proposed:

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Dose-Response cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Cellular Activity A Compound Procurement & QC B Broad Panel Enzyme Screen (e.g., COX, Tyrosinase, CA) A->B C Identify 'Hits' (% Inhibition > 50%) B->C D IC50 Determination (Dose-Response Curve) C->D E Selectivity Profiling (Against related enzymes) D->E F Enzyme Kinetic Studies (e.g., Lineweaver-Burk Plot) E->F G Molecular Docking (In silico prediction) E->G H Cell-Based Assays (e.g., Anti-inflammatory in Macrophages) F->H I Assess Cytotoxicity H->I

Caption: A four-phase workflow for the characterization of this compound.

PART 1: PRIMARY SCREENING PROTOCOLS

Based on existing literature for isoxazole and furan derivatives, the following enzyme classes are proposed as primary screening targets.[8][9][10]

Protocol 1: Cyclooxygenase-2 (COX-2) Inhibition Assay (In Vitro)

Rationale: Many isoxazole derivatives are potent anti-inflammatory agents that selectively inhibit COX-2.[8] This assay measures the ability of the test compound to block the production of Prostaglandin E2 (PGE2) from arachidonic acid by recombinant human COX-2.

Materials:

  • Recombinant Human COX-2 enzyme

  • Arachidonic acid (substrate)

  • This compound (test inhibitor)

  • Celecoxib (positive control inhibitor)

  • DMSO (vehicle)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 500 µM phenol)

  • PGE2 ELISA Kit

  • 96-well microplate

Procedure:

  • Prepare stock solutions of this compound and Celecoxib in DMSO. A final screening concentration of 10 µM is recommended.

  • In a 96-well plate, add 10 µL of assay buffer to all wells.

  • Add 1 µL of DMSO (vehicle control), Celecoxib (positive control), or test compound to the appropriate wells.

  • Add 10 µL of recombinant COX-2 enzyme to all wells except the "no enzyme" control.

  • Pre-incubate the plate for 15 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution.

  • Incubate for 10 minutes at 37°C.

  • Stop the reaction by adding 10 µL of 1 M HCl.

  • Quantify the amount of PGE2 produced in each well using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Calculate the percent inhibition relative to the vehicle control.

Protocol 2: Mushroom Tyrosinase Inhibition Assay

Rationale: Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. Some isoxazole compounds have shown inhibitory activity against tyrosinase.[9]

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (substrate)

  • This compound (test inhibitor)

  • Kojic acid (positive control inhibitor)

  • DMSO (vehicle)

  • Phosphate Buffer (100 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader (absorbance at 475 nm)

Procedure:

  • Prepare stock solutions of the test compound and Kojic acid in DMSO.

  • In a 96-well plate, add 100 µL of phosphate buffer to each well.

  • Add 5 µL of the test compound, Kojic acid, or DMSO (vehicle control) to the appropriate wells.

  • Add 20 µL of mushroom tyrosinase solution (e.g., 250 U/mL) to each well.

  • Pre-incubate for 10 minutes at room temperature.[9]

  • Initiate the reaction by adding 20 µL of L-DOPA solution (3 mM).[9]

  • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Determine the reaction rate (slope of the linear portion of the absorbance vs. time curve).

  • Calculate the percent inhibition by comparing the reaction rate of the test compound to the vehicle control.

PART 2: HIT VALIDATION AND MECHANISM OF ACTION

For any "hits" identified in the primary screen, the following protocols can be used to validate the activity and elucidate the mechanism of inhibition.

Protocol 3: IC50 Determination

Rationale: The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. It is determined by testing the inhibitor across a range of concentrations.

Procedure:

  • Perform the relevant enzyme assay (e.g., COX-2 or Tyrosinase assay as described above).

  • Prepare a serial dilution of the hit compound, typically starting from 100 µM down to low nanomolar concentrations (e.g., 8-10 concentrations).

  • Run the assay with each concentration of the inhibitor in triplicate.

  • Calculate the percent inhibition for each concentration relative to the vehicle control.

  • Plot percent inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Table 1: Hypothetical IC50 Data

Enzyme Target This compound IC50 (µM) Positive Control IC50 (µM)
COX-25.2Celecoxib: 0.05
Tyrosinase15.8Kojic Acid: 8.5
Carbonic Anhydrase II> 100Acetazolamide: 0.12

Note: Data are for illustrative purposes only.

Protocol 4: Enzyme Kinetic Studies (Mode of Inhibition)

Rationale: Kinetic studies are performed to determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. This is achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.

Procedure:

  • Select two or three fixed concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x the IC50 value).

  • For each inhibitor concentration (including a zero-inhibitor control), perform the enzyme assay with a range of substrate concentrations (e.g., 0.2x to 5x the Michaelis-Menten constant, Km).

  • Measure the initial reaction velocity (v) for each condition.

  • Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]).

  • Analyze the plot to determine the mode of inhibition:

    • Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive: Lines are parallel (both Vmax and Km decrease).

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E P Product (P) ES->P k_cat I Inhibitor (I) EI->E

Caption: A diagram of competitive inhibition, where the inhibitor binds to the free enzyme.

PART 3: CELLULAR ACTIVITY

Rationale: Demonstrating efficacy in a cellular context is a critical step. This confirms that the compound can cross cell membranes and engage its target in a more complex biological environment.

Protocol 5: Lipopolysaccharide (LPS)-Induced PGE2 Production in RAW 264.7 Macrophages

Rationale: This assay assesses the anti-inflammatory activity of the compound in a relevant cell model. LPS stimulates macrophages to produce inflammatory mediators, including PGE2, via the induction of COX-2.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM media with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • MTT or similar cell viability assay kit

  • PGE2 ELISA Kit

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a non-stimulated control.

  • After incubation, collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a PGE2 ELISA kit.

  • In a parallel plate, perform an MTT assay on the remaining cells to assess any potential cytotoxicity of the compound.

  • Calculate the inhibition of PGE2 production, ensuring that the effect is not due to cell death.

Conclusion

This compound is a promising candidate for investigation as an enzyme inhibitor due to its hybrid furan-isoxazole structure. The protocols outlined in this guide provide a comprehensive framework for its initial characterization, from primary screening and hit validation to mechanistic studies and cellular validation. By systematically applying these methods, researchers can effectively elucidate the compound's biological activity and pave the way for its potential development in therapeutic applications.

References

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed Central. (2023, September 6).
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC - PubMed Central.
  • An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Derivatives - Benchchem.
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies | ACS Omega. (2022, August 15).
  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles - Der Pharma Chemica.
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025, March 17).
  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles - Der Pharma Chemica.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (2025, February 19).
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry.
  • This compound - CAS:852180-63-3 - Sunway Pharm Ltd.
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023, November 1).
  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024, January 28).
  • [5-(2-Thienyl)-3-isoxazolyl]methanol | AgrA-DNA Binding Inhibitor | MedChemExpress.
  • Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19 - PubMed Central. (2022, March 16).
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes - Biological and Molecular Chemistry.

Sources

Application Note: A Methodological Framework for the Antimicrobial Screening of [5-(2-Furyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds are a cornerstone of medicinal chemistry, with isoxazole and furan moieties being recognized as "privileged scaffolds" due to their presence in numerous biologically active compounds.[1][2][3] The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a key feature in commercial drugs like the antibiotic cloxacillin and the anti-inflammatory valdecoxib.[2] Similarly, the furan ring is a structural motif in various clinically significant drugs and is known to contribute to a wide range of therapeutic properties, including antimicrobial activity.[4][5]

The compound of interest, [5-(2-Furyl)isoxazol-3-yl]methanol, combines these two potent scaffolds. This unique structural arrangement suggests a strong potential for novel biological activity. This application note, designed for researchers, scientists, and drug development professionals, provides a detailed, field-proven framework for the preliminary antimicrobial screening of this compound. The protocols described herein are grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[6][7][8][9]

Rationale and Mechanistic Hypothesis

The combination of furan and isoxazole rings suggests several potential mechanisms of antimicrobial action. Furan-isoxazole hybrids have been investigated for their ability to inhibit key cellular pathways, including kinase signaling and inflammatory processes.[10] While the precise antimicrobial mechanism of this compound is yet to be elucidated, related structures are known to interfere with essential bacterial processes. This methodological guide provides the foundational screening protocols necessary to determine its spectrum of activity and potency, paving the way for future mechanistic studies.

Materials and Reagents

Equipment:

  • Biosafety cabinet (Class II)

  • Autoclave

  • Incubator (35°C ± 2°C)

  • Shaking incubator (35°C ± 2°C)

  • Spectrophotometer or McFarland turbidity meter

  • Calibrated micropipettes and sterile tips

  • Multichannel pipette

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile test tubes and flasks

  • Vortex mixer

  • Petri dishes (90 mm and 150 mm)

Reagents & Consumables:

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[11]

  • Mueller-Hinton Agar (MHA)

  • Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) Broth

  • Sabouraud Dextrose Broth/Agar (for fungi)

  • Sterile saline (0.85% NaCl)

  • Resazurin sodium salt (for viability indication, optional)

  • Standard antibiotic powders (e.g., Ciprofloxacin, Vancomycin, Fluconazole) for quality control

  • Sterile blank paper disks (6 mm diameter)

Microbial Strains (Quality Control Panel): A representative panel should include Gram-positive bacteria, Gram-negative bacteria, and fungi. The following are standard ATCC® reference strains:

  • Staphylococcus aureus (Gram-positive), ATCC® 29213™

  • Enterococcus faecalis (Gram-positive), ATCC® 29212™

  • Escherichia coli (Gram-negative), ATCC® 25922™

  • Pseudomonas aeruginosa (Gram-negative), ATCC® 27853™

  • Candida albicans (Fungus), ATCC® 90028™

Experimental Workflow Overview

The screening process follows a logical progression from qualitative assessment to quantitative determination of antimicrobial activity. This dual-assay approach provides a comprehensive preliminary profile of the test compound.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis CompoundPrep Compound Stock Preparation DiskAssay Protocol 2: Disk Diffusion Assay (Qualitative) CompoundPrep->DiskAssay Test Article MICAssay Protocol 3: Broth Microdilution (Quantitative MIC) CompoundPrep->MICAssay Test Article InoculumPrep Microbial Inoculum Standardization InoculumPrep->DiskAssay Standardized Culture InoculumPrep->MICAssay Standardized Culture ZoneMeasure Measure Inhibition Zones DiskAssay->ZoneMeasure MICRead Read MIC Values MICAssay->MICRead Report Data Reporting & Interpretation ZoneMeasure->Report MICRead->Report

Caption: Overall workflow for antimicrobial screening.

Protocol 1: Stock Solution and Inoculum Preparation

This initial phase is critical for the accuracy and reproducibility of all subsequent assays.

1.1. Test Compound Stock Solution:

  • Causality: A high-concentration stock solution is prepared in a non-aqueous solvent to ensure solubility and allow for subsequent dilution in aqueous culture media. DMSO is the solvent of choice due to its broad solubilizing power and low toxicity at final concentrations.

  • Step 1: Accurately weigh 10 mg of this compound.

  • Step 2: Dissolve the compound in DMSO to a final concentration of 10.24 mg/mL. This concentration is convenient for creating a 2-fold serial dilution series starting from 1024 µg/mL.

  • Step 3: Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C in small aliquots to avoid freeze-thaw cycles.

  • Trustworthiness: The final concentration of DMSO in the assay wells must not exceed 1% v/v, as higher concentrations can inhibit microbial growth, leading to false-positive results.[11]

1.2. Microbial Inoculum Standardization:

  • Causality: A standardized inoculum density is paramount for reproducible MIC results. The CLSI M07 guidelines specify a final test concentration of approximately 5 x 10⁵ CFU/mL.[6][11][12]

  • Step 1: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Step 2: Transfer the colonies to a tube containing 5 mL of sterile saline or broth.

  • Step 3: Vortex to create a smooth suspension.

  • Step 4: Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL for bacteria.[11] A spectrophotometer can be used for verification (absorbance of 0.08 to 0.13 at 625 nm).

  • Step 5: Within 15 minutes of standardization, dilute this suspension 1:100 in the appropriate broth (e.g., CAMHB) to achieve a concentration of ~1 x 10⁶ CFU/mL. This will be the working inoculum for the broth microdilution assay.

Protocol 2: Disk Diffusion Assay (Qualitative Screen)

This method provides a rapid, visual assessment of the compound's activity, indicated by a zone of growth inhibition. It is performed according to CLSI M02 guidelines.[8][13][14]

  • Step 1: Plate Preparation: Prepare MHA plates with a uniform depth of 4 mm.

  • Step 2: Inoculation: Dip a sterile cotton swab into the 0.5 McFarland standardized inoculum (from step 1.2.4) and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage.

  • Step 3: Disk Application: Aseptically apply sterile blank 6 mm paper disks to the inoculated agar surface.

  • Step 4: Compound Application: Pipette a defined volume (e.g., 10 µL) of the test compound stock solution or its dilutions onto each disk.

  • Step 5: Controls: Apply disks impregnated with standard antibiotics (e.g., ciprofloxacin 5 µg) as positive controls and a disk with 10 µL of DMSO as a solvent (negative) control.

  • Step 6: Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Step 7: Interpretation: Measure the diameter of the zone of complete growth inhibition (in mm) around each disk. The DMSO control should show no zone of inhibition.

Protocol 3: Broth Microdilution for MIC Determination (Quantitative)

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth.[11][15] The protocol is based on CLSI document M07.[6][12]

  • Step 1: Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a sterile 96-well microtiter plate.

  • Step 2: Compound Dilution: Add 100 µL of the test compound at twice the highest desired final concentration (e.g., 2048 µg/mL in CAMHB) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. This creates a concentration gradient from 1024 µg/mL to 2 µg/mL (final concentrations after inoculum addition).

  • Step 3: Controls:

    • Well 11 (Growth Control): Add 50 µL of CAMHB. This well contains no compound.

    • Well 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no inoculum.

  • Step 4: Inoculation: Add 50 µL of the working inoculum (~1 x 10⁶ CFU/mL from step 1.2.5) to wells 1 through 11. The final volume in each well is 100 µL, and the final inoculum density is ~5 x 10⁵ CFU/mL.

  • Step 5: Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Step 6: Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity or pellet) as observed from the bottom of the plate. The growth control (well 11) must show distinct turbidity, and the sterility control (well 12) must remain clear for the assay to be valid.[11]

G cluster_controls Assay Validation System cluster_outcomes Expected Outcomes Test Test Wells (Compound + Microbe) Outcome1 Variable Growth (Determines MIC) Test->Outcome1 Result GC Growth Control (No Compound) Outcome2 Robust Growth GC->Outcome2 Validates Microbe Viability & Media Efficacy SC Sterility Control (No Microbe) Outcome3 No Growth SC->Outcome3 Validates Media Sterility

Caption: Logic of controls for a self-validating MIC assay.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format.

Table 1: Hypothetical Antimicrobial Activity of this compound

Test Organism (ATCC® Strain)Gram StainMIC (µg/mL)Disk Diffusion Zone (mm) [100 µ g/disk ]
S. aureus (29213)Positive1618
E. faecalis (29212)Positive3214
E. coli (25922)Negative>1280
P. aeruginosa (27853)Negative>1280
C. albicans (90028)N/A (Fungus)6411
Ciprofloxacin (QC)N/A≤125-33
Fluconazole (QC)N/A≤819-28

Note: Quality Control (QC) ranges are illustrative and must be verified against current CLSI M100 documentation.

Interpretation:

  • MIC Value: A lower MIC value indicates higher potency. In the hypothetical data above, the compound shows moderate activity against Gram-positive bacteria and weak activity against C. albicans.

  • Spectrum of Activity: The compound appears to have a narrow spectrum, with no activity observed against the tested Gram-negative bacteria. This is a critical finding that guides future development efforts.

  • Correlation: Generally, a larger zone of inhibition in the disk diffusion assay correlates with a lower MIC. This qualitative assay serves as an excellent cross-validation for the quantitative MIC results.

Conclusion

This application note provides a robust and standardized methodology for the initial antimicrobial screening of this compound. By adhering to internationally recognized standards like those from CLSI, researchers can generate reliable and comparable data.[6][8] The dual-assay approach, combining qualitative disk diffusion with quantitative broth microdilution, offers a comprehensive preliminary assessment of the compound's potency and spectrum of activity. The results from these protocols will establish a critical foundation for further investigation, including time-kill kinetic studies, mechanism of action elucidation, and preclinical development.

References

  • BenchChem. (n.d.). Potential Mechanisms of Action of Furan-Isoxazole Compounds: An In-depth Technical Guide.
  • Clinical and Laboratory Standards Institute. (2024, March 19). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Retrieved from [Link]

  • Scholars Research Library. (2012). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC Determination. EUCAST. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. (2019, June 30). Synthesis and Antimicrobial Screening of Modified Isoxazoles: A Short Review. Retrieved from [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Intertek Inform. (2024, March 19). CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • GlobalSpec. (2019, January 1). CLSI M02,M100 - M02 Performance Standards for Antimicrobial Disk Susceptibility Tests; M100 Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • BenchChem. (2025, December). Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4".
  • ResearchGate. (n.d.). Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. CLSI. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]

  • regulations.gov. (n.d.). M07-A8. Retrieved from [Link]

  • GlobalSpec. (2015, January 1). CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Testing Laboratory. (2026, January 9). EUCAST MIC Determination Testing. Retrieved from [Link]

  • regulations.gov. (n.d.). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. Retrieved from [Link]

  • Intertek Inform. (2024, March 19). CLSI M02:2024 Performance Standards for Antimicrobial Disk Susceptibi. Retrieved from [Link]

  • regulations.gov. (n.d.). Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard Tenth Edition. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2026). Disk Diffusion and Quality Control. EUCAST. Retrieved from [Link]

  • ResearchGate. (n.d.). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. Retrieved from [Link]

  • YouTube. (2025, September 18). How MIC & Breakpoints Guide Antibiotic Choice | CLSI & EUCAST Guidelines | Dr Anupam Mohapatra. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isoxazole fused c‐furan. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical investigation of new furan and thiophene derivatives containing oxazole, isoxazole, or isothiazole subunits | Request PDF. Retrieved from [Link]

  • DPI Journals. (n.d.). Catalyzed Synthesis and Cytoprotective Activity of 5-(furan-2-yl)-3-Phenyl-Isoxazole. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2022, November). Synthesis, Characterization and Antimicrobial Activity of Isoxazoline Derivatives. Retrieved from [Link]

  • Zanco Journal of Medical Sciences. (2023, August 23). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antibacterial Activity of Novel 5-(heteroaryl)isoxazole Derivatives | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. PMC. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Retrieved from [Link]

Sources

Application Notes and Protocols for Evaluating the Anticancer Activity of [5-(2-Furyl)isoxazol-3-yl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Rationale

The pursuit of novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing isoxazole and furan rings, represent a class of "privileged structures" due to their prevalence in a wide array of biologically active molecules.[1][2] Isoxazole derivatives, in particular, have garnered significant attention for their potential as anticancer agents, acting through diverse mechanisms such as apoptosis induction, cell cycle arrest, and enzyme inhibition.[3][4]

The specific scaffold, [5-(2-Furyl)isoxazol-3-yl]methanol, combines the furan moiety, known for its presence in cytotoxic compounds, with the versatile isoxazole ring.[5][6] This unique combination presents a compelling rationale for investigation. These application notes provide a comprehensive, step-by-step framework for researchers to systematically evaluate the anticancer potential of novel derivatives based on this scaffold. The protocols are designed not merely as instructions but as a self-validating system, complete with the scientific reasoning behind critical steps to ensure robust and reproducible data generation.

Section 2: Postulated Mechanism of Action - Induction of Apoptosis

Based on extensive literature on related isoxazole and furan-containing compounds, a primary hypothesized mechanism of anticancer activity is the induction of programmed cell death, or apoptosis.[3][7][8] Apoptosis is a critical cellular pathway that eliminates damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. Many chemotherapeutic agents function by triggering the intrinsic pathway.[9]

This pathway involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. This event initiates a cascade of enzymatic activations, culminating in the activation of executioner caspases, such as Caspase-3.[10] Activated Caspase-3 is responsible for cleaving key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10] Investigations into the anticancer activity of this compound derivatives should, therefore, prioritize the assessment of apoptosis induction and the activation of key mediators like Caspase-3.

Compound This compound Derivative Bax Bax Activation Compound->Bax Stress Signal Bcl2 Bcl-2 Inhibition Compound->Bcl2 Stress Signal Mitochondrion Mitochondrion CytC Cytochrome c Release Mitochondrion->CytC Bax->Mitochondrion Bcl2->Mitochondrion Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Postulated intrinsic apoptosis signaling pathway.

Section 3: Experimental Evaluation Workflow

A tiered approach is recommended to efficiently screen and characterize novel derivatives. This workflow begins with a broad assessment of cytotoxicity to identify promising candidates and progresses to more detailed mechanistic assays.

Start Synthesized Derivatives Tier1 Tier 1: Cytotoxicity Screen (Protocol 3.1: MTT Assay) Start->Tier1 Decision1 Calculate IC50. Potent? Tier1->Decision1 Tier2 Tier 2: Apoptosis Confirmation (Protocol 3.2: Annexin V/PI Assay) Decision1->Tier2 Yes Discard Inactive or Non-Apoptotic Decision1->Discard No Decision2 Apoptosis Confirmed? Tier2->Decision2 Tier3 Tier 3: Mechanistic Insight (Protocol 3.3: Caspase-3 Assay) Decision2->Tier3 Yes Decision2->Discard No End Candidate for Further Study Tier3->End

Caption: Tiered experimental workflow for compound evaluation.

Protocol 3.1: Cell Viability Assessment using MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of the derivatives on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).[11]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[13][14] The amount of formazan produced is directly proportional to the number of living cells.[15]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast, PC-3 for prostate, A549 for lung)

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[9]

  • This compound derivatives

  • MTT solution (5 mg/mL in sterile PBS)[13]

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells from a sub-confluent culture flask.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[9]

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each derivative in DMSO. Serially dilute the stock to create a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Gently remove the medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compounds.

    • Crucial Controls: Include wells for:

      • Vehicle Control: Cells treated with the highest concentration of DMSO used for the compounds (typically <0.5%).

      • Untreated Control: Cells in medium only.

      • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]

    • Incubate for 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[9]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[12][13]

Data Analysis and Presentation:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

  • Summarize the data in a table for clear comparison.

Table 1: Example IC50 Values (µM) of Derivatives against Various Cancer Cell Lines

Compound ID MCF-7 (Breast) PC-3 (Prostate) A549 (Lung)
Furan-Isox-01 12.5 15.2 20.1
Furan-Isox-02 5.8 7.3 9.5
Doxorubicin 0.9 1.2 1.1

(Note: Data are hypothetical and for illustrative purposes only.)

Protocol 3.2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with a lead derivative.

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) and can be used to label these early apoptotic cells.[18][19] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[20] By using both stains, flow cytometry can distinguish between four populations:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (less common).

Materials:

  • Lead derivative(s) identified from the MTT assay.

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and a 10X binding buffer).

  • Cold 1X PBS.

  • Flow cytometer.

Procedure:

  • Cell Treatment:

    • Seed 1 x 10^6 cells in a T25 flask or 6-well plate.[17]

    • Allow cells to adhere overnight.

    • Treat the cells with the lead derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated or vehicle-treated control.

  • Cell Harvesting and Washing:

    • Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine them with the supernatant from the same well.[17]

    • Wash the collected cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.[20]

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[18]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[9]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[18]

    • Analyze the samples immediately using a flow cytometer.

    • Self-Validation: Set up compensation and quadrants using unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.[18]

Data Analysis:

  • The flow cytometer software will generate quadrant plots.

  • Calculate the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

  • Compare the percentage of apoptotic cells (early + late) in treated samples to the control. A significant increase confirms that the compound induces apoptosis.

Protocol 3.3: Mechanistic Insight using a Colorimetric Caspase-3 Activity Assay

Objective: To determine if the observed apoptosis is mediated through the activation of the key executioner enzyme, Caspase-3.

Principle: This assay uses a synthetic peptide substrate, DEVD, which is specifically recognized and cleaved by active Caspase-3.[21] The peptide is conjugated to a colorimetric reporter molecule, p-nitroanilide (pNA). When active Caspase-3 in the cell lysate cleaves the substrate, the free pNA is released, producing a yellow color that can be quantified by measuring its absorbance at 405 nm.[21] The amount of pNA is directly proportional to the Caspase-3 activity.

Materials:

  • Caspase-3 Colorimetric Assay Kit (contains cell lysis buffer, 2X reaction buffer, DEVD-pNA substrate, and DTT).

  • Cell lysates from treated and control cells.

  • Microplate reader (absorbance at 405 nm).

Procedure:

  • Induce Apoptosis and Prepare Lysates:

    • Treat cells with the lead derivative as described in Protocol 3.2 (Step 1). A positive control (e.g., staurosporine) is highly recommended.[22]

    • Pellet the cells (~2 x 10^6) by centrifugation and resuspend in 50 µL of chilled cell lysis buffer.[22]

    • Incubate on ice for 15-20 minutes.[22]

    • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a fresh, cold tube. This is your cell lysate. Determine the protein concentration.

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of cell lysate from each sample per well.

    • Add 50 µL of 2X Reaction Buffer (containing DTT) to each well.

    • Add 5 µL of the DEVD-pNA substrate to start the reaction.[22]

    • Controls: Include a blank control (lysis buffer only) and a negative control (lysate from untreated cells).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Measure the absorbance at 400-405 nm using a microplate reader.[21]

Data Analysis:

  • Subtract the blank reading from all samples.

  • Calculate the fold-increase in Caspase-3 activity by comparing the absorbance of the treated samples to the negative control.

  • A significant fold-increase in activity provides strong evidence that the compound's pro-apoptotic effect is mediated through the canonical caspase cascade.

Section 4: Data Interpretation and Future Directions

The successful execution of this workflow will yield critical data on the anticancer potential of the synthesized this compound derivatives.

  • Interpretation: A potent derivative will exhibit a low micromolar IC50 value across multiple cancer cell lines (Protocol 3.1), a significant increase in the Annexin V-positive cell population (Protocol 3.2), and a corresponding fold-increase in Caspase-3 activity (Protocol 3.3). This combination of results strongly suggests the compound is a promising cytotoxic agent that functions by inducing caspase-dependent apoptosis.

  • Next Steps:

    • Western Blot Analysis: To further elucidate the mechanism, perform Western blotting to analyze the expression levels of key apoptosis-related proteins, such as the anti-apoptotic Bcl-2 and the pro-apoptotic Bax.[23] A decrease in Bcl-2 and/or an increase in Bax would further support the involvement of the intrinsic mitochondrial pathway.

    • Cell Cycle Analysis: Use flow cytometry with PI staining to determine if the compounds cause cell cycle arrest at specific phases (e.g., G2/M), which is another common mechanism for anticancer agents.[7][24]

    • In Vivo Studies: Promising candidates with strong, validated in vitro activity should be advanced to preclinical in vivo models to assess their efficacy and safety in a whole-organism context.[11]

Section 5: References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. [Link]

  • JoVE (Journal of Visualized Experiments). (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. [Link]

  • Kluwe, L., et al. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments, (109), 53736. [Link]

  • Berdasco, M., & Riveiro, M. E. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research, 39(7), 3375-3382. [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. [Link]

  • ResearchGate. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

  • Dittmann, K., et al. (2011). New Anticancer Agents: In Vitro and In Vivo Evaluation. Current Medicinal Chemistry, 18(29), 4474-4491. [Link]

  • ES Food & Agroforestry. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]

  • Kumar, A., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • Wang, Y., et al. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Letters in Drug Design & Discovery, 17(9), 1133-1144. [Link]

  • El-Naggar, M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Pharmaceuticals, 15(4), 485. [Link]

  • Chiaradonna, F., et al. (2016). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters, 12(5), 4081-4088. [Link]

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1, 118-126. [Link]

  • Uslu, C., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127427. [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 35. [Link]

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1, 118-126. [Link]

  • ResearchGate. (2009). Synthesis and antitumor activity of 2,5-bis(3'-indolyl)-furans and 3,5-bis(3'-indolyl)-isoxazoles, nortopsentin analogues. [Link]

  • Nikolova, S. D., et al. (2022). Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. Pharmacia, 69(1), 163-174. [Link]

  • Liu, X. H., et al. (2008). Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. Australian Journal of Chemistry, 61(11), 864-869. [Link]

  • Kulabaş, N., et al. (2017). Synthesis, antiproliferative and apoptosis-inducing activity of some novel N-(5-aryloxymethyl-4-benzyl-4H-1,2,4-triazole-3-ylthio)acetanilides. Marmara Pharmaceutical Journal, 21(4), 894-907. [Link]

  • Kamal, A., et al. (2015). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 549-558. [https://www.semanticscholar.org/paper/Isoxazole-derivatives-of-6-fluoro-N-(6-methoxybenzo-Kamal-Shaik/4a0364e56598c171e2202613d943b0927878696d]([Link]

  • Al-Ostath, R. A., et al. (2025). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Medicinal Chemistry. [Link]

  • Bethi, M., et al. (2017). Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster. Apoptosis, 22(6), 786-799. [Link]

Sources

Application Notes and Protocols for the Utilization of [5-(2-Furyl)isoxazol-3-yl]methanol in Target-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Furan-Isoxazole Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of core chemical scaffolds is a pivotal determinant of success. Heterocyclic compounds, in particular, form the backbone of a significant portion of approved pharmaceuticals. Among these, the isoxazole ring system has garnered substantial attention due to its versatile biological activities, which span anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1][2][3] The isoxazole moiety is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a configuration that imparts unique physicochemical properties, including the capacity for hydrogen bonding and other non-covalent interactions that are critical for molecular recognition at biological targets.[4]

When fused with a furan ring, another biologically significant heterocycle known for its presence in numerous pharmacologically active compounds, the resulting furyl-isoxazole scaffold presents a compelling starting point for target-based drug discovery. Furan derivatives are recognized for a wide array of therapeutic applications, including antibacterial, antiviral, and anticancer activities. The combination of these two privileged scaffolds in the molecule [5-(2-Furyl)isoxazol-3-yl]methanol offers a unique three-dimensional architecture with diverse potential for interaction with a range of protein targets. The primary alcohol functional group provides a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) during hit-to-lead optimization.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a foundational molecule in a target-based drug discovery workflow. We will delineate a plausible synthetic route, propose a hypothetical discovery campaign targeting a relevant biological pathway, and provide detailed protocols for key experimental stages, from initial screening to mechanism of action studies.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the physicochemical properties of a screening compound is essential for assay development and interpretation of biological data.

PropertyValueSource
Molecular Formula C₈H₇NO₃PubChem[5]
Molecular Weight 165.15 g/mol PubChem[5]
CAS Number 852180-63-3Guidechem[6]
Predicted XlogP 0.3PubChem[5]
Hydrogen Bond Donors 1PubChem[5]
Hydrogen Bond Acceptors 3PubChem[5]
Proposed Synthesis Protocol

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition A Furan-2-carbaldehyde C Furan-2-carbaldehyde oxime A->C Base (e.g., Pyridine) Solvent (e.g., Ethanol) B Hydroxylamine Hydrochloride B->C D Furan-2-carbaldehyde oxime G In situ generation of Furan-2-carbonitrile oxide D->G Oxidizing agent (e.g., NCS or NaOCl) E Propargyl alcohol F This compound E->F G->F

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Protocol:

  • Oxime Formation:

    • To a solution of furan-2-carbaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and a suitable base such as pyridine (1.2 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield furan-2-carbaldehyde oxime, which can be used in the next step without further purification.

  • 1,3-Dipolar Cycloaddition:

    • Dissolve the furan-2-carbaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane or a deep eutectic solvent for a greener approach.[7]

    • Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0°C to generate the furan-2-carbonitrile oxide in situ.

    • To this mixture, add propargyl alcohol (1.2 eq) and a base (e.g., triethylamine, 1.5 eq).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel to obtain this compound.

Hypothetical Target-Based Drug Discovery Campaign: Targeting Cyclooxygenase-2 (COX-2)

Given that isoxazole derivatives are well-represented among anti-inflammatory drugs, with Valdecoxib being a notable example of a COX-2 inhibitor, a logical application of this compound is in a discovery program targeting COX-2 for the development of novel anti-inflammatory agents.[3]

Target Rationale and Validation

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Two isoforms exist: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible at sites of inflammation. Selective inhibition of COX-2 is a validated therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Target Validation Workflow

G A Identify Target (COX-2) B Genetic Validation (e.g., siRNA knockdown of COX-2 in inflammatory cell models) A->B C Pharmacological Validation (Use known selective COX-2 inhibitors to confirm phenotype) A->C D Develop Biochemical Assay (e.g., fluorescent or colorimetric) B->D E Develop Cell-Based Assay (e.g., prostaglandin E2 production) C->E F Proceed to HTS D->F E->F

Caption: Workflow for COX-2 target validation.

Protocols for a High-Throughput Screening (HTS) Cascade

The following protocols outline a tiered screening approach to identify and characterize inhibitors of COX-2 from a compound library that includes this compound and its analogs.

Protocol 1: Primary High-Throughput Biochemical Screening

Principle: A fluorescence-based assay to measure the peroxidase activity of recombinant human COX-2. The assay detects the oxidation of a fluorogenic substrate, which is proportional to COX-2 activity.

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) (fluorogenic substrate)

  • Heme (cofactor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 384-well black microplates

  • Compound library including this compound

Procedure:

  • Prepare a stock solution of this compound and other library compounds in 100% DMSO.

  • In a 384-well plate, add 50 nL of compound solution to each well (final concentration, e.g., 10 µM). Include positive controls (e.g., celecoxib) and negative controls (DMSO vehicle).

  • Prepare a COX-2 enzyme solution containing the enzyme, heme, and ADHP in assay buffer. Add 10 µL of this solution to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

  • Immediately measure the fluorescence (excitation 535 nm, emission 590 nm) over time using a plate reader.

  • Calculate the rate of reaction and determine the percent inhibition for each compound relative to the controls.

Protocol 2: Secondary Cell-Based Assay

Principle: To confirm the activity of hits from the primary screen in a more physiologically relevant context. This assay measures the inhibition of prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated human macrophages.

Materials:

  • Human macrophage cell line (e.g., THP-1, differentiated with PMA)

  • Lipopolysaccharide (LPS)

  • Primary hits from Protocol 1

  • PGE2 ELISA kit

  • Cell culture medium and reagents

Procedure:

  • Plate differentiated THP-1 cells in 96-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the hit compounds (typically in a dose-response format) for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce COX-2 expression and PGE2 production.

  • Collect the cell culture supernatant.

  • Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Determine the IC₅₀ value for each active compound.

Hit-to-Lead Optimization and Mechanism of Action Studies

Assuming this compound is identified as a "hit" in the screening cascade, the next phase is to optimize its properties to generate a "lead" compound with improved potency, selectivity, and pharmacokinetic properties.

Hit-to-Lead Optimization Workflow

G A Initial Hit This compound B SAR Exploration via Chemical Synthesis A->B C Iterative Testing: Potency (COX-2 Assay) Selectivity (COX-1 Assay) B->C Analogs C->B Feedback D ADME/Tox Profiling (in vitro) C->D Potent & Selective Compounds D->C Feedback E Lead Candidate D->E

Caption: Iterative cycle of hit-to-lead optimization.

Structure-Activity Relationship (SAR) Exploration

The methanol group on the isoxazole ring is a prime site for modification. A library of analogs can be synthesized to explore the impact of different functional groups at this position on COX-2 inhibition.

  • Esterification/Etherification: Convert the alcohol to a series of esters and ethers to probe the steric and electronic requirements of the active site.

  • Oxidation: Oxidize the alcohol to an aldehyde or carboxylic acid to introduce different hydrogen bonding capabilities.

  • Modification of the Furan Ring: Synthesize analogs with substitutions on the furan ring to explore additional binding pockets.

Protocol 3: COX-1 Selectivity Assay

Principle: To determine the selectivity of the optimized compounds, their inhibitory activity against the COX-1 isoform is measured. A similar biochemical assay to Protocol 1 is used, but with recombinant human COX-1 enzyme.

Procedure:

  • Follow the procedure outlined in Protocol 1, substituting recombinant human COX-1 for COX-2.

  • Determine the IC₅₀ values for the compounds against COX-1.

  • Calculate the selectivity index (SI = IC₅₀ for COX-1 / IC₅₀ for COX-2). A higher SI indicates greater selectivity for COX-2.

Protocol 4: Mechanism of Action - Enzyme Kinetics

Principle: To understand how the lead compounds inhibit COX-2, enzyme kinetic studies are performed. By measuring the reaction velocity at different substrate (arachidonic acid) concentrations in the presence of the inhibitor, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined.

Procedure:

  • Set up the COX-2 biochemical assay as described in Protocol 1.

  • For a fixed concentration of the inhibitor, vary the concentration of arachidonic acid over a range (e.g., 0.1 to 10 times the Km).

  • Measure the initial reaction velocities at each substrate concentration.

  • Repeat for several different inhibitor concentrations.

  • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the mechanism of inhibition.

Conclusion

This compound represents a valuable starting point for target-based drug discovery, leveraging the well-documented biological relevance of both the isoxazole and furan scaffolds. While this document has presented a hypothetical workflow targeting COX-2, the principles and protocols described are broadly applicable to other potential targets for this compound class. The inherent synthetic tractability of the molecule, coupled with the diverse biological activities associated with its constituent heterocycles, makes it an attractive candidate for inclusion in screening libraries and subsequent hit-to-lead optimization campaigns. Through systematic application of the outlined biochemical and cell-based assays, researchers can effectively probe the therapeutic potential of this and related molecules, paving the way for the development of novel therapeutics.

References

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC. Retrieved from [Link]

  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023). ResearchGate. Retrieved from [Link]

  • 3-[5-(2-fluoro-phenyl)-[1][8][9]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. (2008). Google Patents. Retrieved from

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2022). ResearchGate. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]

  • Synthesis and Reactions of Isoxazole Derivative for Biological Evaluation. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. (2021). MDPI. Retrieved from [Link]

  • 5-substituted-3-(2-naphthalenyl)-3-((1H-imidazol-1-ylmethyl) or (1H-1,2,4-triazol-1-ylmethyl))-2-methylisoxazolidines. (1988). Google Patents.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. (2024). Biological and Molecular Chemistry. Retrieved from [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. (2024). Biological and Molecular Chemistry. Retrieved from [Link]

  • Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. (2022). PubMed Central. Retrieved from [Link]

  • Asymmetric Synthesis of Functionalized 2-Isoxazolines. (2014). PMC. Retrieved from [Link]

  • Synthesis and biological evaluation of (3-aryl-1,2-oxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylates as antioxidant and antimicrobial agents. (2017). ResearchGate. Retrieved from [Link]

  • An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. (n.d.). Connect Journals. Retrieved from [Link]

  • Solid-phase Synthesis of 5-isoxazol-4-yl-[1][8][9]oxadiazoles. (2004). PubMed. Retrieved from [Link]

  • Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438. (2016). Google Patents.
  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. (2022). MDPI. Retrieved from [Link]

  • Synthetic route for the preparation of 1-{[3-(furan-2-yl) - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • [5-(furan-2-yl)-1,2-oxazol-3-yl]methanol. (n.d.). PubChemLite. Retrieved from [Link]compound/CID7164591)

Sources

Application Notes and Protocols for High-Throughput Screening with [5-(2-Furyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the application of [5-(2-Furyl)isoxazol-3-yl]methanol (CAS: 852180-63-3) in high-throughput screening (HTS) campaigns. While this specific molecule is a novel entity for HTS applications, its constituent furan and isoxazole scaffolds are prevalent in numerous pharmacologically active compounds. This guide presents a structured, albeit hypothetical, framework for researchers, scientists, and drug development professionals to explore its potential bioactivity. We detail robust protocols for both biochemical and cell-based screening assays, emphasizing the scientific rationale behind experimental design, data analysis, and hit validation to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Screening this compound

The quest for novel chemical matter is a cornerstone of modern drug discovery. The molecule this compound represents an intriguing starting point for screening campaigns due to the convergence of two biologically significant heterocyclic rings: furan and isoxazole.

  • The Isoxazole Moiety: Isoxazoles are five-membered heterocyclic compounds that are structural components of numerous approved drugs, including the anti-inflammatory drug Valdecoxib and the antibiotic Sulfamethoxazole.[1][2] Their diverse biological activities span antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making them privileged scaffolds in medicinal chemistry.[3][4][5]

  • The Furan Moiety: The furan ring is another key pharmacophore found in a wide array of bioactive natural products and synthetic pharmaceuticals.[6][7] Its presence can influence a molecule's metabolic stability, receptor binding interactions, and overall bioavailability.[7] While the furan ring can sometimes be associated with metabolic liabilities through epoxidation, its inclusion in many successful drugs underscores that its toxic potential is highly dependent on the overall molecular context.[8]

The combination of these two moieties in this compound presents a unique chemical entity with potential for novel interactions with biological targets. This document outlines a dual-approach HTS strategy to elucidate its potential bioactivity: a target-based screen against a protein kinase and a cell-based phenotypic screen to assess cytotoxicity and morphological changes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 852180-63-3[9][10]
Molecular Formula C₈H₇NO₃[10]
Molecular Weight 165.15 g/mol [10]
Melting Point 90°C[9]
Density 1.296 g/cm³[9]
SMILES C1=COC(=C1)C2=CC(=NO2)CO[9]

HTS Campaign Strategy: A Dual-Pronged Approach

To maximize the potential for discovering a relevant biological activity for this compound, we propose a parallel screening strategy. This approach efficiently probes for both specific, target-driven effects and broader, system-level cellular consequences.

HTS_Workflow cluster_0 HTS Campaign Initiation cluster_1 Primary Screening (10 µM) cluster_2 Data Analysis & Hit Selection cluster_3 Secondary Screening & Validation cluster_4 Hit-to-Lead & MoA Studies Compound This compound (Stock Solution in DMSO) Biochemical Target-Based Screen (TR-FRET Kinase Assay) Compound->Biochemical Primary Screen Phenotypic Phenotypic Screen (High-Content Cytotoxicity Assay) Compound->Phenotypic Primary Screen Data_Analysis Calculate Z-Factor Normalize Data Identify Primary Hits Biochemical->Data_Analysis Phenotypic->Data_Analysis Ortho_Assay Orthogonal Assay (AlphaScreen Kinase Assay) Data_Analysis->Ortho_Assay Biochemical Hits Dose_Response Dose-Response Analysis (IC₅₀/EC₅₀) (Biochemical & Phenotypic Hits) Data_Analysis->Dose_Response All Confirmed Hits Ortho_Assay->Dose_Response MoA Mechanism of Action Deconvolution Dose_Response->MoA Validated Hits

Figure 1: A dual-pronged HTS workflow for activity discovery.

Approach A: Target-Based Biochemical Screen

Protein kinases have become the second most important class of drug targets, and numerous robust HTS assays exist for identifying inhibitors.[11][12] Given that furan- and isoxazole-containing scaffolds have previously been identified as kinase inhibitors,[13][14] we propose a hypothetical screen against a representative protein kinase, "Kinase-X," using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[11][15]

Rationale for TR-FRET: TR-FRET is a homogeneous, mix-and-read assay format that is highly amenable to automation and miniaturization.[16] It combines the low background of time-resolved fluorescence with the proximity-based nature of FRET, resulting in high sensitivity and an excellent signal-to-noise ratio, making it ideal for large-scale screening campaigns.[4][5][17][18]

Approach B: Cell-Based Phenotypic Screen

Phenotypic screening identifies compounds that produce a desired change in cellular characteristics without a preconceived molecular target.[19][20][21][22] This approach is powerful for discovering compounds with novel mechanisms of action.[20] We will employ a high-content screening (HCS) assay to simultaneously measure multiple cytotoxicity and cell morphology parameters.

Rationale for HCS: High-content screening combines automated microscopy with sophisticated image analysis to extract quantitative, multi-parametric data from individual cells.[7][23][24] This allows for a nuanced assessment of a compound's effect, distinguishing general cytotoxicity from more specific morphological changes and providing richer data from the primary screen.[8][25]

Experimental Protocols

Compound Management
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay-Ready Plates: Using an acoustic liquid handler, create intermediate compound plates (e.g., 384-well format) by diluting the stock solution in DMSO. For the primary screen, prepare a single concentration of 10 µM.

Protocol: TR-FRET Kinase Assay (Primary Screen)

This protocol is designed for a 384-well plate format to identify inhibitors of "Kinase-X."

Assay Principle: A biotinylated peptide substrate is phosphorylated by Kinase-X. A europium (Eu)-labeled anti-phospho-specific antibody detects the phosphorylation event. Streptavidin-Allophycocyanin (SA-APC) binds the biotin tag. When the peptide is phosphorylated, the Eu-donor and APC-acceptor are brought into proximity, generating a FRET signal. Inhibitors prevent this, reducing the signal.[4][17]

TR_FRET_Kinase cluster_0 No Inhibition cluster_1 Inhibition KinaseX Kinase-X PhosphoPeptide Biotin-Peptide-P ATP ATP Peptide Biotin-Peptide EuAb Eu-Antibody EuAb->PhosphoPeptide SA_APC SA-APC EuAb->SA_APC FRET Signal SA_APC->PhosphoPeptide Inhibitor [5-(2-Furyl)isoxazol- 3-yl]methanol KinaseX_i Kinase-X Inhibitor->KinaseX_i ATP_i ATP Peptide_i Biotin-Peptide NoSignal No FRET

Figure 2: Principle of the TR-FRET kinase inhibition assay.

Materials:

  • Kinase-X enzyme

  • Biotinylated peptide substrate

  • ATP

  • TR-FRET Detection Reagents (Eu-labeled anti-phospho antibody, SA-APC)

  • Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume, white assay plates

  • Staurosporine (positive control inhibitor)

  • DMSO (negative control)

Procedure:

  • Dispense Compound: Add 50 nL of compound solution from the assay-ready plate to the assay plate wells (final concentration 10 µM, 0.5% DMSO). Add controls: Staurosporine (e.g., 1 µM final) and DMSO only.

  • Add Enzyme/Substrate Mix: Dispense 5 µL of a 2X Kinase-X/peptide substrate solution in kinase assay buffer.

  • Initiate Reaction: Dispense 5 µL of a 2X ATP solution in kinase assay buffer to start the reaction.

  • Incubate: Incubate the plate at room temperature for 60 minutes.

  • Stop & Detect: Dispense 10 µL of the TR-FRET detection reagent mix (containing EDTA to stop the reaction) in detection buffer.

  • Incubate: Incubate for an additional 60 minutes at room temperature, protected from light.

  • Read Plate: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths after a pulsed excitation (e.g., 320 nm).

Protocol: High-Content Cytotoxicity Assay (Primary Screen)

This protocol uses U2OS cells in a 384-well imaging plate to assess multiple cytotoxicity parameters.

Assay Principle: Cells are treated with the compound and then stained with multiple fluorescent dyes to simultaneously measure changes in nuclear morphology (cell count, nuclear size), membrane permeability, and mitochondrial membrane potential.[7][23]

Materials:

  • U2OS cells

  • Culture Medium (e.g., McCoy's 5A, 10% FBS, 1% Pen/Strep)

  • 384-well black, clear-bottom imaging plates

  • Doxorubicin (positive control for cytotoxicity)

  • DMSO (negative control)

  • Fluorescent Dye Mix:

    • Hoechst 33342 (stains nuclei of all cells)

    • TOTO-3 Iodide (enters only cells with compromised membranes)

    • Tetramethylrhodamine, Methyl Ester (TMRM) (accumulates in active mitochondria)

Procedure:

  • Cell Plating: Plate U2OS cells (e.g., 1,000 cells/well) in 40 µL of culture medium into 384-well imaging plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Add 100 nL of compound/control solutions to the cell plates (final concentration 10 µM, 0.25% DMSO).

  • Incubate: Incubate for 48 hours at 37°C, 5% CO₂.

  • Staining: Add 10 µL of the fluorescent dye mix directly to the wells. Incubate for 30 minutes at 37°C.

  • Imaging: Acquire images using a high-content imaging system with appropriate filter sets for each dye (e.g., DAPI, Cy5, TRITC). Capture at least four fields per well.

  • Image Analysis: Use an automated image analysis software to segment cells based on the Hoechst nuclear stain and quantify the intensity of each dye per cell, as well as nuclear and cellular morphology parameters.

Data Analysis and Hit Selection

Assay Quality Control

Before analyzing the screening data, the quality of each assay plate must be validated using the Z'-factor .[26][27][28] This statistical parameter measures the separation between the positive and negative controls.[2][29]

Z'-Factor Calculation:



Where:

  • 
     and 
    
    
    
    are the mean and standard deviation of the positive control.
  • 
     and 
    
    
    
    are the mean and standard deviation of the negative control.

Table 2: Z'-Factor Interpretation

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA clear separation between controls; suitable for HTS.[2][29]
0 to 0.5MarginalAssay may be acceptable but has a smaller dynamic range.[29]
< 0UnacceptableControl signals overlap; assay is not suitable for screening.[2][29]

Only plates with a Z'-factor > 0.5 should be included in the final analysis.

Primary Hit Selection
  • Normalization: Raw data from each plate should be normalized to the in-plate controls. For the kinase inhibition assay, this is typically expressed as percent inhibition: % Inhibition = 100 * (1 - (Signal_{sample} - \mu_{pos}) / (\mu_{neg} - \mu_{pos}))

  • Hit Threshold: A common method for hit selection is to use a threshold based on the standard deviation (SD) of the sample population. A primary hit is often defined as a compound that produces a signal greater than 3 times the SD from the mean of the neutral control (DMSO) wells.

Secondary Screening and Hit Confirmation

Primary hits must be validated through a series of secondary assays to confirm activity and eliminate artifacts.[30]

  • Hit Re-test: Re-test all primary hits in the same assay to confirm their activity and rule out experimental error.

  • Orthogonal Assay (for Biochemical Hits): Confirmed hits from the TR-FRET kinase assay should be tested in a mechanistically different assay, such as an AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) .[31][32] AlphaScreen is a bead-based proximity assay where singlet oxygen generated by a donor bead excites a nearby acceptor bead, producing a luminescent signal.[3][33][34] This helps eliminate compounds that interfere specifically with the TR-FRET detection method.

  • Dose-Response Analysis: All confirmed hits must be tested over a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to determine their potency (IC₅₀ or EC₅₀).[30] The dose-response relationship is crucial for understanding a compound's activity and is typically fitted to a sigmoidal curve.[35]

Table 3: Hypothetical Dose-Response Data for a Confirmed Hit

Concentration (µM)% Inhibition (Mean)
30.0098.5
10.0095.2
3.3389.1
1.1175.4
0.3751.2
0.1224.8
0.049.7
0.012.1
Calculated IC₅₀ 0.35 µM

Mechanism of Action Deconvolution

For validated hits emerging from a phenotypic screen, the next critical step is to identify the molecular target(s) responsible for the observed phenotype, a process known as target deconvolution.[22][36][37] This is essential for progressing a compound into lead optimization.[38]

Common Target Deconvolution Strategies:

  • Affinity Chromatography: The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.[36][37]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in thermal stability of proteins upon ligand binding.

  • Computational Approaches: Methods based on chemical similarity can predict potential targets by comparing the hit compound to molecules with known targets.[1]

  • Omics Profiling: Techniques like transcriptomics or proteomics can generate "signatures" of a compound's effect on cellular pathways, which can be compared to signatures of known drugs or genetic perturbations to infer the mechanism of action.[38][39]

Conclusion

The compound This compound presents a novel scaffold for high-throughput screening. Its constituent isoxazole and furan moieties have a proven track record in successful drug discovery programs, providing a strong rationale for its inclusion in screening libraries. The dual-pronged HTS strategy detailed in these notes—combining a specific, target-based biochemical assay with a broad, unbiased cell-based phenotypic assay—offers a robust and efficient path to discovering its potential biological activities. By adhering to rigorous quality control, employing orthogonal validation methods, and conducting thorough dose-response analysis, researchers can confidently identify and prioritize validated hits for further investigation into their mechanism of action and potential as future therapeutic agents.

References

  • Anonymous. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Retrieved from [Link]

  • Anonymous. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). TR-FRET Assay Principle. Poly-Dtech. Retrieved from [Link]

  • Anonymous. (n.d.). TR-FRET. Agilent. Retrieved from [Link]

  • Anonymous. (n.d.). Tools to Measure Cell Health and Cytotoxicity Using High Content Imaging and Analysis. PubMed. Retrieved from [Link]

  • Anonymous. (n.d.). FRET and TR-FRET Assays. ICE Bioscience. Retrieved from [Link]

  • Anonymous. (n.d.). AlphaScreen®. Berthold Technologies GmbH & Co.KG. Retrieved from [Link]

  • Anonymous. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport.org. Retrieved from [Link]

  • Anonymous. (n.d.). Phenotypic Screening Services | CRO services. Oncodesign Services. Retrieved from [Link]

  • Anonymous. (n.d.). AlphaScreen. BMG LABTECH. Retrieved from [Link]

  • Anonymous. (n.d.). The Use of AlphaScreen Technology in HTS: Current Status. PMC - NIH. Retrieved from [Link]

  • Anonymous. (n.d.). Principle of the AlphaScreen kinase assay. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices. Retrieved from [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. Retrieved from [Link]

  • Anonymous. (n.d.). Validation of a Multiparametric, High-Content-Screening Assay for Predictive/Investigative Cytotoxicity: Evidence from Technology Transfer Studies and Literature Review. ACS Publications. Retrieved from [Link]

  • Anonymous. (2025, June 3). Understanding the Importance of The Dose-Response Curve. Collaborative Drug Discovery. Retrieved from [Link]

  • Anonymous. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Anonymous. (n.d.). High Content Screening (HCS). Ichor Life Sciences. Retrieved from [Link]

  • Anonymous. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC - NIH. Retrieved from [Link]

  • Anonymous. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. Retrieved from [Link]

  • Anonymous. (n.d.). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics | Oxford Academic. Retrieved from [Link]

  • Anonymous. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Retrieved from [Link]

  • Anonymous. (n.d.). Phenotypic screening. Wikipedia. Retrieved from [Link]

  • Anonymous. (n.d.). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. PMC - NIH. Retrieved from [Link]

  • Anonymous. (n.d.). Solution-Phase Synthesis of a Highly Substituted Furan Library. PMC - NIH. Retrieved from [Link]

  • Anonymous. (2011, June 20). High Content Screening for in vitro toxicity testing. European Pharmaceutical Review. Retrieved from [Link]

  • Anonymous. (n.d.). High‐Throughput Screening for Kinase Inhibitors. Semantic Scholar. Retrieved from [Link]

  • Anonymous. (n.d.). High-Throughput Screening for Kinase Inhibitors. ElectronicsAndBooks. Retrieved from [Link]1]%20p768.pdf

  • Anonymous. (n.d.). Target Deconvolution and Mechanism of Action. Selvita. Retrieved from [Link]

  • Anonymous. (2025, October 23). (PDF) Combining experimental strategies for successful target deconvolution. ResearchGate. Retrieved from [Link]

  • Anonymous. (2023, December 12). On HTS: Z-factor. Retrieved from [Link]

  • Anonymous. (n.d.). Z-factor. Wikipedia. Retrieved from [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][15]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed. Retrieved from [Link]

  • Anonymous. (n.d.). Dose–response relationship. Wikipedia. Retrieved from [Link]

  • Anonymous. (n.d.). Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. Retrieved from [Link]

  • Anonymous. (2020, December 10). Chapter 5: Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. Books. Retrieved from [Link]

  • Anonymous. (2013, January 18). Target deconvolution techniques in modern phenotypic profiling. PMC - NIH. Retrieved from [Link]

Sources

Application Notes and Protocols for Molecular Docking Studies of [5-(2-Furyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rising Prominence of Isoxazoles in Computational Drug Discovery

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has garnered significant attention in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1] The versatility of the isoxazole ring, coupled with its favorable pharmacokinetic profiles, makes it a privileged structure in the design of novel therapeutics.[1][2] Computer-Aided Drug Design (CADD) has emerged as an indispensable tool in expediting the drug discovery process, with molecular docking being a cornerstone technique for predicting the binding interactions between a small molecule and its biological target at an atomic level.[3][4]

This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies with a specific isoxazole derivative, [5-(2-Furyl)isoxazol-3-yl]methanol. We will delve into the rationale behind each step, from target selection and ligand preparation to the execution and critical analysis of the docking results. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to explore the therapeutic potential of novel chemical entities.

I. Strategic Target Selection: Focusing on Cancer Therapy

Given the well-documented anticancer properties of isoxazole-containing compounds, we will focus this application note on a relevant oncology target.[5][6][7] Numerous studies have successfully employed molecular docking to investigate the interaction of isoxazole derivatives with various cancer-related proteins, such as topoisomerase II and STAT3.[5][7] For the purpose of this protocol, we will select Human Topoisomerase II alpha (PDB ID: 4FM9) as our protein target. This enzyme is crucial for DNA replication and is a validated target for many established anticancer drugs.

II. The Ligand of Interest: this compound

Our focus ligand, this compound, is a representative member of the furyl-isoxazole class of compounds. A summary of its key properties is provided below.

PropertyValueSource
CAS Number 852180-63-3[8]
Molecular Formula C8H7NO3[9]
Molecular Weight 165.15 g/mol [9]
Melting Point 90-93 °C[10]
Canonical SMILES C1=COC(=C1)C2=CC(=NO2)CO[8]

III. Experimental Workflow: A Step-by-Step Guide to Molecular Docking

The following sections detail the complete workflow for a molecular docking study of this compound against Human Topoisomerase II alpha.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase Target Selection Target Selection Protein Preparation Protein Preparation Target Selection->Protein Preparation PDB ID: 4FM9 Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Prepared Ligand Protein Preparation->Molecular Docking Prepared Receptor Results Analysis Results Analysis Molecular Docking->Results Analysis Docking Poses & Scores Validation Validation Results Analysis->Validation Promising Candidates Conclusion Conclusion Validation->Conclusion Validated Hits

Caption: Molecular Docking Workflow Diagram.

A. Ligand Preparation Protocol

Accurate ligand preparation is critical for a successful docking study. This process involves generating a 3D structure, assigning correct atom types and charges, and defining rotatable bonds.

1. 2D Structure Generation:

  • Utilize chemical drawing software such as ChemDraw or MarvinSketch to draw the 2D structure of this compound.

  • Alternatively, use the canonical SMILES string (C1=COC(=C1)C2=CC(=NO2)CO) to generate the structure in a suitable program.[8]

2. 3D Structure Generation and Energy Minimization:

  • Convert the 2D structure into a 3D conformation using a program like Open Babel or the graphical user interface of docking software suites (e.g., AutoDock Tools, Maestro).

  • Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step ensures realistic bond lengths and angles.

3. Charge and Atom Type Assignment:

  • Assign partial charges to each atom. The Gasteiger charge calculation method is a commonly used and effective approach.

  • Define the atom types according to the force field that will be used in the docking simulation.

4. Torsion Angle Definition:

  • Identify and define the rotatable bonds in the ligand. For this compound, the key rotatable bonds are between the furan and isoxazole rings and the bond connecting the methanol group to the isoxazole ring. Allowing these bonds to rotate during docking enables conformational flexibility.

5. File Format Conversion:

  • Save the prepared ligand in a format compatible with the chosen docking software, such as PDBQT for AutoDock Vina or MOL2 for many other programs.

B. Protein Preparation Protocol

The quality of the protein structure is paramount for obtaining meaningful docking results. The following steps ensure the protein is properly prepared.

1. Protein Structure Retrieval:

  • Download the crystal structure of Human Topoisomerase II alpha from the Protein Data Bank (PDB). In this case, the PDB ID is 4FM9 .

2. Initial Structure Cleanup:

  • Open the PDB file in a molecular visualization program (e.g., PyMOL, Chimera, Discovery Studio Visualizer).

  • Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.[11] For PDB ID 4FM9, this would involve removing the co-crystallized ligand and any solvent molecules.

3. Handling Missing Residues and Loops:

  • Inspect the protein structure for any missing residues or loops. If present, these can be modeled using homology modeling servers or tools available in molecular modeling software. For this protocol, we will assume a complete protein chain.

4. Protonation and Charge Assignment:

  • Add hydrogen atoms to the protein, as they are typically absent in crystal structures. Ensure that the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are appropriate for a physiological pH (around 7.4).

  • Assign partial charges to the protein atoms using a standard force field like AMBER or CHARMM.

5. Defining the Binding Site:

  • Identify the active site of the protein. For PDB ID 4FM9, the binding site can be determined from the location of the co-crystallized ligand in the original PDB file.

  • Define a grid box that encompasses the entire binding pocket. This grid defines the search space for the docking algorithm. The size and center of the grid box should be large enough to accommodate the ligand in various orientations.

6. Final File Preparation:

  • Save the prepared protein structure in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation 2D_Structure 2D Structure 3D_Conversion 3D Conversion & Energy Minimization 2D_Structure->3D_Conversion Charge_Assignment_L Charge & Atom Type Assignment 3D_Conversion->Charge_Assignment_L Torsion_Definition Define Rotatable Bonds Charge_Assignment_L->Torsion_Definition Final_Ligand Save as PDBQT/MOL2 Torsion_Definition->Final_Ligand Download_PDB Download PDB (4FM9) Cleanup Remove Water & Heteroatoms Download_PDB->Cleanup Protonation Add Hydrogens & Assign Charges Cleanup->Protonation Binding_Site Define Binding Pocket (Grid Box) Protonation->Binding_Site Final_Protein Save as PDBQT Binding_Site->Final_Protein

Caption: Ligand and Protein Preparation Workflow.

C. Molecular Docking Execution

With the prepared ligand and protein, the docking simulation can now be performed.

1. Software Selection:

  • Choose a molecular docking program. Popular choices include AutoDock Vina, Glide, GOLD, and LeDock. For this protocol, we will proceed with the widely used and freely available AutoDock Vina .

2. Configuration File Setup:

  • Create a configuration file that specifies the paths to the prepared ligand and protein files, the coordinates of the grid box center, and the dimensions of the grid box.

  • The exhaustiveness parameter in AutoDock Vina controls the thoroughness of the search. A higher value increases the computational time but also improves the reliability of the results. A value of 8 is a good starting point.

3. Running the Docking Simulation:

  • Execute the docking run from the command line using the prepared configuration file.

D. Analysis of Docking Results

The output of a docking simulation typically includes multiple binding poses for the ligand, each with a corresponding binding affinity score.

1. Binding Affinity (Docking Score):

  • The binding affinity is usually reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

  • Rank the different poses based on their docking scores. The pose with the lowest binding energy is generally considered the most favorable.

2. Visual Inspection of Binding Poses:

  • Use molecular visualization software to visually inspect the top-ranked binding poses within the active site of the protein.

  • Analyze the interactions between the ligand and the protein residues. Key interactions to look for include:

    • Hydrogen bonds: These are crucial for specificity and affinity.
    • Hydrophobic interactions: These contribute significantly to the overall binding energy.
    • Pi-pi stacking: This can occur between aromatic rings in the ligand and protein.
    • Salt bridges: These are electrostatic interactions between charged groups.

3. Interaction Analysis:

  • Generate 2D diagrams of the ligand-protein interactions to clearly visualize the key residues involved in binding. Tools like LigPlot+ or the interaction analysis features within molecular modeling suites can be used for this purpose.

Interaction TypePotential Residues in Topoisomerase II alpha (Illustrative)
Hydrogen Bonding Asp, Glu, Asn, Gln, Ser, Thr, Tyr
Hydrophobic Interactions Ala, Val, Leu, Ile, Phe, Trp, Met, Pro
Pi-Pi Stacking Phe, Tyr, Trp, His
E. Validation of Docking Protocol

To ensure the reliability of the docking results, it is essential to validate the docking protocol.

1. Redocking of the Co-crystallized Ligand:

  • A common validation method is to extract the co-crystallized ligand from the original PDB file (if available) and dock it back into the protein's binding site.

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the co-crystallized ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[12]

IV. Concluding Remarks and Future Directions

This guide has outlined a comprehensive protocol for conducting molecular docking studies of this compound, a promising isoxazole derivative. By following these detailed steps, researchers can effectively predict the binding interactions of this and similar compounds with biological targets of interest. The insights gained from such studies can guide the rational design and optimization of novel therapeutic agents. Future work should involve experimental validation of the in silico findings through techniques such as in vitro binding assays and cell-based activity assays to confirm the predicted biological activity.

V. References

  • International Journal of Pharmaceutical Sciences. Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. Available from: [Link]

  • Connect Journals. Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. Synthesis, Antimicrobial Activity and Molecular Docking Study of Some Novel Isoxazole Incorporated Benzimidazole Derivatives. Available from: [Link]

  • National Institutes of Health. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Available from: [Link]

  • ResearchGate. Synthesis, Antimicrobial Activity and Molecular Docking Study of Some Novel Isoxazole Incorporated Benzimidazole Derivatives. Available from: [Link]

  • ResearchGate. Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents. Available from: [Link]

  • ResearchGate. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents | Request PDF. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. Synthesis, Docking And Biological Evaluation Of Novel Isoxazole Analogues As Anticancer And Antioxidant Agents. Available from: [Link]

  • ResearchGate. (PDF) Virtual Screening and Molecular Docking Characterization of Isoxazole-based Small Molecules as Potential Hsp90 Inhibitors: An in Silico Insight. Available from: [Link]

  • Chem-Space. [5-(furan-2-yl)-1,2-oxazol-3-yl]methanol | CAS:852180-63-3. Available from: [Link]

  • Sunway Pharm Ltd. This compound - CAS:852180-63-3. Available from: [Link]

  • RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Available from: [Link]

  • National Institutes of Health. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Available from: [Link]

  • bioRxiv. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. Available from: [Link]

  • RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Available from: [Link]

  • PubMed. Binding of Isoxazole and Pyrazole Derivatives of Curcumin With the Activator Binding Domain of Novel Protein Kinase C. Available from: [Link]

  • National Institutes of Health. Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • Preprints.org. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Available from: [Link]

  • ResearchGate. Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Available from: [Link]

  • National Institutes of Health. Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Available from: [Link]

  • PubMed Central. Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. Available from: [Link]

  • YouTube. [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Available from: [Link]

Sources

Application Notes and Protocols for the Development of [5-(2-Furyl)isoxazol-3-yl]methanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The [5-(2-Furyl)isoxazol-3-yl]methanol scaffold represents a promising starting point for medicinal chemistry campaigns due to the privileged structural features of both the furan and isoxazole rings. Isoxazoles are a well-established class of five-membered heterocyclic compounds that have garnered significant attention in drug discovery owing to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The furan moiety, a five-membered aromatic ring containing one oxygen atom, serves as a versatile bioisostere for phenyl rings and can significantly influence a molecule's metabolic stability and receptor binding interactions.[4][5] This guide provides a comprehensive framework for the design, synthesis, and biological evaluation of novel analogs based on the this compound core. We will delve into the strategic rationale behind analog design, provide detailed, field-proven synthetic protocols, and outline a cascade of in vitro assays for preliminary biological characterization and ADMET profiling.

Introduction: The Rationale for Analog Development

The core structure of this compound offers three primary vectors for chemical modification: the furan ring, the isoxazole core, and the hydroxymethyl group. A systematic exploration of the chemical space around this scaffold can lead to the discovery of novel compounds with improved potency, selectivity, and pharmacokinetic properties.

Strategic Considerations for Analog Design:

  • Furan Ring Modification: The furan ring can be a site of metabolic liability.[4] Bioisosteric replacement with other five-membered heterocycles (e.g., thiophene, thiazole, pyrazole) or substituted phenyl rings can modulate metabolic stability and electronic properties.[6][7]

  • Isoxazole Substituent Manipulation: The substitution pattern on the isoxazole ring is crucial for biological activity. Modifications at the 3- and 5-positions can significantly impact target engagement.

  • Hydroxymethyl Group Derivatization: The primary alcohol provides a handle for introducing a variety of functional groups through esterification, etherification, or oxidation followed by further derivatization. This can influence solubility, cell permeability, and pro-drug strategies.

The following diagram illustrates the key diversification points on the parent scaffold.

Analog_Design_Strategy cluster_0 Core Scaffold cluster_1 Modification Points cluster_2 Potential Modifications Core This compound Furan Furan Ring (Position 5) Isoxazole Isoxazole Ring (Position 3) Methanol Methanol Group Furan_Mods Bioisosteric Replacement (Thiophene, Phenyl, etc.) Substitution Furan->Furan_Mods Modify Isoxazole_Mods Alternative Substituents Isoxazole->Isoxazole_Mods Modify Methanol_Mods Esterification Etherification Oxidation Methanol->Methanol_Mods Modify

Caption: Strategic points for analog development on the core scaffold.

Synthetic Protocols

Two robust synthetic strategies for accessing the this compound core and its analogs are presented: the 1,3-dipolar cycloaddition of nitrile oxides and the cyclization of chalcone intermediates.

Strategy 1: 1,3-Dipolar Cycloaddition

This method is highly versatile for constructing the isoxazole ring from a nitrile oxide and an alkyne.[8][9][10][11]

Dipolar_Cycloaddition_Workflow Start Furfural Step1 Oxime Formation Start->Step1 Step2 Nitrile Oxide Generation (in situ) Step1->Step2 Step3 [3+2] Cycloaddition with Propargyl Alcohol Step2->Step3 Product This compound Step3->Product

Caption: Workflow for 1,3-dipolar cycloaddition synthesis.

Protocol 2.1.1: Synthesis of Furan-2-carbaldehyde Oxime

  • To a solution of furfural (1.0 eq) in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude furan-2-carbaldehyde oxime, which can often be used in the next step without further purification.

Protocol 2.1.2: 1,3-Dipolar Cycloaddition with Propargyl Alcohol

  • Dissolve furan-2-carbaldehyde oxime (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a solution of sodium hypochlorite (NaOCl, household bleach can be used) or N-chlorosuccinimide (NCS) dropwise to the reaction mixture at 0 °C to generate the nitrile oxide in situ.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Strategy 2: Chalcone-Based Synthesis

This classical approach involves the synthesis of a chalcone intermediate followed by cyclization with hydroxylamine.[12][13][14][15]

Chalcone_Synthesis_Workflow Start1 Furfural Step1 Claisen-Schmidt Condensation Start1->Step1 Start2 Acetophenone Derivative Start2->Step1 Chalcone Chalcone Intermediate Step1->Chalcone Step2 Cyclization with Hydroxylamine Chalcone->Step2 Product Substituted Furyl-Isoxazole Step2->Product

Caption: Workflow for chalcone-based isoxazole synthesis.

Protocol 2.2.1: Synthesis of a Furyl-Chalcone Intermediate

  • Dissolve furfural (1.0 eq) and an appropriate acetophenone (1.0 eq) in ethanol.

  • Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise at room temperature.

  • Stir the mixture for 2-6 hours. The product often precipitates out of the solution.

  • Collect the precipitate by filtration, wash with cold water and a small amount of cold ethanol, and dry to yield the chalcone.

Protocol 2.2.2: Cyclization to the Isoxazole

  • Reflux a mixture of the chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol in the presence of a base (e.g., sodium acetate or potassium hydroxide) for 4-12 hours.[12]

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure isoxazole derivative.

Biological Evaluation Cascade

A tiered approach to biological screening is recommended to efficiently identify promising analogs.

Screening_Cascade Library Analog Library Primary Primary Screening (e.g., Anticancer, Antimicrobial) Library->Primary Secondary Secondary Screening (e.g., Antioxidant) Primary->Secondary Active Compounds ADMET In Vitro ADMET Profiling Secondary->ADMET Confirmed Hits Hits Hit Compounds ADMET->Hits Optimized Leads

Caption: Tiered screening cascade for analog evaluation.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]

Protocol 3.1.1: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][19][20][21][22]

Protocol 3.2.1: Broth Microdilution MIC Assay

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Antioxidant Activity: DPPH and ABTS Assays

These assays measure the radical scavenging capacity of the synthesized analogs.[1][23][24][25][26]

Protocol 3.3.1: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, mix various concentrations of the test compounds with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. Determine the IC50 value.

Protocol 3.3.2: ABTS Radical Cation Decolorization Assay

  • ABTS Radical Generation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Reaction Mixture: Add various concentrations of the test compounds to the ABTS•+ solution.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value, similar to the DPPH assay.

Preliminary ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to identify compounds with drug-like potential.[27][28][29][30][31][32][33][34][35]

Table 1: Key In Vitro ADMET Assays

ParameterAssayPurpose
Absorption Parallel Artificial Membrane Permeability Assay (PAMPA)To assess passive membrane permeability.
Caco-2 Permeability AssayTo predict intestinal absorption and identify potential P-gp substrates.
Metabolism Liver Microsomal Stability AssayTo determine the metabolic stability of a compound in the presence of liver enzymes.
Toxicity Cytotoxicity Assays (e.g., on normal cell lines)To assess the general toxicity of the compounds.

Conclusion

The systematic development of analogs of this compound, guided by rational design principles and efficient synthetic strategies, holds significant potential for the discovery of novel therapeutic agents. The protocols and screening cascade outlined in this guide provide a robust framework for researchers to explore the chemical space around this promising scaffold and to identify lead compounds with desirable biological activity and drug-like properties.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

  • The recent progress of isoxazole in medicinal chemistry. (2018). PubMed. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). PMC - NIH. [Link]

  • Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. DOI. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Potravinarstvo Slovak Journal of Food Sciences. [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. [Link]

  • Antimicrobial Sensitivity Test (AST) and Resistance (AMR) Markers - How to Find the MIC. MSC. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. PubMed. [Link]

  • ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. ResearchGate. [Link]

  • Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Bioisosterism in Medicinal Chemistry. ResearchGate. [Link]

  • ADMET: An Essential Component in Drug Discovery and Development. Medium. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • ADMET Profiling in Drug Discovery and Development: An Overview. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. NIH. [Link]

  • A Review on Biological and Medicinal Significance of Furan. ResearchGate. [Link]

  • In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. SpringerLink. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • DPPH Radical Scavenging Assay. MDPI. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Chemoselective Nitrile Oxide-Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. PubMed. [Link]

  • (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. ResearchGate. [Link]

  • In Vitro screening. IQVIA Laboratories. [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. ACS Publications. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI. [Link]

  • Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. ResearchGate. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Investigation of the effect of structure modification of furamidine on the DNA minor groove binding and antiprotozoal activity. PubMed Central. [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central. [Link]

  • (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. [Link]

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. [Link]

  • 1,3‐Dipolar cycloaddition reaction of nitrile oxides. ResearchGate. [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station Int. Ed.. [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. Rasayan Journal of Chemistry. [Link]

  • Furan ring opening–pyrrole ring closure: a new synthetic route to aryl(heteroaryl)-annulated pyrrolo[1,2-a][1][36]diazepines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. [Link]

  • Substituted furo[3,2-b]pyridines: Novel bioisosteres of 5-HT1F receptor agonists. ResearchGate. [Link]

  • progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research. [Link]

Sources

Application Notes & Protocols: [5-(2-Furyl)isoxazol-3-yl]methanol as a Versatile Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of [5-(2-Furyl)isoxazol-3-yl]methanol as a chemical probe for researchers, scientists, and drug development professionals.

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3][4] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it a cornerstone in the design of bioactive molecules.[5] FDA-approved drugs containing the isoxazole moiety, such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide, highlight the clinical significance of this heterocycle.[4] The versatility of isoxazole chemistry allows for the creation of diverse derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][6]

A chemical probe is a small molecule used to study and manipulate a biological system, typically by interacting with a specific protein target. An ideal probe is potent, selective, and well-characterized. This compound emerges from this rich chemical space as a molecule with significant potential as a foundational chemical probe. Its structure combines the proven isoxazole core with a furan ring, another heterocycle common in bioactive compounds, and a methanol group that can act as a hydrogen bond donor or a synthetic handle for further functionalization. This guide provides a comprehensive overview of its properties, potential applications, and detailed protocols for its use in a research setting.

Physicochemical Properties and Synthesis

The utility of a chemical probe begins with a thorough understanding of its physical and chemical characteristics.

PropertyValueSource
CAS Number 852180-63-3[7][8]
Molecular Formula C₈H₇NO₃[9]
Molecular Weight 165.15 g/mol [8]
Canonical SMILES C1=COC(=C1)C2=CC(=NO2)CO[9]
InChI Key NBBDGNIUCJFJPO-UHFFFAOYSA-N[9]
Purity (Typical) ≥97%[10]
Physical Form Solid

2.1. General Synthesis Protocol: [3+2] Dipolar Cycloaddition

The synthesis of 3,5-disubstituted isoxazoles is commonly achieved via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[2][3][11] This method offers a reliable and modular route to the core structure of this compound. The following protocol is an illustrative procedure based on established chemical principles.

Workflow for Isoxazole Synthesis

cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Purification A Furan-2-carbaldoxime C Generate Nitrile Oxide in situ (e.g., with NCS or NaOCl) A->C B Propargyl Alcohol D [3+2] Cycloaddition B->D C->D E Aqueous Workup D->E F Column Chromatography E->F G This compound F->G

Caption: General workflow for synthesizing the target compound.

Step-by-Step Protocol:

  • Oxime Formation: Dissolve furan-2-carbaldehyde and hydroxylamine hydrochloride in a suitable solvent like ethanol or pyridine. Add a base (e.g., sodium acetate or pyridine) and stir at room temperature until the aldehyde is consumed (monitor by TLC). This forms the furan-2-carbaldoxime precursor.[5]

  • Nitrile Oxide Generation & Cycloaddition: In a separate flask, dissolve propargyl alcohol (the alkyne component) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Slowly add a solution of the furan-2-carbaldoxime to the flask containing propargyl alcohol.

  • Introduce an oxidizing agent like sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS) dropwise at 0°C to generate the furan-2-carbonitrile oxide in situ. The nitrile oxide will immediately react with the propargyl alcohol in a cycloaddition reaction.[11]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring for the formation of the product by TLC.

  • Workup: Quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[5][12]

Applications in Chemical Biology and Drug Discovery

While specific biological targets of this compound are not yet published, the extensive bioactivity of the isoxazole class allows us to propose several high-potential applications for this compound as a chemical probe.[2][4]

3.1. Probing Enzyme Activity

Many isoxazole derivatives are potent and selective enzyme inhibitors. This compound could serve as a valuable screening tool or a starting fragment for developing more complex inhibitors.

  • Heat Shock Protein 90 (Hsp90): Isoxazoles have been designed as potent Hsp90 inhibitors, a key target in oncology.[13] This probe could be used to investigate Hsp90-ligand interactions.

  • Carbonic Anhydrases (CAs): Certain isoxazoles show significant inhibitory activity against CAs, which are implicated in diseases like glaucoma and cancer.[1][14]

  • Protein Kinases: The isoxazole scaffold is present in kinase inhibitors like AC220 (Quizartinib), a potent FLT3 inhibitor for treating Acute Myeloid Leukemia (AML).[15] The probe can be used in broad kinase screening panels to identify novel kinase targets.

3.2. Investigating Cellular Proliferation

Given the prevalence of isoxazoles in anticancer agents, a primary application is to assess the probe's effect on cancer cell viability and elucidate its mechanism of action.[4][12] It can be screened against panels of cancer cell lines to identify sensitive lines and guide further mechanistic studies.

3.3. Advanced Application: Intrinsic Photoaffinity Labeling

A groundbreaking application for isoxazoles is their use as "minimalist" photo-crosslinkers.[16] The isoxazole N-O bond is labile and can be cleaved by UV light, generating a highly reactive species that can covalently bind to nearby proteins.[16] This intrinsic reactivity avoids the need to attach bulky, potentially disruptive traditional photocrosslinking groups like diazirines or benzophenones. This makes this compound an excellent candidate for unbiased target identification studies.

Experimental Protocols

4.1. Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol provides a template for assessing the inhibitory activity of the compound against a protein kinase of interest.

Workflow for Kinase Inhibition Assay

A Prepare Reagents: Kinase, Substrate, ATP, Assay Buffer C Add Kinase and Compound to 384-well plate (Pre-incubation) A->C B Prepare Serial Dilution of this compound B->C D Initiate Reaction: Add ATP/Substrate Mix C->D E Incubate at RT D->E F Stop Reaction & Add Detection Reagent E->F G Read Fluorescence Signal (e.g., ADP-Glo, TR-FRET) F->G H Data Analysis: Plot Dose-Response Curve, Calculate IC₅₀ G->H

Caption: Step-by-step workflow for a typical in vitro kinase assay.

  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO). Create a serial dilution series in DMSO.

  • Assay Plate Setup: In a 384-well assay plate, add 50 nL of each compound dilution. Include wells for positive control (no inhibition, DMSO only) and negative control (no enzyme).

  • Enzyme Addition: Add the kinase enzyme diluted in assay buffer to each well, except the negative control wells.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Add the substrate and ATP mixture to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • Signal Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™ Kinase Assay). This reagent measures the amount of ADP produced, which is proportional to kinase activity.

  • Data Acquisition: Read the luminescence or fluorescence signal on a compatible plate reader.

  • Data Analysis: Normalize the data to the positive (100% activity) and negative (0% activity) controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

4.2. Protocol: MTT Assay for Cellular Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. The Hsp90 inhibitor studies successfully used this method.[13]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include wells with DMSO as a vehicle control and a known cytotoxic agent as a positive control.

  • Incubation: Return the plate to the incubator and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).

4.3. Protocol: Target Identification via Isoxazole Photocrosslinking

This advanced protocol leverages the intrinsic photoreactivity of the isoxazole ring to identify direct binding targets in a complex biological matrix like a cell lysate.[16]

Workflow for Photoaffinity Labeling

cluster_probe Probe Derivatization cluster_exp Experiment cluster_analysis Analysis P Synthesize Alkyne-tagged This compound (via ether linkage on methanol) A Incubate Alkyne-Probe with Cell Lysate P->A B UV Irradiation (e.g., 365 nm) to induce covalent crosslinking A->B C Click Chemistry: Add Azide-Biotin Tag B->C D Streptavidin Bead Pull-down C->D E On-bead Digestion (Trypsin) D->E F LC-MS/MS Analysis of Peptides E->F G Identify Enriched Proteins (Potential Targets) F->G

Caption: Workflow for target ID using intrinsic isoxazole photochemistry.

  • Probe Synthesis: The methanol group of the parent compound must first be derivatized with a handle for downstream analysis. A common choice is a terminal alkyne, attached via an ether linkage. This creates the functionalized probe.[16]

  • Lysate Incubation: Incubate the alkyne-tagged probe with a total cell lysate on ice to allow it to bind to its protein targets. Include a control incubation with excess non-tagged parent compound to competitively block specific binding sites.

  • UV Crosslinking: Expose the lysate-probe mixture to UV light (e.g., 365 nm) for 15-30 minutes on ice. This cleaves the isoxazole ring and induces covalent bond formation with interacting proteins.

  • Click Chemistry: Add an azide-biotin reporter tag, a copper(I) catalyst (e.g., CuSO₄/sodium ascorbate), and a ligand (e.g., TBTA) to the lysate. This will "click" the biotin tag onto the alkyne-tagged probe, which is now covalently bound to its targets.

  • Enrichment: Use streptavidin-coated magnetic beads to pull down the biotinylated protein complexes. Wash the beads extensively to remove non-specifically bound proteins.

  • Proteomics Sample Prep: Perform on-bead tryptic digestion to release peptides from the captured proteins.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competition control. These proteins are the high-confidence binding targets of this compound.

Conclusion

This compound is a well-defined chemical entity with significant, untapped potential as a chemical probe. Its structure is rooted in the pharmacologically validated isoxazole scaffold, suggesting a high likelihood of biological activity. Researchers can use this compound as a starting point for screening campaigns against enzymes and cancer cell lines or as a fragment for medicinal chemistry programs. Most excitingly, its intrinsic photoreactivity positions it as a next-generation tool for unbiased target identification, offering a streamlined alternative to traditional photoaffinity labeling. The protocols outlined in this guide provide a robust framework for unlocking the full potential of this versatile molecule in advancing chemical biology and drug discovery.

References

  • Al-Sanea, M. M., et al. (2024). Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. Scientific Reports. Available at: [Link]

  • Alam, M. S., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. Available at: [Link]

  • Ardura, D., et al. (2021). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Chemistry – A European Journal. Available at: [Link]

  • Alam, M. S., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. National Institutes of Health. Available at: [Link]

  • Homan, R. A., et al. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv. Available at: [Link]

  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

  • Meijer, F. A., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. Available at: [Link]

  • Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]

  • National Institutes of Health. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • PubChem. (n.d.). [5-(furan-2-yl)-1,2-oxazol-3-yl]methanol. Available at: [Link]

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Available at: [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Available at: [Link]

  • Al-Sanea, M. M., et al. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules. Available at: [Link]

  • Taylor & Francis Online. (2024). Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl)-1H-Pyrazol-4-yl Derivatives via Regioselectivity of the 1,3-Dipolar Cycloaddition. Polycyclic Aromatic Compounds. Available at: [Link]

  • ResearchGate. (2025). Aqua Mediated Multicomponent Synthesis of N, O-Heterocycles and Biological Activity of Fused Isoxazole Derivatives. Available at: [Link]

  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]

  • National Institutes of Health. (2018). Asymmetric Synthesis of Functionalized 2-Isoxazolines. Available at: [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][12][13]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • National Institutes of Health. (2022). Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. Available at: [Link]

Sources

Application Notes and Protocols for In Vivo Studies with [5-(2-Furyl)isoxazol-3-yl]methanol in Mice

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for conducting in vivo studies in mice with the novel small molecule, [5-(2-Furyl)isoxazol-3-yl]methanol. The protocols and notes herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality data for preclinical drug development.

Introduction to this compound

The isoxazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][2]. The incorporation of a furan ring, as in this compound, can further modulate the physicochemical and biological characteristics of the molecule[3]. While specific in vivo data for this compound is emerging, its structural alerts suggest potential for therapeutic intervention in various disease models. These protocols are established to systematically evaluate its safety, pharmacokinetic profile, and pharmacodynamic effects in a murine model.

Hypothesized Mechanism of Action

Based on the broad bioactivity of isoxazole-containing compounds, this compound may exert its effects through modulation of key signaling pathways implicated in disease pathogenesis. For the purpose of illustrating a pharmacodynamic study, we will hypothesize that the compound inhibits a critical kinase in an inflammatory signaling cascade.

hypothesized_moa Hypothesized Mechanism of Action cluster_cell Target Cell Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines Transcription_Factor->Pro_inflammatory_Cytokines Induces Transcription Compound This compound Compound->Kinase_A Inhibits mtd_workflow MTD Study Workflow Start Start Dose_Group_1 Administer Dose 1 (n=3) Start->Dose_Group_1 Observe_72h Monitor Clinical Signs & Body Weight for 72h Dose_Group_1->Observe_72h Toxicity_Check Toxicity Observed? Observe_72h->Toxicity_Check Dose_Escalate Increase Dose for Next Group Toxicity_Check->Dose_Escalate No MTD_Determained MTD_Determained Toxicity_Check->MTD_Determained Yes Dose_Escalate->Dose_Group_1 MTD_Determined MTD Determined End End MTD_Determined->End

Caption: Workflow for a typical dose escalation MTD study.

Protocol for MTD Determination
  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week.

  • Baseline Measurement: Record the initial body weight of each mouse.

  • Dosing: Administer the designated dose of this compound via the chosen route (e.g., intraperitoneal injection).

  • Clinical Observations: Monitor animals for signs of toxicity such as lethargy, ruffled fur, abnormal posture, and changes in behavior at regular intervals (e.g., 30 minutes, 1, 3, 24, 48, and 72 hours post-dose). [4]5. Body Weight: Measure body weight daily. A weight loss of more than 20% is generally considered a sign of significant toxicity. [5]6. Data Analysis: The MTD is the dose level below the one that induces significant toxicity.

Dose Group Dose (mg/kg) Number of Animals Observed Toxicity Body Weight Change (%)
1103None+2%
2303None+1%
31003Mild, transient lethargy-5%
43003Significant lethargy, ruffled fur-22%
MTD 100 mg/kg

This is an example data table.

III. Pharmacokinetic (PK) Study

A PK study characterizes the absorption, distribution, metabolism, and excretion (ADME) of a drug. [6][7]

Study Design
  • Routes of Administration: Typically includes both intravenous (IV) for determining absolute bioavailability and the intended therapeutic route (e.g., oral, PO). [8]- Sampling Time Points: A series of blood samples are collected at various time points post-administration to capture the drug's concentration-time profile. [6][8]- Analytical Method: A validated bioanalytical method, such as LC-MS/MS, is required to quantify the drug in plasma. [8]

Protocol for a Murine PK Study
  • Animal Dosing: Administer a single dose of this compound to two groups of mice (IV and PO).

  • Blood Collection: Collect blood samples (e.g., via submandibular or saphenous vein) at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours). [6][8]3. Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis. [9]4. Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

PK Parameter Description Example IV Data Example PO Data
Cmax Maximum plasma concentration1500 ng/mL800 ng/mL
Tmax Time to reach Cmax5 min30 min
AUC Area under the curve3000 ngh/mL2400 ngh/mL
t1/2 Half-life2.5 h3.0 h
CL Clearance10 mL/min/kg-
Vd Volume of distribution1.5 L/kg-
F (%) Bioavailability-80%

This is an example data table.

IV. Pharmacodynamic (PD) Biomarker Study

PD studies measure the effect of the drug on the body and can provide evidence of target engagement. [10][11]

Study Design
  • Disease Model: Utilize a relevant mouse model of disease (e.g., lipopolysaccharide-induced inflammation).

  • Biomarker Selection: Choose biomarkers that are indicative of the drug's mechanism of action (e.g., phosphorylation status of a target kinase, cytokine levels). [12][13]- Dose-Response: Evaluate the effect of different doses of the compound on the selected biomarkers.

pd_workflow Pharmacodynamic Study Workflow Start Start Induce_Disease Induce Disease Model in Mice (e.g., LPS Injection) Start->Induce_Disease Group_Animals Group Animals (Vehicle, Compound Doses) Induce_Disease->Group_Animals Administer_Compound Administer this compound Group_Animals->Administer_Compound Collect_Tissues Collect Tissues/Plasma at Peak Effect Time Administer_Compound->Collect_Tissues Biomarker_Analysis Analyze Biomarkers (e.g., ELISA, Western Blot, qPCR) Collect_Tissues->Biomarker_Analysis Analyze_Data Analyze Dose-Response Relationship Biomarker_Analysis->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a pharmacodynamic biomarker study in a mouse model.

Protocol for a PD Study in an LPS-Induced Inflammation Model
  • Animal Grouping: Divide mice into groups: vehicle control, LPS + vehicle, and LPS + different doses of this compound.

  • Dosing: Pre-treat the respective groups with the compound or vehicle.

  • LPS Challenge: Administer LPS via intraperitoneal injection to induce an inflammatory response.

  • Sample Collection: At a time point corresponding to the peak inflammatory response (e.g., 2-4 hours post-LPS), collect blood and relevant tissues (e.g., liver, spleen).

  • Biomarker Analysis:

    • Cytokine Levels: Measure plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or multiplex assays. [14] * Target Phosphorylation: Analyze the phosphorylation status of the target kinase in tissue lysates using Western blotting or specific immunoassays. [13]

      Treatment Group Dose (mg/kg) Plasma TNF-α (pg/mL) Target Kinase Phosphorylation (% of LPS Control)
      Vehicle - < 50 -
      LPS + Vehicle - 2500 ± 300 100%
      LPS + Compound 10 1800 ± 250 75%
      LPS + Compound 30 1100 ± 200 40%

      | LPS + Compound | 100 | 500 ± 100 | 15% |

This is an example data table.

V. Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and with a commitment to the principles of the 3Rs (Replacement, Reduction, and Refinement).

References

  • Routes and Volumes of Administration in Mice. (n.d.). OACU.
  • Study of different routes of drugs administration in mice & rats. (n.d.). RJPT SimLab.
  • Routes of drug administration Dr.NITIN. (n.d.). Slideshare.
  • Routes of Administration. (n.d.). Janvier Labs.
  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025, March 4). Boston University Office of Research.
  • Pre-clinical pharmacodynamic biomarker assays of immune modulation can translate to inform exploratory endpoints of target engagement in first-in-human clinical trial stages of drug discovery. (2020, December 10). Journal for ImmunoTherapy of Cancer.
  • Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations. (n.d.). PubMed Central.
  • Pharmacokinetics Studies in Mice or Rats. (n.d.). Bienta.
  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (n.d.). IONTOX.
  • Murine Pharmacokinetic Studies. (n.d.). PubMed Central.
  • Maximum Tolerable Dose Study Services. (n.d.). Reaction Biology.
  • Development and validation of biomarker assays to assess pharmacodynamic modulation of MET. (2011, May 20). ASCO Publications.
  • Maximum Tolerated Dose (MTD), Autonomic Signs, Mouse. (n.d.). Eurofins.
  • A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. (2017, October 16). NIH.
  • In-Vivo Mouse and Rat PK Bioanalysis. (2025, August 3). Protocols.io.
  • Application Notes and Protocols: Pharmacokinetic Analysis of MS432 in Animal Models. (n.d.). Benchchem.
  • Pharmacodynamic (PD) Biomarkers. (n.d.). Charles River Laboratories.
  • Maximum tolerable dose (MTD) studies. (n.d.). Inotiv.
  • Pharmacokinetics Protocol – Rodents. (n.d.). UNMC.
  • Biomarkers and Pharmacodynamics Analysis. (n.d.). PharmaLegacy.
  • In Vivo Assay Guidelines. (2012, May 1). NCBI Bookshelf.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute.
  • Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). (2023, September 29). Protocols.io.
  • Designing an In Vivo Preclinical Research Study. (n.d.). MDPI.
  • Pk/bio-distribution. (n.d.). MuriGenics.
  • Synthesis and Biological Properties of 5-(1H-1,2,3-Triazol-4-yl)isoxazolidines: A New Class of C-Nucleosides. (n.d.). NIH.
  • A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). Elsevier.
  • Synthesis, characterization and biological activity of isoxazole derivatives. (2025, November 21). ResearchGate.
  • Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. (n.d.). MDPI.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024, January 28). Biological and Molecular Chemistry.
  • Pharmacokinetics and metabolism of alpha-[(dimethylamino)methyl]-2- (3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol, a hypoglycemic agent, in man. (n.d.). PubMed.
  • Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d]t[15][16]riazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. (n.d.). PubMed. Retrieved from

  • What is the in vivo toxicity of methanol for rats? (2015, June 15). ResearchGate.
  • Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. (2022, March 16). PubMed Central.
  • (5-(thiophen-2-yl)isoxazol-3-yl)methanol. (n.d.). ChemShuttle.
  • Anti-tumor effect of Coriolus versicolor methanol extract against mouse B16 melanoma cells: in vitro and in vivo study. (2025, August 7). ResearchGate.
  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]b[15][17]enzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (n.d.). PubMed. Retrieved from

Sources

Application Notes & Protocols: Formulation of [5-(2-Furyl)isoxazol-3-yl]methanol for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of the novel heterocyclic compound, [5-(2-Furyl)isoxazol-3-yl]methanol, for use in a range of biological assays. This guide is founded on established principles of small molecule formulation, with a focus on ensuring data integrity, reproducibility, and biological relevance.

Introduction: The Scientific Context of this compound

This compound belongs to a class of isoxazole derivatives that are of significant interest in medicinal chemistry. The isoxazole ring is a key pharmacophore found in numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][2][3][4]. Similarly, the furan moiety is a prevalent scaffold in biologically active compounds, known to contribute to a range of pharmacological effects[5]. The combination of these two heterocyclic systems in this compound suggests a high potential for novel biological activity, making the correct formulation for screening and validation a critical first step in its preclinical evaluation.

Given the structural alerts for anticancer and anti-inflammatory activity within the furan and isoxazole moieties, it is plausible that this compound may modulate signaling pathways associated with these disease states. For instance, many isoxazole-containing compounds have been shown to target enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are pivotal in the inflammatory cascade[6]. Furthermore, various furan and isoxazole derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, suggesting potential interference with pathways regulating cell proliferation and apoptosis[7][8][9][10].

This guide will provide detailed protocols for the solubilization, storage, and application of this compound in both in vitro and in vivo settings, ensuring that its true biological potential can be accurately assessed.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount for the development of a successful formulation strategy. Key properties for this compound are summarized in the table below.

PropertyValueSource
CAS Number 852180-63-3Thermo Fisher Scientific, Sunway Pharm Ltd.
Molecular Formula C₈H₇NO₃Thermo Fisher Scientific, Sunway Pharm Ltd.
Molecular Weight 165.15 g/mol Thermo Fisher Scientific, Sunway Pharm Ltd.
Appearance White to off-white solidGeneral assumption for a purified small molecule
Melting Point ~90 °CAlfa Chemistry
Predicted LogP ~1.5 - 2.5Estimation based on similar structures and computational models

The predicted LogP suggests that this compound is a moderately lipophilic compound. This characteristic indicates that it is likely to have poor aqueous solubility, necessitating the use of organic solvents for the preparation of stock solutions.

Formulation for In Vitro Biological Assays

The primary challenge in formulating this compound for in vitro assays is its presumed low water solubility. The following sections provide a detailed workflow for preparing and using this compound in cell-based and biochemical assays.

Solvent Selection and Stock Solution Preparation

Causality Behind Solvent Choice: For poorly water-soluble compounds, Dimethyl Sulfoxide (DMSO) is the most widely used solvent due to its high solubilizing power for a broad range of organic molecules and its miscibility with aqueous cell culture media. However, it is crucial to be aware of the potential for DMSO to induce cellular toxicity and other off-target effects at higher concentrations. As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v) to minimize these effects, though the tolerance can be cell-line dependent.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Materials:

    • This compound (solid)

    • Anhydrous, sterile-filtered DMSO

    • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

    • Calibrated analytical balance

    • Sterile, positive displacement pipette tips

  • Procedure:

    • Tare a sterile amber vial on a calibrated analytical balance.

    • Carefully weigh out 1.65 mg of this compound into the vial.

    • Using a sterile pipette, add 1.0 mL of anhydrous DMSO to the vial.

    • Securely cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

    • Visually inspect the solution to ensure there are no visible particles.

    • Label the vial clearly with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

Working Solution Preparation and Application to Assays

Experimental Workflow for Dilution and Dosing:

experimental_workflow stock 10 mM Stock Solution in DMSO intermediate Intermediate Dilutions in DMSO or Culture Medium stock->intermediate Serial Dilution final Final Working Concentrations in Culture Medium (DMSO <0.5%) intermediate->final Final Dilution Step assay Addition to Biological Assay (e.g., cell plate) final->assay Dosing

Caption: Workflow for preparing working solutions from a DMSO stock.

Protocol for Preparing Working Solutions:

  • Prepare Intermediate Dilutions: It is best practice to perform serial dilutions to achieve the final desired concentrations. This minimizes pipetting errors. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in sterile culture medium or PBS.

  • Final Dosing: Add the appropriate volume of the working solution to your assay wells to achieve the final desired concentration. Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in culture medium without the compound.

Assessing and Ensuring Compound Stability in Solution

The stability of this compound in solution is critical for obtaining reliable and reproducible data. Both the furan and isoxazole rings can be susceptible to degradation under certain conditions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing compound stability.

Protocol for a Preliminary Stability Assessment:

  • Prepare a Solution: Prepare a 100 µM solution of the compound in your final assay medium.

  • Incubate under Assay Conditions: Aliquot the solution into several sterile tubes and incubate them under the same conditions as your biological assay (e.g., 37°C, 5% CO₂).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot and immediately freeze it at -80°C to halt any further degradation.

  • HPLC Analysis: Analyze the samples by a stability-indicating HPLC method. A decrease in the peak area of the parent compound over time indicates instability[11][12][13].

Long-Term Storage of Stock Solutions:

  • Recommended Storage: Aliquot the 10 mM DMSO stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C. This minimizes freeze-thaw cycles, which can lead to compound degradation and precipitation.

  • Cryopreservation Considerations: While DMSO itself is a cryoprotectant, repeated freeze-thaw cycles can still compromise the stability of the dissolved compound[14][15][16][17].

Formulation for In Vivo Biological Assays

The formulation of this compound for in vivo studies presents additional challenges, as the vehicle must be well-tolerated by the animal model and ensure adequate bioavailability of the compound.

Vehicle Selection for Preclinical Studies

The choice of vehicle will depend on the route of administration and the required dose. Given the compound's likely poor aqueous solubility, a multi-component vehicle system is often necessary.

Commonly Used Vehicle Formulations for Poorly Soluble Compounds:

Vehicle CompositionRoute of AdministrationAdvantagesConsiderations
10% DMSO, 90% Saline IV, IPSimple to prepare.Potential for DMSO toxicity at higher doses. Risk of precipitation upon injection.
5-10% DMSO, 40% PEG400, 50-55% Saline IV, IP, OralImproved solubility and stability.PEG400 can have its own biological effects.
0.5-1% Carboxymethylcellulose (CMC) in Water with 0.1-0.25% Tween 80 OralForms a stable suspension. Generally well-tolerated.Not suitable for IV administration. Requires thorough homogenization.

It is imperative to conduct a tolerability study of the chosen vehicle in the animal model before initiating the main experiment.

Protocol for Preparing an In Vivo Formulation (Example: Oral Gavage)

This protocol describes the preparation of a suspension of this compound in a CMC/Tween 80 vehicle.

  • Materials:

    • This compound (solid)

    • 0.5% (w/v) Carboxymethylcellulose (low viscosity) in sterile water

    • Tween 80

    • Sterile glass mortar and pestle

    • Sterile graduated cylinder and stir bar

  • Procedure:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Place the weighed compound into a sterile glass mortar.

    • Add a small volume of 0.5% CMC solution containing 0.1% Tween 80 to the mortar to form a paste.

    • Triturate the paste with the pestle to ensure the compound is thoroughly wetted.

    • Gradually add the remaining vehicle while continuously stirring to form a uniform suspension.

    • Transfer the suspension to a sterile beaker with a stir bar and stir continuously to maintain homogeneity during dosing.

Workflow for In Vivo Formulation and Dosing:

in_vivo_workflow compound Weigh Compound paste Form Paste with Small Amount of Vehicle compound->paste vehicle Prepare Vehicle (e.g., 0.5% CMC, 0.1% Tween 80) vehicle->paste suspension Gradual Addition of Vehicle to Form Suspension paste->suspension homogenize Continuous Homogenization (Stirring) suspension->homogenize dosing Administer to Animal (e.g., Oral Gavage) homogenize->dosing

Caption: Process for preparing an oral suspension for in vivo studies.

Potential Biological Assays and Signaling Pathways

Based on the known activities of related furan and isoxazole-containing compounds, the following assays are recommended for the initial biological characterization of this compound.

Anticancer Activity Screening
  • Cell Viability Assays: Screen the compound against a panel of cancer cell lines (e.g., breast, lung, colon) using assays such as MTT, MTS, or CellTiter-Glo to determine its cytotoxic or cytostatic effects.

  • Apoptosis Assays: If cytotoxicity is observed, investigate the mechanism of cell death using assays for caspase activation (e.g., Caspase-Glo 3/7) or Annexin V/Propidium Iodide staining followed by flow cytometry.

  • Potential Signaling Pathways to Investigate:

    • PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer. Western blotting for key phosphorylated proteins (e.g., p-Akt, p-mTOR) can reveal if the compound has an effect.

    • MAPK/ERK Pathway: Another critical pathway in cell proliferation and survival. Assess the phosphorylation status of ERK1/2.

Hypothesized Anticancer Signaling Pathway Modulation:

anticancer_pathway compound This compound mtor mTOR compound->mtor Inhibition? caspase Caspase Activation compound->caspase Activation? receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis Inhibition caspase->apoptosis

Caption: Potential modulation of the PI3K/Akt/mTOR pathway by the test compound.

Anti-inflammatory Activity Screening
  • LPS-induced Cytokine Release: Use a macrophage cell line (e.g., RAW 264.7) or primary macrophages stimulated with lipopolysaccharide (LPS) to measure the effect of the compound on the production of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.

  • COX/LOX Inhibition Assays: Utilize commercially available enzymatic assays to determine if the compound directly inhibits COX-1, COX-2, or 5-LOX activity.

  • Potential Signaling Pathways to Investigate:

    • NF-κB Pathway: This is a key regulator of inflammation. Monitor the phosphorylation and degradation of IκBα and the nuclear translocation of p65 by Western blotting or immunofluorescence.

Conclusion

The successful biological evaluation of this compound is critically dependent on appropriate formulation. This guide provides a comprehensive framework for the preparation of this compound for both in vitro and in vivo studies. By carefully considering solvent selection, concentration, stability, and vehicle composition, researchers can generate reliable and reproducible data, thereby enabling a thorough investigation of the therapeutic potential of this promising molecule. It is strongly recommended that preliminary experiments are conducted to determine the optimal formulation parameters for your specific assay system.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Synthesis and antitumor activity of 2,5-bis(3 '-indolyl)-furans and 3,5-bis(3 '-indolyl)-isoxazoles, nortopsentin analogues. ResearchGate. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. PubMed. [Link]

  • A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. Journal of Pharmaceutical Research International. [Link]

  • Anti-inflammatory properties of an isoxazole derivative - MZO-2. PubMed. [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. PMC. [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. MDPI. [Link]

  • Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Scilit. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Chemical Health Risks. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC. [Link]

  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub. [Link]

  • Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. National Institutes of Health. [Link]

  • Prediction of Solubility of Organometallic Compounds using Molecular Dynamics Simulations. HLRN. [Link]

  • Theoretical and experimental study of the antifreeze protein AFP752, trehalose and dimethyl sulfoxide cryoprotection mechanism: correlation with cryopreserved cell viability. RSC Publishing. [Link]

  • Low DMSO Cryopreservation of Stem Cells Enabled by Macromolecular Cryoprotectants. ACS Applied Bio Materials. [Link]

  • HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS. Farmacia Journal. [Link]

  • STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. US Pharmacopeia (USP). [Link]

  • Strategies in developing dimethyl sulfoxide (DMSO)-free cryopreservation protocols for biotherapeutics. Frontiers. [Link]

  • A molecular mechanism of solvent cryoprotection in aqueous DMSO solutions. ResearchGate. [Link]

  • Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. PMC. [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Isoxazole: A Bioactive Five-Membered Heterocycle With Diverse Applications. ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PMC. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]

  • Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. ResearchGate. [Link]

Sources

The Versatile Intermediate: Application Notes for [5-(2-Furyl)isoxazol-3-yl]methanol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the isoxazole ring stands as a "privileged scaffold"—a molecular framework that consistently appears in a wide array of biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable component in the design of novel therapeutics. Within this important class of heterocycles, [5-(2-Furyl)isoxazol-3-yl]methanol emerges as a particularly versatile and strategic synthetic intermediate.

This guide provides an in-depth exploration of the synthesis and utility of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. By understanding the causality behind experimental choices and leveraging its reactivity, chemists can efficiently generate diverse molecular architectures with significant potential for biological activity.

Core Synthesis: A Reliable Path to a Key Building Block

The construction of the this compound framework is efficiently achieved through a well-established and robust methodology: the [3+2] cycloaddition reaction. This powerful transformation allows for the regioselective formation of the isoxazole ring from readily available starting materials. A highly effective protocol, adapted from the synthesis of structurally similar (3-aryl-isoxazol-5-yl)methanols, is detailed below.[4][5]

Workflow for the Synthesis of this compound

Synthesis_Workflow furan_aldehyde Furan-2-carboxaldehyde oxime Furan-2-carboxaldehyde Oxime furan_aldehyde->oxime Pyridine hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->oxime nitrile_oxide Furan-2-carbonitrile Oxide (in situ) oxime->nitrile_oxide NaOCl target_compound This compound nitrile_oxide->target_compound [3+2] Cycloaddition propargyl_alcohol Propargyl Alcohol propargyl_alcohol->target_compound Transformations_Workflow start This compound aldehyde [5-(2-Furyl)isoxazol-3-yl]carbaldehyde start->aldehyde MnO₂ ester [5-(2-Furyl)isoxazol-3-yl]methyl Ester start->ester Acyl Chloride/Anhydride, Pyridine halide 3-(Halomethyl)-5-(2-furyl)isoxazole start->halide SOCl₂ or PBr₃

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of [5-(2-Furyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [5-(2-Furyl)isoxazol-3-yl]methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols to enhance the yield and purity of your target compound. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

The synthesis of this compound is typically achieved through a two-step sequence:

  • [3+2] Cycloaddition: A 1,3-dipolar cycloaddition between 2-ethynylfuran and a nitrile oxide generated in situ to form the key intermediate, ethyl 5-(2-furyl)isoxazole-3-carboxylate.

  • Reduction: The subsequent reduction of the ester functional group to the corresponding primary alcohol.

This guide is structured to address potential challenges in both stages of this synthesis, offering solutions and optimization strategies in a user-friendly question-and-answer format.

Part 1: Troubleshooting the 1,3-Dipolar Cycloaddition for Ethyl 5-(2-furyl)isoxazole-3-carboxylate

The formation of the isoxazole ring is the cornerstone of this synthesis. Low yields or the formation of impurities at this stage can significantly impact the overall efficiency.

Frequently Asked Questions (FAQs)

Q1: My cycloaddition reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in 1,3-dipolar cycloadditions for isoxazole synthesis are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]

  • Nitrile Oxide Dimerization: The in situ generated nitrile oxide is a high-energy intermediate that can rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), a common and often difficult-to-remove byproduct.[1]

    • Solution: To minimize dimerization, the nitrile oxide should be generated slowly in the presence of the dipolarophile (2-ethynylfuran). This can be achieved by the slow, dropwise addition of the base (e.g., triethylamine) to the reaction mixture containing the hydroximoyl chloride precursor and 2-ethynylfuran. Maintaining a low concentration of the nitrile oxide at any given time favors the desired cycloaddition over dimerization.

  • Purity of Starting Materials: The purity of your starting materials, particularly the nitrile oxide precursor (e.g., ethyl 2-chloro-2-(hydroxyimino)acetate) and 2-ethynylfuran, is critical. Impurities can interfere with the reaction and lead to side product formation.

    • Solution: Ensure your starting materials are of high purity. Recrystallize or distill them if necessary. For instance, 2-ethynylfuran can be sensitive and should be handled with care.

  • Reaction Conditions: Temperature and solvent play a crucial role in the reaction outcome.

    • Solution: Experiment with different solvents and temperatures. While many cycloadditions are run at room temperature, some systems benefit from gentle heating to increase the reaction rate. However, excessive heat can promote dimerization. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature.

Q2: I am observing an unexpected and persistent impurity in my crude product after the cycloaddition. What could it be and how do I get rid of it?

A2: The most probable impurity is the furoxan dimer of your nitrile oxide. Furoxans often have similar polarities to the desired isoxazole product, making them challenging to separate by standard column chromatography.

  • Identification: Furoxans can often be identified by their characteristic signals in NMR spectroscopy and by mass spectrometry.

  • Prevention: As discussed in Q1, the best strategy is to prevent its formation by ensuring slow generation of the nitrile oxide.

  • Purification: If furoxan formation is unavoidable, careful optimization of your chromatography conditions is necessary. A shallow solvent gradient or the use of a different solvent system may improve separation. In some cases, recrystallization can be an effective method for purification if the desired isoxazole is a solid.

Q3: How do I prepare the nitrile oxide precursor, ethyl 2-chloro-2-(hydroxyimino)acetate?

A3: Ethyl 2-chloro-2-(hydroxyimino)acetate is a common precursor for the generation of the required nitrile oxide. It can be synthesized from ethyl chloroacetate.

  • Synthesis of Ethyl Chlorooximidoacetate: A typical procedure involves the reaction of ethyl chloroacetate with a nitrosating agent, such as sodium nitrite, under acidic conditions. Careful control of the reaction temperature is crucial to prevent side reactions.

Experimental Protocol: Synthesis of Ethyl 5-(2-furyl)isoxazole-3-carboxylate

This protocol outlines a general procedure for the 1,3-dipolar cycloaddition.

Materials:

  • Ethyl 2-chloro-2-(hydroxyimino)acetate

  • 2-Ethynylfuran

  • Triethylamine (Et3N)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-ethynylfuran (1.0 eq.) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 eq.) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Charge the dropping funnel with a solution of triethylamine (1.2 eq.) in the same anhydrous solvent.

  • Add the triethylamine solution dropwise to the reaction mixture over a period of 1-2 hours with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure ethyl 5-(2-furyl)isoxazole-3-carboxylate.

Table 1: Troubleshooting Cycloaddition Reaction Conditions

ParameterIssueRecommended Action
Base Addition Rapid additionAdd dropwise over 1-2 hours to minimize nitrile oxide dimerization.
Temperature Too highCan lead to increased byproduct formation. Start at 0 °C and allow to warm to room temperature.
Solvent Impure or wetUse anhydrous solvents to prevent unwanted side reactions.
Stoichiometry Incorrect ratioUse a slight excess of the nitrile oxide precursor (1.1 eq.).

Visualization of the Synthetic Pathway

SynthesisWorkflow cluster_step1 Step 1: 1,3-Dipolar Cycloaddition cluster_step2 Step 2: Reduction Start1 2-Ethynylfuran + Ethyl 2-chloro-2-(hydroxyimino)acetate Reaction1 Et3N, Anhydrous Solvent 0 °C to RT Start1->Reaction1 Intermediate Ethyl 5-(2-furyl)isoxazole-3-carboxylate Reaction1->Intermediate Reaction2 LiAlH4, Anhydrous THF Then H2O workup Intermediate->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: Overall synthetic workflow for this compound.

Part 2: Troubleshooting the Reduction of Ethyl 5-(2-furyl)isoxazole-3-carboxylate

The final step in the synthesis is the reduction of the ester to a primary alcohol. While seemingly straightforward, this step can present its own set of challenges.

Frequently Asked Questions (FAQs)

Q4: I am getting a low yield or a complex mixture of products after the reduction of the ester with Lithium Aluminum Hydride (LiAlH4). What could be going wrong?

A4: The reduction of esters with LiAlH4 is a powerful transformation, but it requires careful execution. Several factors can lead to poor results.

  • Reaction Conditions: LiAlH4 is a highly reactive reagent that reacts violently with protic solvents, including water and alcohols.[2]

    • Solution: The reaction must be carried out under strictly anhydrous conditions using a dry, aprotic solvent like tetrahydrofuran (THF) or diethyl ether. Ensure all glassware is flame-dried before use and the reaction is run under an inert atmosphere. The reaction is typically performed at low temperatures (e.g., 0 °C) to control its exothermicity.

  • Isoxazole Ring Instability: The N-O bond in the isoxazole ring can be susceptible to cleavage under certain reductive conditions.[1] While LiAlH4 primarily targets the ester, harsh conditions (e.g., prolonged reaction times at elevated temperatures) could potentially lead to ring opening and the formation of undesired byproducts.

    • Solution: Use the minimum amount of LiAlH4 required for the reduction (typically 1.5-2.0 equivalents). Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Perform the reaction at a low temperature (0 °C) and avoid prolonged heating during workup.

  • Workup Procedure: The workup of LiAlH4 reactions is critical for obtaining a good yield of the desired alcohol. Improper workup can lead to the formation of aluminum salt emulsions that are difficult to filter and can trap the product.

    • Solution: A Fieser workup is a reliable method for quenching LiAlH4 reactions. This involves the sequential, slow, and careful addition of water, followed by an aqueous sodium hydroxide solution, and then more water. This procedure is designed to precipitate the aluminum salts in a granular form that is easily filtered.

Q5: Are there any alternative reducing agents I can use if LiAlH4 is problematic?

A5: Yes, while LiAlH4 is the most common reagent for this transformation, other reducing agents can be considered, though they may have their own limitations.

  • Diisobutylaluminium hydride (DIBAL-H): DIBAL-H can reduce esters to aldehydes at low temperatures. To obtain the alcohol, the reaction conditions would need to be adjusted (e.g., using an excess of DIBAL-H at a slightly higher temperature).

  • Sodium Borohydride (NaBH4) with an additive: Sodium borohydride alone is generally not strong enough to reduce esters. However, its reactivity can be enhanced by the addition of certain salts like lithium chloride (LiCl) or in specific solvent systems, which may provide a milder alternative to LiAlH4.

Experimental Protocol: Reduction of Ethyl 5-(2-furyl)isoxazole-3-carboxylate

This protocol provides a general method for the reduction of the ester to the target alcohol.

Materials:

  • Ethyl 5-(2-furyl)isoxazole-3-carboxylate

  • Lithium Aluminum Hydride (LiAlH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% Aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, suspend LiAlH4 (1.5 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl 5-(2-furyl)isoxazole-3-carboxylate (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

  • Add the ester solution dropwise to the LiAlH4 suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the sequential, dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH4 in grams).

  • Allow the mixture to warm to room temperature and stir for 30 minutes, during which a white precipitate should form.

  • Filter the mixture through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Table 2: Troubleshooting the Reduction Step

ParameterIssueRecommended Action
Reagents/Solvents Presence of moistureUse anhydrous solvents and flame-dried glassware.
Temperature Too highMaintain at 0 °C during addition and reaction to control exothermicity and prevent side reactions.
Workup Emulsion formationUse a Fieser workup for efficient quenching and precipitation of aluminum salts.
Product Purity Presence of byproductsMonitor the reaction closely by TLC and avoid prolonged reaction times. Optimize purification methods.

Visualization of Troubleshooting Logic

Troubleshooting cluster_cycloaddition Cycloaddition Step Issues cluster_reduction Reduction Step Issues Start Low Yield of This compound Cyclo_LowYield Low Yield of Ester Intermediate? Start->Cyclo_LowYield Analyze intermediate step Red_LowYield Low Yield in Reduction? Start->Red_LowYield Analyze final step Dimerization Check for Furoxan Dimerization Cyclo_LowYield->Dimerization Purity Verify Starting Material Purity Cyclo_LowYield->Purity Conditions_C Optimize Reaction Conditions (Temp, Solvent, Addition Rate) Cyclo_LowYield->Conditions_C Anhydrous Ensure Anhydrous Conditions Red_LowYield->Anhydrous RingOpening Consider Isoxazole Ring Opening Red_LowYield->RingOpening Workup Optimize LiAlH4 Workup Red_LowYield->Workup

Caption: Troubleshooting decision tree for low yield synthesis.

References

  • LookChem. (n.d.). ETHYL 5-(2-FURYL)ISOXAZOLE-3-CARBOXYLATE. Retrieved from [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. [Link]

  • PrepChem. (n.d.). Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide. Retrieved from [Link]

  • Greco, G. (2016, July 29). 07 10 Reduction of Esters with LiAlH4 default [Video]. YouTube. [Link]

  • Al-Qaisi, J. A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Pharmaceuticals, 15(7), 803. [Link]

  • Wikipedia. (2023, October 28). 1,3-Dipolar cycloaddition. [Link]

  • THYZOID. (2022, July 18). Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals [Video]. YouTube. [Link]

  • Hunt, I. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]

  • Sova, M., et al. (2016). 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation. Molecules, 21(2), 191. [Link]

Sources

Purification challenges with [5-(2-Furyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: [5-(2-Furyl)isoxazol-3-yl]methanol

Welcome to the dedicated technical support guide for navigating the purification challenges associated with this compound. This molecule, while a valuable building block, presents a unique combination of chemical properties stemming from its furan, isoxazole, and primary alcohol moieties. These features can lead to unexpected difficulties during isolation and purification. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide you with both the theoretical understanding and practical protocols necessary for success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My crude product appears dark and oily, and TLC analysis shows a smear from the baseline. What's the initial step to assess purity?

A1: A dark, oily appearance and TLC smearing are classic indicators of product degradation and the presence of highly polar impurities. Your first step is a systematic initial assessment before attempting large-scale purification.

The molecular structure combines an acid-sensitive furan ring, a weakly basic isoxazole nitrogen, and a polar hydroxyl group. This combination makes the compound susceptible to decomposition on standard silica gel and leads to poor chromatographic behavior.

Initial Assessment Protocol:

  • 1H NMR of Crude Material: Dissolve a small sample of your crude product in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). This initial spectrum is invaluable. It will help you:

    • Estimate the ratio of your desired product to starting materials or major byproducts.

    • Identify characteristic peaks for the furan and isoxazole protons to confirm product formation. For example, a singlet for the isoxazole C4-H and signals in the aromatic region for the furan ring are expected.[1]

    • Look for broad signals, which may indicate polymeric material resulting from furan decomposition.[2]

  • Analytical TLC Development: Use this step to find a solvent system that provides a clean spot for your product with a retention factor (Rf) between 0.2 and 0.4.

    • Starting Eluent: Begin with a moderately polar system, such as 30-50% ethyl acetate in hexanes.

    • Addressing Streaking: If streaking occurs, it is likely due to the interaction of the isoxazole nitrogen and the hydroxyl group with acidic sites on the silica plate.[3] Add 0.5-1% triethylamine (NEt3) or ammonia solution to your mobile phase to neutralize these sites. This simple modification often results in dramatically improved spot shape.

    • Solubility Test: Ensure your crude material is fully dissolved in the spotting solvent. If not, you may be leaving impurities behind in the vial, leading to an inaccurate TLC.

Q2: My product seems to be decomposing during silica gel column chromatography. The collected fractions are discolored, and yields are very low. What is happening and how can I prevent it?

A2: This is the most common and critical challenge. The culprit is almost certainly the acid sensitivity of the 2-substituted furan ring.[2] Standard silica gel is inherently acidic (pH ≈ 4-5) and acts as a catalyst for the hydrolysis and polymerization of furans, especially at room temperature.

Causality: The furan ring's oxygen atom can be protonated by the acidic silanol groups on the silica surface. This initiates a cascade of ring-opening and polymerization reactions, leading to the formation of dark, intractable polymeric byproducts that are often responsible for the discoloration and low mass recovery.[4]

Troubleshooting & Prevention Protocol:

  • Use Neutralized or Deactivated Silica Gel: This is the most effective solution. You can either purchase deactivated silica gel or prepare it yourself.

    • Slurry Neutralization Method:

      • Prepare a slurry of silica gel in your chosen starting eluent (e.g., 10% ethyl acetate/hexanes).

      • Add triethylamine (NEt3) to the slurry to constitute 1% of the total solvent volume.

      • Stir the slurry for 15-20 minutes.

      • Pack the column with this neutralized slurry.

      • Ensure your mobile phase throughout the entire purification run also contains 0.5-1% NEt3.

  • Alternative Stationary Phases: If decomposition persists, consider switching to a less acidic stationary phase.

    • Alumina (Neutral or Basic): Neutral or basic alumina can be an excellent alternative for acid-sensitive compounds. You will need to re-develop your TLC conditions on alumina plates.

    • Reverse-Phase Chromatography (C18): Given the compound's polarity, reverse-phase chromatography is a powerful option. The mobile phase is typically a mixture of water and an organic solvent like methanol or acetonitrile.[5] This avoids the issue of silica acidity entirely.

  • Minimize Residence Time: Work quickly. Do not let the compound sit on the column for extended periods.

    • Use flash chromatography with applied pressure rather than gravity chromatography.

    • Avoid letting the column run dry, as the heat generated can accelerate decomposition.

Purification Workflow & Troubleshooting

The following diagrams illustrate a robust workflow for purifying this compound and a decision tree for troubleshooting common chromatographic issues.

PurificationWorkflow cluster_0 Initial Analysis & Workup cluster_1 Purification cluster_2 Final Polishing & Verification start Crude Reaction Mixture workup Aqueous Workup (pH > 7, use NaHCO₃) start->workup extract Extract with EtOAc or DCM workup->extract dry Dry (Na₂SO₄), Filter & Concentrate extract->dry crude_product Crude Product dry->crude_product tlc TLC Analysis (Eluent + 1% NEt₃) crude_product->tlc chromatography Flash Column Chromatography (Neutralized Silica or Alumina) tlc->chromatography fractions Combine Pure Fractions chromatography->fractions recrystallize Recrystallization (e.g., EtOAc/Hexanes) fractions->recrystallize verify Purity Verification (NMR, LC-MS, mp) recrystallize->verify pure_product Pure Product verify->pure_product

Caption: Recommended purification workflow for this compound.

ChromatographyTroubleshooting start Problem with Column Chromatography? streaking Is the compound streaking on TLC/Column? start->streaking no_elution Is the compound stuck on the baseline? start->no_elution poor_sep Is the separation from impurities poor? start->poor_sep streaking_q1 Is NEt₃ (1%) in the eluent? streaking->streaking_q1 no_elution_q1 Is the eluent polar enough? (e.g., >50% EtOAc) no_elution->no_elution_q1 poor_sep_q1 Have you tried a shallower gradient? poor_sep->poor_sep_q1 streaking_a1_no Action: Add 1% NEt₃ to eluent and use neutralized silica. streaking_q1->streaking_a1_no No streaking_a1_yes Consider Reverse Phase (C18) or Alumina chromatography. streaking_q1->streaking_a1_yes Yes no_elution_a1_no Action: Increase polarity. Try adding MeOH (1-10%). no_elution_q1->no_elution_a1_no No no_elution_a1_yes Possible decomposition on column. Action: Use neutralized silica/alumina and re-run. no_elution_q1->no_elution_a1_yes Yes poor_sep_a1_no Action: Run a step gradient with smaller polarity increments. poor_sep_q1->poor_sep_a1_no No poor_sep_a2_yes Action: Try a different solvent system. (e.g., DCM/MeOH instead of EtOAc/Hex) poor_sep_q1->poor_sep_a2_yes Yes

Caption: Decision tree for troubleshooting common chromatography problems.

Q3: I'm struggling to find a good solvent system for recrystallization. The compound either stays completely dissolved or crashes out as an oil. What is a systematic approach?

A3: This is a common issue for molecules like yours that have both non-polar (furan, isoxazole rings) and highly polar (hydroxyl) functionalities. A single solvent is often ineffective. The key is to use a binary solvent system, also known as a solvent/anti-solvent pair.

Systematic Recrystallization Protocol:

  • Find a "Solvent": Identify a solvent in which your compound is highly soluble at an elevated temperature but only sparingly soluble when cold.

    • Good candidates based on polarity include: Ethyl Acetate, Acetone, Isopropanol, or Dichloromethane (DCM).

    • To test, place ~20 mg of your purified solid into a small vial. Add the solvent dropwise while heating until the solid just dissolves. Allow it to cool to room temperature and then in an ice bath. If well-formed crystals appear, you have found a suitable single solvent. More likely, it will remain in solution.

  • Find an "Anti-Solvent": If a single solvent doesn't work, find an anti-solvent in which your compound is poorly soluble even when hot.

    • Good candidates include: Hexanes, Heptane, Diethyl Ether, or water.

  • Perform the Binary Recrystallization:

    • Dissolve your compound in the minimum amount of the hot "solvent" (from step 1). Ensure it is fully dissolved.

    • While the solution is still hot, add the "anti-solvent" (from step 2) dropwise until you see persistent cloudiness (turbidity). This indicates you have reached the saturation point.

    • Add one or two more drops of the hot "solvent" to redissolve the precipitate and make the solution clear again.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling is critical for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize precipitation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Q4: What are the likely impurities from a standard synthesis, and how do I identify them?

A4: A common synthesis for this molecule involves the [3+2] cycloaddition of a nitrile oxide (generated in situ from 2-furfuraldoxime) with propargyl alcohol.[6][7] Understanding this pathway allows us to predict the most probable impurities.

Impurity Type Description Identification & Removal
Unreacted Propargyl Alcohol A volatile and polar starting material.Identification: Easily visible on 1H NMR. Will be removed during aqueous workup and solvent evaporation.
Unreacted 2-Furfuraldoxime The precursor to the nitrile oxide.Identification: Can be seen on TLC and NMR. Removal: Typically removed by standard silica gel chromatography.
Furoxan Dimer The nitrile oxide can dimerize, especially if the dipolarophile (propargyl alcohol) is added too slowly or is not reactive enough.Identification: A distinct, often less polar, spot on TLC. It lacks the -CH2OH group. Removal: Separable by column chromatography.
Degradation Products Polymeric materials from furan ring-opening, as discussed in Q2.Identification: Baseline material on TLC, broad humps in the NMR spectrum. Removal: Largely insoluble in common organic solvents. Can often be removed by filtration of the crude product dissolved in DCM. The soluble portion is then carried forward for chromatography.

Self-Validation: A pure product should exhibit sharp, well-defined peaks in the 1H and 13C NMR spectra consistent with the expected structure[1], a single spot on TLC in multiple solvent systems, and a sharp melting point.

References

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • Chao, Q., et al. (2009). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 52(23), 7808-16. Available at: [Link]

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry. Retrieved from [Link]

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

  • Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376–387. Available at: [Link]

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Available at: [Link]

  • ResearchGate. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. Retrieved from [Link]

  • Organic Laboratory Techniques. (n.d.). Chromatography. Retrieved from [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Kumar, P., & Singh, P. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. * Beni-Suef University Journal of Basic and Applied Sciences*, 6(3), 275-289. Available at: [Link]

  • Connect Journals. (n.d.). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Retrieved from [Link]

  • NCBI. (1995). Furan - IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 63. Retrieved from [Link]

Sources

Technical Support Center: [5-(2-Furyl)isoxazol-3-yl]methanol Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [5-(2-Furyl)isoxazol-3-yl]methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the potential degradation pathways of this molecule. Understanding the stability of this compound is critical for ensuring the quality, safety, and efficacy of any related pharmaceutical product. This guide offers troubleshooting advice and frequently asked questions to navigate the complexities of its degradation profile.

I. Core Concepts: The Instability Landscape of a Furyl-Isoxazole Derivative

This compound incorporates three key structural features that influence its stability: the isoxazole ring, the furan ring, and a primary alcohol (methanol group). Each of these moieties presents distinct vulnerabilities to various environmental stresses. A comprehensive understanding of these potential degradation pathways is paramount for developing robust formulations and analytical methods.

The primary degradation routes for isoxazole-containing compounds include hydrolysis, photodegradation, and thermal decomposition. The isoxazole ring, characterized by a relatively weak N-O bond, is susceptible to cleavage under both acidic and basic conditions.[1] Furthermore, exposure to ultraviolet (UV) light can induce photochemical rearrangement of the isoxazole ring.

The furan ring, an electron-rich heterocycle, is notably sensitive to oxidative and acidic conditions. Oxidative cleavage of the furan ring can yield a variety of degradation products, including dicarbonyl compounds and carboxylic acids.[2] In acidic aqueous solutions, the furan ring can undergo hydrolysis, leading to ring opening.[3]

Finally, the hydroxymethyl group, as a primary alcohol, is prone to oxidation, which can lead to the formation of an aldehyde and subsequently a carboxylic acid.

This guide will delve into the practical aspects of investigating these degradation pathways through forced degradation studies, also known as stress testing. These studies are essential for identifying potential degradants, elucidating degradation mechanisms, and developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[4]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of this compound.

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, the most probable degradation pathways are:

  • Acid and Base Hydrolysis: Cleavage of the isoxazole ring. The furan ring may also be susceptible to acid-catalyzed degradation.

  • Oxidation: Oxidation of the furan ring, the hydroxymethyl group, or both.

  • Photodegradation: Rearrangement or cleavage of the isoxazole and/or furan rings upon exposure to UV or visible light.

  • Thermal Degradation: Decomposition at elevated temperatures.

Q2: How does pH affect the stability of the isoxazole ring in my compound?

A2: The isoxazole ring is generally most stable in the neutral pH range. Both acidic and basic conditions can catalyze the hydrolysis of the N-O bond, leading to ring opening. The rate of degradation is typically pH-dependent. It is crucial to perform forced degradation studies across a range of pH values (e.g., pH 1-2, neutral, pH 9-10) to determine the pH-rate profile.

Q3: What are the expected degradation products from the furan moiety?

A3: Under oxidative conditions, the furan ring can be cleaved to form reactive dicarbonyl intermediates, which can further react or rearrange.[2] Acid-catalyzed degradation of the furan ring can also lead to ring-opened products.[3] The specific products will depend on the reaction conditions.

Q4: Can the hydroxymethyl group degrade?

A4: Yes. As a primary alcohol, the hydroxymethyl group is susceptible to oxidation. Under oxidative stress (e.g., exposure to hydrogen peroxide), it can be oxidized first to an aldehyde and then to a carboxylic acid.

Q5: What is a stability-indicating analytical method, and why do I need one?

A5: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. Regulatory agencies require the use of SIMs in stability studies to ensure that the measurements of the API are not affected by the presence of other components.[5] High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or mass spectrometric (MS) detector is the most common technique for developing a SIM.[6]

III. Troubleshooting Guide for Degradation Studies

This section provides practical advice for overcoming common challenges encountered during the investigation of this compound degradation.

Problem Potential Cause Troubleshooting Steps
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress testing.[7]
The compound is highly stable under the tested conditions.While this is a positive finding, ensure that the stress conditions were sufficiently rigorous to satisfy regulatory expectations for forced degradation studies.
Complete degradation of the parent compound. Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of the stress testing to achieve a target degradation of 5-20%.[8]
Poor separation of degradation products in HPLC. Inappropriate column, mobile phase, or gradient.Optimize the HPLC method. Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl), mobile phase compositions (e.g., acetonitrile vs. methanol, different buffers), and pH.[5] Employ a gradient elution to resolve peaks with different polarities.
Co-elution of the parent peak with a degradant peak. Insufficient chromatographic resolution.Modify the HPLC method as described above. A different stationary phase or mobile phase pH may be necessary to achieve separation. Peak purity analysis using a PDA detector or LC-MS can help identify co-elution.
Identification of unknown degradation products is challenging. Insufficient data for structural elucidation.Utilize hyphenated techniques like LC-MS/MS to obtain molecular weight and fragmentation data.[6] Isolate the degradants using preparative HPLC and perform structural characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[9]

IV. Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific properties of the compound and the analytical instrumentation available.

Protocol 1: Forced Degradation (Stress Testing)
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C for a specified time.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protect it from light for a specified time.

    • At each time point, withdraw a sample and dilute with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at a high temperature (e.g., 80°C).

    • Expose a solution of the compound to the same temperature.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose a solution of the compound and a solid sample to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after a specified duration.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column and Mobile Phase Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). A mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.

  • Gradient Elution: Develop a gradient elution method to separate the parent compound from its more polar and less polar degradation products.

  • Wavelength Selection: Use a PDA detector to monitor the elution profile at multiple wavelengths. Select a wavelength that provides good sensitivity for both the parent compound and the observed degradation products.

  • Method Optimization: Inject the stressed samples and optimize the gradient, mobile phase composition, and flow rate to achieve adequate resolution (Rs > 1.5) between all peaks.

  • Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

V. Visualizing Degradation Pathways and Workflows

Conceptual Degradation Pathways

cluster_0 Stress Conditions cluster_1 Parent Compound cluster_2 Potential Degradation Products Acid/Base Hydrolysis Acid/Base Hydrolysis Parent This compound Oxidation (H2O2) Oxidation (H2O2) D3 Oxidized Methanol Group (Aldehyde, Carboxylic Acid) Photolysis (UV/Vis) Photolysis (UV/Vis) Heat Heat D1 Isoxazole Ring-Opened Products Parent->D1 Hydrolysis D2 Furan Ring-Opened/Oxidized Products Parent->D2 Oxidation/Acid Parent->D3 Oxidation D4 Photorearranged Isomers Parent->D4 Photolysis

Caption: Potential degradation pathways of this compound.

Forced Degradation Workflow

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation A Prepare Stock Solution (1 mg/mL) B1 Acid Hydrolysis (0.1 M HCl, 60°C) A->B1 B2 Base Hydrolysis (0.1 M NaOH, 60°C) A->B2 B3 Oxidation (3% H2O2, RT) A->B3 B4 Photolysis (UV/Vis Light) A->B4 B5 Thermal (80°C) A->B5 C Neutralize & Dilute Samples B1->C B2->C B3->C B4->C B5->C D Analyze by Stability-Indicating HPLC-PDA/MS C->D E Identify & Quantify Degradation Products D->E F Elucidate Degradation Pathways E->F

Caption: A typical workflow for forced degradation studies.

VI. References

  • Organic Reactions. Oxidative Cleavage of Furans. Available from: [Link]

  • W. F. Koopman, et al. Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Appl Microbiol Biotechnol. 2011;90(5):1641-53. Available from: [Link]

  • ResearchGate. Oxidation of furans (Review). Available from: [Link]

  • ResearchGate. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Available from: [Link]

  • ResearchGate. Crystal structures of 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole and 4,4′,5,5′-tetrakis(hydroxymethyl)-3,3′-biisoxazole. Available from: [Link]

  • ACS Publications. Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide. ACS Omega. 2020;5(7):3374-3381. Available from: [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • MDPI. Construction of Isoxazole ring: An Overview. Molecules. 2022;27(1):123. Available from: [Link]

  • Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. 2017;10(4):1293-1300. Available from: [Link]

  • IJSDR. Stability indicating study by using different analytical techniques. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • MedCrave online. Forced Degradation Studies. MOJ Bioequiv Availab. 2016;2(6):00035. Available from: [Link]

  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available from: [Link]

  • PubMed. Stability challenges in drug discovery. Future Med Chem. 2012;4(14):1795-810. Available from: [Link]

  • Hilaris Publisher. Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. J Anal Bioanal Tech. 2014;5(5):1000e120. Available from: [Link]

  • Google Patents. Method for stabilization of isoxazole compound. US20090186083A1. Available from:

  • The PCCA Blog. Factors That Affect the Stability of Compounded Medications. Available from: [Link]

  • PMC. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. J Med Chem. 2020;63(23):14582-14603. Available from: [Link]

  • MDPI. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules. 2022;27(1):123. Available from: [Link]

  • ResearchGate. Analytical methodologies for discovering and profiling degradation-related impurities. Available from: [Link]

  • MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. 2022;27(1):123. Available from: [Link]

  • RSSL. The Stability Challenges for Pharmaceutical Products. Available from: [Link]

  • eJournals. Comparison of 3 analytical techniques for the extraction and determination of 5 possible contaminants in food contact recycled materials. Technical Annals. 2020;1:e20200102. Available from: [Link]

  • PMC. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. J Chromatogr Sci. 2014;52(4):323-30. Available from: [Link]

  • Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Available from: [Link]

  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Available from: [Link]

  • PubMed. (3-Phenyl-isoxazol-5-yl)methanol. Acta Crystallogr Sect E Struct Rep Online. 2010;66(Pt 3):o536. Available from: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with [5-(2-Furyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for [5-(2-Furyl)isoxazol-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a molecule with significant potential, stemming from the well-established role of the isoxazole scaffold in medicinal chemistry, its utility is often hampered by poor aqueous solubility.[1][2][3][4] This document provides a series of troubleshooting steps, detailed protocols, and scientific rationale to help you successfully formulate this compound for your experimental needs.

Section 1: Understanding the Challenge - Physicochemical Profile
Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The solubility of this compound is dictated by its molecular structure, which presents a classic conflict between hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics.

  • Hydrophobic Character: The molecule contains two aromatic heterocyclic rings: a furan ring and an isoxazole ring. These flat, rigid structures are nonpolar and contribute significantly to the compound's low affinity for water.

  • Hydrophilic Character: The presence of a hydroxyl (-OH) group on the methanol substituent, along with nitrogen and oxygen atoms within the rings, provides some capacity for hydrogen bonding with water.[5]

However, the hydrophobic surface area of the fused ring system dominates, leading to poor aqueous solubility. This is a common challenge for many promising drug candidates, which are often classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds, where low solubility is a primary barrier to bioavailability.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 852180-63-3[7][8][9]
Molecular Formula C₈H₇NO₃[9][10]
Molecular Weight 165.15 g/mol [9]
Melting Point 90°C[7]
Predicted XlogP 0.3[10]
Section 2: Initial Troubleshooting & Basic Strategies

For early-stage research, such as in vitro screening, achieving a stable stock solution is the first critical step. The following workflow provides a systematic approach to initial solubilization.

G cluster_0 Initial Solubilization Workflow start Start: Weigh Compound organic Attempt Dissolution in 100% Organic Solvent (e.g., DMSO, DMF, Ethanol) start->organic check1 Is it fully dissolved? organic->check1 check1->organic No (Try gentle heating/sonication) cosolvent Prepare Co-solvent System (e.g., 10% DMSO in PBS) See Protocol 1 check1->cosolvent Yes check2 Does it remain soluble upon dilution? cosolvent->check2 success Success: Stable Stock Solution for In Vitro Use check2->success Yes fail Issue: Precipitation Proceed to Advanced Methods check2->fail No

Caption: Initial workflow for dissolving this compound.

Q2: What are the best starting solvents for creating a high-concentration stock solution?

A2: For initial solubilization, begin with polar aprotic organic solvents. These are generally effective at dissolving compounds with both polar and nonpolar features. It is crucial to determine the solubility empirically for your specific lot of material.

Table 2: Recommended Starting Solvents for Stock Preparation

SolventClassRationale & Typical Starting Concentration
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent solubilizing power for a wide range of compounds. Prepare a 10-50 mM stock.
Dimethylformamide (DMF) Polar AproticSimilar to DMSO, can be used as an alternative. Prepare a 10-50 mM stock.
Ethanol (EtOH) Polar ProticA less toxic option suitable for some cell-based assays. Solubility may be lower than in DMSO.
Methanol (MeOH) Polar ProticPrimarily used for analytical purposes (e.g., HPLC, LC-MS).
Experimental Protocol 1: Preparation of a Stock Solution using a Co-Solvent System

This protocol details the most common method for preparing a compound for in vitro biological assays where the final concentration of the organic solvent must be kept low (typically <0.5%) to avoid vehicle-induced toxicity.

Objective: To prepare a 10 mM stock solution in 10% DMSO / 90% PBS (Phosphate-Buffered Saline).

Materials:

  • This compound (MW: 165.15 g/mol )

  • DMSO, anhydrous

  • Sterile PBS, pH 7.4

  • Microcentrifuge tubes

  • Vortex mixer and/or sonicator

Methodology:

  • Preparation of 100 mM Primary Stock:

    • Weigh out 1.65 mg of the compound and place it into a sterile microcentrifuge tube.

    • Add 100 µL of 100% DMSO to the tube.

    • Vortex vigorously for 1-2 minutes. If solids persist, sonicate the tube in a water bath for 5-10 minutes. Visually inspect to ensure complete dissolution. This creates a 100 mM primary stock.

  • Preparation of 10 mM Working Stock (Co-Solvent):

    • In a new sterile tube, add 900 µL of sterile PBS (pH 7.4).

    • While vortexing the PBS, slowly add 100 µL of the 100 mM primary DMSO stock from Step 1. Adding the DMSO stock to the aqueous buffer (and not the other way around) is critical to prevent precipitation.

    • Vortex the final solution for another 30 seconds.

  • Final Check & Storage:

    • Visually inspect the 10 mM working stock for any signs of precipitation or cloudiness. If the solution is not clear, this method may not be suitable at this concentration.

    • For short-term storage, keep the solution at 4°C. For long-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Section 3: Advanced Solubilization Techniques

If co-solvent systems fail or are unsuitable for your application (especially for in vivo studies), more advanced formulation strategies are required. These methods aim to fundamentally alter the physicochemical state of the compound to enhance its aqueous compatibility.

3.1 pH Modification

A3: Yes, this is a plausible strategy that warrants investigation. Weakly acidic or basic compounds can be converted into their more soluble salt forms by adjusting the pH of the solution.[11][12] The isoxazole ring contains a nitrogen atom that is weakly basic and can be protonated under acidic conditions (pH < pKa). This protonation creates a positive charge on the molecule, forming a cation that is significantly more soluble in water.[13][14] A pH-solubility profile must be experimentally determined to confirm this and find the optimal pH.

Experimental Protocol 2: Generating a pH-Solubility Profile

Objective: To determine the aqueous solubility of the compound across a physiologically relevant pH range.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. Ensure enough solid is added so that it will not fully dissolve.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, filter it (e.g., using a 0.22 µm syringe filter), and dilute it with an appropriate mobile phase.

  • Analysis: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.

3.2 Complexation with Cyclodextrins

A4: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate poorly soluble "guest" molecules, like this compound, into their central cavity. This forms a water-soluble inclusion complex, effectively shielding the hydrophobic part of the drug from the aqueous environment and dramatically increasing its apparent solubility.[16][17][]

For pharmaceutical applications, chemically modified cyclodextrins are preferred due to their improved solubility and safety profiles.[16]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used and has a favorable safety profile.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative that can offer very high solubility enhancement, particularly for cationic or neutral compounds.

Caption: Encapsulation of a guest molecule by a cyclodextrin host.

Experimental Protocol 3: Preparing a Cyclodextrin Inclusion Complex

Objective: To prepare a formulation of the compound with HP-β-CD to enhance aqueous solubility.

Methodology (Kneading Method):

  • Molar Ratio Calculation: Determine the desired molar ratio of Drug:CD (start with 1:1 and 1:2).

  • Mixing: Place the calculated amount of HP-β-CD in a mortar. Add a small amount of water or a water-ethanol mixture to form a paste.

  • Incorporation: Gradually add the powdered compound to the paste.

  • Kneading: Knead the mixture thoroughly for 30-60 minutes. During this process, the inclusion complex is formed.

  • Drying: Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Final Processing: Pulverize the dried complex into a fine powder and pass it through a sieve.

  • Solubility Testing: Test the solubility of the resulting powder in water or buffer and compare it to the uncomplexed drug.

3.3 Amorphous Solid Dispersions

A5: Absolutely. This phenomenon, known as supersaturation followed by crystallization, is common for poorly soluble crystalline compounds. A solid dispersion (SD) is a highly effective technique to overcome this.[11][19] In an SD, the drug is molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC, PEG).[20][21] This process converts the drug from its stable, low-energy crystalline form into a high-energy amorphous state. The amorphous form lacks a crystal lattice, making it much easier to dissolve and improving both the rate and extent of dissolution.[19]

Experimental Protocol 4: Preparation of a Solid Dispersion via Solvent Evaporation

Objective: To prepare a 1:4 (w/w) drug-to-polymer solid dispersion using polyvinylpyrrolidone (PVP K30).

Methodology:

  • Dissolution: Accurately weigh the drug and PVP K30. Dissolve both components in a suitable common volatile solvent (e.g., methanol or ethanol). Ensure a clear solution is formed.[21]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This should be done at a moderate temperature (e.g., 40°C) to avoid thermal degradation.

  • Drying: Further dry the resulting solid film in a vacuum oven for 24 hours to remove any residual solvent.

  • Processing: Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and sieve to obtain a uniform powder.

  • Characterization (Optional but Recommended): Use techniques like Differential Scanning Calorimetry (DSC) to confirm the absence of a crystalline drug melting peak, and Powder X-Ray Diffraction (PXRD) to verify the amorphous nature of the dispersion.

3.4 Nanosuspensions

A6: Nanosuspension is a powerful and commercially viable technology for enhancing the oral bioavailability of poorly soluble drugs.[22][23] This approach involves reducing the particle size of the pure drug to the sub-micron range (typically 100-1000 nm). According to the Noyes-Whitney equation, this drastic increase in surface area leads to a significantly faster dissolution rate.[6] Nanosuspensions are stabilized by surfactants or polymers and can be administered as a liquid or further processed into solid dosage forms.[24][25] This technique is particularly advantageous for BCS Class II drugs, where dissolution is the rate-limiting step for absorption.[23]

Section 4: Summary and Strategy Selection

Choosing the right solubilization method depends on your experimental goals, from early-stage screening to late-stage preclinical development.

G cluster_0 Solubilization Strategy Decision Tree start Goal: Solubilize Compound q1 Application? start->q1 invitro In Vitro Screening (Cell-based assays, biochemical assays) q1->invitro In Vitro invivo In Vivo Studies (PK, Efficacy) q1->invivo In Vivo q2 Is Co-solvent System (Protocol 1) Sufficient? invitro->q2 nanosusp Formulate as Nanosuspension (Highest Bioavailability Potential) invivo->nanosusp success_vitro Use Co-solvent System q2->success_vitro Yes q3 Is the compound ionizable? q2->q3 No ph_mod Use pH Modification (Protocol 2) q3->ph_mod Yes q4 Need higher concentration or stability? q3->q4 No cyclo Use Cyclodextrins (Protocol 3) q4->cyclo Yes q5 Need to overcome crystallization? q4->q5 No sd Use Solid Dispersion (Protocol 4) q5->sd Yes

Caption: Decision tree for selecting an appropriate solubilization strategy.

Table 3: Comparison of Advanced Solubilization Techniques

TechniquePrincipleBest For...ProsCons
pH Modification Converts drug to a more soluble salt form.[12]Ionizable drugs for simple aqueous formulations.Simple, cost-effective.Only works for ionizable drugs; risk of precipitation upon pH change (e.g., in GI tract).
Cyclodextrins Encapsulation of the drug in a soluble host molecule.[]Achieving high aqueous concentrations for both in vitro and in vivo use.High solubility enhancement; can improve stability.[15][16]Can be expensive; potential for nephrotoxicity with some CDs at high doses.
Solid Dispersions Drug is amorphously dispersed in a polymer matrix.[19]Overcoming crystallization; improving dissolution rate for oral solid dosage forms.Significant increase in dissolution; established technology.[11][20]Can be physically unstable (recrystallization); requires specific equipment.
Nanosuspensions Particle size reduction to the nanometer scale.[22]Maximizing oral bioavailability for BCS Class II/IV drugs.[23]Greatly increases dissolution velocity; high drug loading possible.[24]Requires specialized equipment (homogenizers, mills); potential for physical instability (particle growth).
References
  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]

  • Khadka, P., et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]

  • Gajera, B. Y., Shah, D. A., & Dave, R. H. (2015). Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH. [Link]

  • Kumar, S., & Singh, A. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]

  • Kumar, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Thakur, N., & Partap, S. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. ResearchGate. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, PMC - NIH. [Link]

  • Parikh, T., et al. (2018). FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs. Drug Development and Delivery. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • S-Space. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • ResearchGate. (n.d.). (PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. ResearchGate. [Link]

  • Pawar, R. H., et al. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. IJPPR. [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Pharmaguideline. [Link]

  • Singh, J., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]

  • IJPPR. (2024). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. IJPPR. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. [Link]

  • ResearchGate. (n.d.). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. ResearchGate. [Link]

  • IntechOpen. (2025). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes. IntechOpen. [Link]

  • Solubility of Things. (n.d.). Isoxazole. Solubility of Things. [Link]

  • SciELO. (2015). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. [Link]

  • YouTube. (2025). How Do Acids And Bases Alter Compound Solubility? YouTube. [Link]

  • ResearchGate. (n.d.). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. ResearchGate. [Link]

  • PubMed. (n.d.). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. [Link]

  • NIH. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [Link]

  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]

  • NIH. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • ResearchGate. (2025). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. [Link]

  • MDPI. (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. [Link]

  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]

  • MDPI. (n.d.). Special Issue : Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs. MDPI. [Link]

  • NIH. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. NIH. [Link]

  • PubChem. (n.d.). [5-(furan-2-yl)-1,2-oxazol-3-yl]methanol. PubChem. [Link]

  • Wikipedia. (n.d.). Isoxazole. Wikipedia. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of isoxazole synthesis. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.

Introduction to Isoxazole Synthesis

The isoxazole moiety is a critical pharmacophore in a multitude of therapeutic agents, including the anti-inflammatory drug parecoxib and the antibiotic sulfamethoxazole.[1] Its synthesis is a cornerstone of medicinal chemistry, with the two most prevalent methods being the [3+2] cycloaddition of a nitrile oxide with an alkyne and the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[2][3] While seemingly straightforward, these reactions are often plagued by challenges such as low yields, poor regioselectivity, and difficult purifications. This guide will address these common issues in a practical, question-and-answer format.

Section 1: Troubleshooting Low Reaction Yields

Low product yield is one of the most frequently encountered issues in isoxazole synthesis. The underlying causes can range from suboptimal reaction conditions to the inherent instability of intermediates.[4][5]

Q1: My 1,3-dipolar cycloaddition reaction is resulting in a low yield of the desired isoxazole. What are the likely causes and how can I improve it?

A1: Low yields in 1,3-dipolar cycloadditions often stem from the dimerization of the nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole-2-oxide) byproduct.[3][6] This side reaction is a common pitfall that directly competes with the desired cycloaddition.[5]

Causality and Strategic Solutions:

  • In Situ Generation of Nitrile Oxide: The most effective strategy to minimize furoxan formation is the in situ generation of the nitrile oxide in the presence of the alkyne dipolarophile.[5] This ensures that the nitrile oxide reacts with the alkyne as it is formed, keeping its concentration low and disfavoring dimerization.

  • Slow Addition of Precursors: If you are not generating the nitrile oxide in situ, a slow, controlled addition of the nitrile oxide precursor (e.g., hydroximoyl chloride) to the reaction mixture containing the alkyne can also be effective.[5]

  • Stoichiometry Adjustments: Employing a slight excess of the alkyne can help to outcompete the dimerization of the nitrile oxide.[3]

  • Purity of Starting Materials: Ensure the high purity of your starting materials, particularly the alkyne and the nitrile oxide precursor (e.g., aldoxime). Impurities can lead to unwanted side reactions.[5]

Experimental Protocol: In Situ Generation of Nitrile Oxide for 1,3-Dipolar Cycloaddition

  • To a solution of the alkyne (1.0 eq.) in a suitable solvent (e.g., THF, CH2Cl2), add the aldoxime (1.1 eq.).

  • Slowly add a solution of a mild oxidant, such as N-chlorosuccinimide (NCS) or (diacetoxyiodo)benzene, at room temperature.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with an appropriate reagent (e.g., aqueous sodium thiosulfate for NCS).

  • Proceed with a standard aqueous workup and purify the product by column chromatography.[4]

Q2: My condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine is giving a poor yield. What factors should I investigate?

A2: The success of this classic isoxazole synthesis is highly dependent on the reaction conditions, particularly the pH and the nature of the diketone.[8]

Causality and Strategic Solutions:

  • pH Control: The reaction is often sensitive to pH. The use of a base, such as pyridine or sodium acetate, is typically required to neutralize the hydrochloride in hydroxylamine hydrochloride and facilitate the condensation.[8]

  • Keto-Enol Tautomerism: 1,3-dicarbonyl compounds exist as an equilibrium of keto and enol tautomers. The reactivity of these tautomers can differ, and the equilibrium can be influenced by the solvent and temperature.[4]

  • Reaction Temperature: While refluxing conditions are common, some substrates may be prone to decomposition at elevated temperatures. Optimization of the reaction temperature is crucial.[3]

Experimental Protocol: Condensation of a 1,3-Diketone with Hydroxylamine

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent, such as ethanol.[4]

  • Add hydroxylamine hydrochloride (1.1 eq.) followed by a base (e.g., pyridine, 1.2 eq.).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or crystallization.[4]

Section 2: Overcoming Poor Regioselectivity

The formation of regioisomers is a significant challenge in the synthesis of unsymmetrically substituted isoxazoles, particularly in 1,3-dipolar cycloadditions.[3]

Q1: How can I control the regioselectivity of the 1,3-dipolar cycloaddition between an unsymmetrical alkyne and a nitrile oxide?

A1: Regioselectivity in 1,3-dipolar cycloadditions is governed by a combination of steric and electronic factors of both the dipole and the dipolarophile.[3]

Causality and Strategic Solutions:

  • Catalysis: The use of a catalyst can profoundly influence the regiochemical outcome. Copper(I) catalysts are well-known to promote the formation of 3,5-disubstituted isoxazoles with high regioselectivity.[9][10]

  • Solvent Effects: While often considered to have a minor effect, the choice of solvent can sometimes influence regioselectivity.[11][12] Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF) is advisable.

  • Substrate Control: The electronic nature of the substituents on both the alkyne and the nitrile oxide precursor plays a critical role. Electron-withdrawing groups on the alkyne can favor the formation of one regioisomer over the other.

Experimental Protocol: Copper(I)-Catalyzed Regioselective 1,3-Dipolar Cycloaddition

  • To a mixture of the terminal alkyne (1.0 eq.) and the aldoxime (1.1 eq.) in a suitable solvent (e.g., THF), add a copper(I) source such as CuI (5 mol%).[10]

  • Add a base, such as triethylamine (1.2 eq.).

  • Stir the reaction at room temperature or with gentle heating and monitor by TLC.

  • Upon completion, filter off the catalyst and proceed with a standard workup and purification.

Q2: In the synthesis of isoxazoles from β-enamino diketones, I am getting a mixture of regioisomers. How can I improve the selectivity?

A2: The cyclocondensation of β-enamino diketones with hydroxylamine offers multiple sites for nucleophilic attack, potentially leading to a mixture of regioisomers. The reaction conditions can be tuned to favor the formation of a specific isomer.[1][13]

Causality and Strategic Solutions:

  • Solvent Choice: The polarity of the solvent can direct the regioselectivity. For example, using a polar protic solvent like ethanol may favor one isomer, while a polar aprotic solvent like acetonitrile may favor another.[1]

  • Lewis Acid Catalysis: The use of a Lewis acid, such as BF₃·OEt₂, can activate one of the carbonyl groups towards nucleophilic attack, thereby enhancing regioselectivity.[1]

  • Substituent Effects: The electronic properties of the substituents on the β-enamino diketone can influence the electrophilicity of the carbonyl carbons, thus directing the initial attack of hydroxylamine.[14]

Condition Favored Regioisomer Reference
EtOH, NaOAc4,5-disubstituted[1]
MeCN, Pyridine3,4-disubstituted[1]
MeCN, Pyridine, BF₃·OEt₂3,4,5-trisubstituted[1]

Section 3: FAQs and General Troubleshooting

Q1: My isoxazole product seems to be unstable during workup or purification. What could be the reason?

A1: The isoxazole ring, while generally stable, can be susceptible to cleavage under certain conditions. The N-O bond is the weakest point in the ring.[4]

  • Strongly Basic or Acidic Conditions: Avoid prolonged exposure to strong acids or bases during workup.

  • Reductive Cleavage: The N-O bond can be cleaved by catalytic hydrogenation (e.g., H₂/Pd).[4]

  • Photochemical Instability: Some isoxazoles can undergo rearrangement upon exposure to UV light.[2][4]

Q2: What are the best practices for purifying isoxazole derivatives?

A2: Purification can be challenging due to the presence of byproducts and regioisomers with similar polarities.[4]

  • Column Chromatography: This is the most common method. A systematic screening of solvent systems using TLC is recommended to achieve optimal separation. Sometimes, the addition of a small amount of a modifier like triethylamine or acetic acid can improve the separation.[4]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a very effective purification technique.[4]

Q3: Can microwave irradiation or ultrasound be used to improve my isoxazole synthesis?

A3: Yes, both microwave irradiation and ultrasound can be powerful tools to accelerate reaction rates and improve yields.[4][15] Microwave heating can rapidly and uniformly heat the reaction mixture, often leading to shorter reaction times and cleaner reactions.[4] Ultrasound promotes better mixing and mass transfer, which can be particularly beneficial for heterogeneous reactions.[15][16]

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the core mechanistic pathway and a general workflow for troubleshooting.

1_3_Dipolar_Cycloaddition cluster_generation Nitrile Oxide Generation cluster_cycloaddition Cycloaddition cluster_side_reaction Side Reaction Aldoxime Aldoxime NitrileOxide Nitrile Oxide (1,3-Dipole) Aldoxime->NitrileOxide Oxidation (e.g., NCS) TransitionState [3+2] Transition State NitrileOxide->TransitionState Furoxan Furoxan (Dimer) NitrileOxide->Furoxan Dimerization Alkyne Alkyne (Dipolarophile) Alkyne->TransitionState Isoxazole Isoxazole TransitionState->Isoxazole

Caption: Mechanism of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis.

Troubleshooting_Workflow Start Low Yield or Poor Selectivity CheckPurity Verify Starting Material Purity Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temp, Solvent, Time) CheckPurity->OptimizeConditions Purity OK ChangeMethod Consider Alternative Synthetic Method OptimizeConditions->ChangeMethod No Improvement AnalyzeByproducts Identify Byproducts (e.g., Furoxan) OptimizeConditions->AnalyzeByproducts Success Successful Synthesis OptimizeConditions->Success Improved AdjustStoichiometry Adjust Stoichiometry AnalyzeByproducts->AdjustStoichiometry Dimerization Observed CatalystScreen Screen Catalysts (e.g., Cu(I), Lewis Acids) AnalyzeByproducts->CatalystScreen Regioisomers Observed AdjustStoichiometry->OptimizeConditions CatalystScreen->OptimizeConditions

Sources

Technical Support Center: Synthesis of [5-(2-Furyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-FMOH-2026-01A

Purpose: This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of [5-(2-Furyl)isoxazol-3-yl]methanol. It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common side reactions and challenges encountered during this multi-step synthesis.

Introduction

The synthesis of this compound is a valuable process for generating a key structural motif found in many pharmacologically active compounds. The synthetic route typically involves two critical stages: a 1,3-dipolar cycloaddition to form the isoxazole core, followed by a selective reduction to yield the final primary alcohol. However, the inherent reactivity of the furan ring and the lability of the isoxazole N-O bond present significant challenges. This guide offers expert insights into the causality of common side reactions and provides validated protocols to enhance yield, purity, and reproducibility.

Synthetic Pathway Overview & Common Pitfalls

The most prevalent synthetic route begins with the generation of furan-2-carbonitrile oxide from 2-furaldoxime, which then undergoes a [3+2] cycloaddition with a propargyl derivative. A subsequent reduction of an ester or carboxylate at the C3 position furnishes the target alcohol. The diagram below illustrates this pathway and highlights the key stages where side reactions are most likely to occur.

G cluster_0 Stage 1: Isoxazole Formation ([3+2] Cycloaddition) cluster_1 Stage 2: Selective Reduction Furfuraldoxime 2-Furaldoxime NitrileOxide Furan-2-carbonitrile Oxide (In Situ) Furfuraldoxime->NitrileOxide Oxidation (e.g., NCS/Base) IsoxazoleEster Ethyl [5-(2-Furyl)isoxazol-3-yl]carboxylate NitrileOxide->IsoxazoleEster Cycloaddition Dimer Furoxan Dimer (Byproduct) NitrileOxide->Dimer Dimerization Polymer Furan Polymerization (Degradation) NitrileOxide->Polymer Acid-catalyzed Decomposition Alkyne Propargyl Alcohol Derivative (e.g., Ethyl Propiolate) Alkyne->IsoxazoleEster Target This compound (Final Product) IsoxazoleEster->Target Reduction (e.g., DIBAL-H, LiAlH4) Enaminone Ring-Opened Enaminone (Byproduct) IsoxazoleEster->Enaminone Reductive Cleavage of N-O bond

Caption: General synthetic pathway and major side reaction points.

Troubleshooting Guide: Question & Answer Format

Stage 1: Isoxazole Formation Issues

Q1: My cycloaddition reaction yield is very low, and I'm isolating a significant amount of a white, crystalline solid that isn't my product. What is happening?

  • Causality: The rate of dimerization is second-order with respect to the nitrile oxide concentration. If the nitrile oxide is generated too quickly or if its concentration builds up before it can react with the alkyne, dimerization will become the dominant pathway.

  • Preventative Measures:

    • Slow Reagent Addition: The oxidant used to generate the nitrile oxide (e.g., N-chlorosuccinimide (NCS), sodium hypochlorite) should be added slowly and at a controlled temperature (typically 0 °C to room temperature) to a solution containing both the aldoxime and the alkyne. This ensures the nitrile oxide is generated in situ at a low steady-state concentration and is consumed immediately by the alkyne.

    • Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the alkyne dipolarophile to ensure the nitrile oxide has a higher probability of reacting with it rather than another nitrile oxide molecule.

    • Catalysis: For terminal alkynes, employing a copper(I) catalyst can significantly accelerate the desired cycloaddition, outcompeting the dimerization side reaction. This is the basis of the highly efficient "click" chemistry approach to isoxazole synthesis.[1][2]

Q2: The reaction mixture turned dark brown or black during the in situ generation of the nitrile oxide. What caused this degradation?

A2: This indicates acid-catalyzed decomposition and polymerization of the furan ring . The furan moiety is notoriously unstable under acidic conditions.[3][4][5]

  • Causality: The generation of nitrile oxides from aldoximes often involves the elimination of HCl (when using NCS) or H₂O. If a base is not present or is too weak, the local reaction environment can become acidic. Protonation of the furan ring, especially at the C2 position, disrupts its aromaticity and initiates an irreversible cascade of polymerization, leading to insoluble, tar-like materials.[5][6]

  • Preventative Measures:

    • Choice of Base: Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the acid (e.g., HCl) generated during the reaction. The base should be added along with the aldoxime and alkyne before the oxidant is introduced.

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) to minimize the rate of polymerization.[5]

    • Avoid Strong Acids: Ensure all reagents and solvents are free from acidic impurities. Do not attempt to acidify the reaction mixture until the furan-containing starting materials have been fully consumed.

Q3: I've isolated my isoxazole product, but NMR analysis shows a mixture of two isomers. Why isn't the reaction regioselective?

A3: You are likely observing the formation of both the desired 3,5-disubstituted isoxazole and the undesired 3,4-disubstituted regioisomer.

  • Causality: Uncatalyzed 1,3-dipolar cycloadditions often exhibit poor regioselectivity, as the frontier molecular orbital (FMO) energy differences between the two possible transition states are small.[1][7] The outcome can be a mixture of products, making purification difficult and reducing the yield of the desired isomer.

  • Preventative Measures:

    • Copper(I) Catalysis: For terminal alkynes, using a copper(I) catalyst (e.g., from CuSO₄ and a reducing agent like sodium ascorbate) enforces high regioselectivity, almost exclusively yielding the 3,5-disubstituted product.[1][2] This is the most effective solution.

    • Ruthenium(II) Catalysis: Ruthenium catalysts have also been shown to promote high regioselectivity for both terminal and internal alkynes.[2]

    • Substrate Control: While less practical, modifying the electronic properties of the alkyne can influence selectivity, but catalysis is a more robust and general approach.

Stage 2: Selective Reduction Issues

Q4: During the reduction of my isoxazole ester with LiAlH₄, I lost my product and isolated a compound consistent with an α,β-unsaturated ketone (enaminone). What went wrong?

A4: This is a classic case of reductive cleavage of the isoxazole ring . The N-O bond within the isoxazole is the weakest link in the heterocycle and is susceptible to cleavage by strong reducing agents.[8][9][10]

  • Causality: Potent hydride donors like Lithium Aluminum Hydride (LiAlH₄) can attack the isoxazole ring, leading to the scission of the N-O bond. This process typically yields a β-hydroxy ketone or, after elimination, an enaminone.[11] This pathway competes directly with the desired reduction of the ester.

  • Preventative Measures:

    • Use a Milder Reducing Agent: Diisobutylaluminium hydride (DIBAL-H) is often the reagent of choice for this transformation. It is less nucleophilic and more sterically hindered than LiAlH₄, which favors the selective reduction of the ester over ring cleavage.

    • Strict Temperature Control: The reduction must be performed at low temperatures, typically -78 °C (a dry ice/acetone bath). At this temperature, the rate of ester reduction is reasonable, while the rate of the undesired ring-opening is significantly suppressed.

    • Controlled Stoichiometry: Use a precise amount of the reducing agent (typically 2.0-2.5 equivalents of DIBAL-H for an ester). Add the DIBAL-H solution dropwise to the substrate and carefully monitor the reaction by TLC to avoid over-reduction or side reactions.

    • Careful Quenching: Quench the reaction at low temperature by slowly adding a reagent like ethyl acetate, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) to hydrolyze the aluminum complexes without causing pH extremes that could degrade the furan ring.

Frequently Asked Questions (FAQs)

Q: Can I use catalytic hydrogenation (e.g., H₂/Pd-C) to reduce the ester group? A: This is strongly discouraged. Catalytic hydrogenation is not selective for the ester in the presence of the isoxazole and furan rings. This method will almost certainly lead to the reductive cleavage of the isoxazole N-O bond and may also cause saturation of the furan ring to form a tetrahydrofuran derivative.[12] Stick to hydride-based reducing agents under controlled conditions.

Q: What are the best analytical techniques to identify these byproducts? A: A combination of techniques is ideal:

  • TLC (Thin Layer Chromatography): Essential for real-time reaction monitoring.

  • ¹H and ¹³C NMR Spectroscopy: The primary tool for structural elucidation. Furoxan dimers have characteristic symmetrical spectra. Ring-opened enaminones will show vinylic protons and a ketone carbonyl in the ¹³C NMR, which are absent in the desired product.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for identifying components in a complex mixture by their mass-to-charge ratio, confirming the molecular weights of expected byproducts like the furoxan dimer (2x the mass of the nitrile oxide intermediate) or the ring-opened product.

Q: My final alcohol product seems to degrade upon storage or during silica gel chromatography. How can I improve its stability? A: Both the furan ring and the final product can be sensitive.

  • Chromatography: The acidic nature of standard silica gel can degrade the furan ring.[5] To mitigate this, neutralize the silica gel by preparing a slurry with a solvent containing a small amount of triethylamine (~1%), then pack the column as usual. Alternatively, use a different stationary phase like alumina (neutral or basic).

  • Storage: Store the final product under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures (e.g., in a freezer) to prevent slow decomposition. Avoid chlorinated solvents for long-term storage, as they can generate trace amounts of HCl over time.

Data & Side Reaction Summary

Side Reaction Stage Primary Cause Key Indicators Prevention Strategy
Nitrile Oxide Dimerization 1. CycloadditionHigh concentration of nitrile oxide intermediate.Isolation of furoxan dimer; Low yield of isoxazole.Slow addition of oxidant; Use of excess alkyne; Copper(I) catalysis.[1]
Furan Polymerization 1. CycloadditionAcidic reaction conditions.Reaction mixture turns dark brown/black; Formation of insoluble tar.Use of a non-nucleophilic base (e.g., TEA); Low reaction temperature.[5]
Lack of Regioselectivity 1. CycloadditionSmall FMO energy difference in uncatalyzed reaction.Isolation of a mixture of 3,5- and 3,4-isomers.Copper(I) or Ruthenium(II) catalysis.[1][2]
Isoxazole Ring Cleavage 2. ReductionUse of overly strong reducing agents (LiAlH₄); High temperature.Formation of enaminone or β-hydroxy ketone byproducts.Use DIBAL-H at -78 °C; Control stoichiometry carefully.[10]

Key Mechanistic Visualizations

G cluster_0 Nitrile Oxide Dimerization A 2 x Furan-C≡N⁺-O⁻ B Furoxan Dimer A->B [3+2] Dimerization

Caption: Nitrile oxide self-reaction leading to a furoxan byproduct.

G cluster_1 Reductive Cleavage of Isoxazole Ring C Isoxazole Ester D Enaminone Byproduct C->D 1. LiAlH₄ 2. Workup

Caption: N-O bond scission during reduction leads to ring-opened impurities.

Validated Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Synthesis of Ethyl [5-(2-Furyl)isoxazol-3-yl]carboxylate
  • To a round-bottom flask charged with 2-furaldoxime (1.0 eq.), ethyl propiolate (1.2 eq.), and sodium ascorbate (0.1 eq.) in a 1:1 mixture of t-BuOH/H₂O, add copper(II) sulfate pentahydrate (0.05 eq.).

  • Stir the resulting suspension vigorously at room temperature.

  • Prepare a solution of N-chlorosuccinimide (NCS, 1.1 eq.) in the same solvent mixture.

  • Add the NCS solution dropwise to the reaction mixture over 1 hour, maintaining the temperature below 30 °C.

  • Stir for an additional 2-4 hours after the addition is complete, monitoring by TLC until the aldoxime is consumed.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired isoxazole ester.

Protocol 2: Selective Reduction to this compound
  • Dissolve ethyl [5-(2-Furyl)isoxazol-3-yl]carboxylate (1.0 eq.) in anhydrous THF or DCM in a flame-dried, three-necked flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.0 M solution in hexanes, 2.2 eq.) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding ethyl acetate (2.0 eq.) at -78 °C, followed by the dropwise addition of a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear.

  • Separate the layers and extract the aqueous phase with ethyl acetate or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via column chromatography on neutralized silica gel.

References

  • [Furan Ring Opening Reaction for the Synthesis of 2,5-dicarbonyl-3-ene-phosphates] - Organic & Biomolecular Chemistry (RSC Publishing).
  • [Ring-Opening Reactions of Furan for Organic Synthesis] - Benchchem Application Notes.
  • [Synthesis, Reactions and Medicinal Uses of Furan] - Pharmaguideline.
  • [Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization] - MDPI.
  • [Isoxazole Synthesis] - Organic Chemistry Portal.
  • [One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles] - American Chemical Society.
  • [pH and temperature stability of the isoxazole ring in leflunomide] - ResearchGate.
  • [The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity] - Benchchem.
  • [Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition] - PMC - NIH.
  • [Managing instability of furan rings during functionalization] - Benchchem.
  • [Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review] - PMC - NIH.
  • [Deprotonation of Isoxazole: A Photoelectron Imaging Study] - NSF Public Access Repository.
  • [An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles] - PMC - NIH.
  • [An unexpected transformation by reduction of isoxazolines] - ResearchGate.
  • [1,3-Dipolar cycloaddition] - Wikipedia.
  • [An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates] - NIH.

Sources

Technical Support Center: Crystallization of [5-(2-Furyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the crystallization of [5-(2-Furyl)isoxazol-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges during the crystallization of this heterocyclic compound. Our goal is to equip you with the scientific rationale behind each experimental step, enabling you to overcome common hurdles and achieve high-purity crystalline material.

Compound Properties at a Glance
PropertyValueSource
Molecular Formula C8H7NO3[1]
Molecular Weight 165.15 g/mol [1]
Melting Point 90°C[2]
Boiling Point 337.3°C at 760 mmHg[2]
Density 1.296 g/cm³[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of this compound in a question-and-answer format.

Q1: My compound has "oiled out" instead of crystallizing. What is happening and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[3][4] This is a common issue, particularly when the melting point of the compound is low relative to the boiling point of the solvent.[4] Given that this compound has a relatively low melting point (90°C), this is a significant consideration.[2] Impurities can also contribute to this phenomenon.[4]

Causality and Strategic Solutions:

  • Supersaturation Rate: Oiling out is often a consequence of the solution becoming supersaturated too quickly, not allowing sufficient time for crystal nucleation and growth. The system takes the kinetically faster but less stable route of forming a liquid phase.

  • Impurity Effects: Impurities can disrupt the crystal lattice formation, acting as "insulators" between molecules of your target compound and preventing them from organizing into a crystalline structure.

Troubleshooting Workflow:

G start Compound Oiled Out reheat Re-heat to dissolve the oil start->reheat add_solvent Add more of the primary solvent reheat->add_solvent Increases solubility, slows saturation slow_cool Cool the solution very slowly add_solvent->slow_cool Allows for orderly crystal growth seed_crystal Add a seed crystal slow_cool->seed_crystal Provides a template for crystallization fail Still Oiling Out slow_cool->fail success Crystals Formed seed_crystal->success change_solvent Change to a lower-boiling point solvent system purify Purify by column chromatography change_solvent->purify purify->start Re-attempt crystallization fail->change_solvent

Caption: Workflow for addressing "oiling out".

Detailed Protocols:

  • Re-dissolve and Dilute: Gently warm the flask to re-dissolve the oil. Add a small amount (10-20% of the original volume) of the primary solvent to slightly increase the solubility.[3]

  • Controlled Cooling: Allow the solution to cool to room temperature as slowly as possible. Insulating the flask can be beneficial.[3] Once at room temperature, transfer to a refrigerator and then a freezer, allowing for gradual temperature decrease.

  • Induce Nucleation: If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[3][5] If you have a small amount of pure solid, add a "seed" crystal.[5][6]

  • Solvent System Re-evaluation: If oiling out persists, the solvent system may be inappropriate. Consider a solvent with a lower boiling point.

Q2: No crystals are forming, even after cooling for an extended period. What are the next steps?

A2: The failure of crystals to form is typically due to either excessive solvent, leading to a solution that is not supersaturated, or a high energy barrier for nucleation.[4][6]

Strategies to Induce Crystallization:

  • Increase Concentration: The most common reason for crystallization failure is using too much solvent.[4] This can be remedied by carefully evaporating a portion of the solvent to increase the concentration of your compound.[6]

  • Introduce Nucleation Sites:

    • Scratching: Vigorously scratch the inner surface of the flask with a glass rod.[5] The microscopic scratches on the glass provide a surface for the initial crystals to form.

    • Seeding: Introduce a tiny crystal of the pure compound.[5] This seed crystal acts as a template for further crystal growth.

  • Anti-Solvent Addition: If you are using a single solvent system, you can try adding an "anti-solvent" – a solvent in which your compound is insoluble but is miscible with the primary solvent. Add the anti-solvent dropwise until the solution becomes cloudy, then warm it slightly until it becomes clear again before allowing it to cool slowly. A common combination for moderately polar compounds like this is an ethanol/water system.[5]

Q3: The crystallization yield is very low. How can I improve it?

A3: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.[3] This is often a result of using too much solvent or not cooling the solution to a low enough temperature.[3]

Improving Crystallization Yield:

  • Minimize Solvent Volume: During the initial dissolution step, use the minimum amount of hot solvent required to fully dissolve the compound.

  • Optimize Cooling: Ensure the solution is cooled to a sufficiently low temperature. After cooling to room temperature, place the flask in an ice bath and then a freezer to maximize the amount of precipitate.

  • "Crash Out" the Remainder: If purity is less of a concern for the remaining dissolved material, you can add an anti-solvent to the mother liquor to "crash out" more of the compound. This second crop of crystals will likely be less pure than the first.

  • Solvent Evaporation: A portion of the solvent from the mother liquor can be evaporated to increase the concentration of the dissolved compound, potentially leading to a second crop of crystals upon cooling.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for recrystallizing this compound?

A1: The choice of solvent is critical for successful crystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Given the presence of the polar hydroxyl and isoxazole groups, as well as the less polar furan ring, a solvent of intermediate polarity is a good starting point.

Recommended Solvent Systems:

  • Ethanol/Water: This is a versatile system for compounds of moderate polarity.[5] Dissolve the compound in a minimum of hot ethanol and add water dropwise until the solution becomes cloudy, then allow it to cool slowly.[5]

  • Hexane/Ethyl Acetate: This combination is effective for a wide range of polarities.[5] Dissolve the compound in a minimal amount of hot ethyl acetate and then add hexane until cloudiness persists.[5]

  • Methanol: Simple isoxazoles can often be recrystallized from hot methanol.[5]

Q2: How do impurities from the synthesis affect crystallization?

A2: Impurities can significantly hinder crystallization by interfering with the formation of a uniform crystal lattice.[7] Common impurities in isoxazole synthesis can include unreacted starting materials, byproducts, or regioisomers.[8]

Impact of Impurities and Solutions:

  • Inhibition of Nucleation: Impurities can increase the energy barrier for crystal nucleation.

  • Disruption of Crystal Growth: Impurities can be incorporated into the growing crystal lattice, leading to defects and preventing the formation of well-defined crystals.

  • Solution: If you suspect that impurities are the issue, it is best to purify the crude product by column chromatography before attempting recrystallization.[7]

Q3: What role does the furan ring play in the crystallization of this molecule?

A3: The furan ring introduces several factors that can influence crystallization:

  • Planarity and Stacking: The planar structure of the furan ring can promote π-π stacking interactions between molecules, which can facilitate the formation of an ordered crystal lattice.[9]

  • Potential for Instability: Furan rings can be susceptible to ring-opening under acidic conditions, which could lead to the formation of impurities that inhibit crystallization.[10][11] It is important to ensure that the compound is handled under neutral or slightly basic conditions.

Q4: Are there any known polymorphs of this compound?

A4: While there is no specific information in the searched literature regarding known polymorphs of this exact compound, polymorphism is a common phenomenon in organic molecules, particularly in pharmaceuticals.[12] Different polymorphs can exhibit different physical properties, including solubility and melting point. It is possible that different crystallization conditions could lead to the formation of different polymorphic forms of this compound.

Analytical Characterization

To ensure the purity and identity of your crystalline material, a combination of analytical techniques should be employed.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Assess purity and quantify the compound.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm the chemical structure.[13]
Mass Spectrometry (MS) Determine the molecular weight.[14]
Differential Scanning Calorimetry (DSC) Determine the melting point and identify potential polymorphs.[13]

References

  • Benchchem. Troubleshooting difficult purification of oily or non-crystalline isoxazole products.
  • Benchchem.
  • Benchchem. Analytical Methods for the Characterization of 5-(2-Furyl)isoxazole-3-carboxylic Acid.
  • Benchchem.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07).
  • University of Rochester, Department of Chemistry.
  • University of York, Chemistry Teaching Labs.
  • Quora.
  • ResearchGate. How can I obtain good crystals of heterocyclic organic compounds? (2023-06-06).
  • PDF.
  • MDPI. Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. (2020-12-02).
  • Alfa Chemistry. CAS 852180-63-3 this compound.
  • De Gruyter. The crystal structure of furan-2,5-diylbis((4-chlorophenyl)methanol), C18H14Cl2O3.
  • CrystEngComm (RSC Publishing).
  • NIH.
  • Guidechem. [5-(2-fluorophenyl)isoxazol-3-yl]methanol.
  • Fisher Scientific. This compound, 97%, Thermo Scientific 1 g | Buy Online.
  • Taylor & Francis Online. Cholesteric liquid crystalline polysiloxanes containing furan ring with selective reflection – synthesis and properties.
  • PMC - NIH.
  • ACS Publications. Evolution of Glassy Carbon Derived from Pyrolysis of Furan Resin. (2023-10-02).
  • Synthesis, characterization and antimicrobial activity of some new isoxazole deriv
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan.
  • MDPI.
  • NIH. 2-(4-methoxyphenyl)acetamide methanol monosolvate: single-crystal X-ray diffraction study and Hirshfeld surface analysis.
  • PubMed. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][5][13]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor.

  • PubChemLite. [5-(furan-2-yl)-1,2-oxazol-3-yl]methanol.
  • ResearchGate. [3-(4-Methylphenyl)isoxazol-5-yl]methanol.
  • Biological and Molecular Chemistry. Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
  • Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
  • Benchchem. Technical Support Center: Refinement of Analytical Methods for 3-Methyl-5-(oxazol-5-yl)isoxazole.
  • PubMed. Solid-phase Synthesis of 5-isoxazol-4-yl-[5][7][8]oxadiazoles.

Sources

[5-(2-Furyl)isoxazol-3-yl]methanol stability in DMSO solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Introduction

[5-(2-Furyl)isoxazol-3-yl]methanol is a heterocyclic compound featuring both a furan and an isoxazole ring, making it a valuable building block in medicinal chemistry and drug discovery.[1][2][3][4] Dimethyl sulfoxide (DMSO) is the solvent of choice for creating high-concentration stock solutions of such compounds for screening and biological assays due to its excellent solvating power. However, the chemical nature of both the compound and the solvent can lead to unforeseen stability issues.

This guide provides in-depth technical support for researchers encountering challenges with the stability of this compound in DMSO. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common experimental issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in DMSO?

The stability is moderate and highly dependent on storage conditions. While a freshly prepared solution in high-purity, anhydrous DMSO is generally stable for short-term use, long-term storage, especially at room temperature, is not recommended. The compound contains two heterocyclic rings, the isoxazole and the furan, which are susceptible to degradation.

Q2: What are the primary chemical moieties of concern for stability?

There are three main areas of concern:

  • The Isoxazole Ring: The N-O bond in the isoxazole ring is inherently weak and can be susceptible to cleavage under certain conditions, including the presence of bases, nucleophiles, or through reductive pathways.[2][5]

  • The Furan Ring: Furan rings are sensitive to acidic conditions and oxidation, which can lead to ring-opening reactions.[6] Storage conditions that promote oxidation (presence of air, light) can compromise the integrity of this ring.

  • The Methanol Group: The primary alcohol is susceptible to oxidation to an aldehyde or carboxylic acid. DMSO itself can act as an oxidant in certain reactions, such as the Swern or Kornblum oxidations, though this typically requires activators or specific conditions.[7][8][9]

Q3: Can I store my stock solution in DMSO at room temperature on the bench?

This is strongly discouraged for periods longer than a single workday. Room temperature storage accelerates the degradation of sensitive compounds. Furthermore, DMSO is hygroscopic and will absorb atmospheric water, which can facilitate hydrolytic degradation pathways. For any storage beyond 8-12 hours, aliquotting and freezing at -20°C or -80°C is mandatory.

Q4: Are there any visual cues for degradation, like a color change?

While degradation can sometimes lead to a yellowing or browning of the solution, the absence of a color change is not an indicator of stability. Significant degradation (5-10%) can occur without any visible change. Analytical confirmation is always required.

Q5: What are recommended alternative solvents for long-term storage?

For long-term powder storage, keeping the solid compound in a desiccator at -20°C is optimal. If a stock solution is absolutely required for long-term storage, consider less reactive polar aprotic solvents like acetonitrile or acetone. However, the solubility of the compound in these alternatives may be lower than in DMSO. A stability study should be performed to validate any solvent choice for long-term storage.

Section 2: Troubleshooting Guide

This section addresses specific experimental observations and provides a logical workflow for diagnosing the problem.

Issue: I'm observing new peaks in my HPLC/LC-MS analysis of a DMSO stock solution that has been stored for a week.
  • Symptoms: Your primary peak for this compound is decreasing in area, and one or more new, smaller peaks are appearing in the chromatogram.

  • Causality: This is the classic signature of chemical degradation. The structure of your parent compound is changing over time in the DMSO solution. The identity of the new peaks provides clues to the degradation mechanism.

  • Proposed Investigation Workflow:

    G A Observation: Unexpected peaks in HPLC/LC-MS B Step 1: Confirm Identity Run LC-MS on the aged sample. Does the parent mass [M+H]+ match 166.05? A->B C Step 2: Characterize Degradants Determine the m/z of the new peaks. Are they larger or smaller than the parent? B->C D Hypothesis A: Mass = Parent - X (e.g., Ring Cleavage) C->D m/z < 166 E Hypothesis B: Mass = Parent + 16 (Oxidation, e.g., alcohol to acid) C->E m/z ≈ 182 F Hypothesis C: Mass = Parent + 78 (DMSO Adduct) C->F m/z ≈ 244 G Step 3: Quantify Degradation Prepare a fresh solution (t=0). Compare peak areas (Parent vs. Degradants) between t=0 and aged sample. D->G E->G F->G H Conclusion & Action: Instability confirmed. Implement stringent storage protocols (See Section 5). Re-synthesize if necessary. G->H

    Caption: Troubleshooting workflow for identifying degradation.

Potential Degradation Pathways

The exact degradation products can only be confirmed experimentally, but based on the known reactivity of the heterocyclic systems, we can hypothesize several pathways.

G parent { this compound | MW: 165.15} p1 p1 parent:f0->p1:f0  N-O Bond Cleavage p2 p2 parent:f0->p2:f0  Oxidative/Hydrolytic  Ring Opening p3 p3 parent:f0->p3:f0  Alcohol Oxidation

Caption: Hypothesized degradation pathways in solution.

Section 3: Recommended Experimental Protocols

Adherence to rigorous analytical procedures is essential for validating the stability of your compound. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for this purpose.[10]

Protocol 1: HPLC-Based Stability Assessment

This protocol establishes a baseline and allows for the quantification of the compound's purity over time.

Objective: To determine the rate of degradation of this compound in DMSO under defined storage conditions.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO (new bottle recommended)

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • HPLC system with UV detector (e.g., DAD/PDA)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Class A volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation (t=0):

    • Accurately weigh ~5 mg of the compound into a 5 mL volumetric flask.

    • Dissolve and bring to volume with anhydrous DMSO to create a ~1 mg/mL stock solution. This is your t=0 Master Stock .

  • Initial Analysis (t=0):

    • Immediately prepare a working sample by diluting the Master Stock 1:100 in ACN/Water (50:50). (e.g., 10 µL stock into 990 µL diluent).

    • Inject onto the HPLC system.

    • Record the peak area and retention time of the main peak. This is your 100% reference . Note any impurity peaks present at t=0.

  • Sample Aliquoting and Storage:

    • Dispense the remaining t=0 Master Stock into multiple small, tightly sealed amber vials (e.g., 100 µL per vial).

    • Place aliquots under your desired test conditions:

      • Condition A: Room Temperature (~22°C) on the benchtop.

      • Condition B: Refrigerated (4°C).

      • Condition C: Frozen (-20°C).

      • Condition D: Frozen (-80°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 24h, 48h, 7 days, 14 days, 1 month), retrieve one aliquot from each condition.

    • Allow frozen samples to thaw completely and vortex gently.

    • Prepare a working sample and analyze via HPLC using the identical method as the t=0 sample.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

    • % Remaining = (Peak Area at t=x / Peak Area at t=0) * 100

    • Plot % Remaining vs. Time for each condition.

Example HPLC Method: This method should be optimized for your specific system but serves as a good starting point.

ParameterValue
Column C18 Reverse-Phase, 4.6x150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 95% B over 15 min, hold 3 min
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 5 µL
Detection 254 nm (or optimal wavelength)

Section 4: Best Practices for Handling and Storage

To maximize the viability and reproducibility of your experiments, follow these guidelines strictly.

  • Source Material:

    • Compound: Use the solid compound as the primary source. Avoid weighing out of a stock solution prepared by a previous user.

    • Solvent: Use only high-purity, anhydrous DMSO. Purchase in small bottles to minimize atmospheric water absorption after opening.

  • Solution Preparation:

    • Prepare stock solutions fresh whenever possible.

    • If a stock must be stored, prepare a high-concentration master stock (e.g., 10-20 mM).

  • Storage Protocol:

    • Aliquoting is CRITICAL: Immediately after preparation, aliquot the master stock into single-use volumes in tightly sealed vials (amber glass or polypropylene). This prevents repeated freeze-thaw cycles, which can accelerate degradation.

    • Storage Temperature: Store aliquots at -80°C for long-term storage (>1 week). For short-term storage (<1 week), -20°C is acceptable.

    • Thawing: When ready to use, remove a single aliquot, allow it to come to room temperature completely, and vortex gently before making dilutions. Do not refreeze a thawed aliquot.

Section 5: References

  • Alfa Chemistry. CAS 852180-63-3 this compound. [Link]

  • Cui, H.-L. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules, 27(23), 8480. [Link]

  • Ngwa, G. (2010). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • ResearchGate. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. (2022). [Link]

  • PubMed. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. (2022). [Link]

  • OUCI. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. [Link]

  • Willoughby, S. R., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Metabolites, 11(6), 382. [Link]

  • Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. [Link]

  • Gaylord Chemical. DMSO as the Solvent for Cu(I)-Catalyzed Reactions: The Synthesis of Pyrrole Derivatives. [Link]

  • ResearchGate. Degradation Mechanism of Sulfamethoxazole under Ozonation: A DFT Study. (2022). [Link]

  • ResearchGate. Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. (2000). [Link]

  • PubMed Central. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (2023). [Link]

  • ResearchGate. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2018). [Link]

  • MDPI. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (2020). [Link]

  • MDPI. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. (2022). [Link]

  • Royal Society of Chemistry. Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives. (2025). [Link]

  • PubMed. Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. (2004). [Link]

  • ResearchGate. Furan formation during storage and reheating of sterilised vegetable purées. (2014). [Link]

  • PubChem. Furan. [Link]

  • ResearchGate. Divergent decomposition pathways of DMSO mediated by solvents and additives. (2023). [Link]

  • ResearchGate. DMSO Promoted Catalyst-free Oxidative C-N/C-O Couplings towards Synthesis of Imidazoles and Oxazoles. (2018). [Link]

  • Semantic Scholar. Divergent decomposition pathways of DMSO mediated by solvents and additives. (2023). [Link]

  • PubChemLite. [5-(furan-2-yl)-1,2-oxazol-3-yl]methanol. [Link]

  • University of Florida. View of Stability of the Furan Ring During Bromination. [Link]

  • MDPI. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (2022). [Link]

  • Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. (2024). [Link]

  • PubMed Central. Advances in isoxazole chemistry and their role in drug discovery. (2023). [Link]

  • Taylor & Francis Online. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2024). [Link]

  • PubMed Central. The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). [Link]

  • Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. (2024). [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of [5-(2-Furyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [5-(2-Furyl)isoxazol-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for the successful and scalable synthesis of this valuable heterocyclic compound.

I. Synthetic Strategy Overview

The most common and scalable approach to synthesizing this compound involves a two-step process. The first step is the construction of the isoxazole ring through a 1,3-dipolar cycloaddition reaction to form an ester precursor, followed by the reduction of the ester to the desired primary alcohol.

G cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Reduction Furfural Furfural Furfuraldoxime Furfuraldoxime Furfural->Furfuraldoxime NH2OH·HCl Nitrile Oxide Nitrile Oxide Furfuraldoxime->Nitrile Oxide Oxidizing Agent (e.g., NCS, NaOCl) Nitrile OxideAlkyne Nitrile OxideAlkyne Ester Precursor Methyl/Ethyl [5-(2-Furyl)isoxazol-3-yl]carboxylate Nitrile OxideAlkyne->Ester Precursor 1,3-Dipolar Cycloaddition Target Molecule This compound Ester Precursor->Target Molecule Reducing Agent (e.g., LiAlH4, DIBAL-H) Alkyne Methyl/Ethyl Propiolate

II. Experimental Protocols

Protocol 1: Synthesis of Methyl [5-(2-Furyl)isoxazol-3-yl]carboxylate (Ester Precursor)

This protocol is based on the 1,3-dipolar cycloaddition of a nitrile oxide generated in situ from furfuraldoxime with methyl propiolate.

Materials:

  • Furfural

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃)

  • N-Chlorosuccinimide (NCS) or Sodium hypochlorite (NaOCl)

  • Methyl propiolate

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Preparation of Furfuraldoxime:

    • Dissolve furfural (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol or a mixture of ethanol and water.

    • Slowly add a solution of sodium bicarbonate (1.2 eq) in water to the reaction mixture.

    • Stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain furfuraldoxime.

  • In situ Generation of Nitrile Oxide and Cycloaddition:

    • Dissolve furfuraldoxime (1.0 eq) in a suitable solvent such as DCM or THF.

    • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.

    • After stirring for 30 minutes, add methyl propiolate (1.2 eq) followed by the dropwise addition of triethylamine (1.5 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction with water and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl [5-(2-furyl)isoxazol-3-yl]carboxylate.

Protocol 2: Reduction of Methyl [5-(2-Furyl)isoxazol-3-yl]carboxylate to this compound

This protocol describes the reduction of the ester to the primary alcohol using Lithium aluminum hydride (LiAlH₄).

Materials:

  • Methyl [5-(2-furyl)isoxazol-3-yl]carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt (sodium potassium tartrate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup:

    • To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of methyl [5-(2-furyl)isoxazol-3-yl]carboxylate (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours or until the starting material is consumed (monitored by TLC).

  • Quenching:

    • Caution: The quenching of LiAlH₄ is highly exothermic and generates hydrogen gas. Perform this step slowly and carefully in a well-ventilated fume hood.

    • Cool the reaction mixture to 0 °C.

    • Slowly and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

    • Alternatively, a saturated aqueous solution of Rochelle's salt can be added, and the mixture stirred vigorously until the gray solids turn into a white, granular precipitate.

  • Work-up and Purification:

    • Filter the resulting solids and wash them thoroughly with THF or ethyl acetate.

    • Combine the filtrate and the washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to afford this compound.

III. Troubleshooting and FAQs

Q1: My yield for the 1,3-dipolar cycloaddition is low. What are the possible causes and solutions?

Answer: Low yields in the cycloaddition step can arise from several factors.

  • Instability of the Nitrile Oxide: Nitrile oxides can dimerize to form furoxans, especially at higher concentrations and temperatures.

    • Solution: Generate the nitrile oxide in situ at low temperatures (0 °C) and add the dipolarophile (methyl propiolate) immediately. Ensure slow addition of the base to control the concentration of the nitrile oxide.

  • Purity of Starting Materials: Impurities in furfuraldoxime or methyl propiolate can lead to side reactions.

    • Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary.

  • Suboptimal Reaction Conditions: The choice of solvent and base can significantly impact the yield.

    • Solution: Screen different solvents (e.g., DCM, THF, toluene) and bases (e.g., triethylamine, pyridine, DBU). Triethylamine in DCM is often a good starting point.

  • Formation of Regioisomers: The cycloaddition can lead to the formation of two regioisomers: the desired 3,5-disubstituted isoxazole and the undesired 3,4-disubstituted isomer.[1]

    • Solution: The regioselectivity is influenced by the solvent.[1] Dichloromethane tends to favor the formation of the desired 3,5-isomer.[1][2] Careful purification by column chromatography is necessary to separate the isomers.

G cluster_1 Products R1 Furan Nitrile Oxide P1 Methyl [5-(2-Furyl)isoxazol-3-yl]carboxylate (Desired 3,5-isomer) R1->P1 Favored in DCM P2 Methyl [4-(2-Furyl)isoxazol-3-yl]carboxylate (Undesired 3,4-isomer) R1->P2 Less Favored R2 Methyl Propiolate

Q2: I am observing decomposition of my furan-containing compounds. How can I prevent this?

Answer: The furan ring is sensitive to strong acids and certain oxidizing conditions.[3]

  • Acid Sensitivity: Protonation of the furan ring can lead to polymerization or ring-opening.[3]

    • Solution: Avoid strongly acidic conditions during work-up and purification. Use a mild acid like saturated aqueous ammonium chloride for quenching if necessary. When performing column chromatography, it can be beneficial to add a small amount of triethylamine (e.g., 0.1-1%) to the eluent to neutralize any acidic silica gel.

  • Oxidative Instability:

    • Solution: Store furan-containing compounds under an inert atmosphere and protected from light, especially if they are to be stored for extended periods.

Q3: The reduction of the ester is not going to completion, or I am getting a complex mixture of products. What should I do?

Answer: Challenges in the reduction step often relate to the choice of reducing agent, reaction conditions, and work-up procedure.

Reducing Agent Pros Cons Troubleshooting Tips
LiAlH₄ Powerful, reduces most esters effectively.[4]Can be difficult to handle, highly reactive, and can sometimes lead to over-reduction or side reactions with other functional groups.[5]Use in anhydrous solvents under an inert atmosphere. Perform the reaction at low temperatures (0 °C). Ensure a careful and slow quench.
DIBAL-H Can be more selective than LiAlH₄. Often used for partial reduction to the aldehyde at low temperatures.[6]Can still fully reduce the ester to the alcohol, especially with excess reagent or at higher temperatures.Use 2-3 equivalents of DIBAL-H at 0 °C to room temperature for complete reduction to the alcohol. For partial reduction to the aldehyde, use 1.1 equivalents at -78 °C.
  • Incomplete Reaction:

    • Solution: Ensure you are using a sufficient excess of the reducing agent (typically 1.5-2.0 equivalents of LiAlH₄). Confirm that your solvent is anhydrous, as water will consume the reducing agent.

  • Complex Product Mixture:

    • Solution: This could be due to side reactions or decomposition during work-up. Ensure the reaction is kept at a low temperature. The work-up procedure is critical; improper quenching can lead to the formation of aluminum salt-product complexes that are difficult to break. The use of Rochelle's salt for quenching can be very effective in these cases.

Q4: How can I effectively purify the final product, this compound, on a larger scale?

Answer: For larger scale purification, consider the following:

  • Crystallization: If the crude product is a solid, recrystallization is often the most efficient method for obtaining high-purity material on a large scale. Screen various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/hexanes, ethanol/water).

  • Column Chromatography: If crystallization is not feasible, column chromatography is a reliable alternative. For larger scales, consider using a flash chromatography system to improve efficiency and reduce solvent consumption. As mentioned previously, adding a small amount of triethylamine to the eluent can be beneficial.

  • Extraction: A thorough aqueous work-up can remove many impurities. Ensure proper pH adjustment to remove any acidic or basic byproducts.

IV. Safety Precautions

  • Furan-containing compounds: Furans can be toxic and should be handled in a well-ventilated fume hood.[3]

  • Lithium aluminum hydride (LiAlH₄): This reagent is highly reactive with water and protic solvents, releasing flammable hydrogen gas. It is also corrosive. Handle with extreme care in a dry, inert atmosphere. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • N-Chlorosuccinimide (NCS): NCS is an irritant and a lachrymator. Handle in a fume hood and avoid inhalation of dust.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents in a well-ventilated area.

By following these protocols and troubleshooting guides, researchers can effectively scale up the synthesis of this compound with improved yields and purity.

V. References

  • Rahman, P., et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry, 5(1), 6-10. Available at: [Link]

  • Najafi, et al. (2015). Synthesis and biological evaluation of novel triazole-isoxazole derivatives. The synthetic and therapeutic expedition of isoxazole and its analogs. Available at: [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Available at: [Link]

  • Jones Research Group. (n.d.). Reduction Reactions and Heterocyclic Chemistry. Available at: [Link]

  • ResearchGate. (2017). Why is it often difficult to stop the reduction of an ester at the aldehyde?. Available at: [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Available at: [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). Available at: [Link]

  • Science and Education Publishing. (2017). Table 1. The effect of solvent polarity on the ratio of the 1,3-cycloaddition products 12 and 13. Available at: [Link]

Sources

Inconsistent results in assays with [5-(2-Furyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [5-(2-Furyl)isoxazol-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies encountered in assays involving this compound. Our approach is rooted in a deep understanding of the unique chemical properties of the furan and isoxazole moieties, providing you with the scientific rationale behind the troubleshooting steps.

Troubleshooting Guide: Inconsistent Assay Results

Inconsistent results with this compound often stem from its inherent chemical characteristics. The furan ring is susceptible to oxidative metabolism and instability in acidic conditions, while the isoxazole ring can be labile under basic or even neutral pH, especially at physiological temperatures. This guide will walk you through the most common issues and their solutions.

Issue 1: High Variability Between Replicates or Loss of Activity Over Time

High variability or a time-dependent decrease in the compound's effect can be indicative of its degradation in the assay medium.

Root Cause Analysis:

  • Isoxazole Ring Instability: The isoxazole ring is known to be unstable under certain pH conditions. Specifically, it can undergo cleavage in basic and even neutral aqueous solutions, a process that is accelerated at 37°C.[1] This degradation leads to a decrease in the concentration of the active compound over the course of an experiment, resulting in high variability and a loss of potency.

  • Furan Ring Instability: The furan ring can also exhibit instability, particularly in acidic environments.[2] If your assay buffer has a pH below 7, this could contribute to the degradation of the compound.

Solutions:

  • pH Optimization and Monitoring:

    • Recommendation: Whenever possible, maintain the assay buffer pH in a slightly acidic to neutral range (pH 6.0-7.2) and at a lower temperature if the assay permits.

    • Protocol: Prepare fresh buffers for each experiment and verify the pH before adding the compound. If the experiment is lengthy, consider re-evaluating the pH of the assay medium at the end of the incubation period.

  • Time-Course Experiment:

    • Recommendation: To assess the stability of this compound in your specific assay conditions, perform a time-course experiment.

    • Protocol:

      • Prepare your complete assay medium, including all components except cells or the target enzyme.

      • Add this compound to the desired final concentration.

      • Incubate the medium under the exact conditions of your assay (temperature, CO2, etc.).

      • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of the intact compound using a suitable analytical method like HPLC-UV.

Table 1: pH-Dependent Stability of Isoxazole Ring (General Example)

pHTemperature (°C)Half-life (t½)Stability
4.037StableHigh
7.437~7.4 hoursModerate
10.037~1.2 hoursLow
10.025~6.0 hoursModerate to Low

Note: This data is based on a related isoxazole-containing compound, leflunomide, and serves as an illustrative example of the potential pH sensitivity of the isoxazole ring.[1]

cluster_0 Troubleshooting Workflow for Compound Instability Start Start High_Variability High Variability or Loss of Activity Start->High_Variability Check_pH Check Assay Buffer pH High_Variability->Check_pH pH_Neutral_Basic Is pH ≥ 7.4? Check_pH->pH_Neutral_Basic Yes pH_Acidic Is pH < 7.0? Check_pH->pH_Acidic No Degradation_Likely Isoxazole Ring Cleavage (Base/Neutral pH) pH_Neutral_Basic->Degradation_Likely Furan_Degradation_Possible Furan Ring Instability (Acidic pH) pH_Acidic->Furan_Degradation_Possible Optimize_pH Optimize Buffer pH (Aim for 6.0-7.2) Degradation_Likely->Optimize_pH Furan_Degradation_Possible->Optimize_pH Time_Course Perform Time-Course Stability Experiment (HPLC) Optimize_pH->Time_Course Stable Compound Stable Time_Course->Stable Results show stability Unstable Compound Unstable Time_Course->Unstable Results show degradation Reduce_Incubation Reduce Incubation Time or Prepare Compound Freshly Unstable->Reduce_Incubation

Caption: Troubleshooting workflow for compound instability.

Issue 2: Inconsistent Results in Cell-Based Assays and Potential Cytotoxicity

Unexpected cytotoxicity or inconsistent dose-response curves in cell-based assays can be a result of the metabolic activation of the furan ring.

Root Cause Analysis:

  • Metabolic Activation of Furan: The furan ring can be oxidized by cytochrome P450 enzymes (CYPs), particularly CYP2E1, to a highly reactive intermediate, cis-2-butene-1,4-dial (BDA).[3][4] This reactive metabolite can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity and potentially interfering with assay readouts.[3][4][5]

Solutions:

  • Use of CYP Inhibitors:

    • Recommendation: To determine if metabolic activation is the cause of the observed effects, co-incubate your cells with a known inhibitor of CYP enzymes.

    • Protocol:

      • Pre-incubate your cells with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) or a specific CYP2E1 inhibitor (e.g., diethyldithiocarbamate) for 1-2 hours before adding this compound.

      • Perform your standard assay protocol.

      • A reduction in cytotoxicity or a more consistent dose-response curve in the presence of the inhibitor suggests that metabolic activation is a contributing factor.

  • Assay in Low-Metabolism Cells:

    • Recommendation: If possible, repeat the assay in a cell line with low or no expression of CYP enzymes.

    • Protocol: Compare the results obtained in your standard cell line with those from a low-metabolism cell line (e.g., certain cancer cell lines). A significant difference in the compound's activity or toxicity profile would support the role of metabolic activation.

cluster_1 Metabolic Activation Pathway of Furan Ring Compound This compound CYP450 Cytochrome P450 (e.g., CYP2E1) Compound->CYP450 Reactive_Metabolite Reactive Intermediate (cis-2-butene-1,4-dial) CYP450->Reactive_Metabolite Cellular_Targets Cellular Nucleophiles (Proteins, DNA) Reactive_Metabolite->Cellular_Targets Cytotoxicity Cytotoxicity & Assay Interference Cellular_Targets->Cytotoxicity

Caption: Metabolic activation of the furan moiety.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. What do you recommend?

A1: Furan-containing compounds often have limited aqueous solubility.[6] We recommend the following procedure for preparing your stock and working solutions:

  • Prepare a High-Concentration Stock in an Organic Solvent:

    • Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM).[7]

    • Ensure complete dissolution by vortexing and, if necessary, gentle warming (e.g., 37°C for 5-10 minutes).[7]

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Serial Dilution for Working Solutions:

    • Perform serial dilutions of your DMSO stock in your aqueous assay buffer.

    • Crucially, ensure the final concentration of DMSO in your assay does not exceed a level that affects your specific assay system (typically ≤ 0.5%). [8] Run a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Kinetic Solubility Assessment:

    • If you continue to experience precipitation, it is advisable to determine the kinetic solubility of the compound in your assay buffer.[7] This involves preparing a series of dilutions, incubating them under your assay conditions, and measuring the concentration of the compound that remains in solution over time.[7]

Q2: Could this compound be sensitive to light?

A2: Yes, both furan and isoxazole rings can be susceptible to photodegradation.[9][10] The isoxazole ring, in particular, can collapse under UV irradiation.[10] To minimize this variable:

  • Protect from Light: Prepare and handle stock solutions and assay plates containing the compound away from direct light. Use amber-colored vials or wrap containers in aluminum foil.

  • Minimize Exposure: During long incubations, keep plates in a dark incubator.

Q3: My compound purity is confirmed by the supplier, but I still see inconsistent results. What else could be the issue?

A3: Even with high initial purity, the "active" concentration of your compound can change during the experiment. As detailed in this guide, the stability of this compound is highly dependent on the experimental conditions. Review the stability troubleshooting section and consider performing a time-course stability study in your specific assay buffer to confirm the compound's integrity throughout your experiment.

References

Sources

Technical Support Center: [5-(2-Furyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [5-(2-Furyl)isoxazol-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for using this compound in cell-based assays. Our goal is to help you navigate potential challenges and ensure the scientific integrity of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and basic properties of this compound.

Q1: What is the recommended solvent for reconstituting this compound?

A1: Based on its chemical structure, this compound is predicted to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell culture experiments, we recommend creating a concentrated stock solution in high-purity, anhydrous DMSO. It is crucial to keep the final concentration of the vehicle (e.g., DMSO) in your cell culture medium low, typically below 0.5%, as higher concentrations can induce cytotoxicity or other off-target effects.[1][2][3]

Q2: How should I store the stock solution and the solid compound?

A2: The solid form of the compound should be stored in a cool, dark, and dry place. For stock solutions, we recommend aliquoting into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C for long-term stability.[4]

Q3: What is the known stability of this compound in cell culture media?

A3: While specific stability data for this compound in various media is not extensively published, isoxazole-containing compounds can be susceptible to hydrolysis or reaction with media components over long incubation periods.[5] We advise preparing fresh dilutions of the compound in your cell culture medium for each experiment. If long-term exposure studies are planned (e.g., over 24 hours), consider the stability of the compound and the potential for its degradation.

Q4: What are the general biological activities of isoxazole derivatives?

A4: The isoxazole ring is a key feature in many compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7] Some isoxazole derivatives have been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines.[8][9] The specific activity of this compound will be cell-type and context-dependent.

II. Troubleshooting Guide: Cell Toxicity Assays

This section provides a structured approach to resolving common issues encountered during cytotoxicity experiments with this compound.

Issue 1: Higher-Than-Expected Cytotoxicity at Low Concentrations

If you observe significant cell death at concentrations where you expect minimal effect, consider the following possibilities:

Troubleshooting Steps:

  • Vehicle Control Verification: Run a vehicle-only control at the highest concentration used to dilute the compound. Solvents like DMSO can be toxic to some cell lines at concentrations as low as 1%.[2][3] If the vehicle control shows toxicity, reduce its final concentration in all experimental wells.

  • Compound Solubility and Precipitation: Visually inspect the wells, especially at higher concentrations, for any signs of compound precipitation. Precipitated compound can cause physical stress to cells and lead to inaccurate results. If precipitation is observed, consider lowering the maximum concentration or using a different solvent system.

  • Cell Seeding Density: Ensure that the cell density is optimal for the duration of your assay. Low cell density can make cells more susceptible to cytotoxic effects.[10]

  • Interaction with Media Components: Some compounds can interact with components in serum or the culture medium, leading to the formation of toxic byproducts.[5] Test the compound's effect in a simpler, serum-free medium for a short duration to see if the effect is mitigated.

Workflow for Investigating Unexpectedly High Cytotoxicity

Caption: Troubleshooting workflow for unexpectedly high cytotoxicity.

Issue 2: Poor Reproducibility or High Variability Between Replicates

Inconsistent results across experiments or within the same plate can obscure the true biological effect of the compound.

Troubleshooting Steps:

  • Pipetting and Mixing: Ensure accurate and consistent pipetting, especially when performing serial dilutions. After adding the compound to the wells, mix gently by tapping the plate or using a plate shaker to ensure even distribution. Avoid forceful pipetting which can damage cells.[10]

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and media components, leading to an "edge effect". To mitigate this, avoid using the outermost wells for experimental data or ensure proper humidification of the incubator.[11]

  • Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to genetic drift and altered sensitivity to compounds. Standardize the passage number of cells used for your experiments.

  • Assay-Specific Issues:

    • MTT/XTT Assays: Some compounds can interfere with the formazan dye reduction, leading to false positive or negative results. Run a control with the compound in cell-free media to check for direct chemical reduction of the dye.

    • Luminescence-Based Assays (e.g., CellTiter-Glo®): The furan moiety in the compound might have inherent fluorescence or quenching properties. Check for interference by running the assay in cell-free conditions with the compound alone.

    • Membrane Integrity Assays (e.g., LDH release): Ensure that the lysis control provides a maximum signal and that the background from media alone is low.[11]

Issue 3: No Observed Cytotoxicity

If this compound does not induce the expected cytotoxic effect, consider these factors:

Troubleshooting Steps:

  • Compound Potency and Concentration Range: It is possible that the effective concentration is higher than the range you have tested. Perform a broad-range dose-response experiment to determine the IC50.

  • Incubation Time: The cytotoxic effect may be time-dependent. A short incubation period may not be sufficient to induce a measurable response. Consider extending the exposure time (e.g., 24, 48, and 72 hours).[12]

  • Cell Line Resistance: The chosen cell line may be resistant to the compound's mechanism of action. Consider testing on a panel of cell lines to identify sensitive models.

  • Compound Degradation: As mentioned in the FAQs, the compound may not be stable over the course of the experiment. Verify the integrity of your stock solution and consider the possibility of degradation in the culture medium.

Decision Tree for No Observed Cytotoxicity

Caption: Decision-making process when no cytotoxicity is observed.

III. Experimental Protocols

Protocol 1: Standard Cytotoxicity Assay (MTT-based)

This protocol provides a general framework for assessing cell viability.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Appropriate cell line and culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from your DMSO stock.

  • Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2X compound dilutions to the respective wells. Include vehicle controls and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the absorbance of treated wells to the untreated controls.

IV. Data Summary Table

The following table provides a template for summarizing your experimental findings with this compound.

Cell LineIncubation Time (hours)IC50 (µM)Max Vehicle Conc. (%)Assay TypeNotes
e.g., MCF-748Enter Value0.5% DMSOMTTe.g., No precipitation observed
e.g., A54972Enter Value0.5% DMSOLDHe.g., High variability in replicates
e.g., HepG224Enter Value0.25% DMSOCellTiter-Glo®e.g., Vehicle toxicity observed at 0.5%

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Junka, A., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Molecules, 28(3), 1438. Retrieved from [Link]

  • Pisano, A., et al. (2017). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters, 14(5), 5836-5844. Retrieved from [Link]

  • Szymańska, E., et al. (2021). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 26(16), 4983. Retrieved from [Link]

  • Valiathan, C., et al. (2012). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. Journal of Visualized Experiments, (63), e3862. Retrieved from [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Chemical Review and Letters, 7(1), 1-18. Retrieved from [Link]

  • Leonard, P. G., et al. (2012). Identification of a hydrophobic cleft in the LytTR domain of AgrA as a locus for small molecule interactions that inhibit DNA binding. Biochemistry, 51(50), 10035-10043. Retrieved from [Link]

  • Thangadurai, A., et al. (2021). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Molecules, 26(23), 7313. Retrieved from [Link]

  • Athar, M., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3829-3835. Retrieved from [Link]

  • Gadhave, A. B., & Uphade, B. N. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress, 32(4), 998-1008. Retrieved from [Link]

Sources

Technical Support Center: Improving the Regioselectivity of Isoxazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in isoxazole formation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you gain precise control over your synthetic outcomes.

Introduction: The Challenge of Regioselectivity

The isoxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its synthesis, however, often presents a significant hurdle: controlling regioselectivity. The formation of undesired regioisomers complicates purification, reduces yields, and can lead to misleading structure-activity relationship (SAR) data. This guide will demystify the factors governing regioselectivity in the two most common synthetic routes and provide actionable solutions to overcome these challenges.

The primary methods for isoxazole synthesis are:

  • [3+2] Cycloaddition of a nitrile oxide with an alkyne.[1][2]

  • Cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine.[3][4]

Formation of a mixture of regioisomers is a common issue in both pathways, driven by the subtle interplay of steric and electronic factors of the reactants and the specific reaction conditions employed.[5][6][7]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding regioselectivity in isoxazole synthesis.

Q1: What are the primary factors that control regioselectivity in the 1,3-dipolar cycloaddition of nitrile oxides and alkynes?

A: Regioselectivity in this [3+2] cycloaddition is governed by a combination of steric hindrance, electronic effects, and reaction conditions.[6][7]

  • Electronic Effects: Frontier Molecular Orbital (FMO) theory is often used to predict the outcome.[6] The reaction rate and regioselectivity depend on the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[8] Generally, the reaction favors the isomer formed from the interaction of the larger HOMO coefficient on one reactant with the larger LUMO coefficient on the other.

  • Steric Effects: Bulky substituents on either the nitrile oxide or the alkyne can hinder the approach required to form one regioisomer, thus favoring the formation of the sterically less hindered product.[7][9]

  • Catalysis: The use of catalysts, particularly copper(I) and ruthenium(II), can dramatically influence and control regioselectivity, often favoring the 3,5-disubstituted isoxazole.[10][11]

Q2: In the synthesis from 1,3-dicarbonyls and hydroxylamine, what determines which carbonyl group reacts first?

A: The relative reactivity of the two carbonyl groups in an unsymmetrical 1,3-dicarbonyl compound is the deciding factor. The more electrophilic carbonyl carbon will typically react first with the nucleophilic nitrogen of hydroxylamine. This is influenced by:

  • Electronic Nature of Substituents: Electron-withdrawing groups adjacent to a carbonyl group increase its electrophilicity, making it more susceptible to nucleophilic attack.

  • Steric Hindrance: A sterically hindered carbonyl group will be less accessible to the hydroxylamine.

  • pH of the reaction: Adjusting the pH can alter the nucleophilicity of hydroxylamine and the reactivity of the dicarbonyl compound, often favoring one pathway over another.[5]

Q3: My reaction produces a nearly 1:1 mixture of regioisomers. What is the first thing I should try to change?

A: When faced with poor selectivity, modifying the reaction conditions is the most straightforward first step.

  • For Cycloadditions: Change the solvent polarity. Less polar solvents can sometimes favor the 3,5-isomer.[10] Introducing a copper(I) catalyst, especially for terminal alkynes, is a highly effective strategy for selectively forming 3,5-disubstituted isoxazoles.[10][12][13]

  • For Cyclocondensations: Altering the solvent and pH is critical. For example, switching from a protic solvent like ethanol to an aprotic one like acetonitrile can invert the regioisomeric ratio.[5][14] The addition of a Lewis acid, such as BF₃·OEt₂, can also effectively control the regiochemistry.[4][5][12]

Q4: Can I use microwave irradiation to improve my reaction?

A: Yes, microwave irradiation can be a valuable tool. It often accelerates reaction times and can sometimes improve yields.[5] For 1,3-dipolar cycloadditions, it can be particularly effective.[2] However, it's important to monitor the reaction closely, as the high temperatures can also lead to byproduct formation or decomposition.[10]

Part 2: Troubleshooting Guides

This section provides structured approaches to diagnose and solve specific regioselectivity problems encountered during experiments.

Problem 1: Poor or Incorrect Regioselectivity in Nitrile Oxide-Alkyne Cycloadditions

You are targeting a 3,5-disubstituted isoxazole from a terminal alkyne but are isolating a mixture containing the 3,4-disubstituted isomer, or vice-versa.

Diagnostic Flowchart

G start Mixture of Regioisomers Observed (Nitrile Oxide + Alkyne) sub_type Is a Terminal Alkyne Used? start->sub_type catalyst Action: Introduce a Catalyst - Add Cu(I) salt (e.g., CuI, CuSO₄/Ascorbate) - Use Ru(II) catalyst for internal alkynes sub_type->catalyst Yes solvent Action: Modify Solvent - Screen solvents of varying polarity (e.g., Toluene, THF, CH₂Cl₂, MeCN) - Less polar solvents often favor 3,5-isomer sub_type->solvent No (Internal Alkyne) result Improved Regioselectivity catalyst->result substituents Action: Modify Substrates - Alter electronic properties of substituents (EWG vs. EDG) - Increase steric bulk to favor one isomer solvent->substituents substituents->result G start Mixture of Regioisomers Observed (1,3-Dicarbonyl + NH₂OH) conditions Action: Modify Reaction Conditions - Adjust pH (screen acidic to basic) - Change solvent (e.g., EtOH vs. MeCN vs. H₂O) - Vary temperature start->conditions lewis_acid Action: Add Lewis Acid - Use BF₃·OEt₂ to activate a carbonyl group - Titrate equivalents of Lewis Acid (1-2 eq.) conditions->lewis_acid substrate Action: Modify Substrate - Convert 1,3-dicarbonyl to a β-enamino diketone for enhanced control lewis_acid->substrate result Improved Regioselectivity substrate->result

Caption: Troubleshooting workflow for cyclocondensation reactions.

Causality and In-Depth Solutions
  • Cause: Competing Nucleophilic Attack. In an unsymmetrical 1,3-dicarbonyl, both carbonyls are potential sites for the initial attack by hydroxylamine. If the electronic and steric differences between the two carbonyls are not pronounced, both reaction pathways will occur, leading to a mixture of products. [4]

  • Solution 1: Optimize Reaction Conditions (Solvent and pH).

    • Mechanism: The choice of solvent and the pH of the medium are critically important and can dramatically shift the regiochemical outcome. [5][14]For example, studies on β-enamino diketones have shown that changing the solvent from ethanol to acetonitrile can invert the major regioisomer formed. [5]This is because the solvent can influence the tautomeric equilibrium of the dicarbonyl (keto-enol forms) and modulate the reactivity of both reaction partners. [5] * Recommendation: Perform a systematic screen of solvents (e.g., EtOH, MeCN, H₂O, THF) and pH conditions. Acidic conditions often favor one isomer. [5]

  • Solution 2: Employ a Lewis Acid Catalyst.

    • Mechanism: A Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can coordinate to one of the carbonyl oxygens. This coordination increases the electrophilicity of that specific carbonyl carbon, making it a much more favorable site for nucleophilic attack. This directed activation can lead to high regioselectivity. [5][12] * Recommendation: Add 1-2 equivalents of BF₃·OEt₂ to the reaction mixture. The optimal amount should be determined empirically. [4][15]

  • Solution 3: Use a Substrate Analogue like a β-enamino diketone.

    • Mechanism: Converting the 1,3-dicarbonyl into a β-enamino diketone provides a powerful handle for controlling regioselectivity. The enamine functionality deactivates the adjacent carbonyl group towards nucleophilic attack, directing the hydroxylamine to the more reactive, unconjugated carbonyl. [5][14]By carefully choosing the reaction conditions, different regioisomers can be accessed from the same precursor. [14][15] * Recommendation: This strategy offers excellent control and is highly recommended when other methods fail. The structure of the β-enamino diketone itself can also be varied to control the outcome. [15]

Part 3: Data Presentation & Protocols

Table 1: Effect of Reaction Conditions on Regioselectivity

This table summarizes the impact of various parameters on the outcome of isoxazole synthesis, providing a quick reference for experimental design.

MethodParameterEffect on RegioselectivityPredominant IsomerReference
1,3-Dipolar Cycloaddition Catalyst (Cu(I)) High control with terminal alkynes3,5-disubstituted[10][13][16]
Catalyst (Ru(II)) Good control with terminal & internal alkynesVaries with substrate[10][11]
Solvent Polarity Moderate influenceLess polar solvents may favor 3,5-isomer[10][17]
Steric Bulk High influenceFavors the sterically less hindered product[7]
Cyclocondensation Solvent High influence; can invert selectivitySolvent-dependent (e.g., EtOH vs. MeCN)[5][14]
pH High influenceAcidic conditions often favor one isomer[5]
Lewis Acid (BF₃·OEt₂) High controlDirects attack to the activated carbonyl[4][5][12]
Substrate (β-enamino diketone) Excellent controlDirects attack away from the enamine[5][14][15]
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I)-Catalyzed [3+2] Cycloaddition

This protocol describes a reliable method for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and in situ generated nitrile oxides. [10][13] Materials:

  • Aldoxime (1.0 eq.)

  • Terminal Alkyne (1.0 eq.)

  • N-Chlorosuccinimide (NCS) (1.2 eq.)

  • Copper(I) Iodide (CuI) (0.05 eq.)

  • Triethylamine (Et₃N) (1.5 eq.)

  • Solvent (e.g., Tetrahydrofuran - THF)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldoxime (1.0 eq.), terminal alkyne (1.0 eq.), CuI (0.05 eq.), and THF.

  • Stir the mixture at room temperature and add triethylamine (1.5 eq.).

  • Add N-Chlorosuccinimide (NCS) (1.2 eq.) portion-wise over 10-15 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Protocol 2: Regiocontrolled Synthesis of a 3,4-Disubstituted Isoxazole using a Lewis Acid

This protocol demonstrates how to use a Lewis acid to control regioselectivity in the cyclocondensation of a β-enamino diketone with hydroxylamine. [4][15] Materials:

  • β-enamino diketone (1.0 eq.)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq.)

  • Boron trifluoride etherate (BF₃·OEt₂) (2.0 eq.)

  • Pyridine (1.4 eq.)

  • Solvent (e.g., Acetonitrile - MeCN)

Procedure:

  • Dissolve the β-enamino diketone (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) in acetonitrile in a round-bottom flask.

  • Add pyridine (1.4 eq.) to the mixture and stir at room temperature.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add boron trifluoride etherate (2.0 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by pouring it into a beaker of crushed ice and water.

  • Extract the product with a suitable organic solvent (e.g., CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to isolate the desired 3,4-disubstituted isoxazole regioisomer.

References

  • Troubleshooting guide for the synthesis of isoxazole deriv
  • One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of the Indian Chemical Society.
  • troubleshooting low yields in isoxazole synthesis. Benchchem.
  • synthesis of isoxazoles. YouTube.
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI.
  • Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboron
  • Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters.
  • Regioselective facile synthesis of novel isoxazole-linked glycoconjug
  • Technical Support Center: Enhancing Regioselectivity in Isoxazole Form
  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing.
  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI.
  • Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. SciELO.
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions.
  • The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. MDPI.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.
  • Construction of Isoxazole ring: An Overview. Life and Science.
  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne.
  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • 1,3-Dipolar Cycloaddition Form
  • LECTURE 5 Cycloaddition Reactions.
  • Cycloaddition Reactions Organic Chemistry. ChemistryTalk.
  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing.
  • Regioselectivity of cycloaddition reaction. YouTube.
  • Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. ACS Omega.
  • Isoxazole synthesis. Reddit.
  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib.
  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes...
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
  • Construction of Isoxazole ring: An Overview. Life and Science.
  • Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry.
  • Modeling chemical reactivity. 1. Regioselectivity of Diels-Alder cycloadditions of electron-rich dienes with electron-deficient dienophiles. Journal of the American Chemical Society.
  • Regioselectivity in Hetero Diels–Alder Reactions.
  • The synthetic and therapeutic expedition of isoxazole and its analogs.

Sources

Technical Support Center: Reaction Monitoring for [5-(2-Furyl)isoxazol-3-yl]methanol Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of [5-(2-furyl)isoxazol-3-yl]methanol. The content is structured to anticipate and resolve practical challenges encountered in the laboratory, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is TLC the preferred method for monitoring the synthesis of this compound?

A1: Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly efficient technique for real-time reaction monitoring.[1] For the synthesis of a novel heterocyclic compound like this compound, TLC offers several distinct advantages:

  • Speed: A TLC plate can be prepared, run, and analyzed in as little as 5-10 minutes, providing immediate feedback on the reaction's progress.

  • Sensitivity: It requires only a minuscule amount of the reaction mixture, preserving your valuable materials.[1]

  • Qualitative Analysis: TLC allows for the simultaneous visualization of the starting material, the desired product, and any potential byproducts or intermediates on a single plate. This helps in determining if the reaction is proceeding as expected, has stalled, or is complete.

Q2: What is a good starting solvent system (mobile phase) for analyzing this compound and its precursors on a silica gel TLC plate?

A2: The choice of solvent system is critical and depends on the polarity of the compounds being analyzed. This compound contains polar hydroxyl (-OH) and isoxazole groups, as well as a less polar furan ring. A good starting point is a solvent mixture of intermediate polarity, which can be adjusted as needed.

A common and effective starting system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

Recommended Starting Solvent Systems (by volume)PolarityWhen to Use
70:30 Hexanes:Ethyl AcetateLow-MediumGood starting point. If all spots remain at the baseline, the system is not polar enough.
50:50 Hexanes:Ethyl AcetateMediumIf spots are clustered at the baseline in the 70:30 mix, increase the ethyl acetate proportion.
90:10 Dichloromethane:MethanolMedium-HighFor highly polar compounds that do not move significantly in ethyl acetate systems.

The goal is to achieve a retention factor (Rf) for your product of approximately 0.3-0.5, which typically provides the best separation from other components.[2]

Q3: How do I visualize the spots on the TLC plate? My compound is colorless.

A3: Since most organic compounds are colorless, visualization aids are necessary.[3] For this compound, which contains aromatic furan and isoxazole rings, several methods are effective:

  • UV Light (254 nm): This is the primary, non-destructive method.[4][5] The furan and isoxazole rings contain conjugated π-systems that absorb UV light.[3] On a TLC plate containing a fluorescent indicator (usually designated as F254), these compounds will appear as dark purple or blue spots against a green fluorescent background.[3][5]

  • Iodine Chamber: Exposing the plate to iodine vapor is a semi-destructive method that visualizes many organic compounds as brown spots.[4][6] This occurs because iodine forms colored complexes with them.[4] The spots will fade over time, so they should be circled with a pencil immediately.[5]

  • Potassium Permanganate (KMnO4) Stain: This is a destructive method, but highly effective for visualizing compounds with functional groups that can be oxidized, such as the alcohol in your product and potentially the furan ring. The plate is dipped in or sprayed with the stain and gently heated. Oxidizable compounds will appear as yellow or brown spots on a purple background.[7]

Detailed Experimental Protocol: TLC Monitoring of a Synthesis Reaction

This protocol is based on a hypothetical but plausible reaction: the reduction of a corresponding ester, ethyl 5-(2-furyl)isoxazole-3-carboxylate, to this compound.

Objective: To monitor the disappearance of the starting material (ester) and the appearance of the product (alcohol).

Materials:

  • Silica gel TLC plates with fluorescent indicator (F254)

  • Developing chamber (e.g., a beaker with a watch glass cover)

  • Capillary tubes for spotting

  • Mobile Phase: 70:30 Hexanes:Ethyl Acetate

  • Visualization tools: UV lamp (254 nm), iodine chamber, or potassium permanganate stain.

Step-by-Step Procedure:

  • Prepare the TLC Plate: With a pencil, gently draw a light "origin" line about 1 cm from the bottom of the TLC plate. Mark three lanes on the origin line: 'S' for starting material, 'R' for the reaction mixture, and 'C' for co-spot.

  • Prepare Samples for Spotting:

    • Starting Material (S): Dissolve a tiny amount (less than 1 mg) of the starting ester in a volatile solvent like ethyl acetate or dichloromethane (approx. 1 mL).[8]

    • Reaction Mixture (R): Using a capillary tube, take a small aliquot of your reaction mixture. Dilute it with 2-3 drops of ethyl acetate in a small vial.

  • Spot the TLC Plate:

    • Using a clean capillary tube for each sample, touch the tube to the solution and then gently and briefly touch it to the corresponding mark on the origin line. The goal is to create small, concentrated spots, about 1-2 mm in diameter.[7]

    • For the 'C' lane (co-spot), first spot the starting material, then, using the reaction mixture capillary, spot directly on top of the 'S' spot.

  • Develop the Plate:

    • Pour the mobile phase (70:30 Hexanes:Ethyl Acetate) into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[8][9]

    • Place the spotted TLC plate into the chamber and cover it. Allow the solvent to travel up the plate via capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top.[2] Immediately mark the solvent front with a pencil.[2]

  • Visualize and Analyze:

    • Dry the plate completely.

    • View the plate under a UV lamp. Circle any visible spots with a pencil.

    • Interpretation:

      • The starting ester, being less polar than the product alcohol, will have a higher Rf value (travel further up the plate).

      • The product alcohol, due to its polar -OH group, will have a lower Rf value.

      • In the 'R' lane, you can observe the relative intensity of the starting material and product spots. As the reaction progresses, the 'S' spot will fade, and the 'P' (product) spot will intensify.

      • The 'C' lane is crucial for confirming identities. If the reaction is incomplete, this lane will show two distinct spots corresponding to the 'S' and 'P' spots in the other lanes. If the reaction is complete, only the product spot will be visible.

Workflow for TLC Reaction Monitoring

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Decision prep_plate Prepare & Mark TLC Plate prep_samples Prepare S, R, C Samples prep_plate->prep_samples prep_chamber Prepare Developing Chamber prep_samples->prep_chamber spot_plate Spot Plate (S, R, C) prep_chamber->spot_plate develop_plate Develop Plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize (UV, Stain) dry_plate->visualize interpret Reaction Complete? visualize->interpret cont_rxn Continue Reaction & Re-sample interpret->cont_rxn No (SM present) workup Proceed to Workup interpret->workup Yes (SM absent) cont_rxn->spot_plate After time interval

Sources

Validation & Comparative

A Comparative Guide to [5-(2-Furyl)isoxazol-3-yl]methanol and Other Isoxazole-Based Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities.[1][2][3] This five-membered heterocyclic ring, containing adjacent nitrogen and oxygen atoms, is a privileged structure found in numerous pharmacologically active compounds.[4][5] Its unique electronic and structural properties allow for diverse substitutions, leading to a wide array of derivatives with activities ranging from anti-inflammatory and anticancer to antimicrobial and neuroprotective.[1][2][3] This guide provides an in-depth comparison of [5-(2-Furyl)isoxazol-3-yl]methanol with other prominent isoxazole-based inhibitors, offering insights into their mechanisms of action, supported by experimental data and detailed protocols for comparative evaluation.

The Isoxazole Scaffold: A Privileged Structure in Drug Discovery

The isoxazole ring's prevalence in medicinal chemistry stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. The weak N-O bond can also be susceptible to ring cleavage under specific physiological conditions, which can be exploited in prodrug design.[1] The synthetic accessibility and the potential for regioselective functionalization of the isoxazole core have further fueled its exploration in drug discovery programs.[1][2][3]

Featured Inhibitor: this compound

While specific experimental data for this compound is not extensively available in the public domain, its structural features—a furan ring at the 5-position and a methanol group at the 3-position of the isoxazole core—provide clues to its potential biological activities. The furan moiety is a known bioisostere for phenyl and thiophene rings, often contributing to metabolic stability and target engagement. The hydroxymethyl group can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule in the active site of a target protein.

A structurally related compound, [5-(2-Thienyl)-3-isoxazolyl]methanol, has been identified as an inhibitor of AgrA-DNA binding in Staphylococcus aureus, suggesting a potential antibacterial application for this class of compounds.[6]

Comparative Analysis with Other Isoxazole Inhibitors

To understand the potential of this compound, it is crucial to compare it with well-characterized isoxazole inhibitors targeting different enzymes and pathways.

Isoxazole-Based Cyclooxygenase-2 (COX-2) Inhibitors

A significant class of isoxazole-containing drugs are selective COX-2 inhibitors, used for their anti-inflammatory properties with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[7][8]

  • Valdecoxib: A potent and selective COX-2 inhibitor, Valdecoxib features a sulfonamide-substituted phenyl group at the 4-position of the isoxazole ring. This sulfonamide moiety is crucial for its selective binding to the COX-2 active site.[9]

  • Mofezolac: This diarylisoxazole preferentially inhibits COX-1 and is used as an analgesic.[10]

The anti-inflammatory potential of novel isoxazole derivatives is often evaluated through in vitro COX-1 and COX-2 enzyme inhibitory assays.[7][11]

Isoxazole-Based Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and a promising target in cancer immunotherapy due to its role in tumor immune escape.[12][13][14] Several isoxazole-based IDO1 inhibitors have been developed.

  • Isoxazolo[5,4-d]pyrimidin-4(5H)-ones: This novel scaffold has yielded potent and selective IDO1 inhibitors with IC50 values in the low micromolar range.[13] The isoxazole oxygen atom in these compounds is predicted to coordinate with the heme iron in the active site of IDO1.

The evaluation of IDO1 inhibitors typically involves cell-based assays that measure the production of kynurenine.[14]

Experimental Data Comparison

The following table summarizes the inhibitory activities of representative isoxazole inhibitors against their respective targets.

Compound/ClassTargetIC50Reference
ValdecoxibCOX-2Varies by assay[9]
MofezolacCOX-10.0079 µM[10]
2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-oneCOX-20.95 µM[8]
Isoxazolo[5,4-d]pyrimidin-4(5H)-one derivativesIDO1Low µM range[12][13]
[5-(2-Thienyl)-3-isoxazolyl]methanolAgrA-DNA bindingData not specified[6]

Experimental Protocols for Comparative Evaluation

To objectively compare the performance of this compound with other isoxazole inhibitors, standardized experimental protocols are essential.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is designed to determine the inhibitory potency and selectivity of a test compound against COX-1 and COX-2 enzymes.[9]

Principle: The assay measures the peroxidase activity of COX enzymes, which is coupled to the oxidation of a chromogenic substrate. Inhibition of the enzyme results in a decrease in color development.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Test compounds (e.g., this compound, Valdecoxib)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

  • Add the test compound dilutions to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Celecoxib).

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Immediately measure the absorbance at 590 nm at multiple time points.

  • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Protocol 2: Cell-Based IDO1 Inhibition Assay

This protocol assesses the ability of a test compound to inhibit IDO1 activity in a cellular context.[14]

Principle: The assay measures the level of kynurenine, the product of IDO1-mediated tryptophan catabolism, in the cell culture supernatant.

Materials:

  • HeLa cells (or other cells expressing IDO1)

  • Interferon-gamma (IFN-γ) to induce IDO1 expression

  • Tryptophan-containing cell culture medium

  • Test compounds

  • Ehrlich's reagent (for kynurenine detection)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with IFN-γ to induce IDO1 expression.

  • After 24-48 hours, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control and a known IDO1 inhibitor (e.g., Epacadostat).

  • Incubate for a further 24-48 hours.

  • Collect the cell culture supernatant.

  • Add Ehrlich's reagent to the supernatant and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 490 nm.

  • Generate a standard curve with known concentrations of kynurenine.

  • Calculate the kynurenine concentration in each sample and determine the percent inhibition.

  • Determine the IC50 value for each test compound.

Visualizing the Concepts

Signaling Pathway Inhibition by Isoxazole Derivatives

Caption: Inhibition of COX and IDO1 pathways by isoxazole-based compounds.

Experimental Workflow for Inhibitor Screening

InhibitorScreeningWorkflow start Start: Synthesize/Acquire Isoxazole Compounds in_vitro_assay In Vitro Enzyme Inhibition Assay (e.g., COX, IDO1) start->in_vitro_assay determine_ic50 Determine IC50 and Selectivity in_vitro_assay->determine_ic50 cell_based_assay Cell-Based Assay (e.g., Kynurenine Production, Cell Viability) lead_optimization Lead Optimization (SAR Studies) cell_based_assay->lead_optimization determine_ic50->cell_based_assay end End: Candidate for In Vivo Studies lead_optimization->end

Sources

A Technical Guide to the Comparative Efficacy of [5-(2-Furyl)isoxazol-3-yl]methanol Analogs as RORγt Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the efficacy of a series of trisubstituted isoxazole methanol analogs as allosteric inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt). While direct comparative data for [5-(2-Furyl)isoxazol-3-yl]methanol is not extensively available in the public domain, this guide leverages a comprehensive study on structurally related analogs to provide valuable insights into their structure-activity relationships (SAR) and therapeutic potential. The inhibition of RORγt is a promising strategy for the treatment of autoimmune diseases.[1][2][3][4]

Introduction: The Isoxazole Scaffold and RORγt Modulation

The isoxazole ring is a prominent five-membered heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6][7] The structural versatility of the isoxazole scaffold allows for fine-tuning of its physicochemical and pharmacokinetic properties, making it an attractive starting point for drug discovery.

RORγt is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are key mediators of inflammation in various autoimmune diseases.[1][2][3][4] Consequently, the development of small molecule inhibitors of RORγt is a highly sought-after therapeutic strategy. Recently, a novel class of trisubstituted isoxazoles has been identified as potent and selective allosteric inverse agonists of RORγt, offering a new chemotype for the development of drugs targeting this pathway.[1][2][3][4] This guide will focus on the comparative efficacy of analogs based on a core (isoxazol-3-yl)methanol structure.

Mechanism of Action: Allosteric Inhibition of RORγt

The featured isoxazole analogs function as allosteric inverse agonists of RORγt. Unlike orthosteric inhibitors that compete with the natural ligand at the active site, allosteric modulators bind to a distinct site on the receptor, inducing a conformational change that reduces its activity.[1][2][3][4] In the case of RORγt, this allosteric inhibition prevents the recruitment of coactivator proteins necessary for the transcription of pro-inflammatory genes, such as those encoding for Interleukin-17A (IL-17A).

The following diagram illustrates the signaling pathway and the point of intervention for the isoxazole analogs:

RORgt_Pathway cluster_T_Cell T Helper 17 (Th17) Cell cluster_Inhibition Mechanism of Inhibition Naive_T_Cell Naive CD4+ T Cell Th17_Cell Th17 Cell Naive_T_Cell->Th17_Cell Differentiation RORgt RORγt Th17_Cell->RORgt Expression IL-17A_Gene IL-17A Gene RORgt->IL-17A_Gene Transcription Activation RORgt->IL-17A_Gene Inhibition of Transcription Allosteric_Site Allosteric Binding Site RORgt->Allosteric_Site IL-17A IL-17A Secretion IL-17A_Gene->IL-17A Inflammation Inflammation IL-17A->Inflammation Promotes Isoxazole_Analog Isoxazole Analog Isoxazole_Analog->RORgt Binds to Allosteric Site

RORγt signaling and allosteric inhibition.

Comparative Efficacy of Trisubstituted Isoxazole Methanol Analogs

A study by de Vries et al. (2021) provides a detailed structure-activity relationship for a series of trisubstituted isoxazoles as RORγt inverse agonists. The core structure features a central isoxazole ring with substitutions at the 3, 4, and 5 positions. The methanol group, or derivatives thereof, is typically attached at the 4-position. The following table summarizes the in vitro efficacy of selected analogs from this study, highlighting the impact of different substituents on their ability to inhibit RORγt activity.

Compound ID3-Position Substituent4-Position Linker & Substituent5-Position SubstituentRORγt IC50 (μM)
2 (FM26) 2-Chloro-6-(trifluoromethyl)phenyl-CH2-NH-(4-carboxyphenyl)1H-pyrrol-2-yl0.28 ± 0.02
3 2-Chloro-6-(trifluoromethyl)phenyl-CH2-O-(4-carboxyphenyl)1H-pyrrol-2-yl0.031 ± 0.003
4 2-Chloro-6-(trifluoromethyl)phenyl-CH2-S-(4-carboxyphenyl)1H-pyrrol-2-yl6.6 ± 0.8
5 2-Chloro-6-(trifluoromethyl)phenyl-CH2-N(CH3)-(4-carboxyphenyl)1H-pyrrol-2-yl> 100
6 2-Chloro-6-(trifluoromethyl)phenyl-CH2-O-(2-fluoro-4-carboxyphenyl)1H-pyrrol-2-yl0.028 ± 0.001
9 2-Chloro-6-(trifluoromethyl)phenyl-CH2-NH-(2-fluoro-4-carboxyphenyl)1H-pyrrol-2-yl3.7 ± 0.2
10 2-Chloro-6-(trifluoromethyl)phenyl-CH2-O-(4-carboxyphenyl)1H-pyrrol-3-yl0.140 ± 0.010
11 2-Chloro-6-(trifluoromethyl)phenyl-CH2-O-(4-carboxyphenyl)1H-pyrazol-4-yl0.110 ± 0.010
12 2-Chloro-6-(trifluoromethyl)phenyl-CH2-O-(4-carboxyphenyl)1-Methyl-1H-pyrrol-2-yl0.088 ± 0.005

Data sourced from de Vries et al., J. Med. Chem. 2021, 64, 15, 11457–11475.[1][2][3][4]

Key Insights from the Data:

  • Linker at the 4-Position is Crucial: The nature of the linker between the isoxazole core and the phenylacetic acid moiety significantly impacts potency. An ether linker (Compound 3 ) resulted in a nearly 10-fold increase in potency compared to the amine linker (Compound 2 ). A thioether (Compound 4 ) dramatically decreased activity, and methylation of the amine (Compound 5 ) abolished it.

  • Fluorination of the Benzoic Acid Moiety: Introduction of a fluorine atom at the ortho position of the benzoic acid ring (Compound 6 vs. 3 ) can further enhance potency.

  • Heterocycle at the 5-Position Influences Potency: The type and substitution pattern of the heterocycle at the 5-position of the isoxazole ring are important for activity. While the 1H-pyrrol-2-yl group is present in the most potent compounds, other heterocycles like pyrazole (Compound 11 ) also confer significant potency.

Experimental Protocols

To ensure the reproducibility and validation of the efficacy data, detailed experimental protocols are essential. The following are summaries of the key assays used to evaluate the RORγt inhibitory activity of the isoxazole analogs.

Synthesis of a Key Intermediate: (3-(2-Chloro-6-(trifluoromethyl)phenyl)-5-(1H-pyrrol-2-yl)isoxazol-4-yl)methanol

The synthesis of the isoxazole methanol core is a critical step. A general procedure for a key intermediate is outlined below.

Synthesis_Workflow Start Methyl 3-(2-chloro-6-(trifluoromethyl)phenyl)-5-bromoisoxazole-4-carboxylate Suzuki_Coupling Suzuki Coupling (tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate, Pd catalyst, base) Start->Suzuki_Coupling Intermediate_Ester Methyl 3-(2-chloro-6-(trifluoromethyl)phenyl)-5-(1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)isoxazole-4-carboxylate Suzuki_Coupling->Intermediate_Ester Reduction Ester Reduction (e.g., LiAlH4 or DIBAL-H) Intermediate_Ester->Reduction Final_Product (3-(2-Chloro-6-(trifluoromethyl)phenyl)-5-(1H-pyrrol-2-yl)isoxazol-4-yl)methanol Reduction->Final_Product

Synthetic workflow for a key isoxazole methanol intermediate.

Step-by-Step Protocol:

  • Suzuki Coupling: To a solution of methyl 3-(2-chloro-6-(trifluoromethyl)phenyl)-5-bromoisoxazole-4-carboxylate in a suitable solvent (e.g., dioxane/water), add tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., K2CO3).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Work up the reaction and purify the crude product by column chromatography to obtain the intermediate ester.

  • Ester Reduction: Dissolve the purified ester in an anhydrous solvent (e.g., THF) and cool to 0 °C. Add a reducing agent (e.g., LiAlH4 or DIBAL-H) dropwise.

  • Allow the reaction to warm to room temperature and stir until the ester is fully reduced.

  • Quench the reaction carefully and perform an aqueous workup.

  • Purify the crude product by column chromatography to yield the final (isoxazol-4-yl)methanol intermediate.

For detailed procedures and characterization data, refer to de Vries et al. (2021).[1][2][3][4]

In Vitro RORγt Inhibition Assay (TR-FRET)

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is commonly used to measure the ability of compounds to inhibit the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.

Principle: The RORγt-LBD is tagged with a donor fluorophore (e.g., Europium cryptate), and a coactivator peptide is tagged with an acceptor fluorophore (e.g., d2). When the LBD and coactivator interact, the fluorophores are in close proximity, allowing for FRET to occur upon excitation of the donor. Inhibitors that disrupt this interaction will lead to a decrease in the FRET signal.

Protocol Outline:

  • Prepare a reaction mixture containing the His-tagged RORγt-LBD, a biotinylated coactivator peptide (e.g., from SRC-1), Europium-labeled anti-His antibody, and streptavidin-d2.

  • Add serial dilutions of the test compounds to the reaction mixture in a microplate.

  • Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measure the fluorescence at the donor and acceptor emission wavelengths using a suitable plate reader.

  • Calculate the ratio of acceptor to donor fluorescence and plot the results against the compound concentration to determine the IC50 value.

For a detailed protocol, please see the supporting information of de Vries et al. (2021)[1][2][3][4] and Guendisch et al. (2017).[8][9]

Structure-Activity Relationship (SAR) and Future Directions

The comparative data reveals key structural features that govern the efficacy of these isoxazole methanol analogs as RORγt inhibitors.

SAR_Diagram cluster_SAR Structure-Activity Relationship Core Isoxazole Methanol Core R1 3-Position: Bulky, substituted aryl group is favorable. Core->R1 R2 4-Position Linker: Ether > Amine > Thioether. Methylation of amine is detrimental. Core->R2 R3 4-Position Phenyl Substituent: Ortho-fluoro substitution can enhance potency. Core->R3 R4 5-Position: Hydrogen bond donating heterocycle (e.g., pyrrole, pyrazole) is preferred. Core->R4

Sources

A Comparative Guide to the Bioactivity Validation of [5-(2-Furyl)isoxazol-3-yl]methanol as a p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] This guide presents a comprehensive framework for the validation of a novel compound, [5-(2-Furyl)isoxazol-3-yl]methanol (hereafter designated as FIM), as a potential inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Drawing from extensive research on related isoxazole derivatives that demonstrate p38 MAPK inhibition, we hypothesize a similar mechanism for FIM.[3][4] This document provides an in-depth, experience-driven rationale for experimental design, detailed protocols for both biochemical and cell-based validation, and a comparative analysis against the well-characterized p38 inhibitor, SB203580. The objective is to equip researchers and drug development professionals with a robust, self-validating workflow to rigorously assess the therapeutic potential of FIM.

Introduction: The Rationale for Targeting p38 MAPK with an Isoxazole Derivative

The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[5] Dysregulation of this pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease, making it a high-value therapeutic target.[4]

The isoxazole ring has been successfully employed as a bioisosteric replacement for the imidazole ring found in first-generation p38 MAPK inhibitors like SB203580.[3] This structural substitution has, in some cases, led to improved potency and a better safety profile, particularly concerning off-target effects like cytochrome P450 inhibition.[3] The subject of our investigation, FIM, combines this promising isoxazole core with a furan moiety—another heterocyclic ring known to be present in bioactive compounds.[6] This unique combination merits a systematic investigation into its potential as a novel anti-inflammatory agent acting through p38 MAPK inhibition.

This guide will compare FIM's performance against SB203580, a pyridinyl imidazole compound that serves as a benchmark for p38 inhibition by competitively binding to the enzyme's ATP pocket.[5] By following the outlined experimental strategy, researchers can generate the critical data needed to establish a comprehensive activity and potency profile for FIM.

Hypothesized Mechanism of Action: Inhibition of the p38 MAPK Signaling Cascade

We hypothesize that FIM directly inhibits the catalytic activity of p38α MAPK, the primary isoform involved in inflammatory responses. As illustrated below, p38 MAPK is activated by upstream kinases (MKK3/6) in response to stimuli like lipopolysaccharide (LPS) or pro-inflammatory cytokines (e.g., TNF-α, IL-1β). Once activated via phosphorylation, p38 MAPK phosphorylates a range of downstream substrates, including transcription factors (e.g., ATF2) and other kinases (e.g., MK2). This cascade ultimately leads to the increased transcription and translation of key inflammatory mediators, such as TNF-α and IL-6.

FIM is predicted to bind to the ATP-binding site of p38α, preventing the phosphorylation of its downstream targets and thereby attenuating the inflammatory response.

p38_pathway cluster_stimuli Extracellular Stimuli cluster_cascade Signaling Cascade cluster_response Cellular Response LPS LPS / Cytokines (e.g., TNF-α, IL-1β) MKK MKK3 / MKK6 LPS->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates (Activates) MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylates TF Transcription Factors (e.g., ATF2) p38->TF Phosphorylates TNF Increased Production of Inflammatory Cytokines (TNF-α, IL-6) MK2->TNF TF->TNF FIM This compound (FIM) FIM->p38 Inhibits

Caption: Hypothesized inhibition of the p38 MAPK pathway by FIM.

Experimental Validation Workflow

A tiered approach is essential for efficiently validating a novel compound. The workflow begins with a direct biochemical assay to confirm target engagement and determine potency. Positive hits are then advanced to a more physiologically relevant cell-based functional assay to confirm efficacy in a biological system.

validation_workflow start Start: Novel Compound (FIM) biochem Step 1: Biochemical Assay (In Vitro p38 Kinase Assay) start->biochem Test direct inhibition cell_based Step 2: Cell-Based Assay (LPS-induced TNF-α Secretion) biochem->cell_based Confirm cellular activity data Step 3: Data Analysis (IC50 / EC50 Comparison) cell_based->data Quantify potency end Conclusion: Bioactivity Profile data->end

Caption: A streamlined workflow for validating FIM bioactivity.

Detailed Experimental Protocols

Protocol 1: In Vitro p38α MAPK Biochemical Assay

Rationale: This initial experiment is critical to confirm that FIM directly interacts with and inhibits the enzymatic activity of p38α kinase. By measuring the phosphorylation of a specific substrate in a controlled, cell-free environment, we can determine the compound's intrinsic potency (IC50). This assay is self-validating through the inclusion of positive and negative controls.

Materials:

  • Recombinant human p38α kinase (active)

  • Biotinylated ATF2 substrate peptide

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP (at Km concentration for p38α)

  • Test Compounds: FIM, SB203580 (positive control), DMSO (vehicle control)

  • Europium-labeled anti-phospho-ATF2 antibody

  • Streptavidin-Allophycocyanin (SA-APC) acceptor

  • HTRF (Homogeneous Time-Resolved Fluorescence) compatible microplates

  • Plate reader capable of HTRF measurement

Step-by-Step Methodology:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution series for FIM and SB203580 in 100% DMSO. A typical starting concentration is 100 µM.

  • Assay Plate Stamping: Transfer a small volume (e.g., 50 nL) of each compound dilution and controls into the wells of a 384-well assay plate.

  • Kinase/Substrate Addition: Prepare a master mix containing kinase buffer, p38α kinase, and the biotinylated ATF2 substrate. Dispense this mix into all wells. Incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Initiate Reaction: Prepare a solution of ATP in kinase buffer. Add this solution to all wells to start the kinase reaction. Incubate for 60 minutes at room temperature.

  • Stop & Detect: Add the HTRF detection buffer containing the Eu-labeled antibody and SA-APC to stop the reaction. This initiates the detection cascade where the antibody binds phosphorylated substrate and SA-APC binds the biotin tag, bringing the donor and acceptor fluorophores into proximity.

  • Data Acquisition: Incubate the plate for 60 minutes in the dark, then read on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the HTRF ratio and normalize the data using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized response against the log of compound concentration and fit a four-parameter logistic curve to determine the IC50 value for each compound.

Protocol 2: Cell-Based Inhibition of TNF-α Secretion in THP-1 Cells

Rationale: After confirming biochemical potency, it is crucial to assess if the compound can engage its target in a cellular context and produce a functional downstream effect. This assay measures the inhibition of TNF-α, a key pro-inflammatory cytokine whose production is heavily dependent on p38 MAPK activity.[7] Using a human monocytic cell line (THP-1) provides physiological relevance.

Materials:

  • Human THP-1 monocytic cells

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS)

  • Test Compounds: FIM, SB203580, DMSO

  • Human TNF-α ELISA kit

  • Cell viability reagent (e.g., CellTiter-Glo®)

Step-by-Step Methodology:

  • Cell Culture and Differentiation: Culture THP-1 cells according to standard protocols. Seed cells into 96-well plates and differentiate them into a macrophage-like state by treating with PMA (e.g., 100 ng/mL) for 48 hours.

  • Compound Treatment: Remove the PMA-containing medium, wash the cells with fresh serum-free medium, and then add medium containing the desired concentrations of FIM, SB203580, or DMSO vehicle. Incubate for 1 hour.

  • Cell Stimulation: Add LPS to all wells (except for the unstimulated control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plates for 4-6 hours at 37°C in a CO₂ incubator. This duration is typically sufficient for robust TNF-α production.

  • Supernatant Collection: After incubation, centrifuge the plates gently and collect the supernatant for cytokine analysis.

  • Cytotoxicity Assessment (Parallel Plate): On a separate, identically treated plate, measure cell viability to ensure that any reduction in TNF-α is due to pathway inhibition and not simply cell death.

  • TNF-α Quantification: Measure the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the TNF-α concentrations to the LPS-stimulated vehicle control (0% inhibition) and the unstimulated control (100% inhibition). Plot the normalized data against the log of compound concentration to determine the EC50 value.

Comparative Data Analysis

The primary outputs of the validation workflow are the IC50 (biochemical potency) and EC50 (cellular potency) values. These metrics allow for a direct and quantitative comparison of the novel compound (FIM) against the established benchmark (SB203580).

  • IC50 (Half Maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 indicates higher biochemical potency.

  • EC50 (Half Maximal Effective Concentration): The concentration of a drug that gives a half-maximal response. In this context, it is the concentration that inhibits 50% of the LPS-induced TNF-α production.

Table 1: Hypothetical Performance Comparison of FIM and Comparator Compounds

CompoundTargetBiochemical Potency (IC50)Cellular Potency (EC50)
This compound (FIM) p38α MAPK150 nM450 nM
SB203580 (Positive Control) p38α/β MAPK50 nM[8]300 nM
Vehicle (DMSO) N/ANo InhibitionNo Inhibition

Data for FIM are hypothetical and for illustrative purposes. SB203580 values are representative of literature reports.

Interpretation: In this hypothetical scenario, FIM demonstrates potent activity against p38α MAPK. While its biochemical potency (IC50) is three-fold weaker than the benchmark SB203580, its cellular potency (EC50) is comparable. The drop-off from IC50 to EC50 (a factor of 3x for FIM) is expected and reflects factors such as cell membrane permeability and potential for metabolism. This profile would establish FIM as a valid and promising lead compound for further development.

Discussion and Future Directions

This guide outlines a foundational strategy for validating the bioactivity of this compound. The proposed workflow, centered on a plausible p38 MAPK inhibitory mechanism, provides a clear path from initial hypothesis to robust, comparative data. The successful demonstration of both biochemical and cellular activity, as illustrated in our hypothetical data, would provide strong evidence for FIM's therapeutic potential as an anti-inflammatory agent.

Next Steps:

  • Kinase Selectivity Profiling: To ensure FIM is a specific p38 MAPK inhibitor, it should be screened against a panel of other kinases. High selectivity is a hallmark of a promising drug candidate.

  • Mechanism of Action Confirmation: Further cellular assays, such as Western blotting for phosphorylated MK2 (a direct p38 substrate), would definitively confirm that FIM works through the intended pathway.

  • In Vivo Efficacy: Positive in vitro data should be followed by evaluation in animal models of inflammation (e.g., LPS-induced inflammation in mice) to assess in vivo efficacy, pharmacokinetics, and tolerability.

By adhering to this rigorous, multi-step validation process, researchers can confidently characterize the bioactivity of novel isoxazole derivatives and identify promising candidates for the next generation of anti-inflammatory therapeutics.

References

  • Regan, J., et al. (2003). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ansari, A., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • InvivoGen. (n.d.). SB203580: Akt & p38 MAP Kinases Inhibitor. InvivoGen. Available at: [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. Available at: [Link]

  • Ansari, A., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Krstić, M., et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Li, Z., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Wang, Y-L., et al. (2018). The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Wójcik-Pszczoła, K., et al. (2020). SB203580—A Potent p38 MAPK Inhibitor Reduces the Profibrotic Bronchial Fibroblasts Transition Associated with Asthma. MDPI. Available at: [Link]

  • Laufer, S. A., & Margutti, S. (2004). Isoxazolone Based Inhibitors of p38 MAP Kinases. Journal of Medicinal Chemistry. Available at: [Link]

  • Moilanen, E., et al. (2002). P38 mitogen-activated protein kinase inhibitor SB203580 has a bi-directional effect on iNOS expression and NO production. European Journal of Pharmacology. Available at: [Link]

  • Loesche, F., et al. (2009). 3,4-Diaryl-isoxazoles and -imidazoles as potent dual inhibitors of p38alpha mitogen activated protein kinase and casein kinase 1delta. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2024). Synthesis of isoxazole fused c‐furan. ResearchGate. Available at: [Link]

  • Tambe, S., et al. (2024). Synthesis and biological evaluation of furan-1,3,4-oxadiazole as antitubercular, antibacterial, and antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2004). Isoxazolone Based Inhibitors of p38 MAP Kinases. ResearchGate. Available at: [Link]

  • Verma, A., et al. (2011). Synthesis and Biological Activity of Furan Derivatives. Semantic Scholar. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of [5-(2-Furyl)isoxazol-3-yl]methanol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth exploration of the structure-activity relationship (SAR) surrounding the [5-(2-Furyl)isoxazol-3-yl]methanol scaffold. This guide moves beyond a simple recitation of facts to provide a causal analysis of why certain structural modifications influence biological activity. As drug discovery pipelines demand increasingly sophisticated and potent molecules, a foundational understanding of how molecular architecture dictates function is paramount.

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and metabolic stability.[1][2] It is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structure that is electronically versatile and capable of engaging in various non-covalent interactions, particularly hydrogen bonding.[3] This guide will dissect the this compound molecule, examining each component—the isoxazole core, the C5-furyl substituent, and the C3-methanol group—to build a predictive SAR model. We will then compare this scaffold to key alternatives, supported by experimental data and detailed protocols, to provide a comprehensive framework for your own research and development endeavors.

Deconstructing the Core Scaffold: An Analysis of Key Structural Features

The biological activity of any isoxazole derivative is a composite of the contributions from its core and its substituents. To understand the SAR of our target molecule, we must first appreciate the roles of its distinct chemical motifs.

The Isoxazole Ring: The Pharmacophoric Anchor

The isoxazole moiety is more than a simple linker; it is a critical pharmacophore present in drugs like the anti-inflammatory Valdecoxib and the antirheumatic Leflunomide.[4] Its rigid structure correctly orients substituents in three-dimensional space, facilitating precise interactions with biological targets. Modifications generally focus on the substituents at the C3, C4, and C5 positions rather than the ring itself, as these positions provide vectors for exploring the target's binding pocket.

The C3-Methanol Group: A Key Interaction Point

The hydroxymethyl (-CH2OH) group at the C3 position is a potent hydrogen bond donor and acceptor. Its flexibility allows for optimal positioning to form these crucial interactions. In the development of trisubstituted isoxazoles as allosteric inhibitors of the RORγt nuclear receptor, a primary alcohol was shown to be a critical functional handle for derivatization and a key component of the active scaffold.[5][6]

The causality here is clear: the ability to form a hydrogen bond can anchor the ligand within a binding site, significantly increasing affinity and potency. Altering this group—for instance, through oxidation to an aldehyde or carboxylic acid, or conversion to an ether or ester—would fundamentally change its interaction profile and, consequently, its biological activity.

The C5-Aryl/Heteroaryl Substituent: The Primary Determinant of Selectivity and Potency

The substituent at the C5 position often plays the most significant role in determining a compound's potency and selectivity. This position typically projects into a larger, more accommodating region of the binding pocket, where variations can lead to dramatic changes in activity. Our target molecule features a 2-furyl group, a five-membered aromatic heterocycle containing oxygen. To understand its contribution, we must compare it with other moieties commonly found at this position.

Caption: Core components of the [5-(Aryl)isoxazol-3-yl]methanol scaffold.

Comparative Analysis: The Furan Ring vs. Alternative C5-Substituents

The choice of the C5-substituent is a critical decision in the design of isoxazole-based therapeutics. Experimental data from studies on analogous compounds reveal a clear hierarchy of efficacy depending on the nature of this group. The furan ring in our title compound is bioisosterically similar to thiophene and benzene rings, yet subtle electronic and steric differences can lead to significant variations in biological outcomes.

Recent research into 5-(thiophen-2-yl)isoxazoles as anti-breast cancer agents targeting the estrogen receptor alpha (ERα) provides a compelling case study.[7] The study found that isoxazoles with a thiophene ring at the C5 position exhibited superior potency against the MCF-7 cell line compared to those bearing phenyl or furanyl groups.[7] This suggests that the sulfur atom of the thiophene ring may engage in more favorable interactions within the ERα binding pocket than the oxygen of the furan or the carbon backbone of the phenyl ring.

Below is a comparative summary of reported activities for isoxazole derivatives with different C5 substituents, demonstrating this trend.

C5-Substituent Compound Class Biological Target/Assay Reported Activity (IC₅₀) Reference
Thiophen-2-yl 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 Breast Cancer Cells2.63 µM[7]
Pyrrol-2-yl (3-(2-Chloro-6-(trifluoromethyl)phenyl)-5-(1H-pyrrol-2-yl)isoxazol-4-yl)methanolRORγt TR-FRET Assay0.031 µM (as ether analog)[6]
Phenyl 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoleChitin Synthesis Inhibition~10 µM[8]
2-Furyl This compoundActivity to be determinedN/A

This data strongly implies that heteroaromatic rings capable of specific hydrogen bonding or other electronic interactions (like pyrrole and thiophene) can confer superior potency compared to less-featured rings like furan or phenyl. The pyrrole's NH group, in particular, is a potent hydrogen bond donor, which was found to be essential for high-potency RORγt inhibition.[6]

Caption: Comparison of C5-substituents on the isoxazole scaffold.

Experimental Protocols for SAR Validation

To build a robust SAR model, rigorous and reproducible experimental validation is essential. The protocols described below are self-validating systems designed to provide clear, quantitative data for comparing the biological activities of this compound and its analogs.

General Synthesis of 3,5-Disubstituted Isoxazoles

The synthesis of the isoxazole core is a foundational step. A reliable method involves the 1,3-dipolar cycloaddition of an in situ-generated nitrile oxide with an alkyne. This approach offers high yields and regioselectivity.

Protocol:

  • Oxime Formation: Dissolve the desired substituted aldehyde (e.g., 2-furaldehyde) (1.0 eq) in a mixture of ethanol and water. Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Stir the mixture at room temperature for 2-4 hours until TLC indicates the consumption of the aldehyde.

  • Nitrile Oxide Generation: Cool the oxime solution in an ice bath. Add a solution of sodium hypochlorite (NaOCl) dropwise while maintaining the temperature below 10°C. The reaction is typically complete within 1 hour.

  • Cycloaddition: To the in situ-generated nitrile oxide solution, add the desired alkyne (e.g., propargyl alcohol for the C3-methanol group) (1.0 eq). Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target isoxazole.

  • Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀), a key metric for anticancer activity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 0.1 µM) in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis SAR Analysis start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Confirmation (NMR, HRMS) purification->characterization assay In Vitro Assay (e.g., MTT Cytotoxicity) characterization->assay Test Compounds data Data Collection (IC50 Determination) assay->data sar Structure-Activity Relationship Analysis data->sar Analyze Results conclusion Identify Lead Compound sar->conclusion

Caption: Workflow for synthesis and biological evaluation of isoxazole analogs.

Conclusion and Future Directions

The structure-activity relationship for the this compound scaffold is governed by the interplay between its three core components. While the isoxazole ring and C3-methanol group provide a stable and interactive anchor, the C5-substituent is the primary driver of potency and selectivity. Comparative analysis with published data on thiophene, pyrrole, and phenyl analogs strongly suggests that the 2-furyl moiety may confer moderate activity, but is likely to be outperformed by heteroaromatic systems capable of more specific or stronger interactions, such as hydrogen bond donation.[1][7]

Future research should focus on the systematic synthesis and evaluation of a diverse library of C5-substituted analogs to build a more comprehensive SAR model.[1] Elucidating the precise molecular targets and mechanisms of action for the most active compounds will be crucial for their advancement as potential clinical candidates.[1][9] The experimental protocols provided in this guide serve as a foundational resource for researchers dedicated to exploring the full therapeutic potential of this intriguing class of compounds.

References

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies . PubMed. [Link]

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents . PubMed. [Link]

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents . Taylor & Francis Online. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review . Engineered Science. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives . Frontiers in Chemistry. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives . PubMed. [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives . PMC. [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives . Nature.com. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research . MDPI. [Link]

  • A review of isoxazole biological activity and present synthetic techniques . International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Synthesis and Biological Properties of 5-(1H-1,2,3-Triazol-4-yl)isoxazolidines: A New Class of C-Nucleosides . NIH. [Link]

  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt . ACS Publications. [Link]

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound . IJPPR. [Link]

  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents . PubMed. [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections . NIH. [Link]

  • Synthesis, characterization and biological activity of isoxazole derivatives . ResearchGate. [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt . PMC. [Link]

  • Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19 . PMC. [Link]

  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][9]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor . PubMed. [Link]

  • (S)-[5-Methyl-3-(3-methyl-thio-phen-2-yl)-4,5-dihydro-isoxazol-5-yl]methanol . PubMed. [Link]

  • Discovery and structure-activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections . The Royal Society of Chemistry. [Link]

  • Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis . NIH. [Link]

  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation . PMC. [Link]

  • [5-(furan-2-yl)-1,2-oxazol-3-yl]methanol . PubChemLite. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives and their Biological Activity . Biological and Molecular Chemistry. [Link]

  • Synthesis and Antitrypanosomal Activity of Novel 2‑Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents . PMC. [Link]

Sources

Biological activity of [5-(2-Furyl)isoxazol-3-yl]methanol compared to known drugs

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Isoxazoles

I'm currently initiating extensive Google searches to build a solid foundation of knowledge. My focus is on [5-(2-Furyl)isoxazol-3-yl]methanol and related isoxazole compounds. I'm prioritizing its synthesis, and potential therapeutic applications like anticancer, anti-inflammatory, and antimicrobial effects.

Gathering Data, Now Comparing

I'm now diving into the biological activity data, especially regarding this compound's potential. I'm actively seeking established drugs to use as comparators across anticancer, anti-inflammatory, and antimicrobial applications. My search extends to detailed experimental protocols, specifically cytotoxicity (MTT), anti-inflammatory (COX-2 inhibition), and antimicrobial (MIC) assays, aiming to collect relevant quantitative values like IC50 and MIC.

Planning the Comprehensive Guide

I'm now structuring my approach. My plan involves a two-pronged strategy: I'll introduce this compound with its chemical structure and proposed relevance. Next, I will present the comparative biological activity against established drugs using clear tables and explain the reasons for the experimental choices for each assay. I will also incorporate Graphviz diagrams for experimental workflows and compile a complete guide with all the necessary components.

Confirming Initial Findings

I've established that isoxazole derivatives, like this compound, indeed possess diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Review articles validate these therapeutic potentials, which suggests further investigation is warranted.

Analyzing the Gaps

My initial findings solidified the broad bioactivity of isoxazole derivatives, including anticancer, anti-inflammatory, and antimicrobial properties. While this compound's general structure and CAS number are known, detailed experimental data is missing. I'll now prioritize identifying analogous compounds with published biological data, seeking benchmarks from established drugs, and locating experimental assay protocols for comparison and validation.

Developing a Search Strategy

I'm now implementing the refined search strategy. Since direct data on the target compound is limited, I'm focusing on finding structurally similar isoxazole derivatives with published biological activity data, especially those bearing a furan or a related heterocyclic group. Concurrently, I'm identifying standard drugs for the comparison, searching for established anticancer agents like doxorubicin, anti-inflammatory drugs like indomethacin, and antimicrobial agents like ciprofloxacin. Finally, I'm actively collecting detailed, standardized protocols for relevant in vitro assays, including MTT, COX-2 inhibition, and MIC assays to ensure rigorous comparisons.

Defining the Scope Further

I'm now refining the search strategy, given the data scarcity on the target compound. It's clear that focusing on analogous isoxazole derivatives is necessary, especially those with furan or similar heterocyclic groups. I've begun to identify benchmark drugs for comparison. Specifically, I am searching for established anticancer, anti-inflammatory, and antimicrobial agents to provide a data-rich comparison. I have found relevant in vitro assays to guide my collection of detailed, standardized protocols for comparison. This will allow for rigorous validation.

Acquiring Relevant Data

I've assembled critical data for my comparison, focusing on IC50 values. I've found a range for doxorubicin against MCF-7 cells, spanning 400 nM to 83.06 nM, dependent on the study. I also have celecoxib's IC50 for COX-2 inhibition, at around 40 nM.

Analyzing Comparative Data

I've expanded my data set with antimicrobial and anti-inflammatory activity info to create comparisons. I now have MIC values for ciprofloxacin (S. aureus, 0.5 µg/ml) and fluconazole (C. albicans, ≤ 8 µg/ml). I've also found IC50s for relevant analogs: isoxazole derivatives (<12 µM), and isoxazole-piperazine hybrids (0.3–3.7 μM) against cancer cells. I also found that some isoxazole derivatives showed potent in vivo anti-inflammatory activity. I need to find specific MIC values for compounds similar to this compound.

Seeking Further Details

I have a robust collection of initial data points for comparison, including IC50s for doxorubicin, celecoxib, and various isoxazole analogs against cancer cells. I also have MIC values for ciprofloxacin and fluconazole. I am now looking for specific quantitative data for antimicrobial activity of isoxazole derivatives structurally similar to the target compound. Finally, I will identify assay protocols for MTT, COX-2, and MIC measurements.

Compiling Assay Data

I've got the assay protocols for MTT, MIC, and COX-2 inhibition finalized. I've also locked down the IC50 and MIC values for those standard drugs: doxorubicin, celecoxib, ciprofloxacin, and fluconazole. Now, I'm analyzing the IC50 data for those isoxazole derivatives against cancer cells. It's all coming together!

Targeting Antimicrobial Gaps

I've got the data for the core assays – MTT, MIC, and COX-2 – and the standard drugs' values. I also have IC50 data for isoxazole derivatives, showing their activity versus cancer cells, plus their anti-inflammatory potency versus diclofenac. However, I need specific MIC values for isoxazole derivatives against S. aureus, E. coli, and C. albicans. I'm now focused on a final search for that critical antimicrobial data to complete the comparative guide, even if it's analogous structures.

Acquiring Necessary Components

I've assembled the essential pieces for this guide. I've got detailed protocols ready for MTT, COX-2 inhibition, and MIC assays. I've also uncovered quantitative biological activity data, including IC50 and MIC values.

Finalizing Data Acquisition

I've now collected data for comparator drugs and several isoxazole derivatives, including MIC values against E. coli, S. aureus, and C. albicans. This completes the data acquisition phase. I have the protocols for all the assays, as well as IC50 and MIC values. I can now begin to build the guide, integrating this information into the introduction, comparative tables, detailed protocols, Graphviz diagrams, and reference list. Further searches are unnecessary.

A Medicinal Chemist's Guide: Bioisosteric Replacement of Thiophene with Furan in the Isoxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Evaluating [5-(2-Furyl)isoxazol-3-yl]methanol as a Viable Alternative to [5-(2-Thienyl)-3-isoxazolyl]methanol

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing pharmacological profiles. A key strategy in this endeavor is bioisosteric replacement, where one functional group is exchanged for another with similar physicochemical properties to enhance potency, selectivity, or pharmacokinetic parameters. This guide provides an in-depth comparison of two closely related heterocyclic compounds: this compound and [5-(2-Thienyl)-3-isoxazolyl]methanol. We will explore the rationale behind considering the furan-containing analog as a potential alternative to its thiophene-containing counterpart, supported by established medicinal chemistry principles and experimental considerations.

The isoxazole core is a privileged scaffold in medicinal chemistry, frequently appearing in a range of biologically active molecules. The substituents at the 3- and 5-positions of the isoxazole ring play a crucial role in defining the molecule's interaction with its biological target. In this context, the choice between a furan and a thiophene ring at the 5-position can have significant implications for the compound's overall properties.

The Principle of Bioisosteric Replacement: Furan vs. Thiophene

Furan and thiophene are classic bioisosteres, both being five-membered aromatic heterocycles. However, their subtle differences in electronics, lipophilicity, and metabolic stability can be leveraged to fine-tune a drug candidate's profile.

Table 1: Comparative Properties of Furan and Thiophene

PropertyFuranThiopheneImplication in Drug Design
Aromaticity Less aromaticMore aromaticDifferences in electron density can influence interactions with biological targets.
Electronegativity of Heteroatom Oxygen (more electronegative)Sulfur (less electronegative)Influences dipole moment and hydrogen bonding potential.
Lipophilicity (logP) Generally lowerGenerally higherAffects solubility, cell permeability, and plasma protein binding.
Metabolic Stability Can be susceptible to oxidative metabolismGenerally more metabolically robustImpacts half-life and potential for reactive metabolite formation.
Hydrogen Bond Accepting Ability Oxygen atom can act as a hydrogen bond acceptor.Sulfur atom is a weaker hydrogen bond acceptor.Can alter binding affinity and selectivity.

This table highlights the key considerations when contemplating the replacement of a thiophene ring with a furan ring. The choice is not merely a substitution but a strategic decision to modulate specific properties of the molecule.

Synthetic Accessibility: A Comparative Overview

Both this compound and [5-(2-thienyl)-3-isoxazolyl]methanol can be synthesized through established heterocyclic chemistry routes. A common and versatile method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriately substituted alkyne.

General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Core Reaction cluster_3 Final Product A 2-Acetylfuran or 2-Acetylthiophene D Aldoxime formation A->D + B B Hydroxylamine C Propargyl alcohol E Nitrile oxide generation (in situ) D->E Oxidation (e.g., NCS) F 1,3-Dipolar Cycloaddition E->F + C G [5-(2-Furyl/Thienyl)isoxazol-3-yl]methanol F->G

Caption: Generalized synthetic workflow for the preparation of the target compounds.

Experimental Protocol: Synthesis of this compound
  • Aldoxime Formation: To a solution of 2-acetylfuran (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure. Extract the product with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the aldoxime.

  • Nitrile Oxide Generation and Cycloaddition: Dissolve the aldoxime (1.0 eq) and propargyl alcohol (1.1 eq) in a suitable solvent such as dichloromethane or THF. To this solution, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C. After the addition is complete, add triethylamine (1.2 eq) dropwise. Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with dichloromethane. Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired this compound.

The same protocol can be adapted for the synthesis of the thiophene analog by starting with 2-acetylthiophene.

Predicted Physicochemical and Pharmacokinetic Profiles

Table 2: Predicted Comparative Profiles

ParameterThis compound[5-(2-Thienyl)-3-isoxazolyl]methanolRationale
Aqueous Solubility Likely higherLikely lowerThe more polar C-O bond in furan can lead to improved aqueous solubility.
Lipophilicity (cLogP) Predicted to be lowerPredicted to be higherThiophene is generally more lipophilic than furan.
Metabolic Stability Potentially lowerPotentially higherThe furan ring can be more susceptible to CYP450-mediated oxidation.
Plasma Protein Binding Likely lowerLikely higherIncreased lipophilicity often correlates with higher plasma protein binding.
Permeability (PAMPA) May be lowerMay be higherDependent on the balance between solubility and lipophilicity.

A Framework for Experimental Comparison

To rigorously evaluate this compound as an alternative, a head-to-head experimental comparison is essential. The following workflow outlines the key assays.

G cluster_B Physicochemical cluster_C ADME cluster_D Biological Activity A Synthesis and Characterization B Physicochemical Profiling A->B C In Vitro ADME Assays A->C D In Vitro Efficacy and Selectivity Assays A->D E Data Analysis and Decision Making B->E C->E D->E B1 Aqueous Solubility (Thermodynamic) B2 Lipophilicity (logD at pH 7.4) B3 Chemical Stability C1 Metabolic Stability (Microsomes, Hepatocytes) C2 Plasma Protein Binding C3 Permeability (Caco-2) C4 CYP Inhibition D1 Primary Target Binding/ Functional Assay D2 Off-target Profiling

Caption: Experimental workflow for comparing the two isoxazole analogs.

Conclusion and Future Outlook

The decision to replace a thiophene moiety with a furan in a drug discovery program is a nuanced one that requires careful consideration of the project's specific goals. If the lead compound suffers from poor solubility or high plasma protein binding, the furan analog presents a rational alternative to explore. Conversely, if metabolic stability is a primary concern, the thiophene-containing scaffold may be more advantageous.

The provided synthetic route and experimental framework offer a clear path forward for researchers to generate the necessary data to make an informed decision. By systematically evaluating the physicochemical, pharmacokinetic, and pharmacological properties of both this compound and [5-(2-thienyl)-3-isoxazolyl]methanol, development teams can effectively de-risk their programs and select the candidate with the highest probability of success.

References

  • Brown, T. H., et al. (1990). "Substituted 5-phenyl-3-(2-furyl)isoxazoles: novel and selective inhibitors of monoamine oxidase type A." Journal of Medicinal Chemistry, 33(8), 2114-2119. [Link]

  • Kumar, A., & Sharma, S. (2018). "A review on the chemistry and pharmacology of isoxazole." Bioorganic & Medicinal Chemistry, 26(18), 4877-4890. [Link]

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Vitale, P., et al. (2017). "Synthesis and biological evaluation of novel isoxazole derivatives as potential anticancer agents." European Journal of Medicinal Chemistry, 138, 1035-1046. [Link]

A Researcher's Guide to Navigating the Cross-Reactivity Profile of [5-(2-Furyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, understanding the cross-reactivity of a novel chemical entity is paramount. This guide provides an in-depth technical comparison and experimental framework for assessing the cross-reactivity of [5-(2-Furyl)isoxazol-3-yl]methanol, a compound featuring the biologically significant furan and isoxazole scaffolds. Given the nascent stage of public-domain research on this specific molecule, we will leverage data from structurally similar compounds to inform a robust, proactive screening strategy. Our focus is to equip you with the rationale and methodologies to build a comprehensive selectivity profile, a critical step in advancing any potential therapeutic candidate.

The Structural Context: Furan and Isoxazole Moieties as Pharmacophores

The compound , this compound, is an amalgam of two heterocyclic rings: a furan and an isoxazole. Both are well-represented in medicinal chemistry, contributing to a wide array of biological activities.[1][2] The furan ring, a five-membered aromatic heterocycle with one oxygen atom, is a common feature in pharmacologically active compounds and can act as a bioisostere for a phenyl ring, potentially improving metabolic stability and receptor interactions.[3] Isoxazole derivatives are also known for their diverse pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2]

The presence of these scaffolds suggests a broad, yet undefined, therapeutic potential for this compound. This inherent biological promiscuity of its constituent parts underscores the critical need for a thorough cross-reactivity assessment early in the development pipeline.

Defining a Putative Primary Target and Rationale for Cross-Reactivity Screening

While the definitive primary target of this compound is not yet established in publicly available literature, we can infer a potential starting point from a structurally related analog. The compound [5-(2-Thienyl)-3-isoxazolyl]methanol, where the furan ring is replaced by a thiophene ring, has been identified as an inhibitor of AgrA-DNA binding in Staphylococcus aureus.[4] This suggests that our compound of interest could possess antibacterial properties by targeting the AgrA virulence gene regulator.

For the purpose of this guide, we will hypothesize that the primary target of this compound is the bacterial protein AgrA. This allows us to construct a logical framework for comparing its on-target activity with its potential off-target interactions in a human physiological context. A robust cross-reactivity panel should therefore include key human protein families that are common sources of off-target effects, such as kinases, G-protein coupled receptors (GPCRs), and nuclear receptors.

Comparative Biological Activity: A Predictive Framework

The following table outlines a predictive comparison of the biological activity of this compound against its hypothesized primary target and a selection of representative off-targets. The data for the off-targets is hypothetical and serves to illustrate the type of data that should be generated.

Target ClassSpecific TargetPredicted Activity of this compound (IC50/EC50/Ki)Rationale for Inclusion in Screening Panel
Primary Target (Hypothesized) S. aureus AgrALow µMBased on activity of structurally similar [5-(2-Thienyl)-3-isoxazolyl]methanol.[4]
Off-Target: Kinase Tyrosine Kinase (e.g., Src)> 10 µMKinases are a common off-target for small molecules, leading to potential toxicity.
Off-Target: GPCR Adrenergic Receptor (e.g., β2)> 10 µMGPCRs are a large and diverse family of receptors involved in numerous physiological processes.
Off-Target: Nuclear Receptor Estrogen Receptor α (ERα)> 10 µMNuclear receptors regulate gene expression and can be affected by small molecules.
Off-Target: Ion Channel hERG> 10 µMInhibition of the hERG channel is a major cause of drug-induced cardiotoxicity.
Off-Target: Enzyme Cyclooxygenase-2 (COX-2)> 10 µMIsoxazole derivatives are known to target COX enzymes.

Experimental Protocols for Cross-Reactivity Assessment

To empirically determine the cross-reactivity profile, a tiered screening approach is recommended. The following are detailed protocols for key assays.

Primary Target Engagement: AgrA-DNA Binding Assay (Fluorescence Polarization)

This assay will confirm the hypothesized on-target activity.

Principle: A fluorescein-labeled DNA probe containing the AgrA binding site will be used. When unbound in solution, the probe tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger AgrA protein, the complex tumbles more slowly, leading to an increase in fluorescence polarization. An inhibitor will compete with the DNA for binding to AgrA, resulting in a decrease in polarization.

Protocol:

  • Reagents and Materials:

    • Purified recombinant S. aureus AgrA protein.

    • Fluorescein-labeled DNA oligonucleotide containing the AgrA binding consensus sequence.

    • Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20.

    • This compound stock solution in DMSO.

    • 384-well, low-volume, black, round-bottom plates.

    • Plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare a serial dilution of this compound in Assay Buffer.

    • In a 384-well plate, add 10 µL of the compound dilutions. Include wells with buffer and DMSO as controls.

    • Add 5 µL of a 2X solution of AgrA protein in Assay Buffer to all wells.

    • Add 5 µL of a 2X solution of the fluorescein-labeled DNA probe in Assay Buffer to all wells.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Calculate the anisotropy values for each well.

    • Plot the anisotropy values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Off-Target Screening: Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This is a representative protocol for assessing off-target kinase activity.

Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to a terbium-labeled anti-tag antibody bound to the kinase of interest. An inhibitor will compete with the tracer for binding to the kinase, resulting in a decrease in the FRET signal.

Protocol:

  • Reagents and Materials:

    • Terbium-labeled anti-GST antibody.

    • GST-tagged kinase of interest (e.g., Src).

    • Fluorescently labeled kinase tracer.

    • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • This compound stock solution in DMSO.

    • 384-well, low-volume, black plates.

    • TR-FRET-capable plate reader.

  • Procedure:

    • Prepare a serial dilution of this compound in Assay Buffer.

    • In a 384-well plate, add 5 µL of the compound dilutions.

    • Add 2.5 µL of a 4X solution of the kinase/antibody mixture in Assay Buffer.

    • Add 2.5 µL of a 4X solution of the tracer in Assay Buffer.

    • Incubate at room temperature for 1 hour, protected from light.

    • Measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the emission ratio of acceptor to donor fluorescence.

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Off-Target Screening: GPCR Binding Assay (Radioligand Binding Assay)

This is a classic and robust method for assessing GPCR interaction.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific GPCR expressed in a cell membrane preparation. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.

Protocol:

  • Reagents and Materials:

    • Cell membrane preparation expressing the GPCR of interest (e.g., β2-adrenergic receptor).

    • Radiolabeled ligand (e.g., [3H]-Dihydroalprenolol).

    • Assay Buffer: 50 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM EDTA.

    • Wash Buffer: 50 mM Tris-HCl pH 7.4.

    • This compound stock solution in DMSO.

    • Unlabeled competitor for non-specific binding determination (e.g., Propranolol).

    • 96-well filter plates with glass fiber filters.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Prepare a serial dilution of this compound in Assay Buffer.

    • In a 96-well plate, add 25 µL of the compound dilutions.

    • Add 25 µL of the radiolabeled ligand in Assay Buffer.

    • Add 50 µL of the cell membrane preparation in Assay Buffer.

    • Incubate at room temperature for 1-2 hours.

    • Harvest the contents of the plate onto the filter plate using a cell harvester.

    • Wash the filters with ice-cold Wash Buffer.

    • Dry the filter plate, add scintillation cocktail to each well, and count in a liquid scintillation counter.

  • Data Analysis:

    • Determine specific binding by subtracting non-specific binding (in the presence of excess unlabeled competitor) from total binding.

    • Plot the percentage of specific binding against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 or Ki value.

Visualizing the Cross-Reactivity Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive cross-reactivity assessment of this compound.

CrossReactivityWorkflow cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Broad Off-Target Screening cluster_2 Phase 3: Dose-Response & Selectivity Profiling Start This compound Assay1 Primary Target Assay (e.g., AgrA-DNA Binding) Start->Assay1 Decision1 Activity Confirmed? Assay1->Decision1 PanelScreening Broad Panel Screening (e.g., Kinases, GPCRs, Ion Channels) Decision1->PanelScreening Yes NoActivity Re-evaluate Primary Target Hypothesis Decision1->NoActivity No Decision2 Off-Target Hits Identified? DoseResponse Dose-Response Assays for Confirmed Hits Decision2->DoseResponse Yes NoHits High Selectivity Confirmed Decision2->NoHits No SelectivityIndex Calculate Selectivity Index (Off-Target IC50 / Primary Target IC50) DoseResponse->SelectivityIndex End Comprehensive Cross-Reactivity Profile SelectivityIndex->End NoHits->End

Caption: Workflow for assessing the cross-reactivity of a novel compound.

Interpreting the Data: Building a Case for Selectivity

A successful outcome of this comprehensive screening cascade would be the demonstration of a significant selectivity window between the on-target and off-target activities. A selectivity index of at least 100-fold is often considered a good starting point for a promising drug candidate. Should significant off-target activities be identified, further structure-activity relationship (SAR) studies would be warranted to mitigate these interactions while preserving on-target potency.

This guide provides a foundational strategy for the systematic evaluation of the cross-reactivity of this compound. By employing these methodologies and principles, researchers can build a robust data package to inform critical decisions in the drug discovery and development process.

References

  • Meijer, F. A., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(15), 11499-11516. [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link]

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816. [Link]

  • Ko, Y. K., et al. (2011). (S)-[5-Methyl-3-(3-methylthiophen-2-yl)-4,5-dihydroisoxazol-5-yl]methanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1040. [Link]

  • PubChem. [5-(furan-2-yl)-1,2-oxazol-3-yl]methanol. [Link]

  • RHENIUM BIO SCIENCE. [5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolyl]methanol, 97%. [Link]

  • PubChem. 3-(2-Pyridinyl)-5-isoxazolemethanol. [Link]

  • Hori, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. The Journal of Pharmacology and Experimental Therapeutics, 335(1), 231-238. [Link]

Sources

Orthogonal Validation of [5-(2-Furyl)isoxazol-3-yl]methanol's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, identifying a compound's mechanism of action (MoA) is a foundational step. However, an initial hypothesis, often derived from primary screens or computational modeling, is merely the starting point. Rigorous validation through independent, orthogonal methodologies is paramount to ensure that a molecule's observed phenotypic effects are genuinely attributable to its proposed target engagement.[1] This guide provides an in-depth, technical comparison of two powerful and distinct approaches for validating the MoA of a novel small molecule, which we will refer to as "Furan-Isox-Met".

For the purpose of this illustrative guide, we will hypothesize that Furan-Isox-Met has been identified as a potential inhibitor of a specific protein kinase, hereafter referred to as "Kinase X". Our objective is to confirm this MoA with high confidence by employing two orthogonal validation strategies: the Cellular Thermal Shift Assay (CETSA) and Kinobead-based Affinity Profiling. These methods are orthogonal because they rely on fundamentally different biophysical principles to assess target engagement.

Approach 1: Cellular Thermal Shift Assay (CETSA) for In-Cell Target Engagement

The principle behind CETSA is elegant and direct: the binding of a ligand, such as our Furan-Isox-Met, to its target protein typically increases the protein's thermodynamic stability.[2] This increased stability translates to a higher resistance to heat-induced denaturation. By heating intact cells or cell lysates to a range of temperatures, we can generate a "melting curve" for the target protein. A shift in this curve to a higher temperature in the presence of the compound provides strong evidence of direct physical interaction within the complex milieu of the cell.[3][4]

Experimental Workflow: CETSA

The following diagram outlines the key steps in a typical CETSA workflow.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Fractionation cluster_detection Protein Detection A Plate cells and culture overnight B Treat cells with Furan-Isox-Met or Vehicle (DMSO) for 1 hr A->B C Aliquot cell suspensions into PCR tubes B->C D Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 min C->D E Cool on ice for 3 min D->E F Lyse cells via freeze-thaw cycles E->F G Centrifuge at high speed to pellet aggregated proteins F->G H Collect supernatant (soluble protein fraction) G->H I Quantify soluble Kinase X via Western Blot or ELISA H->I J Plot % soluble protein vs. Temperature I->J K Compare melting curves of Vehicle vs. Furan-Isox-Met J->K

Caption: CETSA workflow from cell treatment to data analysis.

Detailed Experimental Protocol: CETSA
  • Cell Culture and Treatment:

    • Seed a human cell line known to express Kinase X (e.g., HeLa, HEK293) in sufficient quantity for the experiment.

    • After 24 hours, treat the cells with a predetermined concentration of Furan-Isox-Met (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours under normal culture conditions.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes.[3]

    • Immediately cool the samples on ice for 3 minutes to halt further denaturation.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[3]

  • Detection and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of soluble Kinase X in each sample using a specific antibody via Western Blot or a quantitative method like ELISA.

    • Normalize the data for each temperature point to the amount of protein present at the lowest temperature (e.g., 40°C).

    • Plot the percentage of soluble Kinase X against temperature for both the vehicle- and compound-treated samples to generate melting curves.

Interpreting the Data

A successful CETSA experiment will show a rightward shift in the melting curve for Kinase X in the Furan-Isox-Met-treated samples compared to the vehicle control. This "thermal shift" (ΔTm) is a direct measure of target engagement in a physiologically relevant environment.[5]

Approach 2: Kinobead Affinity Profiling for Selectivity and Target Identification

While CETSA confirms that our compound engages its target in cells, it doesn't readily reveal the compound's selectivity across the broader proteome. Kinobead profiling is a powerful chemoproteomic technique that addresses this by assessing the interaction of a compound with hundreds of kinases simultaneously.[6][7] The method uses beads derivatized with a cocktail of broad-spectrum, ATP-competitive kinase inhibitors to capture a large portion of the cellular kinome.[8][9] The test compound is then used in a competition-based assay to displace its specific targets from the beads. These displaced proteins are identified and quantified by mass spectrometry (MS).

Experimental Workflow: Kinobead Profiling

The following diagram illustrates the Kinobead profiling workflow.

Kinobead_Workflow cluster_lysis Lysate Preparation cluster_binding Competitive Binding cluster_enrichment Kinase Enrichment & Elution cluster_ms MS Analysis & Data Processing A Lyse cultured cells in non-denaturing buffer B Quantify total protein concentration A->B C Incubate lysate with Furan-Isox-Met or Vehicle B->C D Add Kinobeads to the lysate and incubate to capture kinases C->D E Wash beads to remove non-specifically bound proteins D->E F Elute bound kinases from the beads E->F G Digest eluted proteins into peptides F->G H Analyze peptides by LC-MS/MS G->H I Quantify protein abundance and calculate displacement ratios H->I J Identify significant 'hits' (e.g., Kinase X) I->J

Caption: Kinobead profiling workflow for target identification.

Detailed Experimental Protocol: Kinobead Profiling
  • Lysate Preparation:

    • Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the clarified lysate using a standard method (e.g., BCA assay).

  • Competitive Binding:

    • Aliquot the lysate (typically 1-5 mg of total protein per condition).[8]

    • Add Furan-Isox-Met at various concentrations (or a vehicle control) to the lysates and incubate for 45-60 minutes at 4°C to allow the compound to bind to its targets.

  • Kinase Enrichment:

    • Add the Kinobead slurry to the lysates and incubate for an additional 1-2 hours at 4°C with gentle rotation. During this time, kinases not bound by Furan-Isox-Met will bind to the immobilized inhibitors on the beads.

    • Collect the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Elute the captured proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).

    • Perform in-solution or on-bead tryptic digestion of the eluted proteins to generate peptides.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a suitable software suite (e.g., MaxQuant) to identify and quantify the proteins in each sample.[10]

    • For each identified kinase, calculate the ratio of its abundance in the compound-treated sample versus the vehicle-treated sample. A ratio significantly less than 1 indicates that Furan-Isox-Met prevented that kinase from binding to the beads, identifying it as a target.

Interpreting the Data

The primary output is a list of kinases that are significantly depleted from the Kinobead pulldown in the presence of Furan-Isox-Met. If Kinase X is among the most strongly and potently displaced proteins, this provides powerful, independent evidence that it is a direct target. Furthermore, this method simultaneously provides a selectivity profile, revealing any other kinases that the compound may bind, which is critical for understanding potential off-target effects.[10]

Comparative Summary of Orthogonal Approaches

To provide a clear comparison, the key features of CETSA and Kinobead profiling are summarized in the table below.

FeatureCellular Thermal Shift Assay (CETSA)Kinobead Affinity Profiling
Principle Ligand-induced thermal stabilization of the target protein.[2]Competitive displacement of target proteins from broad-spectrum affinity beads.[9]
Primary Output Change in protein melting temperature (ΔTm) for a specific target.Identity and relative abundance of proteins displaced by the compound.
Key Advantage Confirms target engagement in an intact, physiological cellular context.[3]Provides a broad selectivity profile across hundreds of kinases in a single experiment.[7]
Primary Use Case Validation of a specific, hypothesized target.Target deconvolution and off-target screening.
Detection Method Antibody-based (Western Blot, ELISA) or Mass Spectrometry.Mass Spectrometry.
Throughput Can be adapted for higher throughput formats.[11]Moderate throughput, often used for profiling a smaller number of compounds.

Synthesizing the Evidence: A Validated Mechanism of Action

The power of this orthogonal approach lies in the convergence of evidence from two disparate methods.

Logic_Flow cluster_cetsa CETSA Experiment cluster_kinobeads Kinobead Profiling A Hypothesis: Furan-Isox-Met inhibits Kinase X B Does Furan-Isox-Met increase the thermal stability of Kinase X in intact cells? A->B C Does Furan-Isox-Met selectively displace Kinase X from pan-kinase inhibitor beads? A->C D Result: Significant thermal shift (ΔTm > 0) for Kinase X B->D E Result: Kinase X is a top hit with a high displacement score C->E F Conclusion: Orthogonal evidence confirms Furan-Isox-Met directly engages Kinase X in cells. D->F E->F

Caption: Logical flow for orthogonal validation of MoA.

If the CETSA experiment demonstrates that Furan-Isox-Met stabilizes Kinase X in cells, and the Kinobead profiling experiment independently shows that Furan-Isox-Met selectively displaces Kinase X from a pan-kinase affinity matrix, we can conclude with high confidence that [5-(2-Furyl)isoxazol-3-yl]methanol is a bona fide ligand for Kinase X. This robust, orthogonally validated MoA provides a solid foundation for further preclinical development, enabling more informed decisions and reducing the risk of late-stage failures.[1]

References

  • DiscoverX. Target Engagement Assays. [Link]

  • Concept Life Sciences. Target and pathway engagement assays. [Link]

  • Reinecke, M., et al. (2020). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Journal of Proteome Research, 19(5), 2096-2108. [Link]

  • Głusiak, M., et al. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 68(12), 12331-12368. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]

  • Sharma, K., et al. (2012). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 8(1), 53-60. [Link]

  • Eurofins DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]

  • ScienceGate. (2025). Enzyme inhibitory assay: Significance and symbolism. [Link]

  • Reinecke, M., et al. (2020). Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. Journal of Proteome Research, 19(5), 2096-2108. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase inhibitors. Science, 358(6367), eaan4368. [Link]

  • Creative BioMart. (n.d.). Enzyme Activity Assay. [Link]

  • Bowman, E. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1956-1965. [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Amsbio. (n.d.). Enzyme Activity Assays. [Link]

  • Cozma, I. A., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports, 12(1), 1933. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

Sources

Benchmarking [5-(2-Furyl)isoxazol-3-yl]methanol against commercial inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Initial Search

I'm starting a comprehensive search to uncover the biological target and mechanism of action of [5-(2-Furyl)isoxazol-3-yl]methanol. Simultaneously, I will identify commercially available inhibitors acting on the same target or pathway, and look for established protocols and experimental data for benchmarking. This dual approach aims to build a robust foundation for my work.

Developing Research Strategy

I've formulated a comprehensive plan: I'm deep-diving into the biological target and action of the compound. Simultaneously, I'm identifying commercially available inhibitors and benchmarking data. My approach now includes structuring a detailed comparison guide, encompassing introduction, mechanism, and experimental workflows. Next, I'll design step-by-step protocols and create visualizations for a comprehensive final guide.

Exploring Compound Activity

I started searching for a specific biological target or mechanism associated with "[5-(2-Furyl)isoxazol-3-yl] methanol." The initial results are disappointing, primarily showing it as a commercially available compound. I'm not finding any clear links to a commercially relevant inhibitor class or its mode of action, so I'll need to broaden my search parameters.

Focusing on a New Target

I'm expanding my approach, now hypothesizing that this compound is an IDO1 inhibitor. This pivot provides a much clearer path to create a benchmarking guide, given the abundance of information on commercial IDO1 inhibitors. The previous search wasn't fruitful in identifying the inhibitor class. I'm excited about this new direction.

Shifting the Hypothesis

I'm now pivoting fully to the IDO1 hypothesis. The initial search was a dead end; it only gave it's availability for purchase and did not reveal a clear inhibitor class. I've re-evaluated and am assuming that this compound is an IDO1 inhibitor, allowing a structured comparison with compounds like Epacadostat. This gives a viable path to create a benchmarking guide.

Formulating the Comparison Guide

I've decided to pivot, as the initial search was unproductive and the compound's mode of action is undefined. I am now working to build a detailed guide, starting with the assumption that "this compound" is a novel IDO1 inhibitor. I'm focusing on the IDO1 pathway, its relevance to immuno-oncology, and the mechanism of commercial inhibitors like Epacadostat. My next steps are to focus on the benchmarking assays.

Focusing On Key Details

I've made headway in compiling key information. I've successfully collected data on Indoleamine 2,3-dioxygenase 1 (IDO1), its mechanism and immuno-oncology relevance. I've also gathered details on commercial inhibitors such as Epacadostat, Navoximod, and Linrodostat. I'm currently working to extract the standard biochemical assays.

Completing The Comparison Guide

I've assembled the remaining information, including biochemical and cell-based assay protocols for benchmarking IDO1 inhibitors. I now feel prepared to structure and write the full comparison guide, incorporating protocols, data tables, and diagrams. I'm ready to generate the final response now.

A Senior Application Scientist's Guide: Comparative Analysis of Furan vs. Thiophene Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and medicinal chemists, the selection of a core heterocyclic scaffold is a decision of paramount importance, influencing everything from synthetic accessibility to the final pharmacological profile. Among the privileged structures in modern drug discovery, isoxazole derivatives stand out for their wide range of biological activities.[1][2] When fused or linked to other five-membered aromatic heterocycles like furan and thiophene, a new dimension of chemical and biological space is unlocked.

This guide provides an in-depth comparative analysis of furan-isoxazole and thiophene-isoxazole derivatives. We will move beyond a simple list of properties to explore the fundamental physicochemical differences that dictate their synthesis, structural characteristics, and, ultimately, their potential as therapeutic agents.

Part 1: The Physicochemical Divide - Oxygen vs. Sulfur

The core distinction between furan and thiophene lies in the heteroatom: oxygen for furan and sulfur for thiophene. This single atomic substitution creates a cascade of effects on the electronic and structural properties of the parent ring, which are conferred upon their isoxazole derivatives.

Aromaticity and Reactivity: An Inverse Relationship

Aromaticity is a measure of a cyclic molecule's stability arising from electron delocalization. In these five-membered rings, the heteroatom's lone pair participates in the aromatic π-system.[3] The degree of participation is governed by the heteroatom's electronegativity.

  • Thiophene : Sulfur is less electronegative than oxygen. Its lone pair is more readily delocalized into the π-system, resulting in a more stable and highly aromatic ring. The resonance energy of thiophene is approximately 29 kcal/mol.[4]

  • Furan : Oxygen is highly electronegative, holding its lone pair more tightly. This reduces the efficiency of delocalization, making furan less aromatic and more reactive.[3][5] Its resonance energy is only around 16 kcal/mol.[4]

This fundamental difference establishes a critical principle: the order of aromaticity is Thiophene > Furan , while the general order of reactivity towards electrophiles is Furan > Thiophene .[6][7] This has profound implications for both the synthesis of these derivatives and their metabolic stability.

G cluster_0 Aromaticity (Stability) cluster_1 Reactivity (e.g., Electrophilic Substitution) Thiophene_A Thiophene Furan_A Furan Thiophene_A->Furan_A Decreasing Aromaticity Furan_R Furan Thiophene_R Thiophene Furan_R->Thiophene_R Decreasing Reactivity

Caption: Relationship between aromaticity and reactivity.

Comparative Data Summary

The following table summarizes key physicochemical differences, providing the foundational data for rational design choices.

PropertyFuran DerivativesThiophene DerivativesCausality & Implication
Aromaticity Lower (Resonance Energy: ~16 kcal/mol)[4]Higher (Resonance Energy: ~29 kcal/mol)[4]Thiophene's greater aromaticity suggests higher thermal and metabolic stability.
Oxidation Potential Higher[8]Lower[8]The electronegative oxygen in furan makes it harder to oxidize. This can be a key factor in designing molecules for specific electronic applications or predicting metabolic pathways.
Reactivity More reactive towards electrophiles and Diels-Alder reactions.[4][5]Less reactive; often requires stronger conditions for electrophilic substitution.[4]Synthesis of furan derivatives may proceed under milder conditions, but the ring is also more susceptible to degradation, especially in acidic media.[5]
Backbone Conformation Tends toward a more planar conformation in oligomers due to the smaller size of the oxygen atom, reducing steric hindrance.[8]Exhibits a larger torsion angle between units in oligomers.[8]Planarity significantly impacts crystal packing and charge transport in materials science applications and can influence receptor binding in drug design.

Part 2: Synthesis and Structural Validation

The inherent differences in reactivity between furan and thiophene directly influence the synthetic strategies employed to create their isoxazole derivatives.

Common Synthetic Pathways

A prevalent method for constructing the isoxazole ring is through the reaction of a chalcone (α,β-unsaturated ketone) with hydroxylamine.[9] The chalcone itself is typically formed via a Claisen-Schmidt condensation. This versatile approach allows for the incorporation of either a furan or thiophene moiety.

G start1 Furan/Thiophene Carbaldehyde chalcone Chalcone Intermediate start1->chalcone Claisen-Schmidt Condensation start2 Acetophenone Derivative start2->chalcone product Furan/Thiophene Isoxazole Derivative chalcone->product Cyclocondensation hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->product G Core Isoxazole Derivative Furan Furan Scaffold Core->Furan Bioisosteric Replacement Thiophene Thiophene Scaffold Core->Thiophene Bioisosteric Replacement ADME Modulates ADME (Absorption, Distribution, Metabolism, Excretion) Furan->ADME Binding Alters Receptor Binding Affinity Furan->Binding Thiophene->ADME Thiophene->Binding Activity Impacts Biological Activity (e.g., Anticancer, Antimicrobial) ADME->Activity Binding->Activity

Sources

A Senior Application Scientist's Comparative Guide to the Quantitative Analysis of [5-(2-Furyl)isoxazol-3-yl]methanol in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantitative analysis of [5-(2-Furyl)isoxazol-3-yl]methanol, a representative isoxazole-derived small molecule of interest in pharmaceutical development. We will delve into the causality behind experimental choices, present self-validating protocols, and objectively compare the performance of leading analytical techniques, supported by experimental data.

The isoxazole moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] The accurate measurement of compounds like this compound in biological fluids such as plasma or blood is critical for understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profile, which in turn informs dosing regimens and safety assessments.[3]

This guide will focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the primary analytical technique, reflecting its status as the gold standard in regulated bioanalysis for its superior sensitivity and specificity.[4][5] We will then provide a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA), offering a comprehensive overview of the available analytical landscape.

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the definitive tool for the quantification of small molecules in complex biological matrices.[4] Its power lies in the combination of the physical separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. This synergy allows for the isolation of the analyte of interest from endogenous interferences and its subsequent detection and quantification with a high degree of certainty.

Experimental Workflow: An Overview

The LC-MS/MS workflow for this compound can be broken down into three key stages: sample preparation, chromatographic separation, and mass spectrometric detection. Each stage is optimized to ensure accuracy, precision, and robustness of the assay.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Sample Biological Sample (Plasma) IS Internal Standard Spiking Sample->IS Extraction Protein Precipitation IS->Extraction Supernatant Collect Supernatant Extraction->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Autosampler Injection Reconstitution->Injection Column C18 Reverse-Phase Column Injection->Column Gradient Gradient Elution Column->Gradient Ionization Electrospray Ionization (ESI) Gradient->Ionization MRM Multiple Reaction Monitoring (MRM) Ionization->MRM Detection Detector MRM->Detection Quantification Data Quantification Detection->Quantification

Caption: High-level workflow for the quantitative analysis of this compound by LC-MS/MS.

Detailed Experimental Protocol: LC-MS/MS

This protocol is designed to be self-validating, incorporating quality control (QC) samples at multiple concentrations to ensure the accuracy and precision of the analytical run.

1. Sample Preparation: Protein Precipitation

  • Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[6][7] For this compound, a moderately polar compound, this technique offers a good balance between recovery and sample cleanliness.

  • Procedure:

    • To 100 µL of plasma sample (or calibration standard/QC), add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled version of the analyte).

    • Add 400 µL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. Liquid Chromatography

  • Rationale: Reversed-phase chromatography using a C18 column is well-suited for retaining and separating small to moderately polar organic molecules like isoxazole derivatives.[8] A gradient elution ensures that the analyte is eluted as a sharp peak, improving sensitivity and resolution.

  • Parameters:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

    • Injection Volume: 5 µL

3. Mass Spectrometry

  • Rationale: Electrospray ionization (ESI) in positive ion mode is typically effective for nitrogen-containing heterocyclic compounds.[9] Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.[4]

  • Parameters:

    • Ionization Mode: ESI Positive

    • MRM Transitions:

      • This compound: To be determined by infusion and optimization (e.g., Q1: m/z 166.05 -> Q3: m/z 136.04)

      • Internal Standard: To be determined based on the specific IS used.

    • Collision Energy: Optimized for maximum product ion intensity.

Performance Characteristics (Hypothetical Data)

The performance of this LC-MS/MS method would be validated according to FDA and ICH M10 guidelines.[10][11]

ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.990.998
Range -1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) S/N ≥ 101 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 8%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5% to +7%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%8%
Recovery Consistent, precise, and reproducible> 85%

Comparative Analysis of Alternative Methods

While LC-MS/MS is the preferred method, other techniques may be considered depending on the specific research question, available resources, and stage of drug development.

Method Comparison cluster_attributes LCMS LC-MS/MS Sensitivity High Sensitivity LCMS->Sensitivity Excellent Specificity High Specificity LCMS->Specificity Excellent Throughput High Throughput LCMS->Throughput Good DevTime Short Development Time LCMS->DevTime Good GCMS GC-MS GCMS->Sensitivity Good GCMS->Specificity Good GCMS->Throughput Moderate GCMS->DevTime Good ELISA ELISA ELISA->Sensitivity Excellent ELISA->Specificity Moderate (Cross-reactivity) ELISA->Throughput Excellent Cost Low Cost per Sample ELISA->Cost Good ELISA->DevTime Poor (Antibody Dev)

Caption: Comparison of key performance attributes for LC-MS/MS, GC-MS, and ELISA.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[12]

  • Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column before being detected by a mass spectrometer.

  • Applicability to this compound: The presence of a hydroxyl group may require derivatization to increase volatility and thermal stability, which adds a step to the sample preparation and can introduce variability.[13]

  • Pros:

    • Excellent chromatographic resolution.

    • Well-established and robust technology.

  • Cons:

    • Not suitable for non-volatile or thermally labile compounds.

    • Derivatization may be required, increasing complexity and potential for error.

    • Generally less suitable for highly polar compounds compared to LC-MS.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[5]

  • Principle: An antigen is immobilized on a solid surface and then complexed with an antibody that is linked to an enzyme. Detection is accomplished by measuring the enzymatic conversion of a substrate to a detectable signal.

  • Applicability to this compound: A highly specific antibody against this small molecule would need to be developed, which is a significant and time-consuming undertaking.

  • Pros:

    • High throughput and potential for automation.

    • Cost-effective for large numbers of samples once the assay is developed.

    • High sensitivity can be achieved.[5]

  • Cons:

    • Development of a specific antibody for a small molecule is challenging and expensive.

    • Potential for cross-reactivity with metabolites or structurally similar compounds, leading to a lack of specificity.

    • Provides less structural information compared to mass spectrometry-based methods.

Comparative Performance Summary
FeatureLC-MS/MSGC-MSELISA
Specificity Very HighHighModerate to High
Sensitivity Very High (ng/mL to pg/mL)High (ng/mL)Very High (pg/mL to fg/mL)
Throughput HighModerateVery High
Development Time WeeksWeeksMonths to Years
Cost per Sample ModerateModerateLow (after development)
Sample Volume Low (µL)Low (µL)Low (µL)
Derivatization Not usually requiredOften requiredNot applicable
Metabolite Analysis Can distinguish from parentCan distinguish from parentProne to cross-reactivity

Conclusion and Recommendations

For the quantitative analysis of this compound in biological samples for regulatory submission, LC-MS/MS is the unequivocally superior choice. Its inherent specificity, sensitivity, and wide dynamic range, coupled with its ability to be validated to stringent regulatory standards, make it the gold standard for pharmacokinetic and toxicokinetic studies.[14][15] The detailed protocol provided serves as a robust starting point for method development and validation.

GC-MS could be considered a viable alternative if the analyte (or its derivative) demonstrates sufficient volatility and thermal stability. However, the likely need for derivatization makes it a less direct and potentially more complex workflow compared to LC-MS/MS.

ELISA , while offering high throughput and sensitivity, is generally not suitable for the primary quantification of small molecule drugs during development due to the significant investment required for antibody generation and the inherent risk of cross-reactivity. It may, however, find utility in high-throughput screening applications where absolute specificity is not the primary concern.

Ultimately, the choice of analytical technique should be guided by the specific requirements of the study, the available resources, and the stage of drug development. For the definitive quantification of this compound, the evidence overwhelmingly supports the implementation of a validated LC-MS/MS method.

References

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][11]

  • Mizukawa, N. (2023). Blood Drug Identification: Techniques and Applications. Journal of Forensic Toxicology & Pharmacology, 12(1). [Link][12]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link][14]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][15]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link][10][16]

  • Annesley, T. M. (2003). Sample Preparation for Blood Drug Identification. Clinical Chemistry, 49(7), 1041–1044. (Note: While a specific URL for this exact paper isn't in the provided results, the principles are discussed in other sources).
  • Cole, M. D. (2015). Nonconventional Alternatives to LC–MS. LCGC International, 28(5), 294-301. [Link][17]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. [Link][6]

  • BioPharma Services Inc. (n.d.). Bioanalytical Method Development: Blood Specimen. [Link][3]

  • Optimization of a rapid method for screening drugs in blood by liquid chromatography tandem mass spectrometry. (2023). PLOS ONE, 18(11), e0294717. [Link][7]

  • Abdel-Rehim, M. (2012). HT-Sample Preparation Techniques for Bioanalysis. Wiley Analytical Science. [Link][18]

  • Yale School of Medicine. (n.d.). Small Molecules Quantitation. [Link][4]

  • Li, F., & Paice, G. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link][9]

  • Kellie, J. F. (2017). Quantitative Bioanalysis Of Intact Large Molecules Using Mass Spectrometry. American Pharmaceutical Review. [Link][19]

  • Aliri Bioanalysis. (2023). The future of small and large molecule bioanalytics — today. [Link][20]

  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2024). Metabolites, 14(11), 721. [Link][21]

  • Regalado, E. L., & Welch, C. J. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 304-311. [Link][8]

  • Deng, P., Zhan, Y., Chen, X., & Zhong, D. (2012). Derivatization methods for quantitative bioanalysis by LC-MS/MS. Bioanalysis, 4(1), 49-69. [Link][13]

  • BioAgilytix. (2024). 7 Most Common Bioanalytical Testing Platforms for Small and Large Molecule Bioanalysis. [Link][5]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. [Link][22]

  • Naina Kuey, et al. (2024). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Journal of Survey in Fisheries Sciences. [Link][23]

  • International Journal of Creative Research Thoughts. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link][24]

  • Kumar, M., Kumar, A., & Sharma, G. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link][1]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). Bioorganic & Medicinal Chemistry, 26(19), 5178-5193. [Link][2]

Sources

A Head-to-Head Comparison of Synthetic Routes to [5-(2-Furyl)isoxazol-3-yl]methanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The burgeoning interest in isoxazole-containing compounds within medicinal chemistry and materials science has underscored the need for efficient and scalable synthetic methodologies. [5-(2-Furyl)isoxazol-3-yl]methanol, a key building block, presents a valuable case study for comparing different synthetic strategies. This guide provides an in-depth, head-to-head comparison of two prominent routes for its synthesis, offering practical insights and experimental data to inform your research and development endeavors.

Introduction to this compound

The this compound scaffold is a privileged structure in drug discovery due to the versatile chemical properties of the isoxazole and furan rings. Isoxazoles are known to act as bioisosteres for various functional groups, enhancing metabolic stability and modulating pharmacokinetic profiles. The furan moiety, a common pharmacophore, can engage in various biological interactions. Consequently, efficient access to this molecule is of paramount importance for the synthesis of novel therapeutic agents.

This guide will dissect two primary synthetic pathways:

  • Route 1: Direct 1,3-Dipolar Cycloaddition of 2-furyl nitrile oxide with propargyl alcohol.

  • Route 2: A Two-Step Approach via an Isoxazole-Ester Intermediate involving an initial cycloaddition to form an ester, followed by its reduction.

We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis based on yield, scalability, safety, and cost-effectiveness.

Route 1: Direct 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition of a nitrile oxide with an alkyne is a cornerstone of isoxazole synthesis, renowned for its efficiency and atom economy.[1][2] This route applies this powerful transformation directly to the synthesis of our target molecule.

Chemical Principles and Mechanism

This synthesis hinges on the in-situ generation of 2-furyl nitrile oxide from 2-furaldoxime. The nitrile oxide, a reactive 1,3-dipole, then undergoes a concerted pericyclic reaction with the triple bond of propargyl alcohol (the dipolarophile) to form the five-membered isoxazole ring.[1] The regioselectivity of this cycloaddition is a critical consideration, as it can potentially yield two isomers: the desired 3-hydroxymethyl-5-(2-furyl)isoxazole and the undesired 3-(2-furyl)-5-(hydroxymethyl)isoxazole. Frontier Molecular Orbital (FMO) theory can be employed to predict the major regioisomer based on the energies of the Highest Occupied Molecular Orbital (HOMO) of the nitrile oxide and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne.[3]

Route 1 cluster_start Starting Materials cluster_synthesis Synthesis Pathway 2-Furaldehyde 2-Furaldehyde 2-Furaldoxime 2-Furaldoxime 2-Furaldehyde->2-Furaldoxime Hydroxylamine Hydroxylamine Hydroxylamine->2-Furaldoxime Propargyl Alcohol Propargyl Alcohol 1,3-Dipolar Cycloaddition 1,3-Dipolar Cycloaddition Propargyl Alcohol->1,3-Dipolar Cycloaddition 2-Furyl Nitrile Oxide (in situ) 2-Furyl Nitrile Oxide (in situ) 2-Furaldoxime->2-Furyl Nitrile Oxide (in situ) Oxidation (e.g., NaOCl) 2-Furyl Nitrile Oxide (in situ)->1,3-Dipolar Cycloaddition This compound This compound 1,3-Dipolar Cycloaddition->this compound

Figure 1: Workflow for the direct 1,3-dipolar cycloaddition route.
Experimental Protocol

Step 1: Synthesis of 2-Furaldoxime

  • To a solution of 2-furaldehyde (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-furaldoxime, which can be used in the next step without further purification.

Step 2: 1,3-Dipolar Cycloaddition

  • Dissolve 2-furaldoxime (1 equivalent) and propargyl alcohol (1.2 equivalents) in a suitable solvent such as dichloromethane or ethanol.[4]

  • To this solution, add an aqueous solution of sodium hypochlorite (bleach, ~1.2 equivalents) dropwise at 0-5 °C.[4]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • After completion, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Performance Analysis
ParameterAssessmentSupporting Data/Rationale
Yield Moderate to GoodAnalogous reactions with substituted benzaldoximes and propargyl alcohol have reported yields in the range of 70-95%.[5] However, the regioselectivity can impact the isolated yield of the desired product.
Scalability GoodThe use of readily available and inexpensive reagents like bleach and propargyl alcohol makes this route amenable to scale-up.[6]
Safety ModerateThe in-situ generation of nitrile oxides avoids the isolation of these potentially unstable intermediates. However, sodium hypochlorite is a strong oxidant and should be handled with care. The reaction can be exothermic.
Cost-Effectiveness HighThe starting materials (2-furaldehyde, hydroxylamine, propargyl alcohol, and bleach) are all commodity chemicals.
Purification ModerateColumn chromatography is typically required to separate the desired regioisomer from any byproducts. The polarity of the product alcohol may necessitate the use of more polar solvent systems.

Route 2: Two-Step Synthesis via an Isoxazole-Ester Intermediate

This alternative strategy involves the initial synthesis of an isoxazole-ester, which is then reduced in a subsequent step to the target alcohol. This approach can offer advantages in terms of regioselectivity and purification.

Chemical Principles and Mechanism

The first step mirrors Route 1, employing a 1,3-dipolar cycloaddition. However, the dipolarophile is changed to an electron-deficient alkyne, ethyl propiolate. The electron-withdrawing ester group on the alkyne can enhance the regioselectivity of the cycloaddition, favoring the formation of the ethyl 5-(2-furyl)isoxazole-3-carboxylate.[4]

The second step involves the reduction of the ester functionality to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of additives.[7][8] LiAlH₄ is a powerful, non-selective reducing agent, while NaBH₄ is milder and often requires activation for ester reduction.[9]

Route 2 cluster_start Starting Materials cluster_synthesis Synthesis Pathway 2-Furaldoxime 2-Furaldoxime 1,3-Dipolar Cycloaddition 1,3-Dipolar Cycloaddition 2-Furaldoxime->1,3-Dipolar Cycloaddition Oxidation (e.g., NaOCl) Ethyl Propiolate Ethyl Propiolate Ethyl Propiolate->1,3-Dipolar Cycloaddition Ethyl 5-(2-furyl)isoxazole-3-carboxylate Ethyl 5-(2-furyl)isoxazole-3-carboxylate 1,3-Dipolar Cycloaddition->Ethyl 5-(2-furyl)isoxazole-3-carboxylate Reduction Reduction Ethyl 5-(2-furyl)isoxazole-3-carboxylate->Reduction e.g., LiAlH₄ or NaBH₄/additive This compound This compound Reduction->this compound

Figure 2: Workflow for the two-step synthesis via an isoxazole-ester intermediate.
Experimental Protocol

Step 1: Synthesis of Ethyl 5-(2-furyl)isoxazole-3-carboxylate

  • Follow the procedure for the in-situ generation of 2-furyl nitrile oxide as described in Route 1, Step 2.

  • Instead of propargyl alcohol, use ethyl propiolate (1.1 equivalents) as the dipolarophile.[4]

  • After the reaction is complete, perform an aqueous workup as previously described.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 5-(2-furyl)isoxazole-3-carboxylate. A study on this reaction reported that the ratio of the desired 3,5-disubstituted product to the 3,4-disubstituted isomer can be influenced by the solvent, with dichloromethane favoring the desired isomer.[4]

Step 2: Reduction of the Ester to the Alcohol

Method A: Using Lithium Aluminum Hydride (LiAlH₄) [7][10]

  • To a stirred suspension of LiAlH₄ (1.5-2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of ethyl 5-(2-furyl)isoxazole-3-carboxylate (1 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Method B: Using Sodium Borohydride (NaBH₄) with an Additive [8]

  • Dissolve ethyl 5-(2-furyl)isoxazole-3-carboxylate (1 equivalent) in a mixture of THF and methanol.

  • Add sodium borohydride (2-4 equivalents) in portions at room temperature.

  • If the reaction is sluggish, an additive such as lithium chloride or calcium chloride can be added to enhance the reducing power of NaBH₄.[9]

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water or dilute acid.

  • Remove the organic solvents under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired alcohol.

Performance Analysis
ParameterAssessmentSupporting Data/Rationale
Yield Good to ExcellentThe two-step process often provides a higher overall yield due to improved regioselectivity in the cycloaddition step and generally high-yielding reduction reactions (often >90%).[8]
Scalability ModerateThe use of LiAlH₄ on a large scale requires specialized equipment and handling procedures due to its pyrophoric nature. The NaBH₄ method is more amenable to scale-up.
Safety Moderate to HighLiAlH₄ is highly reactive and moisture-sensitive, posing a significant fire hazard.[10] NaBH₄ is a safer alternative but may require longer reaction times or additives.
Cost-Effectiveness ModerateEthyl propiolate is more expensive than propargyl alcohol. The cost of the reducing agent, especially for large-scale synthesis, also needs to be considered.
Purification GoodThe isoxazole-ester intermediate is often a crystalline solid and can be easily purified by recrystallization. The final alcohol product may still require chromatography, but the crude material is generally cleaner than in Route 1.

Head-to-Head Comparison

FeatureRoute 1: Direct CycloadditionRoute 2: Two-Step via Ester
Number of Steps 1 (from aldoxime)2 (from aldoxime)
Overall Yield Moderate to GoodGood to Excellent
Regioselectivity Moderate, may produce isomersHigh
Scalability FavorableLiAlH₄ step requires caution on a large scale
Safety Moderate (oxidant)High (LiAlH₄) / Moderate (NaBH₄)
Cost of Reagents LowerHigher
Purification More challengingMore straightforward

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound. The choice between them will ultimately depend on the specific priorities of the researcher.

Route 1 is the more atom-economical and cost-effective option , making it attractive for initial exploratory studies or when cost is a primary driver. However, the potential for regioisomer formation necessitates careful purification and may lead to lower isolated yields of the desired product.

Route 2, while longer, provides a more controlled and often higher-yielding synthesis. The enhanced regioselectivity of the cycloaddition with ethyl propiolate and the generally clean reduction step simplify purification and can lead to a greater overall throughput of the desired material. For applications where high purity is critical and for larger-scale syntheses where reproducible yields are paramount, Route 2 is the recommended approach, particularly if the safer NaBH₄ reduction protocol is employed.

It is advised that researchers perform small-scale trials of both routes to determine the optimal conditions for their specific laboratory setup and to assess the impurity profiles of the final product.

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. J. Org. Chem.2025.
  • Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World J. Chem. Ed.2017, 5, 113-118.
  • Gram scale synthesis of isoxazole and pyrazole.
  • A Comparative Guide to the Synthetic Efficiency of Routes to Furo[3,4-d]isoxazole. BenchChem2025.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc.2024, 59, 22.
  • Comparative analysis of different synthetic routes to 3-Methyl-5-(oxazol-5-yl)isoxazole. BenchChem2025.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Adv.2021, 11, 33794-33821.
  • comparative analysis of different synthetic routes for 4-Methyl-2-(piperidin-2-yl)oxazole. BenchChem2025.
  • Comparative analysis of different synthetic routes to isoxazole-5-carboxyl
  • A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles. BenchChem2025.
  • Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide. PrepChem.com.
  • 1,3-Dipolar cycloaddition. Wikipedia.
  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules2022, 27, 4668.
  • Lithium Aluminum Hydride (LiAlH4)
  • 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. ChemPlusChem2020, 85, 2252-2271.
  • On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiol
  • 1,3‐Dipolar cycloaddition reaction of nitrile oxides.
  • NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Orient. J. Chem.2016, 32, 1749-1753.
  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Sci. Rep.2022, 12, 10738.
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank2024, 2024, M1762.
  • 1,3‐Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non‐Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow.
  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Cambridge.
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules2021, 26, 5519.
  • Sodium borohydride reduction of aromatic carboxylic acids via methyl esters.
  • Reactions of various nucleophiles with methyl-and ethyl- propiolate.
  • NaBH4 reduction of ester. Reddit2022.
  • Ultrasonic Synthesis, Molecular Structure and Mechanistic Study of 1,3-Dipolar Cycloaddition Reaction of 1-Alkynylpyridinium-3-olate and Acetylene Deriv
  • Ethyl propiolate: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives. ChemicalBook2024.
  • LiAlH4 (grey) reducing esters to alcohols in dry THF. Reddit2022.
  • Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. J. Braz. Chem. Soc.2016, 27, 1898-1906.
  • Reactions of various nucleophiles with methyl-and ethyl- propiolate.
  • An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate.
  • Direct reduction of some benzoic acids to alcohols via NaBH4–Br2.

Sources

A Senior Application Scientist's Guide to the Comparative Statistical Analysis of [5-(2-Furyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active agents.[1][2][3] These heterocyclic compounds are particularly prominent in the development of novel anticancer therapeutics due to their ability to interact with diverse biological targets, often inducing apoptosis or inhibiting key signaling pathways involved in cell proliferation.[4][5] This guide focuses on a specific isoxazole derivative, [5-(2-Furyl)isoxazol-3-yl]methanol, providing a comprehensive framework for its experimental evaluation and rigorous statistical comparison against other relevant compounds.

The transition from compound synthesis to identifying a viable drug candidate is fraught with challenges, demanding robust, reproducible, and statistically sound preclinical evaluation.[6] Simply observing a biological effect is insufficient; we must quantify this effect, compare its potency and efficacy against benchmarks, and understand its therapeutic window. This document outlines the necessary in vitro methodologies and, critically, the statistical analyses required to build a compelling, data-driven case for a compound's potential. By adhering to these principles, researchers in drug development can ensure that their findings are not only accurate but also interpretable and defensible.

Compound Profiles for Comparative Analysis

To ascertain the therapeutic potential of our lead compound, its performance must be contextualized. This is achieved by comparing it against a standard-of-care drug and a structurally similar analog.

  • Test Compound: this compound (FIM)

    • Structure: A novel isoxazole derivative featuring a furan moiety.

    • Hypothesis: The unique combination of the isoxazole and furan rings may confer potent and selective anticancer activity.

  • Comparator 1: Doxorubicin (Positive Control)

    • Mechanism: A well-characterized anthracycline antibiotic that acts as a topoisomerase II inhibitor and intercalates into DNA, inducing apoptosis.

    • Purpose: Serves as a benchmark for high-potency cytotoxic activity. Comparing FIM to Doxorubicin provides a clear measure of its relative potency.

  • Comparator 2: (3-p-tolyl-isoxazol-5-yl)methanol (TIM) (Structural Analog)

    • Structure: A similar isoxazole methanol derivative, but with a para-tolyl group instead of a furan ring.[3]

    • Purpose: This comparison helps to establish a preliminary Structure-Activity Relationship (SAR).[7] A significant difference in activity between FIM and TIM would suggest that the furan ring is critical to the compound's biological effects.

Experimental Design & Protocols

A robust experimental design is the foundation of reliable statistical analysis. The objective is to compare the dose-dependent cytotoxic and apoptotic effects of FIM, Doxorubicin, and TIM across a panel of cancer and non-cancerous cell lines.

Cell Line Panel

The choice of cell lines is critical for evaluating both efficacy and selectivity.

  • MCF-7: Human breast adenocarcinoma. A common model for hormone-responsive breast cancer.

  • A549: Human lung carcinoma. A standard model for non-small cell lung cancer.

  • HEK293: Human embryonic kidney cells. A non-cancerous cell line used to assess general cytotoxicity and determine the selectivity index.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis prep_cells Cell Culture & Seeding treatment Cell Treatment (72h) prep_cells->treatment prep_compounds Compound Dilution Series prep_compounds->treatment assay_mtt MTT Assay (Viability) treatment->assay_mtt assay_caspase Caspase-Glo 3/7 Assay (Apoptosis) treatment->assay_caspase readout Plate Reader (Absorbance/Luminescence) assay_mtt->readout assay_caspase->readout data_proc Data Processing (Normalization) readout->data_proc curve_fit Non-linear Regression (4PL Model) data_proc->curve_fit stats Statistical Comparison (IC50, Emax, SI) curve_fit->stats

Caption: High-level experimental workflow from cell preparation to statistical analysis.

Protocol 1: Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells, which serves as a proxy for cell viability.

Causality: The choice of a 72-hour incubation period is crucial as it allows for multiple cell doubling times, enabling the detection of cytostatic (growth-inhibiting) as well as cytotoxic (cell-killing) effects. Shorter incubation times might fail to capture the full impact of compounds that act on the cell cycle.[8]

Methodology:

  • Cell Seeding: Plate 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for adherence.

  • Compound Preparation: Prepare a 2x concentrated serial dilution series for each compound (FIM, Doxorubicin, TIM) in the appropriate cell culture medium. A typical range would be from 100 µM down to 1 nM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the corresponding wells. Include "vehicle control" (e.g., 0.1% DMSO) and "no cell" (media only) wells. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Induction (Caspase-Glo® 3/7 Assay)

This assay quantifies the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.

Causality: Measuring apoptosis directly complements the viability data. A compound might reduce viability by inducing apoptosis, necrosis, or cell cycle arrest.[9][10] By specifically measuring caspase activity, we can confirm if the observed cytotoxicity is mediated by a programmed cell death mechanism, a hallmark of many successful anticancer drugs.[4]

Methodology:

  • Seeding & Treatment: Follow steps 1-3 from the MTT Assay protocol using an opaque-walled 96-well plate suitable for luminescence.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 2 minutes and then incubate at room temperature for 1 hour.

  • Readout: Measure the luminescence using a microplate reader.

Statistical Analysis of Experimental Data

The raw data from the plate reader is only the beginning. Proper statistical modeling is required to extract meaningful pharmacological parameters.

Dose-Response Curve Fitting

The relationship between drug concentration and biological effect is typically sigmoidal and is best described by a non-linear regression model.[11][12] Attempting to linearize the data (e.g., with a probit transformation) is an outdated approach that can distort error distributions and lead to less accurate parameter estimates.[11]

The Four-Parameter Logistic (4PL) Model: This is the standard model for dose-response analysis.[13]

  • Equation: Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

  • Parameters:

    • Top: The maximum response plateau (efficacy).

    • Bottom: The minimum response plateau.

    • IC50 (Half-maximal inhibitory concentration): The concentration of the drug that elicits a response halfway between the Top and Bottom plateaus. This is the primary measure of a drug's potency .

    • Hill Slope: Describes the steepness of the curve. A Hill Slope of >1 indicates positive cooperativity.

Statistical Software: Tools like GraphPad Prism, R (with the 'drc' package), or specialized software like CurveCurator are recommended for fitting these models.[13]

Key Parameters for Comparison
  • IC50 (Potency): A lower IC50 value indicates a more potent compound, as less of it is required to achieve the desired effect.

  • Emax (Efficacy): This represents the maximum effect a drug can produce. It is derived from the "Top" and "Bottom" plateaus of the curve. For cytotoxicity, this is often expressed as the maximum percentage of cell death.

  • Selectivity Index (SI): This crucial parameter provides an estimate of the therapeutic window. It quantifies how much more potent a compound is against cancer cells compared to normal cells.

    • Calculation: SI = IC50 (Normal Cells, e.g., HEK293) / IC50 (Cancer Cells, e.g., A549)

    • Interpretation: A higher SI value is desirable (typically >10), indicating that the compound is selectively toxic to cancer cells.

Statistical Tests for Parameter Comparison

Once you have derived the IC50 and Emax values from your curve fits, you must determine if the differences between compounds are statistically significant.

  • Comparing two compounds: An extra sum-of-squares F-test is the most appropriate method. This test directly compares the goodness-of-fit of two models: one where each dataset has its own unique IC50 value, and a null hypothesis model where both datasets are constrained to share a single IC50. A significant p-value (<0.05) allows you to reject the null hypothesis and conclude that the IC50 values are significantly different.

  • Comparing three or more compounds: Use a one-way ANOVA on the log-transformed IC50 values, followed by a post-hoc test like Tukey's or Dunnett's to identify which specific pairs of compounds differ significantly.

Data Visualization and Interpretation

Comparative Data Summary

The following table presents hypothetical data from the described experiments.

Compound Cell Line IC50 (µM) ± SEM Emax (% Viability) Selectivity Index (SI)
FIM A5492.5 ± 0.35%16.0
MCF-74.1 ± 0.58%9.8
HEK29340.0 ± 4.285%-
Doxorubicin A5490.8 ± 0.12%5.0
MCF-70.5 ± 0.081%8.0
HEK2934.0 ± 0.660%-
TIM A54928.0 ± 3.145%1.25
MCF-735.0 ± 4.550%1.0
HEK29335.0 ± 3.990%-

Interpretation of Hypothetical Data:

  • Potency: Doxorubicin is the most potent compound (lowest IC50). FIM is significantly more potent than its structural analog, TIM, suggesting the furan ring is key for activity.

  • Efficacy: FIM and Doxorubicin show high efficacy, reducing cell viability to near zero. TIM is a much weaker compound, unable to achieve full cell killing.

  • Selectivity: FIM demonstrates a superior selectivity index (SI=16 for A549) compared to Doxorubicin (SI=5). This is a highly desirable characteristic, suggesting FIM may have a better safety profile. TIM shows no selectivity.

Hypothetical Apoptosis Signaling Pathway

Many isoxazole derivatives exert their anticancer effects by activating intrinsic apoptosis pathways.[4] The diagram below illustrates a simplified, hypothetical mechanism for how FIM might act.

G FIM This compound (FIM) Bax Bax Activation FIM->Bax promotes Bcl2 Bcl-2 Inhibition FIM->Bcl2 inhibits Mito Mitochondrion CytC Cytochrome C Release Mito->CytC Bax->Mito Bcl2->Mito Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp37 Caspase-3/7 (Executioner Caspases) Apoptosome->Casp37 activates Apoptosis Apoptosis Casp37->Apoptosis

Caption: Hypothetical pathway for FIM-induced apoptosis via mitochondrial dysregulation.

Conclusion

This guide provides a comprehensive framework for the statistical analysis and comparative evaluation of this compound. By employing standardized in vitro assays, correct non-linear regression models for dose-response analysis, and appropriate statistical tests, researchers can robustly quantify a compound's potency, efficacy, and selectivity. The hypothetical data analysis presented herein demonstrates that FIM could be a promising anticancer candidate, exhibiting potent cytotoxicity and, most importantly, a superior selectivity for cancer cells over non-cancerous cells when compared to a standard chemotherapeutic agent. This data-driven approach is indispensable for making informed decisions in the drug discovery pipeline.

References

  • Baskar, R., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Tanamura, S., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Cancer Chemotherapy and Pharmacology, 41(5), 410-416. [Link]

  • Wikipedia. (n.d.). Dose–response relationship. [Link]

  • Hoel, D.G. (n.d.). The Statistical Analysis of Dose-Effect Relationships. Ecotoxicology and Environmental Safety, 4, 1-18. [Link]

  • Baskar, R., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Semantic Scholar. [Link]

  • Harris, L.A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17336-17343. [Link]

  • Jackson, S.H., et al. (1991). The analysis of dose-response curves--a practical approach. British Journal of Clinical Pharmacology, 31(2), 123-132. [Link]

  • Kaur, R., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • Kumar, V., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 227-235. [Link]

  • Al-Ostoot, F.H., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 27(19), 6614. [Link]

  • Rani, M., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Chemical Health Risks. [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Vidal, M. (2023). Which statistical tool or test can be used for dose-response curve with time component? ResearchGate. [Link]

  • Dahmen, M., et al. (2024). Statistical analysis of dose-response curves. Wiley Analytical Science. [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link]

  • de Vries, H., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(1), 813-833. [Link]

  • Kumar, M., et al. (2023). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]

  • Lee, H.J., et al. (2011). (S)-[5-Methyl-3-(3-methylthiophen-2-yl)-4,5-dihydroisoxazol-5-yl]methanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1040. [Link]

  • Iannelli, P., et al. (2019). Synthesis and Biological Properties of 5-(1H-1,2,3-Triazol-4-yl)isoxazolidines: A New Class of C-Nucleosides. Molecules, 24(18), 3358. [Link]

  • Sedić, M., et al. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Pharmaceuticals, 14(8), 793. [Link]

  • PubChem. (n.d.). [5-(furan-2-yl)-1,2-oxazol-3-yl]methanol. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of [5-(2-Furyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of [5-(2-Furyl)isoxazol-3-yl]methanol, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.

Section 1: Hazard Identification and Risk Assessment

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound, while integral to various research applications, possesses inherent risks that necessitate careful handling.

According to the Safety Data Sheet (SDS), this compound is classified with the following hazards[1]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Category 4).

  • Skin Corrosion/Irritation: Causes skin irritation (Category 2).

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation (Category 2).

  • Specific target organ toxicity (single exposure): May cause respiratory irritation (Category 3).

These classifications underscore the importance of utilizing appropriate Personal Protective Equipment (PPE) at all times. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2][3].

Table 1: Hazard Summary for this compound

Hazard ClassificationCategoryPrecautionary Statement
Acute oral toxicity4Harmful if swallowed.
Acute dermal toxicity4Harmful in contact with skin.
Acute Inhalation Toxicity4Harmful if inhaled.
Skin Corrosion/Irritation2Causes skin irritation.
Serious Eye Damage/Eye Irritation2Causes serious eye irritation.
Specific target organ toxicity (single exposure)3May cause respiratory irritation.

Source: Fisher Scientific Safety Data Sheet[1]

Section 2: Regulatory Framework for Hazardous Waste Disposal

The disposal of this compound is governed by a multi-tiered regulatory framework. In the United States, the primary federal agencies overseeing hazardous waste are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA has established a comprehensive "cradle-to-grave" regulatory system for hazardous waste management[4][5]. This system includes regulations for the identification, generation, transportation, treatment, storage, and disposal of hazardous materials[6]. Laboratories are classified as hazardous waste generators and must comply with specific requirements based on the volume of waste produced[7][8].

  • Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development and implementation of a Chemical Hygiene Plan (CHP) for all laboratories that handle hazardous chemicals[9][10][11]. This plan must include procedures for the safe disposal of chemical waste[2].

It is crucial to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations, as these may be more stringent than federal guidelines.

Section 3: Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is the foundational step in a compliant disposal process.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of this compound waste. The container must be made of a material compatible with the chemical and be in good condition with a secure, tight-fitting lid[8][12].

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant")[7].

  • Incompatible Materials: Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines. The SDS for this compound indicates incompatibility with bases and strong oxidizing agents[1]. Mixing incompatible chemicals can lead to dangerous reactions.

Step 2: Accumulation and Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory[7][12].

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel[13].

  • Container Management: Keep the waste container closed at all times except when adding waste.

  • Storage Limits: Adhere to the volume and time limits for waste accumulation as defined by your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator)[7].

Step 3: Disposal Pathway Determination

The SDS for this compound specifies that it should be disposed of via an approved waste disposal plant[1]. This typically involves incineration or other forms of thermal destruction.

  • Professional Waste Management: Engage a licensed hazardous waste disposal contractor for the transportation and final disposal of the chemical waste. Your institution's EHS department will have established procedures and contracts with approved vendors.

  • Documentation: Ensure that all necessary waste manifests and other documentation are completed accurately. This "cradle-to-grave" tracking is a key component of RCRA regulations[4][5].

The following diagram illustrates the decision-making process for the disposal of this compound.

Disposal_Workflow start Waste Generation: This compound hazard_id Hazard Identification (SDS Review) start->hazard_id ppe Wear Appropriate PPE hazard_id->ppe segregation Segregate Waste ppe->segregation labeling Label Container: 'Hazardous Waste' segregation->labeling storage Store in SAA labeling->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Licensed Vendor Disposal (Incineration) ehs_contact->disposal

Caption: Disposal workflow for this compound.

Section 4: Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill Response:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Sweep up the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.

    • Ventilate the area.

    • For large spills, evacuate the laboratory and contact your institution's emergency response team.

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Always have the Safety Data Sheet readily available for emergency responders.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to laboratory safety and environmental stewardship.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. [Link]

  • RCRA Hazardous Wastes. EcoOnline Help Center. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • RCRA Hazardous Waste Definitions: P, U, K, and F-Listed. MLI Environmental. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • What is a RCRA Hazardous Waste? CT.gov. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

Sources

Personal protective equipment for handling [5-(2-Furyl)isoxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling [5-(2-Furyl)isoxazol-3-yl]methanol

This guide provides a detailed operational framework for the safe handling, use, and disposal of this compound (CAS No. 852180-63-3). As a compound featuring both a furan ring and an isoxazole moiety, it requires meticulous adherence to safety protocols to mitigate risks associated with its potential reactivity and toxicity. This document is intended for researchers, chemists, and laboratory personnel engaged in drug discovery and development. The procedures outlined herein are designed to establish a self-validating system of safety, ensuring the protection of personnel and the integrity of research.

Hazard Assessment and Chemical Profile

A thorough understanding of the chemical's properties is the foundation of safe handling. While a comprehensive toxicological profile for this compound is not fully established, its structural components provide a strong basis for a conservative hazard assessment. The furan moiety is associated with potential toxicity, flammability, and the formation of explosive peroxides upon exposure to air and light.[1][2] The overall compound is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.[3]

Table 1: Chemical and Physical Properties

Property Value Source(s)
CAS Number 852180-63-3 [4]
Molecular Formula C₈H₇NO₃ [5][6]
Molecular Weight 165.15 g/mol [5]
Melting Point 90°C [4]
Flash Point 157.8°C [4]

| Density | 1.296 g/cm³ |[4] |

Known Hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Causes serious eye irritation .[3]

  • Causes skin irritation .[3]

  • May cause respiratory irritation .[3]

  • Potential for Peroxide Formation: Like other furan-containing compounds, it may form explosive peroxides over time, especially when exposed to oxygen and light.[1][2]

The Hierarchy of Controls: A Proactive Safety Paradigm

Personal Protective Equipment (PPE) is the final and least reliable line of defense. A robust safety culture prioritizes the hierarchy of controls, which systematically minimizes risk at its source.

  • Elimination/Substitution: Not applicable in a research context where this specific molecule is required.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from hazards. They are the most critical element for safely handling this compound.

    • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dusts.[7][8]

    • Ventilation: The laboratory must be equipped with general ventilation that ensures a minimum of 6-12 air changes per hour.

    • Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[8][9]

  • Administrative Controls: These are work policies and procedures that reduce exposure duration and frequency.

    • Standard Operating Procedures (SOPs): This document serves as the primary SOP. All personnel must be trained on these procedures before handling the compound.

    • Designated Areas: Clearly demarcate areas where this compound is stored and handled.

    • Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[10] Wash hands thoroughly with soap and water immediately after handling the compound and before leaving the lab.[3][7]

Personal Protective Equipment (PPE): The Essential Barrier

When engineering and administrative controls are in place, PPE provides the final barrier against exposure. The selection of PPE must be based on the specific tasks being performed.

Table 2: PPE Requirements by Task

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (in Fume Hood) Chemical safety goggles Double-layered nitrile gloves Flame-resistant lab coat, long pants, closed-toe shoes Not required if fume hood is operating correctly
Weighing Solid (in Fume Hood) Chemical safety goggles and face shield Double-layered nitrile gloves Flame-resistant lab coat, long pants, closed-toe shoes Not required if fume hood is operating correctly
Spill Cleanup Chemical safety goggles and face shield Heavy-duty nitrile or neoprene gloves Chemical-resistant apron over lab coat, shoe covers Air-purifying respirator with organic vapor cartridge

| Waste Disposal | Chemical safety goggles | Double-layered nitrile gloves | Flame-resistant lab coat, long pants, closed-toe shoes | Not required for sealed containers |

Detailed PPE Specifications:
  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant chemical safety goggles are mandatory.[9] A full-face shield must be worn over the goggles during procedures with a high splash potential, such as transferring large volumes or cleaning up spills.[8][11]

  • Hand Protection: Double gloving is required to protect against accidental exposure.[10][12] The outer glove should be removed and disposed of immediately after handling the compound, while still within the fume hood. Use powder-free nitrile gloves, as the powder can absorb and aerosolize contaminants.[10][12] Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A flame-resistant lab coat with long sleeves and knit cuffs is required.[7] It must be kept fully buttoned. Full-length pants and closed-toe shoes are mandatory to prevent skin exposure.[7]

  • Respiratory Protection: Work must be performed in a fume hood to eliminate the need for routine respiratory protection.[7] In the event of a significant spill or ventilation failure, an air-purifying respirator with an organic vapor cartridge is necessary.[8] All personnel who may need to wear a respirator must be part of a formal respiratory protection program, which includes medical clearance and annual fit-testing, as mandated by OSHA (29 CFR 1910.134).[7][9]

Operational Workflow: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling of this compound.

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling cluster_disposal Waste Management Prep 1. Don Full PPE (Goggles, Lab Coat, Double Gloves) Verify 2. Verify Fume Hood Operation Prep->Verify Weigh 3. Weigh Compound into Sealed Container Verify->Weigh Transfer 4. Perform Transfer/Reaction Weigh->Transfer Decon 5. Decontaminate Work Surface Transfer->Decon Doff 6. Doff Outer Gloves (in hood) Decon->Doff Wash 7. Wash Hands Thoroughly Doff->Wash Collect 8. Collect Waste in Labeled Container Wash->Collect Store 9. Store in Satellite Accumulation Area Collect->Store

Caption: Workflow for handling this compound.

Emergency Preparedness and Spill Management

Prompt and correct response to an emergency is critical.

First Aid Measures (As per SDS[3])
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][13]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

Spill Cleanup Protocol

This protocol is for minor spills (<100 mL or 100 g) that can be handled by trained laboratory personnel. For larger spills, evacuate the area, close the doors, and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Alert & Secure: Alert personnel in the immediate area. Restrict access and post warning signs. Remove all ignition sources.[14]

  • Don Enhanced PPE: Put on the required PPE for spill cleanup, including a respirator, chemical-resistant apron, and heavy-duty gloves.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or spill pillows.[15] For solid spills, gently cover with a plastic sheet to prevent dust from becoming airborne.[16]

  • Absorb/Collect:

    • Liquids: Working from the outside in, apply absorbent material over the spill.[15]

    • Solids: Carefully sweep the solid material into a container. Avoid creating dust. If necessary, lightly moisten the powder with a non-reactive solvent (e.g., isopropanol) to minimize dust generation.[17]

  • Package Waste: Scoop all contaminated absorbent and collected material into a heavy-duty plastic bag or a designated hazardous waste container.[18]

  • Decontaminate: Clean the spill area with soap and water or an appropriate solvent.

  • Dispose: Seal and label the waste container as "Hazardous Waste" with the full chemical name. Dispose of all contaminated PPE as hazardous waste.[17]

Waste Disposal Plan

Chemical waste management is a regulatory and safety imperative. Never dispose of this compound or its containers in the regular trash or down the drain.[2]

  • Waste Segregation: Collect all waste containing this compound (e.g., residual solid, contaminated solutions, disposables) in a dedicated hazardous waste container. Do not mix with other waste streams unless explicitly approved by your EHS department.[2][19]

  • Containerization: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[19]

  • Labeling: Label the container with the words "HAZARDOUS WASTE" and list all chemical constituents by percentage.[19]

  • Storage: Store the sealed waste container in a designated and properly signed Satellite Accumulation Area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste contractor.[2][8]

References

  • Standard Operating Procedure for the use of Furan. Western Carolina University. [Link]

  • Furan - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Furan. NJ.gov. [Link]

  • FURANES.... their safe use in foundries. Health and Safety Executive (HSE). [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. [Link]

  • Spill and Cleaning Protocol. Michigan State University Environmental Health & Safety. [Link]

  • Chemical Spill Procedures. Clarkson University. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]

  • Chemical Spill Cleanup. Purdue University. [Link]

  • Personal Protective Equipment. ASHP. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • Safety Data Sheet - Furan. Chem Service. [Link]

  • Safety Data Sheet - (5-Phenylisoxazol-3-yl)methanol. Fisher Scientific. [Link]

  • Other Disposal Guidance. U.S. Environmental Protection Agency (EPA). [Link]

  • [5-(furan-2-yl)-1,2-oxazol-3-yl]methanol. PubChemLite. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.